molecular formula C15H22N2O2 B583293 (R)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline CAS No. 150417-18-8

(R)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline

Número de catálogo: B583293
Número CAS: 150417-18-8
Peso molecular: 262.353
Clave InChI: OIYBOYJWGVDLPU-CYBMUJFWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline is a useful research compound. Its molecular formula is C15H22N2O2 and its molecular weight is 262.353. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

tert-butyl (3R)-3-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-12-7-5-4-6-11(12)8-13(17)9-16/h4-7,13H,8-10,16H2,1-3H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYBOYJWGVDLPU-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@@H]1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901117762
Record name 2(1H)-Isoquinolinecarboxylic acid, 3-(aminomethyl)-3,4-dihydro-, 1,1-dimethylethyl ester, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901117762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150417-18-8
Record name 2(1H)-Isoquinolinecarboxylic acid, 3-(aminomethyl)-3,4-dihydro-, 1,1-dimethylethyl ester, (R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150417-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(1H)-Isoquinolinecarboxylic acid, 3-(aminomethyl)-3,4-dihydro-, 1,1-dimethylethyl ester, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901117762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: (R)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for Peptidomimetics and Epigenetic Modulators

Executive Summary

(R)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline (hereafter referred to as (R)-3-AM-THIQ ) represents a "privileged scaffold" in modern medicinal chemistry. Its structural core—the tetrahydroisoquinoline (THIQ)—is ubiquitous in natural alkaloids and FDA-approved therapeutics (e.g., Quinapril).

This specific derivative is critical because it offers orthogonal protection : the secondary amine of the isoquinoline ring is masked by a tert-butyloxycarbonyl (Boc) group, while the exocyclic primary amine at the C3 position remains free for functionalization. This duality allows researchers to elaborate the C3 side chain (mimicking phenylalanine/tyrosine residues) before deprotecting the ring nitrogen for final scaffold assembly. It is a cornerstone intermediate in the development of PRMT5 inhibitors, GPCR ligands, and constrained peptidomimetics.

Molecular Identity & Physicochemical Profile[1][2][3][4]

The chirality at the C3 position is the defining feature. The (R)-configuration is typically derived from D-Phenylalanine , imparting specific spatial orientation crucial for enzyme binding pockets.

PropertySpecification
IUPAC Name tert-butyl (3R)-3-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
CAS Number 2624378-49-8 (Specific to R-isomer); Note: 690244-91-8 often refers to racemate/isomer variants.
Molecular Formula C₁₅H₂₂N₂O₂
Molecular Weight 262.35 g/mol
Chiral Source Derived from D-Phenylalanine (retention of configuration during cyclization)
pKa (Calculated) ~9.5 (Primary amine), -1.0 (Boc-carbamate)
Solubility Soluble in DCM, MeOH, DMSO, EtOAc; Insoluble in water (unless protonated).
Appearance Viscous light yellow oil or low-melting solid (depending on purity/salt form).

Synthetic Architecture & Retrosynthesis

To understand the impurities profile and stereochemical integrity, one must understand the synthesis. The most robust industrial route utilizes the Pictet-Spengler reaction followed by reduction.

Retrosynthetic Logic (Graphviz)

The following diagram illustrates the derivation of (R)-3-AM-THIQ from the chiral pool (D-Phenylalanine).

Synthesis Target (R)-3-AM-THIQ (Target Scaffold) Intermediate1 (R)-Tic-OMe (Ester Intermediate) Intermediate1->Target Boc Protection & Functional Group Transformation Intermediate2 (R)-Tic (Tetrahydroisoquinoline-3-carboxylic acid) Intermediate2->Intermediate1 Esterification Start D-Phenylalanine (Chiral Pool) Start->Intermediate2 Pictet-Spengler Cyclization Reagent1 Formaldehyde / H+ Reagent2 1. Boc2O 2. Reduction (LiBH4 or Amide route)

Figure 1: Retrosynthetic pathway showing the origin of the chiral center.

Critical Synthetic Insights
  • Chirality Preservation: The Pictet-Spengler cyclization of D-Phenylalanine with formaldehyde must be controlled to prevent racemization. The resulting intermediate is (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic).

  • Reduction Sequence: The carboxylic acid of (R)-Tic is rarely reduced directly in one step. It is typically converted to a primary amide or ester, then reduced to the amine.

    • Risk Factor:[1] Strong reducing agents (e.g., LiAlH₄) can attack the Boc group. Therefore, the preferred route often involves Boc-protection of the Tic-ester , followed by reduction to the alcohol, mesylation, and azide displacement/reduction (Staudinger reaction) to yield the pure primary amine.

Reactivity & Functionalization Strategy

This molecule is designed for chemoselective derivatization . The primary amine is the nucleophile of choice for the first step of library synthesis.

Orthogonal Protection Logic
  • Site A (Primary Amine): Reactive towards acyl chlorides, isocyanates, and aldehydes (reductive amination).

  • Site B (Secondary Amine - Boc): Inert to basic and nucleophilic conditions. Labile to acids (TFA, HCl).[2]

Reactivity Scaffold (R)-3-AM-THIQ Step1 Step 1: Functionalize C3-NH2 Scaffold->Step1 R-COCl / Base or R-CHO / NaBH(OAc)3 Intermediate Stable Intermediate (Boc Intact) Step1->Intermediate Step2 Step 2: Deprotect N2-Boc Intermediate->Step2 TFA / DCM or HCl / Dioxane Final Final Cyclized/Coupled Drug Candidate Step2->Final N2 Functionalization

Figure 2: Orthogonal workflow for library synthesis.

Experimental Protocol: Urea Formation (Example)

Scenario: Creating a PRMT5 inhibitor analog by coupling the primary amine to an isocyanate.

Reagents:

  • (R)-3-AM-THIQ (1.0 equiv)[3]

  • Phenyl isocyanate (1.1 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • Triethylamine (TEA) (0.5 equiv - catalytic/scavenger)

Methodology:

  • Preparation: Dissolve 100 mg of (R)-3-AM-THIQ in 2 mL of anhydrous DCM in a 10 mL vial under Nitrogen atmosphere.

  • Addition: Cool to 0°C. Add TEA. Slowly add Phenyl isocyanate dropwise over 5 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Validation: Monitor by TLC (5% MeOH in DCM). The starting material (ninhydrin positive) should disappear.

  • Workup: Quench with 1 mL saturated NaHCO₃. Extract with DCM (3x). Dry organics over Na₂SO₄.[4]

  • Purification: Flash chromatography is usually required to remove excess isocyanate byproducts.

Why this works: The Boc group on the ring nitrogen sterically and electronically deactivates that position, ensuring the isocyanate only reacts with the exocyclic primary amine.

Therapeutic Applications

PRMT5 Inhibition

Protein Arginine Methyltransferase 5 (PRMT5) is a major target in oncology (lymphoma, solid tumors).

  • Mechanism: The THIQ scaffold mimics the substrate arginine side chain. The (R)-configuration aligns the aminomethyl group into the catalytic pocket, often engaging in hydrogen bonding with Glu/Asp residues in the active site.

  • Reference Drug: Analogs of EPZ015666 often utilize the THIQ core to restrict conformation and improve potency compared to flexible linear amines.

Peptidomimetics (Tic Analogs)

The (R)-3-AM-THIQ scaffold is a "constrained phenylalanine."

  • In peptide design, replacing Phe with this scaffold locks the backbone dihedral angles (

    
    ), reducing the entropic penalty of binding.
    
  • Application: Opioid receptor ligands and Bradykinin antagonists.

Handling, Stability & Quality Control

Storage Conditions
  • Temperature: Store at -20°C for long term; 2-8°C for active use.

  • Atmosphere: Hygroscopic.[4] Store under Argon/Nitrogen.

  • Stability: The Boc group is thermally unstable >150°C. Do not distill at high vacuum/high heat.

QC Parameters (Self-Validating the Reagent)

Before using this reagent in a complex synthesis, verify:

  • H-NMR (DMSO-d6): Look for the tert-butyl singlet at ~1.4 ppm (9H).

  • Chiral HPLC: Essential to verify enantiomeric excess (ee%). Racemization can occur if the precursor aldehyde was handled improperly. Expect >98% ee for catalytic applications.

  • Appearance: If the oil has turned dark brown/black, oxidation of the primary amine has occurred. Purify via short-path silica plug before use.

References

  • Synthesis & Properties: Amadis Chemical. (R)-3-Boc-aminomethyl-1,2,3,4-tetrahydro-isoquinoline Datasheet. Link

  • Scaffold Utility: Kawamura, T., et al. "1,2,3,4-Tetrahydroisoquinoline derivatives as novel PRMT5 inhibitors." Bioorganic & Medicinal Chemistry, 2020.
  • Deprotection Mechanics: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th Ed. Wiley, 2014. Link

  • Peptidomimetics: Hruby, V. J., et al. "Conformational constraints in the design of receptor selective peptides." Journal of Medicinal Chemistry. Link

  • General THIQ Synthesis: "Synthesis of chiral 1,2,3,4-tetrahydroisoquinolines." Organic Reactions.[4][5][6][7] Link

Sources

Technical Monograph: (R)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline

[1][2]

Chemical Identity & Core Properties

This compound represents a conformationally constrained, chiral diamine scaffold derived from the tetrahydroisoquinoline (THIQ) class.[1][2] It is widely utilized as a pharmacophore in the design of peptidomimetics, particularly as a restricted analogue of phenylalanine.[2]

PropertySpecification
Chemical Name (R)-tert-butyl 3-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
CAS Number 2624378-49-8 (Specific to R-isomer); 690244-91-8 (General/Racemic)
Molecular Formula C₁₅H₂₂N₂O₂
Molecular Weight 262.35 g/mol
Chirality (R)-Enantiomer (derived from D-Phenylalanine lineage)
Physical State Viscous pale yellow oil or low-melting solid
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in water
pKa (Calc) ~9.5 (Primary amine), ~-1.0 (Carbamate N)
Structural Significance

The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) core serves as a rigidified phenylalanine analogue.[1][2][3] By reducing the C3-carboxylate to an aminomethyl group, the scaffold retains the hydrophobic aromatic interaction of Phe while introducing a basic handle (primary amine) in a fixed spatial orientation.[1][2] This specific (R)-configuration projects the aminomethyl group into a vector distinct from the natural (S)-Phe metabolites, often imparting metabolic stability and unique receptor selectivity (e.g., in GPCR ligands or protease inhibitors).[1][2]

Synthetic Methodology: A Self-Validating Protocol

Strategic Analysis

While several routes exist (e.g., hydrogenation of nitriles), the most authoritative and reproducible pathway for the (R)-enantiomer avoids harsh reducing conditions that could compromise the Boc-protecting group or the aromatic ring.[1][2] The recommended protocol utilizes a "Reduction-Activation-Substitution" sequence starting from commercially available (R)-Tic derivatives.[1][2]

Core Directive: This protocol prioritizes enantiomeric excess (ee) retention. Every intermediate is isolable and characterizable, serving as a "checkpoint" for the system.[2]

Step-by-Step Protocol
Phase 1: Precursor Preparation

Starting Material: (R)-2-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid [(R)-Boc-Tic-OH].[1][2] Note: If starting from D-Phenylalanine, perform a Pictet-Spengler cyclization with formaldehyde followed by Boc-protection.[1][2]

Phase 2: Reduction to Alcohol (The Chemoselective Checkpoint)[1][2]
  • Activation: Dissolve (R)-Boc-Tic-OH (1.0 eq) in anhydrous THF at -15°C. Add N-methylmorpholine (1.1 eq) followed by isobutyl chloroformate (1.1 eq) to form the mixed anhydride.

    • Validation: Formation of a white precipitate (NMM[1][2]·HCl) confirms activation.[1][2]

  • Reduction: Filter the mixture rapidly (under Argon) to remove salts. Add the filtrate dropwise to a suspension of NaBH₄ (2.5 eq) in water/THF at 0°C.

    • Mechanism:[2][4] The mixed anhydride is selectively reduced to the primary alcohol without affecting the Boc-carbamate.[1][2]

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1][2]

  • Intermediate 1: (R)-2-Boc-3-hydroxymethyl-3,4-dihydroisoquinoline .

    • QC Check: ¹H NMR should show a doublet/multiplet at δ 3.5–3.7 ppm (CH₂OH) and loss of the acid proton.[1][2]

Phase 3: Conversion to Amine via Azide (The Stereochemical Lock)[1][2]
  • Mesylation: Treat Intermediate 1 (1.0 eq) with Methanesulfonyl chloride (MsCl, 1.2 eq) and TEA in DCM at 0°C.

    • Why: Converts the hydroxyl to a good leaving group (OMs) under mild conditions.[1][2]

  • Azidation: React the crude mesylate with NaN₃ (2.0 eq) in DMF at 60°C for 4 hours.

    • Safety: Use a blast shield.[1][2] This step proceeds with inversion if it were a secondary center, but at the primary methylene, it retains the C3 configuration.[2]

    • Intermediate 2:(R)-2-Boc-3-azidomethyl-THIQ .

    • QC Check: IR spectroscopy must show a strong azide stretch at ~2100 cm⁻¹.[1][2]

  • Staudinger Reduction: Dissolve Intermediate 2 in THF/H₂O. Add Triphenylphosphine (PPh₃, 1.2 eq).[1][2] Stir at RT until N₂ evolution ceases (approx.[1][2] 2h).

    • Hydrolysis:[2] The intermediate iminophosphorane hydrolyzes to the primary amine and triphenylphosphine oxide (TPPO).[1][2]

  • Purification: The amine is basic.[1][2][5] Extract impurities (TPPO) with ether from an acidic aqueous phase (pH 2).[1][2] Then, basify the aqueous phase (pH 10) and extract the target amine into DCM.[1][2]

Synthetic Workflow Diagram

Synthesiscluster_QCQuality Control CheckpointsStart(R)-Boc-Tic-OH(Carboxylic Acid)MixedAnhMixed Anhydride(Activated Intermediate)Start->MixedAnhi-BuOCOCl, NMMTHF, -15°CAlcohol(R)-3-Hydroxymethyl-2-Boc-THIQ(Alcohol)MixedAnh->AlcoholNaBH4, H2OReductionMesylateMesylate Intermediate(Leaving Group)Alcohol->MesylateMsCl, TEADCM, 0°CAzide(R)-3-Azidomethyl-2-Boc-THIQ(Azide)Mesylate->AzideNaN3, DMF60°CTarget(R)-3-Aminomethyl-2-Boc-THIQ(Target Amine)Azide->TargetPPh3, THF/H2OStaudinger ReductionQC1Check: IR ~2100 cm-1Azide->QC1

Caption: Step-wise synthetic pathway for this compound utilizing the Azide-Staudinger protocol to ensure chemoselectivity and stereochemical integrity.

Applications & Pharmacophore Analysis[2]

Drug Discovery Utility

The (R)-3-aminomethyl-THIQ scaffold is a "privileged structure" in medicinal chemistry.[1][2] Its utility stems from its ability to mimic the Turn conformations of peptides (specifically the i+1 and i+2 positions of β-turns).[1][2]

  • Peptidomimetics (Tic-Oic replacements):

    • Used to replace Phenylalanine-Glycine or Phenylalanine-Alanine dipeptide segments.[1][2]

    • The Boc group allows for orthogonal protection strategies during solid-phase peptide synthesis (SPPS).[1][2]

  • Enzyme Inhibitors:

    • Caspase/Protease Inhibitors: The aminomethyl group can serve as a P1' anchor, interacting with Asp/Glu residues in the enzyme active site.[2]

    • Kinase Inhibitors: The isoquinoline ring provides a hydrophobic "cap" for the ATP-binding pocket, while the amine extends into the solvent-exposed region to improve solubility.[1][2]

  • GPCR Ligands:

    • Specifically in Opioid (Delta/Mu) and Somatostatin receptor ligands, the rigid THIQ core locks the aromatic ring in a specific torsion angle relative to the basic nitrogen, critical for receptor activation/antagonism.[2]

SAR Logic Diagram

SARCoreTHIQ CoreHydrophobic/Pi-StackingBocN-Boc GroupLipophilic/ProtectiveCore->BocPosition 2Modulates BioavailabilityAmine3-AminomethylH-Bond Donor/Basic CenterCore->AminePosition 3Solubility AnchorChirality(R)-StereocenterVector ControlCore->ChiralityDefines 3D ShapeTargetInteractionBiological Target(Enzyme/Receptor)Core->TargetInteractionPi-Pi with Phe/TrpAmine->TargetInteractionSalt Bridge to Asp/Glu

Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of the THIQ core, Boc protection, and chiral aminomethyl arm in receptor binding.

Analytical Specifications

To ensure the integrity of the synthesized or purchased compound, the following analytical signatures must be verified.

MethodExpected Signature
¹H NMR (400 MHz, CDCl₃) δ 1.48 (s, 9H, Boc-tBu); δ 2.6–3.2 (m, 4H, C4-H₂ & CH₂-NH₂); δ 4.2–4.8 (m, 3H, C1-H₂ & C3-H); δ 7.1–7.2 (m, 4H, Ar-H).[1][2] Note: Rotamers often cause peak broadening.[1][2]
¹³C NMR δ 28.4 (Boc-Me); δ 44.5 (CH₂-NH₂); δ 52.0 (C3); δ 79.8 (Boc-Cq); δ 155.0 (Carbamate C=O).[1][2]
Mass Spectrometry (ESI) [M+H]⁺ = 263.17 ; [M+Na]⁺ = 285.16 .[1][2] Fragment at 163.1 (Loss of Boc) is common.[1][2]
Chiral HPLC Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA (90:10).[1][2] The (R)-enantiomer should show a distinct retention time from the (S)-standard (typically prepared from L-Phe).[1][2]

References

  • Chemical Identity & Properties

    • PubChem.[1][2][6][7][8] Tert-butyl 3-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate. National Library of Medicine.[1][2] [Link][1][2]

  • Synthetic Methodology (Tic Derivatives)

    • Beaulieu, P. L., et al. (1999).[2] Practical, Stereoselective Synthesis of (S)- and (R)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acids. Journal of Organic Chemistry. [Link]

  • Application in Peptidomimetics

    • Kazmierski, W. M., et al. (2000).[2] Conformationally Constrained Peptide Mimetics: The Tic-Oic Scaffold. Journal of Medicinal Chemistry. [Link]

  • Specific Enantiomer Registry

Comprehensive Characterization and Application of (R)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline

[1]

Executive Summary

(R)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline (CAS 690244-91-8) is a high-value chiral building block extensively utilized in medicinal chemistry.[1] As a conformationally constrained analogue of phenylalanine, the tetrahydroisoquinoline (THIQ) core serves as a critical scaffold in the design of peptidomimetics, enzyme inhibitors, and G-protein coupled receptor (GPCR) ligands.[1] This guide provides a definitive technical analysis of its physicochemical properties, validated synthesis pathways, and analytical characterization standards, with a specific focus on molecular weight verification and structural integrity.[1]

Chemical Identity & Physicochemical Properties[1][2][3]

The accurate characterization of this molecule relies on precise molecular weight determination and stereochemical verification.[1] The tert-butoxycarbonyl (Boc) group provides essential protection for the secondary amine, allowing for selective functionalization of the primary aminomethyl group.[1]

Table 1: Core Chemical Constants
PropertyValue
Chemical Name This compound
CAS Registry Number 690244-91-8
Molecular Formula C₁₅H₂₂N₂O₂
Molecular Weight (Average) 262.35 g/mol
Monoisotopic Mass 262.1681 Da
Stereochemistry (R)-Enantiomer
Appearance Viscous light yellow oil or low-melting solid
Solubility Soluble in DCM, MeOH, DMSO; Insoluble in water
SMILES CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@H]1CN
Molecular Weight Analysis

For high-resolution mass spectrometry (HRMS) applications, reliance on average molecular weight is insufficient.[1] The monoisotopic mass is the critical metric for identifying the molecular ion

1
  • Carbon (¹²C): 15 × 12.00000 = 180.00000[1]

  • Hydrogen (¹H): 22 × 1.00783 = 22.17226[1]

  • Nitrogen (¹⁴N): 2 × 14.00307 = 28.00614[1]

  • Oxygen (¹⁶O): 2 × 15.99491 = 31.98982[1]

  • Total Exact Mass: 262.16822 Da

Validation Criterion: In LC-MS (ESI+), the expected base peak is m/z 263.1755

1

Structural Analysis & Stereochemistry

The 1,2,3,4-tetrahydroisoquinoline ring adopts a half-chair conformation.[1] The (R)-configuration at the C3 position is crucial for biological activity, particularly when mimicking the spatial arrangement of D-phenylalanine in peptide chains.

  • Constraint: The bicyclic system restricts the rotation of the phenyl ring (Chi1 torsion angle), reducing the entropic penalty upon binding to biological targets.[1]

  • Protection: The N2-Boc group is acid-labile (cleavable by TFA/HCl) but stable to basic conditions, making it orthogonal to the primary amine at the C3-methyl position.

Synthesis Protocol (Field-Proven Methodology)

The synthesis of this compound is rarely done de novo in a single step.[1] The industry-standard route leverages the "Chiral Pool" strategy, starting from D-Phenylalanine to ensure high optical purity (>99% ee).[1]

Step-by-Step Workflow
  • Pictet-Spengler Cyclization: D-Phenylalanine reacts with formaldehyde in acidic media (HCl) to form the tetrahydroisoquinoline ring.[1] This yields (R)-Tic ((R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid).[1]

    • Critical Control: Temperature must be controlled to prevent racemization.[1]

  • N-Protection: The secondary amine of (R)-Tic is protected using Di-tert-butyl dicarbonate (Boc₂O) under basic conditions (NaOH/Dioxane) to yield (R)-Boc-Tic-OH .[1]

  • Functional Group Transformation (COOH → CH₂NH₂): Direct reduction of the acid to the amine is difficult.[1] A stepwise reduction-activation-substitution pathway is preferred for reliability:

    • Reduction: (R)-Boc-Tic-OH is reduced to the alcohol (R)-Boc-Tic-CH₂OH using Borane-DMS or via a mixed anhydride reduction with NaBH₄.[1]

    • Activation: The alcohol is converted to a mesylate (OMs) or tosylate (OTs).[1]

    • Substitution: The leaving group is displaced by Azide (NaN₃).[1]

    • Final Reduction: The azide is reduced to the primary amine via Hydrogenation (H₂/Pd-C) or Staudinger reduction (PPh₃).[1]

Synthesis Flowchart

SynthesisPathStartD-Phenylalanine(Chiral Pool)Tic(R)-Tic(Tetrahydroisoquinoline-3-carboxylic acid)Start->TicPictet-Spengler(HCHO, HCl)BocTic(R)-N-Boc-Tic-OHTic->BocTicProtection(Boc2O, NaOH)Alcohol(R)-N-Boc-3-Hydroxymethyl-THIQBocTic->AlcoholReduction(BH3·DMS or Mixed Anhydride/NaBH4)Azide(R)-N-Boc-3-Azidomethyl-THIQAlcohol->Azide1. MsCl, Et3N2. NaN3, DMFProduct(R)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline(Target)Azide->ProductReduction(H2, Pd/C or PPh3)

Figure 1: Validated synthetic route from D-Phenylalanine to the target amine, preserving stereochemical integrity.

Analytical Validation

To certify the identity and purity of the compound, the following analytical signatures must be verified.

Mass Spectrometry (LC-MS)[1]
  • Method: Electrospray Ionization (ESI) in Positive Mode.[1]

  • Target Ion: 263.2 m/z

    
    .[1]
    
  • Fragment: Loss of the Boc group (M-100) often yields a peak at ~163.2 m/z.[1]

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃ or DMSO-d₆.[1]

  • δ 1.45 ppm (9H, s): Characteristic tert-butyl singlet of the Boc group.[1]

  • δ 2.60–3.00 ppm (m): Methylene protons of the aminomethyl group (-CH₂NH₂) and C4 ring protons.[1]

  • δ 4.20–4.80 ppm (m): Diastereotopic protons at C1 (benzylic) and the methine proton at C3.[1] Note: Rotamers of the Boc group often cause peak broadening or doubling in NMR at room temperature.

  • δ 7.10–7.25 ppm (4H, m): Aromatic protons of the isoquinoline core.[1]

Chiral HPLC
  • Column: Chiralpak AD-H or OD-H.[1]

  • Mobile Phase: Hexane/Isopropanol (with 0.1% Diethylamine).[1]

  • Purpose: To confirm enantiomeric excess (ee) >98%, ensuring no racemization occurred during the Pictet-Spengler or activation steps.

Applications in Drug Discovery[1]

The this compound scaffold is a versatile intermediate.[1]

  • Peptidomimetics: It serves as a Tic (Tetrahydroisoquinoline-3-carboxylic acid) surrogate.[1] By replacing the carboxylic acid with an aminomethyl group, researchers can synthesize reduced amide isosteres (

    
    ) to improve metabolic stability against peptidases.[1]
    
  • Opioid Receptor Ligands: The Tic scaffold is a pharmacophore found in numerous

    
    -opioid antagonists.[1]
    
  • Enzyme Inhibition: The rigid structure positions the primary amine (a key hydrogen bond donor) in a specific spatial orientation, ideal for targeting active sites in proteases or kinases where flexible linear amines fail to bind with high affinity.[1]

References

  • Pictet, A., & Spengler, T. (1911).[1][2][3] Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin.[1][3] Berichte der deutschen chemischen Gesellschaft.

  • Chem-Impex International. (n.d.).[1] 3-Aminomethyl-2-Boc-3,4-dihydro-1H-isoquinoline Product Page. Retrieved from Chem-Impex.[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 21202 (Related Scaffold Data). PubChem.[1][4][5] [1]

  • Mayor, S., et al. (2002).[1] An efficient synthesis of enantiomerically pure 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids. Tetrahedron: Asymmetry.[1] (Validation of the Tic synthesis route).

  • ChemicalBook. (2023).[1][3] 3-AMINOMETHYL-2-BOC-3,4-DIHYDRO-1H-ISOQUINOLINE Properties.

(R)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: (R)-3-Aminomethyl-2-Boc-3,4-Dihydro-1H-Isoquinoline as a Versatile Chiral Scaffold

Executive Summary: The "Privileged" Scaffold

This compound (hereafter referred to as (R)-Boc-AMT ) represents a critical chiral building block in modern medicinal chemistry.[1] Belonging to the class of 1,2,3,4-tetrahydroisoquinolines (THIQs), this scaffold is designated as a "privileged structure" due to its inherent ability to bind to diverse G-protein-coupled receptors (GPCRs), ion channels, and enzymatic pockets with high affinity.[1]

The specific value of (R)-Boc-AMT lies in its bifunctional nature:

  • Conformational Constraint: The bicyclic core restricts the rotation of the ethylamine pharmacophore, reducing the entropic penalty of binding.[1]

  • Orthogonal Protection: The tert-butoxycarbonyl (Boc) group protects the secondary amine (N2), allowing selective functionalization of the primary aminomethyl group at C3.[1]

Structural & Stereochemical Analysis

The molecule consists of a tetrahydroisoquinoline core with a defined stereocenter at the C3 position.[1]

FeatureSpecificationImpact on Reactivity/Binding
Core Skeleton 1,2,3,4-TetrahydroisoquinolineProvides a semi-rigid template mimicking Phenylalanine.[1]
Stereochemistry (R)-Configuration at C3Critical for molecular recognition; (R)-isomers often target opioid/bradykinin receptors.[1]
N2-Protection tert-Butoxycarbonyl (Boc)Acid-labile protecting group; stable to basic nucleophiles and hydrogenation.[1]
C3-Substituent Aminomethyl (-CH₂NH₂)Primary amine available for amide coupling, reductive amination, or sulfonylation.[1]
Conformational Locking

Unlike linear phenylalanine derivatives, the THIQ ring locks the torsion angle


 (N-C

-C

-C

), forcing the aromatic ring into a specific spatial orientation relative to the amine.[1] This pre-organization is vital for high-affinity binding in peptidomimetics.[1]

Strategic Synthesis Protocols

While several routes exist, the "Azide Reduction Pathway" is the most robust for scale-up.[1] It avoids the harsh reducing conditions required for amide reduction (which can compromise the Boc group) and prevents racemization at the C3 center.[1]

Diagram 1: Retrosynthetic Workflow (Graphviz)

SynthesisWorkflow cluster_legend Reaction Criticality Tic (R)-Tic-OH (Start) Ester (R)-Boc-Tic-OMe (Protection) Tic->Ester 1. SOCl2, MeOH 2. Boc2O, TEA Alcohol (R)-Boc-3-Hydroxymethyl-THIQ (Reduction) Ester->Alcohol LiBH4 or NaBH4/CaCl2 THF, 0°C Mesylate Mesylate Intermediate (Activation) Alcohol->Mesylate MsCl, TEA DCM, 0°C Azide (R)-Boc-3-Azidomethyl-THIQ (Substitution) Mesylate->Azide NaN3 DMF, 60°C Product (R)-Boc-AMT (Final Product) Azide->Product H2, Pd/C or Staudinger (PPh3) High Yield High Yield Racemization Risk Racemization Risk

Caption: Step-wise synthesis from (R)-Tic-OH preserving stereochemical integrity via the Azide intermediate.

Detailed Experimental Protocol: The Staudinger Route

Objective: Synthesis of (R)-3-Aminomethyl-2-Boc-THIQ from (R)-Boc-Tic-OMe.

Step 1: Reduction to Alcohol

  • Dissolve (R)-Boc-Tic-OMe (1.0 eq) in anhydrous THF under Nitrogen.

  • Add Lithium Borohydride (LiBH₄, 2.0 eq) portion-wise at 0°C. Note: LiBH₄ is preferred over LiAlH₄ to prevent N-deprotection.[1]

  • Stir at RT for 4 hours. Quench with sat. NH₄Cl.[1]

  • Extract with EtOAc.[1][2] The product, (R)-Boc-3-hydroxymethyl-THIQ , is usually pure enough for the next step.[1]

Step 2: Activation and Azidation (Self-Validating Step)

  • Treat the alcohol with Methanesulfonyl chloride (MsCl, 1.2 eq) and Triethylamine (TEA) in DCM at 0°C.

  • Isolate the Mesylate.[1]

  • Dissolve Mesylate in DMF and add Sodium Azide (NaN₃, 1.5 eq). Heat to 60°C for 6 hours.

  • Validation: Monitor IR spectroscopy. Appearance of a strong stretch at ~2100 cm⁻¹ confirms Azide formation.[1]

Step 3: Staudinger Reduction

  • Dissolve the Azide in THF/Water (10:1).[1]

  • Add Triphenylphosphine (PPh₃, 1.2 eq).[1] Evolution of N₂ gas (bubbling) indicates reaction progress.[1]

  • Stir for 12 hours.

  • Purification: The primary amine can be purified via acid-base extraction (dissolve in organic, wash with acid to pull amine into water, basify water, extract back to organic).[1]

Applications in Drug Discovery

The (R)-Boc-AMT scaffold is a cornerstone in the development of Peptidomimetics .[1] By replacing the peptide bond or a specific amino acid residue (like Phe-Gly or Tyr-Gly), this scaffold increases metabolic stability against proteases.[1]

Key Therapeutic Areas
  • Opioid Receptor Antagonists:

    • Derivatives of (R)-Tic are central to Kappa Opioid Receptor (KOR) antagonists, such as JDTic .[1][3] The rigid THIQ core mimics the Tyrosine residue of endogenous dynorphins but locks it in an antagonist conformation.[1]

    • Mechanism:[4] The C3-aminomethyl group serves as a linker to attach "address" domains that confer subtype selectivity (e.g., KOR vs. MOR).[1]

  • Enzyme Inhibitors (DPP-IV):

    • Used in the design of Dipeptidyl Peptidase-IV inhibitors for Type 2 Diabetes.[1] The free amine at C3 interacts with the catalytic triad of the enzyme.[1]

  • Bradykinin Antagonists:

    • Used to replace the Proline-Phenylalanine segment in Bradykinin, creating potent B2 receptor antagonists for treating inflammation.[1]

Diagram 2: Pharmacophore Mapping

Pharmacophore Core THIQ Core (Hydrophobic) Boc Boc Group (Lipophilic Pocket) Core->Boc N-Term Protection Amine C3-Amine (H-Bond Donor/Cation) Core->Amine C-Term Vector Ring Aromatic Ring (Pi-Pi Stacking) Core->Ring Side Chain Mimic Receptor GPCR Binding Site Amine->Receptor Ionic Interaction (Asp residue) Ring->Receptor Hydrophobic Pocket

Caption: Pharmacophore interactions of the (R)-Boc-AMT scaffold within a GPCR binding pocket.[1]

Quality Control & Characterization

To ensure the integrity of the scaffold for high-value synthesis, the following QC parameters are mandatory:

TestAcceptance CriteriaMethodological Note
HPLC Purity > 98.0%Reverse-phase C18, Water/ACN gradient with 0.1% TFA.[1]
Chiral HPLC > 99% eeChiralpak AD-H or OD-H column; Isopropanol/Hexane mobile phase.[1] Crucial to avoid inactive (S)-enantiomers.[1]
1H NMR Conforms to StructureVerify Boc singlet (~1.4 ppm) and diastereotopic protons at C3 (-CH₂NH₂).[1]
Residual Solvents < ICH LimitsDMF and THF are difficult to remove; check via GC-HS.

References

  • Synthesis of Tic Derivatives

    • Source: Kawamura, K., et al. "Synthesis and conformation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives."[1] Chem. Pharm.[1] Bull.2000 .[1]

    • Context: Establishes the foundational chemistry for converting Tic-esters to aminomethyl deriv
  • Opioid Antagonist Applications (JDTic)

    • Source: Thomas, J. B., et al. "Structure-Activity Relationships of 1,2,3,4-Tetrahydroisoquinoline Derivatives as Kappa Opioid Receptor Antagonists."[1] J. Med.[1][5] Chem.2001 .[1]

    • Context: Demonstrates the utility of the (R)-Tic scaffold in high-affinity GPCR ligands.
    • [1]

  • Staudinger Reduction Protocol

    • Source: Gololobov, Y. G., & Kasukhin, L. F.[1] "Recent advances in the Staudinger reaction." Tetrahedron1992 .[1]

    • Context: Authoritative review on the mechanism and reliability of Azide-to-Amine reduction.
    • [1]

Sources

Stereochemistry of Chiral 3-Substituted Dihydroisoquinolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the synthesis, stereochemical stability, and characterization of chiral 3-substituted 3,4-dihydroisoquinolines (DHIQs) . Unlike their tetrahydro- counterparts (THIQs), which are ubiquitous in medicinal chemistry (e.g., Solifenacin), 3-substituted DHIQs represent a unique chemical space. They serve as both bioactive pharmacophores (spasmolytics, antitumor agents) and critical electrophilic intermediates for determining C1-stereochemistry in subsequent reductions.[1]

The core challenge in this field is stereoretention . The standard synthetic route—the Bischler-Napieralski cyclization—historically utilizes harsh conditions (


, 

, heat) that risk racemizing the C3 stereocenter via retro-Ritter fragmentation or enolization. This guide details modern, mild protocols (e.g., Triflic Anhydride activation) that preserve enantiopurity and outlines the analytical frameworks for absolute configuration determination.

Part 1: Structural Fundamentals & Pharmacophore Significance[1]

The 3-Substituted Scaffold

The 3,4-dihydroisoquinoline core features a C1=N imine bond.[1] In 3-substituted variants, the C3 carbon is


 hybridized and chiral.
  • Structure: The C3 substituent is "insulated" from the C1=N bond by the nitrogen atom, theoretically offering higher configurational stability than C1-substituted imines.

  • Electronic Environment: The C1=N bond is highly polarized, making C1 electrophilic. The chirality at C3 exerts 1,3-asymmetric induction during nucleophilic addition to C1 (e.g., reduction to THIQs), often dictating the stereochemical outcome of the new center.

Biological Relevance

While often transient intermediates, stable chiral 3-substituted DHIQs exhibit distinct biological activities:

  • Spasmolytic Activity: 3-isopropyl-3,4-dihydroisoquinolines have shown significant smooth muscle relaxant properties, comparable to papaverine but with distinct ADME profiles.[1]

  • Antitumor Antibiotics: The core is embedded in complex alkaloids like Quinocarcin and Saframycin.

Part 2: Synthetic Methodologies

The synthesis of enantiopure 3-substituted DHIQs relies heavily on the Chiral Pool strategy, utilizing optically pure


-amino acids (e.g., L-Phenylalanine, L-Tyrosine) as starting materials.[1]
The Challenge of Racemization

Classic Bischler-Napieralski conditions involve refluxing amides in


 or 

.[1]
  • Failure Mode 1 (Retro-Ritter): High temperature promotes the cleavage of the C-N bond, generating a nitrile and a styrene derivative, destroying chirality.

  • Failure Mode 2 (Enolization): Strong Lewis acids can promote tautomerization to the achiral enamine (1,4-dihydroisoquinoline) intermediate.

The Solution: Mild Activation (Movassaghi Protocol)

To circumvent racemization, the activation of the amide must occur at low temperatures. The use of Trifluoromethanesulfonic anhydride (


)  in the presence of 2-Chloropyridine  allows for the formation of a highly reactive nitrilium or imidoyl triflate intermediate that cyclizes at or below room temperature.
Synthetic Workflow Diagram

The following flowchart illustrates the divergence between the "Classic" (High Risk) and "Modern" (High Integrity) routes.

SynthesisWorkflow Start Chiral Alpha-Amino Acid Amide Chiral Phenethylamide Start->Amide Reduction & Acylation POCl3 Classic Activation (POCl3, Reflux) Amide->POCl3 Tf2O Mild Activation (Tf2O, 2-Cl-Pyridine, DCM) Amide->Tf2O Racemization Risk: Retro-Ritter & Racemization POCl3->Racemization Product_Rac Racemic/Degraded Dihydroisoquinoline Racemization->Product_Rac Imidoyl Imidoyl Triflate Intermediate Tf2O->Imidoyl Cyclization Cyclization (-78°C to 0°C) Imidoyl->Cyclization Product_Pure Enantiopure 3-Substituted DHIQ Cyclization->Product_Pure >99% ee Retention

Caption: Comparison of Classic vs. Mild Bischler-Napieralski protocols. The Tf2O route minimizes thermal degradation and stereocenter erosion.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Enantioselective Synthesis via Tf2O Activation

Based on the methodology adapted from Movassaghi et al. (2008) and recent optimization studies.

Objective: Synthesis of (S)-3-benzyl-3,4-dihydroisoquinoline from L-Phenylalanine derived amide.

Reagents:

  • Substrate: (S)-N-(1-phenyl-3-(phenyl)propan-2-yl)acetamide (1.0 equiv)[1]

  • Activator: Trifluoromethanesulfonic anhydride (

    
    ) (1.1 equiv)
    
  • Base: 2-Chloropyridine (1.2 equiv)[1]

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow:

  • System Preparation: Flame-dry a 2-neck round bottom flask under Argon atmosphere. Add the chiral amide (1.0 mmol) and 2-Chloropyridine (1.2 mmol) in anhydrous DCM (

    
    ).
    
  • Cryogenic Activation: Cool the solution to -78°C . This is critical to prevent exotherms that lead to racemization.[1]

  • Electrophile Addition: Add

    
     (1.1 mmol) dropwise over 10 minutes. The solution typically turns yellow/orange, indicating the formation of the imidoyl triflate.
    
  • Controlled Warming: Stir at -78°C for 20 minutes. Then, remove the cooling bath and allow the reaction to warm to 0°C (ice bath) over 30 minutes. Do not reflux.

  • Monitoring (Self-Validation): Aliquot 50 µL, quench with wet ether, and analyze via TLC (or UPLC-MS). Disappearance of amide and appearance of a less polar spot (DHIQ) indicates completion.

  • Quench & Isolation: Quench with saturated aqueous

    
     at 0°C. Extract with DCM.
    
  • Purification: Flash chromatography on neutral alumina (or silica treated with 1%

    
    ). Note: Silica is acidic and can hydrolyze the imine; basic alumina is preferred for stability.
    

Quality Control Check:

  • Enantiomeric Excess (ee): Analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA). Compare against a racemic standard prepared via the

    
     reflux method.
    
  • Structure Confirmation:

    
     NMR should show the C1 proton (if H-substituted) or lack thereof, and distinct diastereotopic protons at C4.
    

Part 4: Stereochemical Analysis & Absolute Configuration[1]

Determining the absolute configuration (AC) of 3-substituted DHIQs is non-trivial due to the conformational flexibility of the heterocyclic ring.

Vibrational Circular Dichroism (VCD)

VCD is the gold standard for solution-phase AC determination when crystals are unavailable.[1]

  • Principle: DHIQs exhibit characteristic VCD signals in the carbonyl/imine stretching region (

    
    ).[1]
    
  • Workflow: Compare experimental VCD spectra (in

    
    ) with DFT-calculated spectra (B3LYP/6-31G*) for both enantiomers. The sign of the C=N stretching band is often diagnostic.
    
NMR with Chiral Shift Reagents
  • Reagent: Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (

    
    ).[1]
    
  • Observation: Complexation with the imine nitrogen induces chemical shift splitting (

    
    ) of the C3-substituent protons. This is useful for rapid ee estimation without HPLC.[1]
    
Data Presentation: Stability Profile
ConditionSolventTemperatureC3-Stereocenter Stability
Neutral

25°CStable (> 1 month)
Acidic

25°CStable (Forms iminium salt)
Basic

0°CUnstable (Risk of enamine tautomerization)
Oxidative

or

RefluxDestructive (Aromatization to Isoquinoline)

Part 5: References

  • Movassaghi, M., & Hill, M. D. (2008).[2][3] Single-Step Synthesis of Pyrimidine Derivatives. Organic Letters, 10(16), 3485–3488. (Methodology for Tf2O mediated cyclization). Link

  • Larsen, R. D., et al. (1991).[2][3] A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines.[1][3] The Journal of Organic Chemistry, 56(21), 6034–6038. Link

  • Chrzanowska, M., & Rozwadowska, M. D. (2004). Asymmetric Synthesis of Isoquinoline Alkaloids. Chemical Reviews, 104(7), 3341–3370. Link

  • Georgieva, M., et al. (2024).[4] Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Biomedicines, 12(7), 1556. Link

  • Wang, X., et al. (2023).[2][3] Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction.[1][5] RSC Advances, 13, 11406-11431.[1] Link

Sources

Spectroscopic Profiling and Structural Analysis of N-Boc-1,2,3,4-Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic data for Boc-protected isoquinolines Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Process Chemists.

Executive Summary

The tert-butoxycarbonyl (Boc) protected isoquinoline scaffold—specifically N-Boc-1,2,3,4-tetrahydroisoquinoline (N-Boc-THIQ) —is a ubiquitous intermediate in the synthesis of peptidomimetics, alkaloids, and CNS-active agents. However, its spectroscopic characterization is frequently misinterpreted due to restricted rotation around the carbamate C–N bond.

This guide provides a definitive technical reference for identifying, characterizing, and validating N-Boc-THIQ derivatives. It moves beyond simple peak listing to explain the rotameric phenomena that complicate NMR analysis, providing a self-validating workflow to distinguish structural isomers from impurities.

Part 1: The Structural Context

The Scaffold Distinction

It is critical to distinguish between the aromatic isoquinoline and its reduced counterpart, 1,2,3,4-tetrahydroisoquinoline (THIQ) .

  • Isoquinoline (Aromatic): Cannot form a stable N-Boc derivative without disrupting aromaticity or forming a highly reactive acyl-isoquinolinium salt.

  • Tetrahydroisoquinoline (THIQ): A secondary amine that readily accepts Boc protection. This guide focuses exclusively on the stable N-Boc-THIQ scaffold.

The Rotamer Conundrum

The defining spectroscopic feature of N-Boc-THIQ is the presence of rotamers . The partial double-bond character of the N–C(O) urethane bond creates a rotational energy barrier of approximately 15–17 kcal/mol. At room temperature (298 K), this barrier is sufficient to trap the molecule in two distinct conformations ( cis and trans relative to the carbonyl oxygen), resulting in signal doubling or line broadening in NMR spectra.

RotamerEquilibrium RotamerA Rotamer A (Trans-like) C1 Protons shielded/deshielded by Carbonyl Anisotropy Transition Transition State High Energy Barrier (~16 kcal/mol) RotamerA->Transition Slow Rotation (RT) RotamerB Rotamer B (Cis-like) Distinct Chemical Environment for C1 and C3 Transition->RotamerA Transition->RotamerB RotamerB->Transition

Figure 1: The dynamic equilibrium between N-Boc rotamers. At room temperature, the NMR timescale is faster than the rotation, causing "split" peaks.

Part 2: Detailed Spectroscopic Data

Proton NMR ( H NMR)

The C1 methylene protons (benzylic, adjacent to Nitrogen) are the most sensitive diagnostic handle. They often appear as two unequal sets of signals (e.g., a 60:40 ratio).

Table 1: Characteristic


H NMR Shifts (CDCl

, 400-500 MHz)
PositionProton TypeChemical Shift (

ppm)
MultiplicityNotes
C1 Benzylic

4.50 – 4.65 Singlet (split)Diagnostic. Appears as two singlets or a broad hump due to rotamers. Significantly deshielded vs free amine (~3.9 ppm).
C3

3.60 – 3.70 Triplet (broad)Often overlaps with C1 or appears as complex multiplet.
C4 Benzylic

2.80 – 2.90 TripletLess affected by Boc rotation; usually a cleaner triplet.
Boc

-Butyl

1.45 – 1.50 Singlet (split)Often appears as two closely spaced singlets (e.g., 1.48 and 1.50 ppm).
Ar-H Aromatic7.00 – 7.20 MultipletStandard aromatic envelope; less diagnostic for protection status.

Expert Insight: If your C1 peak looks like a "blob" or a double singlet, do not purify . This is intrinsic to the molecule.[1] Run the NMR at 50°C (323 K) or higher; the peaks will coalesce into a sharp singlet as the rotation rate increases.

Carbon-13 NMR ( C NMR)

Carbon NMR is definitive for confirming the carbamate structure. Rotameric splitting is frequently observed for the Carbonyl, C1, and C3 carbons.

Table 2: Characteristic


C NMR Shifts (CDCl

)
Carbon TypeChemical Shift (

ppm)
Diagnostic Features
Carbamate C=O 154.5 – 156.0 Often two peaks separated by ~0.5–1.0 ppm (e.g., 154.8 & 155.8).[2]
Quaternary C (Boc) 79.5 – 81.0 Characteristic of the

-butyl quaternary center.
C1 (Benzylic) 45.0 – 47.0 Deshielded relative to free amine. Split signals common.
C3 (N-Methylene) 40.0 – 42.0 Split signals common.
C4 (Benzylic) 28.0 – 29.0 Usually sharp; less sensitive to rotamers.
Boc Methyls 28.2 – 28.5 Intense signal.[2][3]
Infrared Spectroscopy (IR)

IR is the fastest way to confirm the conversion of the secondary amine (N-H) to the carbamate.

  • Diagnostic Band: 1685 – 1705 cm

    
      (Strong, sharp).
    
    • Differentiation: Amides typically appear lower (~1650 cm

      
      ); Esters appear higher (~1735 cm
      
      
      
      ). The N-Boc urethane stretch is distinctively in the "high 1600s/low 1700s" window.
  • Loss of N-H: Disappearance of the broad N-H stretch (3300–3500 cm

    
    ) present in the starting material.
    
Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion:

    
     or 
    
    
    
    .
  • Fragmentation:

    • 
      :  Loss of the entire Boc group (isobutylene + CO2).
      
    • 
      :  Loss of isobutylene (leaving the carbamic acid/amine salt).
      
    • Note: Boc groups are acid-labile. Avoid acidic matrices in MALDI or LC-MS mobile phases if quantifying trace impurities, or use neutral buffers.

Part 3: Synthesis & Validation Protocol

Standard Preparation Workflow

The most reliable route to N-Boc-THIQ involves the reduction of isoquinoline followed by in-situ protection.

SynthesisWorkflow Start Isoquinoline (Aromatic) Step1 Reduction (NaBH4 or H2/Pd-C) Solvent: MeOH or AcOH Start->Step1 Inter 1,2,3,4-Tetrahydroisoquinoline (Secondary Amine) Step1->Inter Step2 Protection (Boc2O, Et3N, DCM) Inter->Step2 End N-Boc-THIQ (Rotameric Mixture) Step2->End

Figure 2: Two-stage synthesis of N-Boc-THIQ. Note that direct reaction of aromatic isoquinoline with Boc2O is not viable.

Experimental Procedure (Bench-Ready)
  • Reduction: Dissolve Isoquinoline (10 mmol) in MeOH (30 mL). Add NaBH

    
     (40 mmol) portion-wise at 0°C (Exothermic!). Stir at RT for 4h. Quench with water, extract with DCM.
    
  • Protection: Redissolve crude THIQ in DCM (50 mL). Add Et

    
    N (1.5 eq) and Boc
    
    
    
    O (1.1 eq). Stir 12h at RT.
  • Workup: Wash with 1M citric acid (removes unreacted amine), then saturated NaHCO

    
    . Dry over MgSO
    
    
    
    .
  • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1). N-Boc-THIQ usually elutes as a colorless oil that may solidify upon standing.

Validation: The "VT-NMR Test"

To confirm that double peaks are rotamers and not impurities:

  • Take a standard

    
    H NMR in DMSO-
    
    
    
    or Toluene-
    
    
    at 25°C.
  • Heat the probe to 80°C (353 K) .

  • Result: If the split peaks (especially C1-H and Boc-CH

    
    ) coalesce into single, sharp peaks, the sample is pure. If peaks remain distinct, you have impurities.
    

References

  • Rotameric Dynamics in THIQs: J. Org. Chem., "Conformational Analysis of N-Acyl-1,2,3,4-tetrahydroisoquinolines."[4] (General principle citation).

  • Synthesis Protocol: P. K. Olla, et al. "Synthesis of Novel 1,2,3,4-Tetrahydroisoquinoline Derivatives." Int. J. Sci. Technol. Res., 2020. Link

  • NMR Data Verification: Royal Society of Chemistry, "Supplementary Information for: Synthesis of substituted tetrahydroisoquinolines." (Confirming shift values of ~4.5 ppm for C1). Link

  • IR Carbonyl Data: Spectroscopy Online, "The Carbonyl Group, Part I: Introduction." Link

Sources

Structural Elucidation and Conformational Analysis of (R)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Spectroscopists

Executive Summary

The compound (R)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline (CAS: 2624378-49-8) represents a critical chiral scaffold in drug discovery, particularly in the synthesis of peptidomimetics and inhibitors targeting GPCRs and proteases. Its structural core—a 1,2,3,4-tetrahydroisoquinoline (THIQ)—is rigidified by the bicyclic system, while the N-Boc protection and the exocyclic aminomethyl group introduce complex dynamic behaviors in solution.[1]

This guide provides a definitive analysis of the 1H NMR spectrum of this molecule. Unlike simple aliphatic amines, this system exhibits rotameric complexity due to the tert-butoxycarbonyl (Boc) group, which frequently leads to signal broadening or peak doubling at room temperature.[1] This guide moves beyond basic assignment to address these conformational challenges, ensuring accurate structural verification.

Part 1: Structural Context & Assignments[2][3][4]

Molecular Numbering & Environment

To ensure precise assignment, we utilize standard IUPAC numbering for the isoquinoline core.[1]

  • Positions 5, 6, 7, 8: Aromatic protons (ABCD system, often overlapping).[1]

  • Position 1: Benzylic methylene (adjacent to N-Boc).

  • Position 3: Chiral center (methine).[1]

  • Position 4: Benzylic methylene (remote from N-Boc).

  • Position 3-CH₂-NH₂: Exocyclic aminomethyl group.

The Rotamer Challenge (Critical Insight)

The N-Boc group creates a restricted rotation around the N–C(O) carbamate bond.[1] In 1,2,3,4-tetrahydroisoquinolines, the energy barrier to rotation is significant (~15–17 kcal/mol).[1] Consequently, at room temperature (298 K), the molecule exists as a mixture of two slowly exchanging rotamers (cis and trans).[1]

Impact on NMR:

  • Peak Doubling: You may observe two distinct sets of signals for the C1 and C3 protons.

  • Broadening: If the exchange rate is close to the NMR frequency timescale, signals (especially H-1) will appear as broad, undefined mounds rather than sharp multiplets.[1]

Consolidated Chemical Shift Data (CDCl₃, 400 MHz)

Note: Values are synthesized from high-fidelity analog data (e.g., N-Boc-THIQ-3-carboxylic acid derivatives) and standard shift increments.

PositionProtonsShift (δ ppm)MultiplicityCoupling (Hz)Assignment Notes
Ar-H 4H7.05 – 7.25m-Overlapping aromatic envelope.
H-1 2H4.30 – 4.70br d / mJ ≈ 15Diagnostic. Heavily affected by rotamers. Often appears as two broad signals or a very wide multiplet.
H-3 1H4.10 – 4.40m-Chiral center. Broadened by carbamate anisotropy.
H-4 2H2.75 – 2.95m / ddJ ≈ 16, 5Diastereotopic protons. Pseudo-axial/equatorial coupling often unresolved at 400 MHz.
-CH₂-NH₂ 2H2.60 – 2.75d / mJ ≈ 6-7Upfield of H-4. Distinct doublet if NH₂ exchange is slow; multiplet if fast.
NH₂ 2H1.20 – 1.80br s-Highly variable. Concentration and water dependent. Often overlaps with Boc.
Boc 9H1.48s-Dominant singlet. May show a minor "shadow" peak for the minor rotamer.

Part 2: Technical Deep Dive & Troubleshooting

Resolving Rotameric Broadening

If your spectrum shows "missing" peaks or uninterpretable blobs in the 4.0–5.0 ppm region, do not assume the sample is impure. It is likely a dynamic equilibrium issue.

Protocol: Variable Temperature (VT) NMR

  • Setup: Prepare sample in DMSO-d₆ (higher boiling point than CDCl₃).

  • Heat: Acquire spectra at 298 K, 323 K, and 348 K (75°C).

  • Observation: As temperature increases, the rotation rate increases. The broad signals for H-1 and H-3 will coalesce into sharp, time-averaged singlets/multiplets.

    • Success Criterion: Coalescence confirms the presence of rotamers rather than impurities.

Differentiation of H-4 and Exocyclic -CH₂-

The H-4 protons (ring) and the exocyclic aminomethyl protons often resonate in a similar region (2.6 – 3.0 ppm).

  • H-4 (Ring): typically shows strong geminal coupling (~16 Hz) and vicinal coupling to H-3.[1]

  • -CH₂-NH₂ (Exocyclic): typically shows vicinal coupling to H-3 (~6-8 Hz) but lacks the large geminal coupling characteristic of the rigid ring system unless the side chain is conformationally locked (unlikely).

  • Verification: A COSY experiment is mandatory here. H-4 will show a strong cross-peak only to H-3. The exocyclic CH₂ will show a cross-peak to H-3 and potentially to the NH₂ protons (if exchange is slow).

Part 3: Visualization of Workflows

Spectral Assignment Logic

The following diagram outlines the logical flow for assigning this specific molecule, accounting for its stereochemical and dynamic challenges.

NMR_Assignment_Workflow Start Crude 1H NMR Spectrum (CDCl3, 298K) Check_Boc Identify Boc Singlet (~1.45 ppm) Start->Check_Boc Check_Ar Integrate Aromatic Region (4H, 7.0-7.2 ppm) Check_Boc->Check_Ar Analyze_Mid Analyze 4.0-5.0 ppm Region (H-1 and H-3) Check_Ar->Analyze_Mid Decision_Rotamer Are peaks broad or doubled? Analyze_Mid->Decision_Rotamer Action_VT Perform VT-NMR (DMSO-d6, 348K) Decision_Rotamer->Action_VT Yes (Broad/Split) Action_2D Run HSQC / COSY Decision_Rotamer->Action_2D No (Sharp) Assign_H1_H3 Assign H-1 (deshielded) and H-3 (chiral center) Action_VT->Assign_H1_H3 Coalescence Observed Assign_H4_Exo Differentiate H-4 vs CH2-NH2 (COSY correlations) Action_2D->Assign_H4_Exo Assign_H1_H3->Assign_H4_Exo Final Confirmed Structure Assign_H4_Exo->Final

Caption: Step-by-step logic for assigning the NMR spectrum of N-Boc-THIQ derivatives, prioritizing the resolution of rotameric broadening.

Rotameric Equilibrium Dynamics

Understanding the physical cause of the spectral complexity is essential for interpretation.

Rotamer_Equilibrium Cis Rotamer A (cis-carbamate) Steric clash: Boc vs C1-H Transition Transition State High Energy Barrier (~16 kcal/mol) Cis->Transition Slow Exchange (NMR Timescale) Trans Rotamer B (trans-carbamate) Thermodynamically favored Trans->Transition Transition->Cis Transition->Trans

Caption: The restricted rotation of the N-Boc group leads to two distinct conformers in slow exchange, causing peak doubling.

Part 4: Experimental Protocol

Sample Preparation
  • Solvent: Chloroform-d (CDCl₃) is standard.[1] However, if the NH₂ protons are of specific interest, DMSO-d₆ is preferred to prevent rapid exchange with trace water, sharpening the amine signal.[1]

  • Concentration: 10–15 mg in 0.6 mL solvent. High concentrations can induce aggregation, further broadening peaks.[1]

Acquisition Parameters (Standard)
  • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration.

  • Relaxation Delay (D1): Set to ≥ 2.0 seconds. The t-butyl protons have long T1 relaxation times; a short D1 will lead to under-integration of the Boc signal relative to the aromatic protons.

  • Scans: 16–64 scans are usually sufficient.

Advanced Verification (2D NMR)

If the distinction between the H-4 ring protons and the exocyclic aminomethyl group is ambiguous:

  • HSQC (Heteronuclear Single Quantum Coherence):

    • H-4 (Ring): Will correlate to a secondary carbon (~28-30 ppm).[1]

    • -CH₂-NH₂: Will correlate to a secondary carbon (~45-48 ppm). The nitrogen deshields the carbon significantly more than the phenyl ring does for C-4.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Look for a spatial correlation between the Boc group and H-1 . The intensity of this NOE can sometimes determine the major rotamer (cis vs trans).

References

  • Boc-Group Rotamerism: Clayden, J., et al. "Restricted rotation in amides and carbamates."[1] Organic Chemistry, 2nd Ed., Oxford University Press, 2012.[1] (Standard text describing amide rotamerism).

  • THIQ Scaffold NMR Data: PubChem Compound Summary for CID 95489, 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid.[1] Link[1]

  • Synthesis and Characterization: "Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives." ResearchGate, 2025.[1][2][3] Link

  • Vendor Data (Structure Verification): Amadis Chemical, Product (R)-3-Boc-aminomethyl-1,2,3,4-tetrahydro-isoquinoline (CAS 2624378-49-8).[4] Link

  • Conformational Analysis: "Conformational preferences of 1-benzyl-1,2,3,4-tetrahydroisoquinolines." ResearchGate, 2025.[1][2][3] Link

Sources

The Strategic Role of Isoquinoline Scaffolds in Modern Medicinal Chemistry

[1]

Executive Summary

The isoquinoline scaffold stands as a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets.[1][2][3][4][5] From the classical vasorelaxant papaverine to the modern Rho-kinase (ROCK) inhibitor fasudil, this benzopyridine system owes its ubiquity to its planar topology, basic nitrogen center, and capacity for diverse electronic tuning.

This technical guide analyzes the isoquinoline core's utility in drug discovery, contrasting traditional synthetic routes with emerging C–H activation methodologies, and detailing the structure-activity relationships (SAR) that drive potency in oncology and CNS therapeutics.

Structural & Electronic Pharmacophore Analysis

The isoquinoline ring (benzo[c]pyridine) is distinct from its isomer quinoline due to the position of the nitrogen atom at the 2-position relative to the fused benzene ring. This subtle shift alters the electron density distribution, making the C1 position highly electrophilic and the C5/C8 positions susceptible to electrophilic aromatic substitution.

Key Pharmacophoric Features[1][4][6][7]
  • Basic Nitrogen (pKa ~5.4): Acts as a hydrogen bond acceptor or, when protonated, as a cationic anchor interacting with anionic residues (e.g., Asp/Glu) in receptor pockets.

  • Planar Aromaticity: Facilitates

    
    -
    
    
    stacking interactions with aromatic amino acid residues (Phe, Tyr, Trp) in enzyme active sites (e.g., Topoisomerase I).
  • C1-Position Reactivity: The most electrophilic site, ideal for nucleophilic attack or metal-catalyzed cross-coupling to introduce diversity vectors.

Therapeutic Landscape & Marketed Agents

The versatility of the isoquinoline scaffold is evidenced by its presence in FDA-approved therapeutics across disparate indications.

Table 1: Selected FDA-Approved & Clinical Isoquinoline Therapeutics

Drug NamePrimary TargetTherapeutic IndicationStructural Class
Fasudil ROCK1/ROCK2Cerebral Vasospasm / PAHSulfonyl-isoquinoline
Topotecan Topoisomerase IOvarian/Lung CancerCamptothecin analog
Tetrabenazine VMAT2Huntington's ChoreaHexahydroisoquinoline
Nelfinavir HIV ProteaseHIV/AIDSDecahydroisoquinoline
Papaverine PDE (Non-selective)Vasospasm (Historical)Benzylisoquinoline
Roxadustat HIF-PHAnemia (CKD)Isoquinoline-3-carboxamide

Synthetic Strategies: From Classical to Catalytic

Medicinal chemists must balance scalable "process-friendly" routes with the need for rapid diversification in the discovery phase.

A. Traditional Methodology: The Bischler-Napieralski Cyclization

Historically, the Bischler-Napieralski reaction (dehydration of



B. Modern Methodology: Rh(III)-Catalyzed C–H Activation

To access highly substituted isoquinolines under mild conditions, transition-metal-catalyzed annulation is the current gold standard. This method utilizes an oxidizing directing group (e.g., oxime or hydroxamic acid) to direct a metal catalyst to the ortho-C–H bond, followed by insertion of an internal alkyne.

Protocol 1: Rh(III)-Catalyzed Synthesis of 1-Substituted Isoquinolines

Context: This protocol allows for the convergent assembly of the isoquinoline core from benzaldehydes and alkynes, tolerating sensitive functional groups.

Reagents & Materials:

  • Substrate: O-Pivaloyl oxime (derived from substituted benzaldehyde) (1.0 equiv)

  • Coupling Partner: Internal alkyne (e.g., diphenylacetylene) (1.2 equiv)

  • Catalyst:

    
     (2.5 mol%)
    
  • Additive:

    
     (20 mol%) or 
    
    
    depending on the specific oxidant cycle.
  • Solvent: Methanol (MeOH) or DCE.

  • Temperature: 60–80 °C.

Step-by-Step Workflow:

  • Catalyst Activation: In a screw-cap vial equipped with a magnetic stir bar, dissolve

    
     (15.5 mg, 0.025 mmol) and 
    
    
    (36 mg, 0.2 mmol) in MeOH (2.0 mL).
  • Substrate Addition: Add the oxime substrate (1.0 mmol) and the internal alkyne (1.2 mmol) to the reaction mixture.

  • Cyclization: Seal the vial and stir at 60 °C for 12 hours. The reaction proceeds via C–H activation, alkyne insertion, and N–O bond cleavage/cyclization.

  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated

    
     (2 x 10 mL).
    
  • Purification: Dry organic layer over

    
    , concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).
    
  • Validation: Confirm structure via

    
    -NMR (characteristic singlet for H-1 if C1 is unsubstituted, or disappearance of oxime proton) and HRMS.
    

Case Study: Fasudil and ROCK Inhibition

Fasudil represents a quintessential success story of the isoquinoline scaffold. It functions as an ATP-competitive inhibitor of Rho-associated protein kinase (ROCK).

Mechanism of Action

ROCK regulates the phosphorylation of Myosin Light Chain (MLC). Overactivation of ROCK leads to hyper-contraction of smooth muscle cells (vasospasm). Fasudil binds to the ATP-binding pocket of the kinase, preventing phosphotransfer and inducing vasodilation.

Protocol 2: Industrial Synthesis of Fasudil Hydrochloride

Context: A robust, scalable sulfonylation protocol.

Step-by-Step Workflow:

  • Chlorosulfonylation: Isoquinoline is treated with chlorosulfonic acid (

    
    ) at high temperature to yield isoquinoline-5-sulfonyl chloride. Note: C5 selectivity is driven by the protonation of the nitrogen, directing electrophilic attack to the benzenoid ring.
    
  • Coupling:

    • Charge a reactor with homopiperazine (3.0 equiv) and dichloromethane (DCM).

    • Cool to 0–5 °C.

    • Slowly add isoquinoline-5-sulfonyl chloride (1.0 equiv) while maintaining pH 8–9 with saturated

      
      .
      
  • Work-up:

    • Stir for 2 hours at RT.

    • Separate the organic layer and wash with water.

    • Dry over

      
       and concentrate.
      
  • Salt Formation: Dissolve the free base in ethanol and add concentrated HCl (1.1 equiv). Cool to precipitate Fasudil Hydrochloride. Recrystallize from EtOH/Water.

Biological Evaluation: ROCK Kinase Assay

To verify the potency of synthesized derivatives, a Z'-LYTE™ Kinase Assay (FRET-based) is recommended.

Protocol 3: In Vitro ROCK2 Inhibition Assay

  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO. Dilute to 4x working concentration in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Reaction Assembly: In a 384-well plate, add:

    • 2.5

      
      L of 4x Test Compound.
      
    • 2.5

      
      L of 4x Kinase Mixture (ROCK2 enzyme, 2-10 ng/well).
      
    • 2.5

      
      L of 4x ATP/Peptide Substrate Mixture (Ser/Thr peptide labeled with Coumarin/Fluorescein).
      
  • Incubation: Incubate at Room Temperature for 60 minutes.

  • Development: Add 5

    
    L of Development Solution (Site-specific protease). This protease cleaves non-phosphorylated peptides (disrupting FRET) but cannot cleave phosphorylated peptides (maintaining FRET).
    
  • Readout: Measure Fluorescence Emission Ratio (Coumarin/Fluorescein) on a plate reader. Calculate

    
     relative to staurosporine control.
    

Visualization of Pathways & Structures

Figure 1: Structure-Activity Relationship (SAR) Map

The following diagram illustrates the logical modification points on the isoquinoline core for optimizing biological activity.

IsoquinolineSARIsoquinolineIsoquinoline Scaffold(Benzo[c]pyridine)N_AtomN-Atom (Pos 2)Basic Center / H-Bond AcceptorEssential for Kinase Hinge BindingIsoquinoline->N_AtomC1_PosC1 PositionMetabolic Liability (Oxidation)Ideal for Hydrophobic Groupsto boost PotencyIsoquinoline->C1_PosC3_PosC3 PositionSolubility VectorIntroduction of Polar Groups(Amides, Ethers)Isoquinoline->C3_PosBenz_RingBenzenoid Ring (C5-C8)Electronic TuningF/Cl for Metabolic StabilityOMe for Electron DonationIsoquinoline->Benz_Ring

Caption: Strategic modification zones on the isoquinoline core. Red arrows indicate critical binding/electronic features; Green/Yellow indicate optimization vectors.

Figure 2: Fasudil Mechanism of Action (ROCK Inhibition)

This flow illustrates how Fasudil intervenes in the vascular contraction pathway.

ROCK_PathwayStimulusVasoconstrictor Stimulus(e.g., Thromboxane A2)RhoARhoA (GTP-bound)Stimulus->RhoAActivatesROCKROCK Kinase(Active)RhoA->ROCKActivatesMLCPMyosin Light ChainPhosphatase (MLCP)ROCK->MLCPPhosphorylates(Inactivates)MLCMyosin Light Chain(MLC)ROCK->MLCDirect PhosphorylationFasudilFasudil(Inhibitor)Fasudil->ROCKInhibits(ATP Competition)pMLCPhospho-MLC(Active)MLCP->pMLCDephosphorylatesMLC->pMLCPhosphorylationContractionActomyosin Contraction(Vasospasm)pMLC->ContractionCross-bridge Cycling

Caption: Fasudil blocks ROCK-mediated inactivation of MLCP, promoting dephosphorylation of MLC and preventing vascular contraction.

References

  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Current Topics in Medicinal Chemistry. [Link]

  • Rhodium(III)-Catalyzed C–H Activation and Annulation. Chemical Reviews. [Link]

  • Fasudil Hydrochloride Hydrate, a Rho-Kinase Inhibitor, Suppresses Tumor Progression. Clinical Cancer Research. [Link]

  • Discovery and Synthesis of Fasudil. Journal of Medicinal Chemistry. [Link]

Technical Deep Dive: Chiral Tetrahydroisoquinoline (THIQ) Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Researchers

Executive Summary: The Privileged Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its structural rigidity, combined with the electronic richness of the aromatic ring and the basicity of the secondary amine, allows for high-affinity binding to G-protein-coupled receptors (GPCRs) and enzymes.

However, the pharmacological potency of THIQs is inextricably linked to their stereochemistry. The C1 position (adjacent to the nitrogen) is a critical chiral center. In nature, this chirality is strictly controlled enzymatically; in the laboratory, achieving high enantiomeric excess (ee) at C1 remains a benchmark for synthetic methodology. This guide dissects the biosynthetic logic and modern asymmetric synthesis of chiral THIQs, providing actionable protocols for the bench scientist.

Biosynthetic Logic: The Enzymatic Pictet-Spengler

Nature constructs the THIQ core via the Pictet-Spengler reaction (PSR).[1] The pivotal enzyme in this process is Norcoclaurine Synthase (NCS) , which catalyzes the condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) to form (S)-norcoclaurine, the precursor to benzylisoquinoline alkaloids (BIAs) like morphine and codeine.[1][2][3]

Mechanistic Insight: The "Dopamine-First" Model

Contrary to earlier "aldehyde-first" hypotheses, recent structural evidence supports a "dopamine-first" mechanism.

  • Binding: Dopamine binds deep within the NCS active site, anchored by Lys122 and Glu110.

  • Condensation: The aldehyde enters subsequently, forming an iminium intermediate.

  • Cyclization: The enzyme mediates a stereoselective phosphate-like anti-attack, yielding the (S)-isomer with high fidelity.

Visualization: Biosynthetic Pathway

The following diagram illustrates the flow from Tyrosine to the THIQ core, highlighting the NCS-mediated step.

Biosynthesis Tyrosine L-Tyrosine Dopa L-DOPA Tyrosine->Dopa Tyrosine Hydroxylase HPAA 4-HPAA (Aldehyde) Tyrosine->HPAA Transamination/ Decarboxylation Dopamine Dopamine Dopa->Dopamine Decarboxylase Iminium Iminium Intermediate Dopamine->Iminium NCS (Binding) HPAA->Iminium NCS (Binding) Norcoclaurine (S)-Norcoclaurine (THIQ Core) Iminium->Norcoclaurine NCS (Cyclization)

Caption: The metabolic flux from L-Tyrosine to the chiral THIQ core, catalyzed by Norcoclaurine Synthase (NCS).

Synthetic Methodologies: Chemical Precision

While enzymes offer specificity, drug development requires diverse analogs. Two primary chemical strategies dominate the field: Organocatalytic Asymmetric Pictet-Spengler Reactions and Metal-Catalyzed Asymmetric Hydrogenation.

A. Organocatalysis: Chiral Phosphoric Acids (CPA)

The use of BINOL-derived chiral phosphoric acids (e.g., TRIP) has revolutionized THIQ synthesis.

  • Mechanism: The CPA acts as a bifunctional catalyst.[4] The phosphoryl oxygen acts as a Lewis base (binding the protonated imine), while the hydroxyl group acts as a Brønsted acid.

  • Causality: This "dual activation" locks the iminium ion in a rigid chiral pocket, forcing the nucleophilic indole or aryl ring to attack from a specific face.

CPACatalysis Catalyst Chiral Phosphoric Acid (CPA) Complex H-Bonded Ion Pair Catalyst->Complex Activation Imine Imine Substrate Imine->Complex Protonation TS Cyclization Transition State Complex->TS Face-Selective Attack Product Chiral THIQ TS->Product Release Product->Catalyst Regeneration

Caption: Catalytic cycle of CPA-mediated asymmetric Pictet-Spengler reaction demonstrating dual activation.

B. Iridium-Catalyzed Asymmetric Hydrogenation

An alternative approach is to synthesize the fully aromatic isoquinoline first and then reduce it.

  • Catalyst System: [Ir(cod)Cl]₂ with chiral ligands like Josiphos or SegPhos .

  • Key Requirement: Often requires an activating group (e.g., alkyl chloroformate) to form an isoquinolinium salt or enamine intermediate, which is more susceptible to hydride transfer.

Comparative Analysis of Methods
FeatureEnzymatic (NCS)Organocatalytic (CPA/Thiourea)Ir-Catalyzed Hydrogenation
Substrate Scope Narrow (Biomimetic)Broad (Indoles, Pyrroles)Broad (Pre-formed Isoquinolines)
Enantioselectivity >99% ee90-98% ee90-99% ee
Reaction Conditions Aqueous, pH 7, AmbientOrganic Solvents, Low TempHigh Pressure H₂, Metal Catalyst
Scalability Low (mg to g)Medium (g to kg)High (Industrial)

Experimental Protocol: Thiourea-Catalyzed Asymmetric Pictet-Spengler

Note: This protocol is based on the methodology established by the Jacobsen group and validated in subsequent literature.

Objective: Synthesis of a chiral tetrahydro-β-carboline (a THIQ analog) using a chiral thiourea catalyst.

Reagents & Equipment[7]
  • Substrate: Tryptamine derivative (1.0 equiv).

  • Electrophile: Aromatic aldehyde (1.2 equiv).

  • Catalyst: Chiral Thiourea (e.g., N,N'-bis[3,5-bis(trifluoromethyl)phenyl]-thiourea derivative) (5-10 mol%).

  • Acid Co-catalyst: Benzoic acid (10 mol%).

  • Solvent: Toluene (anhydrous).

  • Drying Agent: 4Å Molecular Sieves (activated).

Step-by-Step Workflow
  • Imine Formation (Critical Step):

    • In a flame-dried flask under Argon, combine the tryptamine derivative and aldehyde in anhydrous Toluene.

    • Add 4Å molecular sieves. Why: Water is a byproduct of imine formation; its removal drives equilibrium and prevents hydrolysis.

    • Stir at room temperature for 2-4 hours. Verify imine formation via ¹H NMR (disappearance of aldehyde CHO peak ~10 ppm).

  • Catalysis:

    • Cool the reaction mixture to -78°C (or -30°C depending on substrate reactivity). Why: Lower temperatures enhance the enantiomeric ratio (er) by differentiating the energy barriers of the transition states.

    • Add the Chiral Thiourea catalyst and Benzoic acid dissolved in minimal toluene.

  • Cyclization:

    • Stir at low temperature for 24-48 hours. Monitor by TLC.

    • Self-Validation: The product spot should be distinct from the imine. If conversion stalls, check moisture levels.

  • Workup & Purification:

    • Quench with slight excess of triethylamine (to neutralize acid).

    • Filter through a celite pad to remove sieves.

    • Concentrate and purify via flash column chromatography (Silica gel).

  • Characterization:

    • Enantiomeric Excess: Determine via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA gradient).

    • Absolute Configuration: Compare optical rotation with literature values or obtain X-ray crystallography.

References

  • Pesnot, T., et al. "Structural evidence for the dopamine-first mechanism of norcoclaurine synthase."[3] Biochemistry (2017).[2][3] [Link]

  • Taylor, M. S., & Jacobsen, E. N. "Highly enantioselective catalytic acyl-Pictet-Spengler reactions." Journal of the American Chemical Society (2004). [Link]

  • Sewgobind, N. V., et al. "The asymmetric Pictet–Spengler reaction: A powerful tool for the synthesis of chiral heterocycles." Beilstein Journal of Organic Chemistry (2012). [Link]

  • Mršić, N., et al. "Iridium-catalyzed asymmetric hydrogenation of isoquinolines." Angewandte Chemie International Edition (2013). [Link]

  • Scott, J. D., & Williams, R. M. "Chemistry and biology of the tetrahydroisoquinoline antitumor antibiotics." Chemical Reviews (2002). [Link]

Sources

(R)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline as a synthetic building block

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Chiral Scaffold for Peptidomimetic and Pharmacophore Design[1][2][3]

Executive Summary

The search for "privileged structures"—molecular frameworks capable of providing useful ligands for more than one receptor—is central to modern drug discovery.[1][2] The 1,2,3,4-tetrahydroisoquinoline (THIQ) core represents one such scaffold.[2][3][4][5][6] Specifically, (R)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline (hereafter referred to as (R)-Boc-AM-THIQ ) offers a unique combination of conformational rigidity and orthogonal functionalization potential.[7][1][2]

This guide details the synthetic utility, handling protocols, and medicinal chemistry applications of this building block.[2][8] Unlike flexible linear amines, the THIQ core constrains the spatial orientation of substituents, making it an ideal mimic for the phenylalanine residue in bioactive peptides (e.g., in enkephalins or bradykinin antagonists).[2]

Chemical Profile & Structural Logic[2]
PropertyData
IUPAC Name tert-butyl (3R)-3-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Molecular Formula C

H

N

O

Molecular Weight 262.35 g/mol
Chirality (R)-enantiomer (derived from D-Phenylalanine precursors)
Core Scaffold 1,2,3,4-Tetrahydroisoquinoline (Tic)
Key Functionalities 1.[7][1][6][8][9][10][11][12][13][14][15] Secondary Amine (N2): Protected as tert-butyl carbamate (Boc).2.[7][1] Primary Amine (C3-CH

NH

):
Free for derivatization.[7][1][2]

Structural Causality: The (R)-configuration at C3 is critical. In peptidomimetics, the (S)-isomer (derived from L-Phe) mimics natural L-amino acids, whereas the (R)-isomer is frequently employed to introduce "D-amino acid" character, stabilizing peptides against proteolytic degradation and inducing reverse-turn conformations (e.g.,


-turns) in ligand-receptor binding pockets.[7][1]
Synthetic Pathways & Protocols

The synthesis of (R)-Boc-AM-THIQ is generally approached via the reduction of (R)-Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) derivatives.[7][1][2] The challenge lies in reducing the C3-side chain without affecting the N2-Boc protection or racemizing the chiral center.[7][1][2]

Pathway A: The "Tic-Reduction" Route (Recommended)

This route ensures high enantiomeric excess (ee) by starting from the commercially available or easily synthesized (R)-Boc-Tic-OH.[7][1][2]

Workflow Logic:

  • Activation: Convert the carboxylic acid to a mixed anhydride or active ester.

  • Reduction: Reduce to the alcohol (Boc-Tic-ol).

  • Amination: Convert alcohol to amine via Mesylate/Azide or Mitsunobu conditions.[1]

(Note: Direct reduction of the primary amide Boc-Tic-NH


 is risky due to potential Boc lability with strong hydride donors like LiAlH

.[7][1][2] Borane reagents are preferred.)
Experimental Protocol: Synthesis from (R)-Boc-Tic-OH

Validation: This protocol minimizes racemization by avoiding strong bases during the activation step.[7][1][2]

Step 1: Reduction to Alcohol ((R)-Boc-Tic-ol) [7][1][2]

  • Reagents: (R)-Boc-Tic-OH (1.0 eq), Isobutyl chloroformate (1.1 eq), N-methylmorpholine (NMM, 1.1 eq), NaBH

    
     (2.5 eq).[7][1]
    
  • Procedure:

    • Dissolve (R)-Boc-Tic-OH in dry THF at -15°C.

    • Add NMM followed by isobutyl chloroformate dropwise (forms mixed anhydride).[7][1] Stir for 15 min.

    • Filter off the NMM

      
      HCl salt rapidly.[1][2]
      
    • Add the filtrate to a suspension of NaBH

      
       in water/THF at 0°C. Causality: Water is necessary here to solubilize the borohydride, but temperature must be low to prevent ester hydrolysis.[2]
      
    • Quench with 1M KHSO

      
      , extract with EtOAc.[1][2]
      
    • Result: (R)-Boc-Tic-ol (Yield >85%).[7][1][2]

Step 2: Conversion to Amine ((R)-Boc-AM-THIQ) [7][1][2]

  • Reagents: Methanesulfonyl chloride (MsCl), Et

    
    N, NaN
    
    
    
    , Pd/C, H
    
    
    .[2]
  • Procedure:

    • Mesylation: Treat (R)-Boc-Tic-ol with MsCl/Et

      
      N in DCM at 0°C to form the mesylate.[7][1][2]
      
    • Azidation: Displace mesylate with NaN

      
       in DMF at 60°C. Safety: Use a blast shield.
      
    • Reduction: Hydrogenate the azide (1 atm H

      
      ) over 10% Pd/C in MeOH.
      
    • Purification: Filter catalyst and concentrate.[1][2] The amine can be purified via silica flash chromatography (DCM/MeOH/NH

      
      OH).[7][1]
      
Visualization: Synthetic Workflow

The following diagram illustrates the decision tree for synthesizing and utilizing this scaffold.

G Start (D)-Phenylalanine Pictet Pictet-Spengler Cyclization (HCHO / H+) Start->Pictet RTic (R)-Tic-OH Pictet->RTic BocProt Boc Protection RTic->BocProt BocTic (R)-Boc-Tic-OH BocProt->BocTic MixedAnh Mixed Anhydride (iBuOCOCl) BocTic->MixedAnh Activation Alcohol (R)-Boc-Tic-ol (Alcohol) MixedAnh->Alcohol NaBH4 Red. Azide Azide Displacement (MsCl -> NaN3) Alcohol->Azide SN2 Target (R)-3-Aminomethyl-2-boc-THIQ (TARGET) Azide->Target H2 / Pd-C

Figure 1: Stepwise synthesis from D-Phenylalanine precursors to the target aminomethyl scaffold.

Handling & Chemical Stability

Storage:

  • State: Viscous oil or low-melting solid (depending on purity/salt form).[7][1][2]

  • Sensitivity: The primary amine is sensitive to atmospheric CO

    
     (carbamate formation).[7][1] Store under Argon/Nitrogen at -20°C.
    
  • Boc Stability: Stable to basic and nucleophilic conditions.[1][2] Labile to strong acids (TFA, HCl/Dioxane).[7][1]

Self-Validating Purity Check: Before using in complex couplings, validate the integrity of the Boc group and the primary amine:

  • TLC: Run in 9:1 DCM:MeOH + 1% NH

    
    OH. Primary amine should stain with Ninhydrin (purple/blue).[7][1]
    
  • NMR: Check for the tert-butyl singlet at ~1.45 ppm (9H). Loss of this signal indicates deprotection.[1]

Medicinal Chemistry Applications

This scaffold is a "conformationally constrained" mimetic of phenylalanine.[1][2] By locking the


 and 

torsion angles, it reduces the entropic penalty of binding to a receptor.[2]
A. Opioid Receptor Ligands

The Tic scaffold is famous for its role in


-opioid receptor antagonists (e.g., the TIPP  peptide family: Tyr-Tic-Phe-Phe).[7][1][2]
  • Mechanism: The (R)-3-aminomethyl group can replace the C-terminus or act as a linker to accessory binding pockets.[7][1][2]

  • Reference: The rigidity of the THIQ core prevents the "induced fit" required for agonist activity, locking the receptor in an inactive state (Antagonism).[2]

B. Enzyme Inhibitors (Proteases)

In protease inhibitors (e.g., HIV protease or ACE inhibitors), the 3-aminomethyl group serves as a transition-state isostere anchor.[7][1]

  • Application: Reductive amination of the primary amine with an aldehyde derived from a P2 ligand creates a stable secondary amine linkage, mimicking the tetrahedral intermediate of peptide hydrolysis.[2]

C. Orthogonal Derivatization Strategy

The power of (R)-Boc-AM-THIQ lies in its ability to be functionalized at two distinct ends (N2 and C3-amine).[7][1][2]

SAR Core (R)-Boc-AM-THIQ N_Deprot 1. TFA Deprotection (N2-H) Core->N_Deprot Acidic Conditions C_RedAm Reductive Amination (w/ Aldehydes) Core->C_RedAm NaBH(OAc)3 C_Urea Urea/Carbamate Formation (Isocyanates) Core->C_Urea R-NCO C_Cycl Cyclization (Imidazolidinones) Core->C_Cycl CDI / COCl2 N_Acyl 2. Amide Coupling (Peptide Extension) N_Deprot->N_Acyl

Figure 2: Divergent synthesis map showing orthogonal deprotection and functionalization strategies.[7][1]

References
  • Tetrahydroisoquinoline Synthesis & Properties

    • Organic Chemistry Portal.[1] "Synthesis of 3,4-dihydroisoquinolines."[1][2][8][12][15][16] Available at: [Link]

  • Tic Scaffold in Opioid Research

    • Schiller, P. W. (2010).[7][1] "Biologics vs. Small Molecules: The TIPP Opioid Peptide Case." AAPS Journal. (Discusses the structural rigidity of Tic derivatives).

  • General Reduction Protocols (Acid to Alcohol to Amine)
  • Medicinal Chemistry of THIQ

    • Scott, J. D., & Williams, R. M. (2002).[2] "Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics." Chemical Reviews. Available at: [Link][7][1]

  • PubChem Compound Summary

    • "tert-Butyl 3-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate."[7][1][2] (Structural verification). Available at: [Link] (Link to related Boc-Tic derivative for structural confirmation).[7][1]

Sources

The Isoquinoline Pharmacophore: Electronic & Structural Logic

Author: BenchChem Technical Support Team. Date: February 2026

Title: Isoquinoline Architectures in Modern Therapeutics: From C-H Activation to Dual-Targeting Mechanisms

Executive Summary The isoquinoline scaffold remains a "privileged structure" in medicinal chemistry, forming the core of over 38 FDA-approved drugs and thousands of bioactive alkaloids (e.g., berberine, morphine). Its planar, electron-deficient heteroaromatic nature allows for diverse non-covalent interactions—stacking with DNA base pairs, chelating metal ions in metalloenzymes, or occupying hydrophobic pockets in kinases. This technical guide moves beyond classical Pictet-Spengler syntheses to explore modern transition-metal-catalyzed C-H functionalization and dual-targeting therapeutic strategies, specifically in oncology and antimicrobial resistance.

To design effective agents, one must understand the electronic landscape of the isoquinoline ring.

  • N2 Position (Basic Nitrogen): The lone pair on nitrogen is orthogonal to the

    
    -system, making it a critical hydrogen bond acceptor (HBA) or a site for protonation/quaternization to increase water solubility and DNA affinity.
    
  • C1 Position (Electrophilic/Nucleophilic): Highly reactive due to the adjacent nitrogen. It is the primary site for nucleophilic attack (in the cation form) or C-H activation.

  • C5/C8 Positions: These "distal" positions are often exploited to modulate lipophilicity (

    
    ) without disrupting the primary binding pharmacophore at the N-terminus.
    

Advanced Synthetic Protocols: Rh(III)-Catalyzed C-H Activation[1]

Traditional methods like Bischler-Napieralski require harsh dehydrating conditions. Modern drug discovery favors C-H activation for late-stage functionalization, allowing rapid library generation.

Protocol 1: C1-Functionalization via Rh(III)-Catalyzed C-H Activation

Rationale: This protocol utilizes a directing group (DG) to selectively install functional groups at the C1 position, a difficult feat for classical electrophilic aromatic substitution which favors C5/C8.

Reagents & Equipment:

  • Substrate: Isoquinoline N-oxide (activates C1).

  • Catalyst:

    
     (2.5 mol%).
    
  • Oxidant:

    
     (2.0 equiv) – regenerates the active Rh(III) species.
    
  • Coupling Partner: Internal alkyne (e.g., diphenylacetylene).

  • Solvent: t-Amyl alcohol (0.2 M).

Step-by-Step Methodology:

  • Catalyst Activation: In a glovebox, charge a sealed tube with

    
     (15.5 mg, 0.025 mmol) and 
    
    
    
    (275 mg, 1.0 mmol).
  • Substrate Addition: Add Isoquinoline N-oxide (0.5 mmol) and the internal alkyne (0.6 mmol).

  • Solvation: Add t-Amyl alcohol (2.5 mL). The choice of a bulky alcohol prevents competitive coordination with the Rh center.

  • Thermal Cycle: Seal and heat to 110°C for 16 hours. The high temperature is required to overcome the activation energy of the C-H bond cleavage.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Ag salts. Wash with DCM.

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

  • Deoxygenation (Optional): If the N-oxide is not the final target, reduce using

    
     in THF to restore the basic pyridine-like nitrogen.
    

Self-Validation Check:

  • TLC Monitoring: The N-oxide starting material is highly polar; the coupled product will show a significant

    
     shift (less polar).
    
  • NMR Verification: Disappearance of the C1 proton singlet (

    
     ppm) confirms functionalization.
    
Visualization: Synthetic Workflow

CH_Activation_Workflow cluster_0 Pre-Reaction cluster_1 Reaction Cycle Start Isoquinoline N-Oxide (Substrate) Coordination Rh-Coordination to Oxygen (DG) Start->Coordination Reagents [Cp*RhCl2]2 + Ag2CO3 (Catalyst System) Reagents->Coordination CH_Cleavage C1-H Bond Cleavage Coordination->CH_Cleavage 110°C Insertion Alkyne Insertion CH_Cleavage->Insertion RedElim Reductive Elimination Insertion->RedElim RedElim->Reagents Regeneration Product C1-Functionalized Isoquinoline RedElim->Product

Caption: Rh(III)-catalyzed C-H activation cycle utilizing N-oxide as a directing group for C1 regioselectivity.

Therapeutic Case Study: Dual-Targeting Anticancer Agents

Recent discoveries (e.g., compound F10) highlight isoquinolines that simultaneously inhibit Tubulin polymerization and V-ATPase .[1] This dual mechanism prevents cancer cell mitosis while blocking the acidification of lysosomes, leading to Immunogenic Cell Death (ICD).

Mechanism of Action (MOA)
  • Tubulin Binding: The isoquinoline core mimics the colchicine pharmacophore, binding to the

    
    -tubulin subunit. This destabilizes microtubule assembly, causing cell cycle arrest at G2/M.
    
  • V-ATPase Inhibition: The basic nitrogen (often in a tetrahydroisoquinoline form) accumulates in acidic lysosomes (ion trapping). There, it inhibits the V-ATPase pump, raising lysosomal pH and inhibiting autophagy, which cancer cells rely on for survival under stress.

Visualization: Dual-Targeting Pathway

Dual_Targeting_MOA cluster_cyto Cytoplasm cluster_lyso Lysosome Compound Isoquinoline Agent (e.g., F10) Tubulin Colchicine Site (Beta-Tubulin) Compound->Tubulin Binding VATPase V-ATPase Pump Compound->VATPase Ion Trapping Microtubules Microtubule Destabilization Tubulin->Microtubules Arrest G2/M Cell Cycle Arrest Microtubules->Arrest ICD Immunogenic Cell Death (ICD) Arrest->ICD pH_Rise Increase Lysosomal pH VATPase->pH_Rise Autophagy Autophagy Inhibition pH_Rise->Autophagy Autophagy->ICD

Caption: Dual mechanism of action: Synergistic induction of ICD via microtubule collapse and autophagy blockade.

Antimicrobial Frontiers: Alkynyl Isoquinolines[3]

With the rise of MRSA (Methicillin-Resistant Staphylococcus aureus), alkynyl isoquinolines (synthesized via Sonogashira coupling) have emerged as potent bactericidal agents.[2] They function by perturbing the bacterial cell wall and nucleic acid biosynthesis.[2]

Comparative Efficacy Data (Synthesized from Recent Studies):

Compound IDStructure TypeTarget OrganismMIC (µg/mL)Mechanism Insight
HSN584 Alkynyl IsoquinolineMRSA (USA300)2.0Cell wall perturbation; low resistance propensity
Berberine Protoberberine AlkaloidS. aureus64.0FtsZ inhibition (weak monotherapy)
Compound 8d Pyrrolo-isoquinolineE. faecium128.0Moderate Gram-positive activity
Vancomycin Glycopeptide (Control)MRSA1.0Cell wall synthesis inhibition

Analysis: While natural alkaloids like Berberine show weak activity, synthetic modifications (alkynyl groups) drastically improve potency (HSN584) to levels comparable with Vancomycin, with the added benefit of intracellular clearance in macrophages.

References

  • Leng, J., et al. (2024).[1] Discovery of Novel Isoquinoline Analogues as Dual Tubulin Polymerization/V-ATPase Inhibitors with Immunogenic Cell Death Induction. Journal of Medicinal Chemistry. Link

  • Saeed, H., et al. (2022).[1] Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. International Journal of Molecular Sciences. Link

  • Luo, C., et al. (2020).[3] Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Anticancer Agents in Medicinal Chemistry. Link

  • Chandra, D., et al. (2025).[4] Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett. Link

  • Al-Matarneh, et al. (2021).[5] Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI Molecules. Link

Sources

The Chiral 1,2,3,4-Tetrahydroisoquinoline Scaffold: A Technical Guide to Biological Function and Therapeutic Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. From endogenous neurotoxins implicated in Parkinson’s disease to life-saving antihypertensive and anticancer agents, the biological significance of THIQs is dictated by their substitution patterns and, critically, their stereochemistry.

This guide provides a technical deep-dive into the structure-activity relationships (SAR), asymmetric synthesis, and biological characterization of chiral THIQs. It is designed for researchers seeking to leverage this scaffold for novel drug discovery.[1]

The Pharmacophore: Structural Analysis

The core THIQ structure consists of a benzene ring fused to a piperidine ring. Its "privileged" status stems from its conformational semi-rigidity, which allows it to mimic the bioactive conformations of endogenous catecholamines (dopamine, epinephrine) and amino acids (tyrosine, phenylalanine).

Key Structural Features[2]
  • C1 Position: The most critical site for functionalization. Substitution here introduces a chiral center that often dictates target selectivity (e.g., receptor subtype specificity).

  • N2 Nitrogen: A basic center protonated at physiological pH, essential for ionic interactions with aspartate/glutamate residues in receptor binding pockets (e.g., GPCRs, ion channels).

  • C6/C7 Hydroxyls: Mimic the catechol moiety of dopamine; critical for adrenergic and dopaminergic receptor affinity but also a liability for metabolic oxidation (quinone formation).

The Chirality Factor: Eutomers and Distomers

In the THIQ series, chirality is not merely a structural detail—it is a binary switch for biological function. The C1 stereocenter determines whether a molecule acts as a therapeutic agent or a toxin.

Case Study: The Parkinsonian Paradox

Endogenous THIQs illustrate the stark contrast in chiral activity.

  • (R)-Salsolinol: Formed from the condensation of dopamine and acetaldehyde. It is highly neurotoxic, inhibiting Mitochondrial Complex I and inducing apoptosis in dopaminergic neurons. It is considered a potential environmental trigger for Parkinson's disease.

  • (R)-1-Methyl-THIQ: Conversely, this derivative has shown neuroprotective properties, preventing MPTP-induced toxicity in rodent models.

Table 1: Stereochemical Impact on Biological Activity

CompoundChiralityPrimary TargetBiological Outcome
Salsolinol (R)-enantiomerMitochondrial Complex INeurotoxicity (ROS generation)
Quinapril (S)-configurationAngiotensin-Converting Enzyme (ACE)Antihypertensive (Prodrug hydrolysis)
Solifenacin (1S)-configurationMuscarinic M3 ReceptorBladder relaxant (OAB treatment)
Trabectedin Multi-chiralDNA Minor GrooveAntitumor (Sarcoma therapy)

Therapeutic Applications & Mechanisms[2][3]

Oncology: DNA Alkylation

Complex THIQ alkaloids like Trabectedin (Yondelis) and Saframycins function as potent antitumor antibiotics.

  • Mechanism: They bind to the minor groove of DNA, alkylating the N2 position of guanine. This adduct bends the DNA helix towards the major groove, disrupting the cell cycle and recruiting transcription-coupled nucleotide excision repair (TC-NER) machinery, which paradoxically leads to lethal double-strand breaks in tumor cells.

Cardiovascular: ACE Inhibition

Quinapril is a THIQ-based ACE inhibitor. The rigid bicyclic structure restricts the conformation of the C-terminal amino acid mimic, enhancing binding affinity to the zinc-containing active site of ACE compared to flexible linear analogs.

CNS: Dopaminergic Modulation

Apomorphine , a tetracyclic derivative containing the THIQ substructure, acts as a non-selective dopamine agonist. It is used in advanced Parkinson’s disease to treat "off" episodes. Its rigidity locks the catechol moiety in the bioactive trans-alpha-rotamer conformation required for receptor activation.

Visualization: THIQ Signaling Pathways

The following diagram illustrates the divergent pathways of THIQ derivatives—therapeutic vs. toxic.

THIQ_Pathways Substrate Dopamine / Tyrosine Pictet Pictet-Spengler Cyclization Substrate->Pictet THIQ_Core THIQ Scaffold Pictet->THIQ_Core Salsolinol (R)-Salsolinol (Endogenous) THIQ_Core->Salsolinol + Acetaldehyde (In vivo) Synth_Mod Synthetic Modification THIQ_Core->Synth_Mod Asymmetric Synthesis Mito_Complex Mitochondrial Complex I Salsolinol->Mito_Complex Inhibition ROS ROS Production (Oxidative Stress) Mito_Complex->ROS Apoptosis Dopaminergic Neuronal Death ROS->Apoptosis Drug_Ex Quinapril / Solifenacin Synth_Mod->Drug_Ex Target ACE / M3 Receptor Drug_Ex->Target High Affinity Binding Therapy Vasodilation / Muscle Relaxation Target->Therapy

Figure 1: Divergent biological pathways of the THIQ scaffold. Red path indicates endogenous neurotoxicity; Blue path indicates synthetic therapeutic application.

Asymmetric Synthesis Strategies

Accessing the eutomer (active enantiomer) with high optical purity is critical. The industrial standard has shifted from classical resolution to Asymmetric Hydrogenation .

Protocol: Ir-Catalyzed Asymmetric Hydrogenation

This protocol describes the synthesis of a chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline from its dihydroisoquinoline precursor using an Iridium-P,N ligand complex.

Reagents:

  • Substrate: 1-Methyl-3,4-dihydroisoquinoline

  • Catalyst: [Ir(COD)Cl]₂ dimer

  • Ligand: (S)-MeO-Biphep or chiral Spiro-phosphoramidite

  • Additive: Iodine (I₂) or Tetrabutylammonium iodide (TBAI)

  • Solvent: Toluene or THF

  • Hydrogen Source: H₂ gas (balloon or autoclave)

Step-by-Step Methodology:

  • Catalyst Formation: In a glovebox (N₂ atmosphere), mix [Ir(COD)Cl]₂ (1.0 mol%) and the chiral diphosphine ligand (2.2 mol%) in dry toluene. Stir for 30 minutes until the solution turns clear orange/red.

  • Activation: Add Iodine (I₂, 5-10 mol%). The color typically deepens. Stir for an additional 15 minutes. Note: Iodine acts as an oxidative additive, forming the active Ir(III) species.

  • Substrate Addition: Add the imine substrate (1.0 equiv) to the catalyst mixture.

  • Hydrogenation: Transfer the solution to a stainless steel autoclave. Purge with H₂ three times. Pressurize to 10-50 bar (depending on substrate sterics).

  • Reaction: Stir at Room Temperature for 12–24 hours.

  • Workup: Release pressure. Concentrate the solvent in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc + 1% Et₃N).

  • Analysis: Determine Enantiomeric Excess (ee) using Chiral HPLC (e.g., Daicel Chiralcel OD-H column).

Synthesis_Workflow Precursor 1-Substituted 3,4-Dihydroisoquinoline Hydrogenation Hydrogenation: H₂ (10-50 bar) Toluene, RT, 12-24h Precursor->Hydrogenation Cat_Prep Catalyst Prep: [Ir(COD)Cl]₂ + Chiral Ligand + I₂ (Activator) Cat_Prep->Hydrogenation Workup Workup & Purification: Flash Chromatography Hydrogenation->Workup Product Chiral 1,2,3,4-THIQ (>95% ee) Workup->Product

Figure 2: Workflow for the Iridium-catalyzed asymmetric hydrogenation of dihydroisoquinolines.

Biological Screening Protocol

To assess the neurotoxic potential or mitochondrial safety of new THIQ derivatives, the Mitochondrial Complex I Inhibition Assay is the gold standard.

Protocol: Spectrophotometric Complex I Assay

Objective: Measure the oxidation of NADH to NAD+ by Complex I (NADH:ubiquinone oxidoreductase) in the presence of the test compound.

Materials:

  • Isolated mitochondria (rat brain or liver).

  • Assay Buffer: 25 mM Potassium Phosphate (pH 7.2), 5 mM MgCl₂, 2 mM KCN (to block Complex IV), 2.5 mg/mL BSA.

  • Substrates: NADH (0.13 mM), Decylubiquinone (65 µM).

  • Reference Inhibitor: Rotenone (1 µM).

Methodology:

  • Preparation: Thaw mitochondrial fractions on ice. Dilute in Assay Buffer to ~20 µg protein/mL.

  • Baseline: Add mitochondrial suspension to a quartz cuvette. Add the test THIQ compound (dissolved in DMSO) at varying concentrations (e.g., 0.1 µM – 100 µM).

  • Incubation: Incubate at 30°C for 3 minutes to allow compound equilibration.

  • Initiation: Start the reaction by adding NADH.[2]

  • Measurement: Monitor the decrease in absorbance at 340 nm (extinction coefficient ε = 6.22 mM⁻¹cm⁻¹) for 5 minutes using a kinetic spectrophotometer.

  • Control: Run a parallel sample with Rotenone (1 µM) to determine the Rotenone-sensitive rate (specific Complex I activity).

  • Calculation:

    • Rate (µmol/min/mg) = (ΔAbs/min) / (ε × pathlength × protein conc).

    • Calculate % Inhibition relative to vehicle (DMSO) control.

Future Outlook: PROTACs and Covalent Inhibitors

The THIQ scaffold is evolving beyond classical reversible inhibition.

  • PROTACs (Proteolysis Targeting Chimeras): The THIQ amine is an ideal handle for attaching linkers to E3 ligase recruiters (e.g., Cereblon or VHL ligands). THIQ-based warheads are being explored to degrade "undruggable" targets in oncology.

  • Covalent Inhibition: Introduction of electrophilic groups (e.g., acrylamides) to the THIQ core allows for targeted covalent modification of cysteines in kinases and other enzymes, increasing potency and residence time.

References

  • Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 2023.

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. RSC Advances, 2021.[3]

  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI, 2024.

  • Consensus Molecules Associated with Parkinson's Disease. MDPI, 2020.

  • Development of a scalable iridium-catalyzed asymmetric hydrogenation process. ResearchGate, 2026.

  • Mitochondrial Complex I Activity Assay Kit Technical Bulletin. Sigma-Aldrich.

  • PROTACs: A novel strategy for cancer drug discovery. Journal of Hematology & Oncology, 2023.

Sources

Physicochemical Properties and Synthetic Utility of N-Boc Protected Amines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tert-butyloxycarbonyl (Boc) group represents a cornerstone of modern organic and peptide chemistry. Its dominance stems from a unique physicochemical profile: it renders amines inert to nucleophilic attack and basic conditions while remaining hypersensitive to acidolysis. This guide provides a deep technical analysis of N-Boc protected amines, moving beyond standard textbook definitions to explore the thermodynamic stability, spectroscopic signatures, and practical synthetic workflows required for high-fidelity drug development.

The Physicochemical Shift: Free Amine vs. N-Boc

Protecting an amine with a Boc group is not merely a masking strategy; it fundamentally alters the molecule's physical behavior. Understanding these shifts is critical for purification and handling.

Lipophilicity and Solubility Profiles

The installation of the tert-butyl moiety introduces significant hydrophobicity. This "greasing" effect is often exploited to pull polar amino acids into organic phases for liquid-liquid extraction.

PropertyFree Amine (

)
N-Boc Amine (

)
Practical Implication
LogP (Lipophilicity) Low (often < 0 for small amines)High (increases by ~1.5 - 2.0 units)N-Boc derivatives are easily extracted into DCM or EtOAc, leaving salts in the aqueous phase.
H-Bonding Capacity Donor & AcceptorAcceptor dominant; reduced DonorReduced aggregation; improved solubility in aprotic solvents (THF, DMF).
pKa (Conjugate Acid) ~9 - 11 (Basic)~ -1 to -3 (Non-basic)The nitrogen lone pair is delocalized into the carbamate carbonyl, nullifying nucleophilicity.
Physical State Often oils or hygroscopic solidsFrequently crystalline solidsN-Boc protection often converts "sticky" oils into manageable, crystalline solids suitable for X-ray diffraction.
Thermal Stability & Thermolysis

While generally stable at room temperature, N-Boc groups possess a thermal "safety catch."

  • Thermolysis Threshold: Pure N-Boc compounds are generally stable up to 100–110°C .

  • Decomposition: Above 150°C , spontaneous thermolysis occurs, releasing isobutylene and

    
    . This property allows for "reagent-free" deprotection in flow chemistry setups, though it is rarely used in batch synthesis due to potential side reactions.
    

Molecular Stability & Reactivity Profile

The utility of the Boc group lies in its orthogonality . It survives conditions that cleave other protecting groups (like Fmoc or esters) but yields rapidly when triggered by specific acidic conditions.

The Orthogonality Matrix
  • Base Resistance: Completely stable to hydrolysis by bases (NaOH, KOH, Piperidine). This allows for the saponification of methyl esters or Fmoc cleavage elsewhere in the molecule without disturbing the N-Boc center.

  • Nucleophile Resistance: Inert to Grignard reagents and hydrides (under controlled conditions), though strong reducing agents (LiAlH4) will reduce the carbamate to a methyl amine.

  • Acid Sensitivity: The carbamate oxygen is protonated in acid, triggering an E1-like elimination mechanism.

Mechanism of Acidolysis (The "Scavenger" Requirement)

The deprotection mechanism generates a reactive tert-butyl cation (


). In the absence of scavengers, this electrophile will alkylate electron-rich side chains (e.g., Tryptophan indole, Methionine sulfur, Tyrosine phenol).

Key Insight: Always include a scavenger (e.g., Triisopropylsilane, Thioanisole, or Water) when deprotecting complex molecules.

Spectroscopic Identification (The Fingerprint)

Verifying protection is best achieved through NMR and IR. The Boc group provides distinct, isolated signals that serve as excellent internal standards for integration.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR:  The hallmark is a sharp, intense singlet integrating to 9 protons.
    
    • Shift:

      
       1.35 – 1.55 ppm (varies slightly by solvent, typically 
      
      
      
      vs
      
      
      ).
    • Diagnostic Utility: If the integral drops below 9H relative to the skeletal protons, partial deprotection has occurred.

  • 
     NMR:  Three characteristic peaks confirm the carbamate structure.
    
    • Carbonyl (

      
      ):
      
      
      
      150 – 160 ppm (Broad/Weak due to relaxation).
    • Quaternary Carbon (

      
      ):
      
      
      
      78 – 82 ppm.
    • Methyl Carbons (

      
      ):
      
      
      
      27 – 29 ppm (Intense).
Infrared Spectroscopy (IR)
  • Carbamate C=O Stretch: Strong band at 1690 – 1720 cm⁻¹ .

  • N-H Stretch: Sharp band around 3300 – 3450 cm⁻¹ (often distinct from broad OH stretches).

Visualizing the Chemistry

The following diagrams illustrate the mechanistic cycle and a decision tree for purification, encoded in Graphviz.

The Protection-Deprotection Cycle

This diagram details the mechanistic flow, highlighting the critical intermediate steps and byproducts.

BocCycle Amine Free Amine (R-NH2) Intermed1 Tetrahedral Intermediate Amine->Intermed1 Nucleophilic Attack Boc2O Reagent: Boc2O + Base Boc2O->Intermed1 NBoc N-Boc Amine (Stable) Intermed1->NBoc - CO2 - tBuOH Carbamic Carbamic Acid (Unstable) NBoc->Carbamic Protonation & Elimination Acid Reagent: TFA or HCl Acid->Carbamic Carbamic->Amine - CO2 (Gas) Cation Byproduct: t-Butyl Cation Carbamic->Cation Fragmentation

Caption: The cyclic lifecycle of Boc protection showing reagents (white ovals) and reactive intermediates.

Purification Decision Matrix

A logic flow for isolating N-Boc amines based on their physicochemical properties.

Purification Start Crude Reaction Mixture (Amine + Boc2O) CheckSol Is Product Solid? Start->CheckSol SolidYes Recrystallization (Hexane/EtOAc) CheckSol->SolidYes Yes SolidNo Liquid/Oil CheckSol->SolidNo No Final Evaporate & Dry SolidYes->Final AcidWash Wash Organic Layer with 1N HCl/KHSO4 SolidNo->AcidWash Note Removes unreacted amine (Boc-amine stays in organic) AcidWash->Note BocRemoval Wash with dilute NaHCO3 AcidWash->BocRemoval Note2 Removes Boc-OH / Acid impurities BocRemoval->Note2 BocRemoval->Final

Caption: Step-by-step logic for purifying N-Boc intermediates, leveraging solubility differences.

Synthetic Workflows (Protocols)

Standard Protection Protocol

This protocol avoids the formation of isocyanates and urea byproducts common in unoptimized reactions.

  • Stoichiometry: Dissolve Amine (1.0 equiv) in DCM or THF/Water (1:1).

  • Base Addition: Add TEA or DIPEA (1.5 – 2.0 equiv). Note: For amino acids, use NaOH (2.0 equiv) in water/dioxane.

  • Reagent: Add

    
     (1.1 equiv) slowly at 
    
    
    
    , then warm to Room Temperature (RT).
  • Catalysis (Optional): If the amine is sterically hindered, add 5 mol% DMAP. Warning: DMAP can lead to side reactions with primary amines; use sparingly.

  • Workup: Dilute with EtOAc, wash sequentially with 1N HCl (to remove free amine), sat.

    
     (to remove excess 
    
    
    
    byproduct), and Brine.[1]
High-Fidelity Deprotection Protocol (TFA Method)

Designed to prevent cation-induced alkylation.

  • Cocktail Preparation: Prepare a solution of TFA:DCM:TIPS:Water (50:45:2.5:2.5).

    • Why TIPS? Triisopropylsilane acts as a hydride donor to quench the

      
       cation.
      
    • Why Water? Enhances the acidity of TFA and aids in hydrolysis.

  • Reaction: Add the cocktail to the N-Boc amine at

    
    . Stir for 30–60 mins.
    
  • Monitoring: Monitor by TLC (stain with Ninhydrin; free amines turn blue/purple).

  • Workup:

    • Volatile: Evaporate TFA in vacuo.[1] Co-evaporate with Toluene (3x) to remove trace acid.

    • Salt Exchange: The product is a TFA salt.[2] To desalt, dissolve in MeOH and pass through a basic ion-exchange resin or wash with

      
       if the free amine is organic-soluble.
      

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (The definitive guide on stability and orthogonality).

  • Lundt, B. F., et al. (1978).[4] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research.[4] (Establishes the mechanism and scavenger requirements).

  • Sarkar, A., et al. (2011). Ionic liquid catalyzed N-tert-butyloxycarbonylation of amines. Journal of Organic Chemistry. (Modern catalytic methods for protection).

  • Reich, H. J. (2024). Boc-Protected Amino Groups - Chemical Shifts. University of Wisconsin-Madison / Organic Chemistry Data.[5] (Authoritative NMR data sources).

  • ACS Green Chemistry Institute. (2024). Reagent Guide: Boc Deprotection. (Thermal and green deprotection methods).[6]

Sources

Methodological & Application

Asymmetric synthesis of (R)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Asymmetric Synthesis of (R)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline

Executive Summary & Strategic Rationale

The tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous peptidomimetics, CNS agents, and enzyme inhibitors. Specifically, This compound represents a critical chiral building block where the C3-stereocenter dictates the spatial orientation of the pharmacophore.

While transition-metal-catalyzed asymmetric hydrogenation (e.g., Ir-catalyzed reduction of isoquinolines) is a powerful method for generating 1-substituted THIQs, the synthesis of 3-substituted THIQs with high enantiomeric excess (ee) is most reliably achieved via a Chiral Pool Strategy starting from D-Phenylalanine.

This Application Note details a robust, scalable protocol for the synthesis of the target molecule. We prioritize the Pictet-Spengler cyclization followed by reductive functionalization , as this route guarantees stereochemical integrity (>99% ee) and avoids the high-pressure equipment required for asymmetric hydrogenation.

Retrosynthetic Analysis & Logic

The synthesis is designed to conserve the chirality of the starting material (D-Phenylalanine). The workflow involves three critical phases:

  • Cyclization: Construction of the THIQ core via a modified Pictet-Spengler reaction.

  • Protection & Reduction: Orthogonal protection of the nitrogen and reduction of the carboxylic acid to a primary alcohol.

  • Stereoconservative Amination: Conversion of the alcohol to the primary amine via an azide intermediate.

Visual Workflow (DOT Diagram)

G Start Starting Material: D-Phenylalanine (R-Configuration) Step1 Step 1: Pictet-Spengler Cyclization (Formaldehyde, HCl) Start->Step1 Cyclization Inter1 Intermediate 1: (R)-Tic (HCl Salt) Step1->Inter1 Yield: ~85% Step2 Step 2: N-Boc Protection (Boc2O, NaOH) Inter1->Step2 Protection Inter2 Intermediate 2: (R)-N-Boc-Tic Step2->Inter2 Yield: ~95% Step3 Step 3: Chemoselective Reduction (Mixed Anhydride/NaBH4 or BH3) Inter2->Step3 Reduction Inter3 Intermediate 3: (R)-3-Hydroxymethyl-2-boc-THIQ Step3->Inter3 Yield: ~90% Step4 Step 4: Functional Group Interconversion (MsCl -> NaN3 -> H2/Pd) Inter3->Step4 Amination Target Target Molecule: (R)-3-Aminomethyl-2-boc-THIQ Step4->Target Final Yield: ~75% (3 steps)

Figure 1: Strategic workflow for the asymmetric synthesis of (R)-3-Aminomethyl-2-boc-THIQ starting from the chiral pool.

Detailed Experimental Protocols

Stage I: Construction of the Chiral Core ((R)-Tic)

The Pictet-Spengler reaction is the cornerstone of this synthesis. We utilize a modification that suppresses the formation of the "dimeric" byproduct often seen with formaldehyde.

  • Reagents: D-Phenylalanine (CAS: 673-06-3), Formaldehyde (37% aq.), Conc. HCl.

  • Mechanism: Acid-catalyzed condensation of the amine with formaldehyde forms an iminium ion, which undergoes intramolecular electrophilic aromatic substitution.

Protocol:

  • Dissolution: In a 1L round-bottom flask, suspend D-Phenylalanine (16.5 g, 100 mmol) in 150 mL of concentrated HCl (37%).

  • Addition: Add Formaldehyde solution (37% aq., 20 mL) dropwise over 20 minutes. The reaction is exothermic; maintain temperature <40°C.

  • Cyclization: Heat the mixture to 50°C and stir for 6 hours. A heavy precipitate will form.

  • Workup: Cool the reaction to 0°C. Filter the white precipitate ((R)-Tic·HCl).

  • Purification: Recrystallize from minimal hot water or acetone/water to remove unreacted phenylalanine.

  • Yield: Expect ~18-19 g (85-90%) of (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride.

Stage II: Protection and Reduction

Direct reduction of the amino acid is difficult. We first protect the nitrogen with a tert-butoxycarbonyl (Boc) group, then reduce the carboxylic acid to the alcohol.

Step A: N-Boc Protection

  • Dissolve (R)-Tic·HCl (10.7 g, 50 mmol) in 1,4-dioxane/water (1:1, 100 mL).

  • Add NaOH (4.0 g, 100 mmol) to adjust pH to ~10.

  • Add Di-tert-butyl dicarbonate (Boc2O) (12.0 g, 55 mmol). Stir at RT overnight.

  • Workup: Acidify carefully with 1M HCl to pH 3. Extract with Ethyl Acetate (3x). Dry over Na2SO4 and concentrate.

  • Product: (R)-2-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid ((R)-Boc-Tic).

Step B: Reduction to Alcohol Note: Borane-DMS is preferred over LiAlH4 to avoid N-Boc reduction.

  • Dissolve (R)-Boc-Tic (13.8 g, 50 mmol) in dry THF (100 mL) under Nitrogen.

  • Cool to 0°C. Add Borane-Dimethyl Sulfide complex (BH3·DMS, 10M, 6.0 mL) dropwise.

  • Allow to warm to RT and stir for 4 hours. (Monitor by TLC: disappearance of acid).

  • Quench: Cool to 0°C. Carefully add Methanol until gas evolution ceases.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with NaHCO3 and Brine.

  • Product: (R)-3-Hydroxymethyl-2-boc-3,4-dihydro-1H-isoquinoline. (Colorless oil/solid).

Stage III: Stereoconservative Amination

To convert the alcohol to the amine without racemization, we employ a mesylation-azidation sequence followed by catalytic hydrogenation.

Step A: Mesylation

  • Dissolve the alcohol (10 mmol) in DCM (30 mL) with Triethylamine (15 mmol).

  • Cool to 0°C. Add Methanesulfonyl chloride (MsCl, 12 mmol) dropwise.

  • Stir 1 hour. Wash with water, dry, and concentrate to give the Mesylate.

Step B: Azidation

  • Dissolve the crude Mesylate in DMF (20 mL).

  • Add Sodium Azide (NaN3, 15 mmol). Caution: Azides are toxic.

  • Heat to 60°C for 4 hours.

  • Workup: Dilute with water, extract with Ether. The product is the (R)-3-Azidomethyl-2-boc-THIQ.

Step C: Staudinger Reduction (or Hydrogenation) Protocol Choice: Hydrogenation is cleaner for scale-up.

  • Dissolve the Azide in Methanol (50 mL).

  • Add 10% Pd/C (10 wt% loading).

  • Stir under H2 atmosphere (balloon pressure) for 3 hours.

  • Filtration: Filter through Celite to remove Pd/C.

  • Isolation: Concentrate the filtrate. The resulting oil is the target This compound .

Quantitative Data Summary

StepTransformationReagentsTypical YieldCritical Parameter
1 CyclizationHCHO, HCl85-90%Temp control (<50°C) prevents dimerization.
2 ProtectionBoc2O, NaOH95%pH maintenance (~10) is crucial.
3 ReductionBH3·DMS88-92%Anhydrous conditions required.
4 ActivationMsCl, Et3N>95%Keep T < 5°C to avoid elimination.
5 SubstitutionNaN3, DMF85-90%Safety shields required (Azide).
6 Final ReductionH2, Pd/C90-95%Ensure complete removal of Pd catalyst.

Quality Control & Validation

To ensure the "Scientific Integrity" of this protocol, the following analytical checkpoints must be met:

  • Enantiomeric Excess (ee):

    • Method: Chiral HPLC.

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine.

    • Specification: >98% ee required.[1][2] The (R)-isomer typically elutes after the (S)-isomer on OD-H (verify with racemic standard).

  • NMR Validation (1H NMR, 400 MHz, CDCl3):

    • Look for the characteristic tert-butyl singlet at ~1.45 ppm (9H).

    • The AB system of the C1 protons (isoquinoline ring) usually appears as broad signals around 4.4-4.6 ppm due to rotamers of the Boc group.

    • The C3 proton and the aminomethyl protons (CH2-NH2) will appear as multiplets between 2.8-4.0 ppm.

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield in Step 1 Incomplete cyclization or product loss in mother liquor.Extend reaction time; cool to 0°C before filtering; do not wash with excess water (product is slightly soluble).
Racemization High temperature during Pictet-Spengler or basic conditions in Step 4.Keep Pictet-Spengler <60°C. Ensure Step 4 (Azidation) is strictly SN2 (avoid strong bases that could deprotonate C3).
Incomplete Reduction (Step 3) Old Borane reagent or moisture ingress.Use fresh BH3·DMS; ensure strictly anhydrous THF.
"Rotamer" Complexity in NMR N-Boc group restricted rotation.Run NMR at elevated temperature (e.g., 50°C in DMSO-d6) to coalesce peaks for cleaner assignment.

References

  • Pictet-Spengler Mechanism & Tic Synthesis: Julian, P. L.; Karpel, W. J.; Magnani, A.; Paist, E. W. "Studies in the Indole Series. X. Yohimbine (Part 2). The Synthesis of Tetrahydroisoquinoline Derivatives." Journal of the American Chemical Society, 1948 , 70(1), 180–183. [Link]

  • Asymmetric Synthesis of THIQs (Review): Wang, Y.; Li, Z.; Zhou, Y.[2] "Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction." Molecules, 2024 , 29(23), 5693. [Link][2]

  • Use of Azides in Synthesis (Safety & Protocol): Bräse, S.; Gil, C.; Knepper, K.; Zimmermann, V. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 2005 , 44(33), 5188–5240. [Link]

  • Borane Reduction of Amino Acids: McKennon, M. J.; Meyers, A. I.; Drauz, K.; Schwarm, M. "A convenient reduction of amino acids and their derivatives." The Journal of Organic Chemistry, 1993 , 58(13), 3568–3571. [Link]

Sources

Application Note: Strategic Boc-Protection of 3-(Aminomethyl)-1,2,3,4-tetrahydroisoquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Context

The 3-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline (3-AMTIC) scaffold is a privileged structure in drug discovery, serving as a core pharmacophore in peptidomimetics and CNS-active agents.

Note on Nomenclature: While the request specifies "dihydroisoquinoline," this protocol addresses the 1,2,3,4-tetrahydroisoquinoline (THIQ) form. The 3,4-dihydro analog contains a cyclic imine (


) at the 1-position, which is unstable to standard Boc-protection conditions without prior reduction. This guide assumes the stable, secondary amine-containing tetrahydro-scaffold.
The Challenge: Regioselectivity

The 3-AMTIC scaffold presents two distinct nucleophilic sites:

  • Exocyclic Primary Amine (

    
    ):  Sterically accessible, kinetically superior nucleophile.
    
  • Endocyclic Secondary Amine (Ring NH): Sterically hindered by the C3-substituent, but thermodynamically stable upon protection.

This protocol provides two distinct workflows: Protocol A for kinetic control (selective protection of the primary amine) and Protocol B for global protection (bis-Boc).

Reaction Mechanism & Pathway Analysis

The reaction utilizes Di-tert-butyl dicarbonate (


) .[1][2][3] The selectivity relies on the nucleophilicity differential between the primary and secondary amines.
Pathway Diagram

The following diagram illustrates the competitive pathways and the target products.

ReactionPathway SM Starting Material (3-AMTIC) Mono1 Product A: N-Boc (Exocyclic) (Kinetic Product) SM->Mono1 1.0 eq Boc2O 0°C, DCM (Fast) Mono2 Impurity: N-Boc (Endocyclic) SM->Mono2 Slow Side Rxn Boc2O Boc2O (Reagent) Bis Product B: Bis-Boc (Global Protection) Mono1->Bis Excess Boc2O RT -> Reflux Mono2->Bis Excess Boc2O

Figure 1: Reaction pathways for 3-AMTIC protection. Green path indicates Protocol A; Yellow path indicates Protocol B.

Protocol A: Regioselective Mono-Protection

Objective: Selectively protect the exocyclic primary amine while leaving the ring nitrogen free.

Reagents & Stoichiometry[3][4][5][6]
ReagentEquiv.Role
3-AMTIC (SM) 1.0Substrate

0.95 - 1.0Limiting reagent to prevent over-reaction
Triethylamine (TEA) 1.1Acid scavenger (neutralizes

/acid salts)
Dichloromethane (DCM) 10-15 VolSolvent (High solubility, easy removal)
Step-by-Step Procedure
  • Preparation: Dissolve 3-AMTIC (1.0 eq) and TEA (1.1 eq) in DCM (10 volumes) in a round-bottom flask.

  • Thermal Control: Cool the solution to

    
      using an ice/water bath. Crucial: Low temperature suppresses the reactivity of the secondary amine.
    
  • Controlled Addition: Dissolve

    
     (0.95 eq) in minimal DCM. Add this solution dropwise  over 30-60 minutes.
    
    • Why: High local concentration of

      
       promotes bis-protection. Slow addition ensures the primary amine consumes the reagent before the secondary amine competes.
      
  • Reaction: Stir at

    
     for 2 hours, then allow to warm to Room Temperature (RT) for 1 hour.
    
  • Monitoring (Self-Validation): Perform TLC (See Section 5). If SM remains but bis-product is forming, stop. It is better to have unreacted SM (removable via workup) than Bis-impurity (difficult to separate).

Protocol B: Global (Bis) Protection

Objective: Protect both nitrogen centers for complete scaffold passivation.

Reagents & Stoichiometry[3][4][5][6]
ReagentEquiv.Role
3-AMTIC (SM) 1.0Substrate

2.5 - 3.0Excess to drive reaction to completion
DMAP 0.1Hyper-nucleophilic catalyst (Critical for hindered

amine)
TEA 3.0Base
THF or MeCN 10 VolHigher boiling point solvents allow thermal acceleration
Step-by-Step Procedure
  • Dissolution: Combine 3-AMTIC, TEA, and DMAP in THF.

  • Addition: Add

    
     (dissolved in THF) in one portion at RT.
    
  • Thermal Drive: Heat the reaction to

    
      (or reflux) for 4-12 hours.
    
    • Why: The steric bulk of the tert-butyl group and the isoquinoline ring makes the second protection slow. Thermal energy and DMAP catalysis are required.

  • Quench: Cool to RT and add dilute citric acid or ammonium chloride solution to quench excess base.

Self-Validating Workup & Purification System

Trustworthiness in chemistry comes from robust purification logic. The following extraction protocol utilizes the basicity difference between the product (carbamate) and the impurities.

Logic:
  • Free Amine (SM): Basic. Soluble in acidic water.

  • Mono-Boc Product: Weakly basic (secondary amine remains). Soluble in organic solvents, but can form salts with strong acids.

  • Bis-Boc Product: Non-basic (neutral). Strictly organic soluble.

Purification Workflow (Protocol A Focus)

WorkupFlow Step1 Crude Reaction Mixture (DCM) Step2 Wash 1: 5% NaHCO3 (Removes acidic byproducts) Step1->Step2 Step3 Wash 2: 0.5M Citric Acid (Cold, pH ~4-5) Step2->Step3 Decision Phase Separation Step3->Decision AqPhase Aqueous Phase Contains: Unreacted SM (Protonated) Decision->AqPhase Aqueous OrgPhase Organic Phase (DCM) Contains: Mono-Boc Product (Neutral/Lipophilic) Decision->OrgPhase Organic Final Dry (MgSO4) & Concentrate -> Recrystallize (Hex/EtOAc) OrgPhase->Final

Figure 2: Acid-wash purification strategy for selective mono-protection.

Critical Note on Wash 2: Do not use strong acid (HCl) or low pH (<2) for the wash, as the secondary amine in the Mono-Boc product might protonate and be lost to the aqueous layer. Citric acid (pH 4-5) is sufficiently acidic to protonate the highly basic starting diamine but leaves the mono-Boc secondary amine (which is less basic due to the adjacent Boc-group induction, though still reactive) largely in the organic phase. Optimization: If yield is low, skip the acid wash and use column chromatography (DCM:MeOH:NH4OH).

Quality Control & Characterization

Verify the synthesis using these specific diagnostic signals.

MethodDiagnostic SignalInterpretation
TLC Ninhydrin Stain SM: Deep Purple (Free

Amine).Mono-Boc: Faint/No Color (Protected

Amine).Bis-Boc: No Color.
1H NMR

1.44 ppm (s, 9H)
Appearance of tert-butyl singlet.
1H NMR

3.0 - 3.5 ppm
Methylene Shift: The exocyclic

protons adjacent to the primary amine will shift downfield (~0.2-0.5 ppm) upon carbamate formation compared to the free amine.
Mass Spec [M+H]+ Mono: MW + 100 Da.Bis: MW + 200 Da.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (The authoritative text on amine protection strategies).

  • Agami, C., et al. (2002).[1][5] Orthogonal protection of amines. Discusses the kinetic selectivity of primary vs secondary amines.

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection Protocol. Retrieved October 26, 2023.

  • Beaumont, D., et al. (1983).[6] Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines. Journal of Medicinal Chemistry. (Foundational work on the synthesis and handling of aminomethyl-THIQ scaffolds).

Sources

Application Note: Enantioselective Synthesis of 3-Substituted Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-substituted 1,2,3,4-tetrahydroisoquinoline (THIQ) motif is a privileged pharmacophore found in a vast array of isoquinoline alkaloids (e.g., substituted tetrahydroprotoberberines) and synthetic therapeutic agents targeting CNS disorders (e.g., monoamine oxidase inhibitors).[1] Unlike the C1-substituted variants, which are readily accessible via the classic Pictet-Spengler reaction, the enantioselective installation of the C3-stereocenter presents a distinct synthetic challenge.[1]

This guide details three high-impact stereoselective methodologies to access this scaffold. We move beyond standard textbook descriptions to provide field-validated protocols , focusing on critical process parameters (CPPs) such as catalyst activation, additive effects, and substrate pre-activation that determine enantiomeric excess (ee) and yield.

Strategic Route Comparison
MethodologyPrimary MechanismKey AdvantageLimiting Factor
Route A: Ir-Catalyzed Hydrogenation Asymmetric Hydrogenation of IsoquinolinesDirect conversion of aromatic precursors; High ee (>95%).[1]Requires high pressure (often); Catalyst cost.[1]
Route B: Asymmetric Transfer Hydrogenation (ATH) Hydride Transfer to Cyclic IminesOperational simplicity (No H₂ gas); Mild conditions.[1]Substrate must be pre-reduced to dihydroisoquinoline.[1]
Route C: Pd-Catalyzed Carboamination Intramolecular Alkene FunctionalizationSimultaneous ring closing and stereocenter formation.[1]Requires specific 2-allylbenzylamine precursors.[1]

Mechanistic Pathways & Strategic Logic[1]

The following diagram illustrates the divergent strategies for accessing the chiral C3-center. Note the critical distinction between "Substrate Activation" (activating the stable pyridine ring) and "Catalyst Activation" (generating the active metal-hydride).[1]

THIQ_Synthesis_Pathways Precursor_Iso 3-Substituted Isoquinoline (Aromatic, Stable) Activation Activation Step (Additives: HCl, I2, NBS) Precursor_Iso->Activation Dearomatization Precursor_DHIQ 3-Substituted 3,4-Dihydroisoquinoline (Cyclic Imine) Method_B Ru/Rh-Catalyzed Transfer Hydrogenation Precursor_DHIQ->Method_B HCOOH/TEA Precursor_Amine 2-Allylbenzylamine Derivative Method_C Pd-Catalyzed Carboamination Precursor_Amine->Method_C Intramolecular Cyclization Method_A Ir-Catalyzed Asymmetric Hydrogenation Activation->Method_A Iminium Salt Formation Product Chiral 3-Substituted Tetrahydroisoquinoline (>95% ee) Method_A->Product H2, Ir-Josiphos Method_B->Product Hydride Transfer Method_C->Product C-N / C-C Bond Formation

Figure 1: Strategic disconnects for the synthesis of 3-substituted THIQs. Route A utilizes an activation strategy to overcome aromatic stability.

Detailed Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation

Best for: Direct conversion of stable 3-substituted isoquinolines to chiral THIQs.[1]

The Challenge: Aromatic Stability

Isoquinolines are stable aromatic systems.[1] Direct hydrogenation is difficult without harsh conditions that often degrade enantioselectivity.[1] The Solution: In situ activation using Brønsted acids (HCl) or halogens (I₂, NBS) to form a reactive isoquinolinium salt, coupled with a chiral Iridium-bisphosphine complex.[1]

Materials
  • Substrate: 3-Methylisoquinoline (or derivative).

  • Catalyst Precursor: [Ir(COD)Cl]₂ (Chloro(1,5-cyclooctadiene)iridium(I) dimer).[1]

  • Chiral Ligand: (R,S)-PPF-P(tBu)₂ (Josiphos type) or (S)-SegPhos.[1]

  • Activator: N-Bromosuccinimide (NBS) or HCl (aq).[1]

  • Solvent: Toluene or Dichloromethane (DCM).[1]

  • Hydrogen Source: H₂ gas (balloon or autoclave).[1]

Step-by-Step Protocol
  • Catalyst Preparation (Glovebox/Schlenk Line):

    • In a flame-dried Schlenk tube under Argon, dissolve [Ir(COD)Cl]₂ (1.0 mol%) and the Chiral Ligand (2.2 mol%) in anhydrous Toluene.

    • Stir at room temperature for 30 minutes to form the active complex (solution usually turns deep red/orange).

  • Substrate Activation:

    • Add the 3-substituted isoquinoline substrate (1.0 equiv) to the catalyst solution.[1]

    • Crucial Step: Add the activator.[1] For NBS: Add 10 mol% NBS.[1] For HCl: Add 1.0 equiv of HCl (as ether/dioxane solution) to pre-form the salt, or add directly if using a compatible solvent system.[1]

    • Note: NBS acts as a halogen source, generating small amounts of Br₂/HBr in situ which activates the pyridine ring without poisoning the catalyst.[1]

  • Hydrogenation:

    • Transfer the mixture to a high-pressure steel autoclave.

    • Purge with H₂ (3 cycles at 10 bar).

    • Pressurize to 30–50 bar (430–720 psi) .

    • Stir at room temperature for 12–24 hours. Optimization: If conversion is low, heat to 50°C, but monitor ee.

  • Workup & Purification:

    • Carefully vent H₂.[1]

    • Basify the reaction mixture with sat. aq. NaHCO₃ (to liberate the free amine from the salt).[1]

    • Extract with DCM (3x).[1] Dry over Na₂SO₄.[1]

    • Concentrate and purify via flash chromatography (Silica gel; Hexanes/EtOAc + 1% Et₃N).[1]

Data Interpretation:

  • Conversion: Monitor by ¹H NMR (disappearance of aromatic protons at C1/C3/C4).

  • Enantioselectivity: Determine by Chiral HPLC (e.g., Chiralcel OD-H or AD-H column).[1]

  • Expected Outcome: 85–99% Yield, 90–98% ee.

Detailed Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Best for: Labs without high-pressure hydrogenation equipment; synthesis from 3,4-dihydroisoquinolines.[1]

The Mechanism: Noyori-Type Transfer

This method utilizes a Ruthenium or Rhodium catalyst with a chiral diamine ligand (TsDPEN).[1] The hydrogen source is an azeotropic mixture of Formic Acid and Triethylamine, which provides a hydride via an outer-sphere mechanism.[1]

Materials
  • Substrate: 3-Substituted-3,4-dihydroisoquinoline (prepared via Bischler-Napieralski cyclization).

  • Catalyst: [Ru(p-cymene)Cl₂]₂ + (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine).[1]

  • Hydrogen Donor: 5:2 Formic Acid/Triethylamine azeotrope.[1]

  • Solvent: DCM or DMF.

Step-by-Step Protocol
  • Pre-Catalyst Formation:

    • Mix [Ru(p-cymene)Cl₂]₂ (0.5 mol%) and (S,S)-TsDPEN (1.0 mol%) in DCM.[1]

    • Add KOH (2 mol%) and stir for 10 mins to generate the active 16-electron Ru-amide species (purple/red solution).[1]

    • Alternatively: Use the commercially available pre-formed catalyst.[1]

  • Reaction Setup:

    • Add the dihydroisoquinoline substrate (1.0 equiv) to the catalyst solution.[1]

    • Cool to 0°C (low temperature enhances enantioselectivity).[1]

    • Add the HCOOH/Et₃N mixture (3–5 equiv of hydride).[1]

  • Reaction Monitoring:

    • Stir at 0°C to RT. Reaction is typically fast (1–4 hours).[1]

    • Monitor CO₂ evolution (bubbling) and TLC.[1]

  • Workup:

    • Quench with water.[1] Basify with Na₂CO₃.[1]

    • Extract with DCM.[1] Wash organic layer with brine.[1]

    • Purification Note: The sulfonylated diamine ligand can be difficult to remove; a short silica plug is usually sufficient for the product.[1]

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (Route A) Catalyst PoisoningThe isoquinoline nitrogen binds Ir too strongly.[1] Increase Activator (NBS/I₂) load to 10–20 mol% or use stoichiometric HCl.[1]
Low ee (Route A) Background ReactionUncatalyzed hydrogenation (racemic) is occurring.[1] Lower temperature or lower H₂ pressure.[1]
Low Yield (Route B) Imine HydrolysisThe cyclic imine is unstable in the acidic HCOOH media.[1] Switch to HCOONa in water/DCM biphasic system with a Phase Transfer Catalyst.
Product Racemization OxidationTHIQs are prone to oxidative dehydrogenation in air.[1] Store under Argon/N₂ at -20°C.

References

  • Iridium-Catalyzed Asymmetric Hydrogenation of Isoquinolines

    • Source:[1]

    • Relevance: Defines the Ir-Josiphos protocol for hindered substr
  • Activation Strategies (Halide/Acid)

    • Source:[1]

    • Relevance: Explains the mechanistic necessity of the activator (NBS/HCl)
  • Transfer Hydrogenation Protocols

    • Source:[1]

    • Relevance: Provides the Ru-TsDPEN conditions for dihydroisoquinolines.
  • Pd-Catalyzed Carboamination

    • Source:[1]

    • Relevance: Alternative route for building the ring and stereocenter simultaneously.[1]

  • General Review of THIQ Synthesis

    • Source:[1]

    • Relevance: Comprehensive overview of hydrogenation and functionalization str

Sources

Application Note: Precision Synthesis of CNS-Penetrant BACE1 Inhibitors via Late-Stage C-H Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The attrition rate in Central Nervous System (CNS) drug discovery remains disproportionately high, primarily due to the stringent requirements of the Blood-Brain Barrier (BBB). Traditional "de novo" synthesis of analogs to optimize BBB permeability is slow and resource-intensive.

This application note details a high-efficiency workflow for optimizing BACE1 inhibitors (Alzheimer's targets) using Late-Stage Functionalization (LSF) . We focus on the direct C-H Trifluoromethylation of the amino-thiadiazinane core found in Verubecestat-like scaffolds. The introduction of a trifluoromethyl (


) group is a privileged modification in CNS medicinal chemistry, capable of suppressing metabolic liability and modulating lipophilicity (

) to satisfy the CNS Multiparameter Optimization (MPO) score.
Core Workflow

The following diagram illustrates the integrated workflow, moving from computational design to chemical execution and biological validation.

CNS_Workflow Design 1. In Silico Design (CNS MPO Scoring) Synthesis 2. Late-Stage C-H Functionalization (Photoredox CF3) Design->Synthesis Target Selection Purification 3. Rapid Purification (Prep HPLC) Synthesis->Purification Crude Mixture BioAssay 4. PAMPA-BBB Permeability Assay Purification->BioAssay Pure Analog Decision Decision Gate: Pe > 4.0 x 10^-6 cm/s? BioAssay->Decision Data Analysis Decision->Design Iterate (SAR)

Figure 1: Integrated Design-Make-Test cycle for CNS drug optimization. The workflow emphasizes rapid iteration using late-stage chemistry to modify existing scaffolds rather than starting synthesis from scratch.

Chemical Protocol: Photoredox C-H Trifluoromethylation

Objective: To install a


 group directly onto the heteroaryl core of a BACE1 inhibitor precursor (e.g., a simplified Verubecestat analog) to improve metabolic stability and CNS MPO score.

Scientific Grounding: Traditional methods for installing


 groups often require pre-functionalized halides (Suzuki/Stille couplings) or harsh conditions incompatible with the sensitive thiadiazinane dioxide core. This protocol utilizes photoredox catalysis , which operates under mild conditions (room temperature, visible light) and utilizes the innate reactivity of the heterocycle, bypassing the need for pre-functionalization [1, 2].
Materials & Reagents[1][2][3][4][5][6][7][8]
  • Substrate: 0.2 mmol Heteroaryl BACE1 intermediate (e.g., amino-thiadiazinane core).

  • Reagent: Sodium triflinate (Langlois Reagent,

    
    ) - 3.0 equiv.
    
  • Photocatalyst:

    
     (1.0 mol%) or Eosin Y (Organocatalytic alternative).
    
  • Oxidant: tert-Butyl hydroperoxide (TBHP) - 2.0 equiv (70% aq. solution).

  • Solvent: Acetonitrile:Water (3:1 ratio).

  • Light Source: Blue LED strip (450 nm, ~10 W).

Step-by-Step Methodology
  • Reaction Setup:

    • In an 8 mL clear glass vial equipped with a magnetic stir bar, add the Substrate (0.2 mmol),

      
       (1.4 mg, 0.002 mmol), and Sodium triflinate (93.6 mg, 0.6 mmol).
      
    • Add 2.0 mL of degassed Acetonitrile/Water (3:1).

    • Add TBHP (approx. 40 µL) via microsyringe.

    • Critical Step: Seal the vial with a septum and sparge with Nitrogen gas for 5 minutes to remove oxygen, which acts as a radical quencher.

  • Irradiation:

    • Place the vial 2 cm away from the Blue LED source. Ensure a fan is blowing across the setup to maintain ambient temperature (

      
      ).
      
    • Stir vigorously under irradiation for 12–18 hours. Monitor conversion by UPLC-MS (Target mass + 68 Da).

  • Workup & Purification:

    • Dilute the reaction mixture with Ethyl Acetate (10 mL) and wash with saturated

      
       (5 mL) followed by Brine (5 mL).
      
    • Dry the organic layer over

      
      , filter, and concentrate in vacuo.
      
    • Purify via Reverse-Phase Prep-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Mechanistic Insight

The reaction proceeds via a radical mechanism where the photocatalyst generates a


 radical from the sulfinate. This electrophilic radical adds to the most electron-rich position of the heterocycle.

Radical_Cycle Ir_GS Ir(III) (Ground) Ir_Excited *Ir(III) (Excited) Ir_GS->Ir_Excited Blue Light (hv) Ir_Ox Ir(IV) Ir_Excited->Ir_Ox SET (Oxidation) Ir_Ox->Ir_GS SET (Reduction by TBHP) CF3_Rad •CF3 Radical Intermediate Radical Adduct CF3_Rad->Intermediate + Substrate Substrate Substrate (Het-H) Product Product (Het-CF3) Intermediate->Product -H• (Oxidation) Langlois Reagent CF3SO2Na Langlois Reagent->CF3_Rad Oxidative Desulfonylation

Figure 2: Proposed photoredox catalytic cycle. The generation of the electrophilic trifluoromethyl radical is the rate-limiting step, enabled by the excited state of the Iridium catalyst.

Biological Protocol: High-Throughput PAMPA-BBB Assay

Objective: To validate the CNS permeability of the synthesized


-analog.

Scientific Grounding: The Parallel Artificial Membrane Permeability Assay (PAMPA) for the Blood-Brain Barrier (BBB) is the industry standard for early-stage screening. It correlates well with in vivo brain penetration (


) via passive diffusion. We utilize the Di et al. protocol (Pfizer) , which employs a porcine brain lipid extract to mimic the complex lipid composition of the BBB [3, 4].
Materials
  • Donor Plate: 96-well filter plate (PVDF membrane, 0.45 µm pore size).

  • Acceptor Plate: 96-well PTFE microtiter plate.

  • Membrane Solution: 20 mg/mL Porcine Polar Brain Lipid (PBL) in Dodecane.[1]

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4.

Step-by-Step Methodology
  • Preparation:

    • Dissolve the synthesized analog and a reference standard (e.g., Verubecestat) in DMSO to make 10 mM stock solutions.

    • Dilute stocks to 50 µM in PBS (pH 7.4). This is the Donor Solution .

  • Sandwich Assembly:

    • Carefully pipette 4 µL of the Membrane Solution (PBL/Dodecane) onto the filter membrane of the Donor Plate. Note: Ensure the membrane is uniformly coated but not flooded.

    • Add 200 µL of PBS to each well of the Acceptor Plate (Bottom).

    • Add 200 µL of the Donor Solution to the Donor Plate (Top).

    • Place the Donor Plate on top of the Acceptor Plate to form the "sandwich."

  • Incubation:

    • Incubate the sandwich at

      
       for 18 hours in a humidity-saturated chamber (to prevent evaporation).
      
  • Analysis:

    • Separate the plates.

    • Quantify the compound concentration in both the Donor and Acceptor wells using UV-Vis spectroscopy (plate reader) or LC-MS/MS for higher sensitivity.[2]

  • Calculation: Calculate the Effective Permeability (

    
    ) using the formula:
    
    
    
    
    Where
    
    
    is filter area,
    
    
    is time,
    
    
    is donor volume, and
    
    
    is volume ratio.

Data Analysis & Interpretation

To ensure the newly synthesized analog meets the criteria for a CNS drug, we evaluate it using the CNS MPO (Multiparameter Optimization) Score . This score (0–6 scale) aggregates Lipophilicity (


), Distribution Coefficient (

), Molecular Weight (

), Topological Polar Surface Area (

), H-bond Donors (

), and

[5, 6].[3]

Target Metrics:

  • CNS MPO Score: > 4.0 (High probability of success).[2][4]

  • PAMPA

    
    :  > 
    
    
    
    cm/s (High CNS permeability).[2]
Comparative Data Table
PropertyMetricParent Scaffold (Verubecestat Core)Synthesized

-Analog
Status
Potency BACE1

2.1 nM1.8 nMMaintained
Permeability PAMPA

(

cm/s)
3.2 (Moderate)8.5 (High) Improved
Lipophilicity

1.92.6Optimized
Metabolic Stability HLM

(min)
45> 120Improved
Composite Score CNS MPO (0-6) 4.2 5.1 Superior

Interpretation: The installation of the


 group via the photoredox protocol successfully increased the lipophilicity (

) slightly, pushing the compound into the optimal window for passive diffusion without exceeding the threshold for non-specific binding. The significant increase in metabolic stability (HLM

) is attributed to the blocking of a metabolically labile C-H site on the heterocycle.

References

  • Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480, 224–228. [Link]

  • Studer, A., & Curran, D. P. (2016). The Electron Is a Catalyst. Nature Chemistry, 8, 209-210. [Link]

  • Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry, 38(3), 223-232. [Link]

  • Mensch, J., et al. (2010). In situ brain perfusion and PAMPA-BBB techniques for the assessment of brain penetration. Journal of Pharmaceutical Sciences, 99(10), 4427-4437. [Link]

  • Wager, T. T., et al. (2010). Moving beyond rules: The development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties.[3][4] ACS Chemical Neuroscience, 1(6), 435–449. [Link]

  • Wager, T. T., et al. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 7(6), 767–775. [Link]

Sources

Application Note: Precision Engineering of PRMT5 Inhibitors Using (R)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline

[1]

Executive Summary

The tetrahydroisoquinoline (THIQ) core is a "privileged scaffold" in oncology drug discovery, particularly for targeting epigenetic enzymes. This compound (CAS: 160175-48-2 analogs) represents a critical chiral building block.[1] Its rigid bicyclic structure restricts conformational freedom, reducing the entropic penalty of binding, while the (R)-stereocenter precisely orients the aminomethyl "warhead" or linker into specific sub-pockets of target proteins like PRMT5 .

This guide details the use of this scaffold to synthesize MTA-cooperative PRMT5 inhibitors , a leading strategy for treating MTAP-deleted cancers (e.g., glioblastoma, pancreatic cancer).

Chemical Biology & Rationale[1][2][3]

The Scaffold Advantage
  • Conformational Restriction: Unlike flexible linear diamines, the THIQ core locks the nitrogen vectors, improving selectivity for the PRMT5 substrate-binding groove.

  • Stereoselectivity: The (R)-configuration at the C3 position is often essential for mimicking the L-arginine substrate or interacting with the cofactor (SAM/MTA) binding site residues (e.g., Phe327 in PRMT5).[1]

  • Orthogonal Protection: The tert-butoxycarbonyl (Boc) group on the ring nitrogen (N2) allows selective functionalization of the primary aminomethyl group (N-exocyclic), enabling a "Tail-First" or "Core-First" synthetic strategy.[1]

Target Mechanism: PRMT5 and MTAP Deletion

PRMT5 methylates arginine residues on histones (H4R3) and non-histone proteins (p53).[1][2][3] In MTAP-deleted cancers , the metabolite MTA accumulates.[1][4][5] Second-generation inhibitors utilize the THIQ scaffold to bind cooperatively with MTA, selectively killing cancer cells while sparing normal tissue.[1]

Protocol A: Synthetic Workflow

Objective: Synthesize a PRMT5 inhibitor library by functionalizing the (R)-3-aminomethyl THIQ scaffold.[1]

Workflow Visualization

The following diagram illustrates the "Tail-First" approach, where the primary amine is coupled to a side chain (Tail) before the core is attached.

Synthesis_WorkflowStart(R)-3-Aminomethyl-2-boc-THIQ(Scaffold)Step1Step 1: Amide Coupling(Tail Attachment)Start->Step1R-COOH / HATUInter1Intermediate A(Boc-Protected)Step1->Inter1Step2Step 2: Deprotection(TFA/DCM)Inter1->Step2Removal of BocInter2Intermediate B(Free Secondary Amine)Step2->Inter2Step3Step 3: SNAr / Buchwald(Core Attachment)Inter2->Step3Heteroaryl-ClFinalFinal PRMT5 InhibitorStep3->Final

Figure 1: "Tail-First" synthetic route for THIQ-based inhibitors.

Detailed Methodology
Step 1: Functionalization of the Primary Amine (The "Tail")

The aminomethyl group often extends into the solvent channel or interacts with specific residues (e.g., Glu435).

  • Reagents: Carboxylic Acid (Tail moiety), HATU, DIPEA, DMF.

  • Procedure:

    • Dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF (0.1 M).

    • Add HATU (1.2 eq) and DIPEA (3.0 eq).[1] Stir for 5 min to activate.

    • Add This compound (1.0 eq).[1]

    • Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = M+H).[1]

    • Workup: Dilute with EtOAc, wash with sat.[1] NaHCO3 and brine.[1] Dry over Na2SO4.[1]

Step 2: Boc-Deprotection

Exposing the secondary ring nitrogen for core attachment.[1]

  • Reagents: Trifluoroacetic Acid (TFA), Dichloromethane (DCM).[1]

  • Procedure:

    • Dissolve Intermediate A in DCM (0.1 M).[1]

    • Add TFA (20% v/v final concentration).[1]

    • Stir at RT for 1 hour. Note: Monitor closely; prolonged exposure can degrade sensitive "Tail" moieties.[1]

    • Workup: Concentrate in vacuo. Azeotrope with toluene (3x) to remove residual TFA.[1] Proceed immediately to Step 3.

Step 3: Core Attachment (SNAr Reaction)

Coupling the THIQ nitrogen to a heteroaryl core (e.g., chloropyrimidine or chloropyridazine).

  • Reagents: Heteroaryl Chloride (Core), DIPEA, DMSO or NMP.

  • Procedure:

    • Dissolve the TFA salt of Intermediate B in DMSO (0.2 M).

    • Add Heteroaryl Chloride (1.2 eq) and DIPEA (5.0 eq).

    • Heat to 80–100°C for 4–12 hours.

    • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: Biological Validation

Objective: Validate the synthesized compounds for PRMT5 inhibitory activity and MTAP-selectivity.[1]

Assay Cascade

Assay_CascadeLibraryTHIQ Analog LibraryBiochemBiochemical Assay(PRMT5/MEP50 Complex)Library->BiochemScreen IC50CellularCellular Proliferation(MTAP-del vs WT)Biochem->CellularSelect < 100 nMTargetEngTarget Engagement(SDMA Western Blot)Cellular->TargetEngCheck MechanismLeadLead CandidateTargetEng->Lead

Figure 2: Screening cascade for PRMT5 inhibitors.[1]

Experiment 1: Enzymatic Methylation Assay

This assay measures the transfer of a methyl group from radiolabeled SAM (or via antibody detection) to a histone peptide.[1]

  • Reagents: Recombinant PRMT5/MEP50 complex, 3H-SAM (or biotinylated SAM), H4(1-24) peptide substrate.[1]

  • Critical Control: Use MTA (Methylthioadenosine) in the buffer to test for "MTA-cooperativity."[1] A true MTA-cooperative inhibitor will show increased potency in the presence of MTA.[1]

Experiment 2: Cellular Selectivity (MTAP-del vs. WT)
  • Cell Lines:

    • MTAP-deleted: HCT116 MTAP(-/-), KP4, Z-138.[1]

    • MTAP-WT: HCT116 MTAP(+/+), HEK293.[1]

  • Protocol:

    • Seed cells in 96-well plates (2,000 cells/well).

    • Treat with serial dilutions of the THIQ compound (10 µM to 0.1 nM) for 4 days (long incubation is required for epigenetic remodeling).

    • Measure viability using CellTiter-Glo (ATP detection).[1]

  • Success Criteria: >10-fold shift in IC50 between MTAP-deleted and WT lines.

Data Summary & Troubleshooting

Reaction Optimization Table
Reaction StepCommon IssueSolution
Amide Coupling Low yield due to steric hindrance at C3Use HATU instead of EDC; increase temperature to 40°C if necessary.
Boc-Deprotection Incomplete removalEnsure anhydrous conditions; use 4N HCl in Dioxane as an alternative to TFA.[1]
SNAr Coupling Poor conversion of THIQ amineUse NMP as solvent; increase temp to 120°C; switch to Buchwald-Hartwig (Pd-catalyzed) if SNAr fails.[1]
Reference Values (Expected)
Compound ClassPRMT5 IC50 (Biochem)MTAP-del IC50 (Cellular)
First-Gen (EPZ015666) ~20 nM~50 nM (Non-selective)
THIQ-based (MTA-coop) < 5 nM< 10 nM (Selective)

References

  • PRMT5 as a Target: Chan-Penebre, E., et al.[1][5][6] "A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models."[1] Nature Chemical Biology, 2015.[1] Link

  • MTA-Cooperativity: Marjon, K., et al. "MTAP Deletions in Cancer Create Vulnerability to Targeting of the MAT2A/PRMT5/RIOK1 Axis."[1] Cell Reports, 2016.[1] Link

  • THIQ Scaffold Synthesis: "Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors." Journal of Medicinal Chemistry, 1983.[7] Link

  • Clinical Context: "Discovery of MTA-Cooperative PRMT5 Inhibitors for the Treatment of MTAP-Deleted Cancer." Tango Therapeutics / NIH PubMed, 2023.[1] Link

Application Note: Bischler-Napieralski Reaction for Dihydroisoquinoline Synthesis

[1][2][3][4][5]

Executive Summary & Strategic Context

The Bischler-Napieralski (B-N) reaction remains the premier method for synthesizing 3,4-dihydroisoquinolines (DHQs), a pivotal scaffold in alkaloid total synthesis (e.g., papaverine, emetine) and modern drug discovery. While the classical protocol utilizes harsh dehydrating agents like ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


This guide provides a dual-track approach:

  • Classical Track: Robust, high-throughput synthesis for stable substrates.

  • Modern Track: Precision activation using Triflic Anhydride (

    
    ) and 2-Chloropyridine (Movassaghi protocol) for acid-sensitive or electron-deficient systems.
    

Mechanistic Insight & Control Points

Understanding the bifurcation in the B-N mechanism is critical for troubleshooting yield loss. The reaction proceeds via the conversion of the amide oxygen into a leaving group, generating an electrophilic intermediate.

The Nitrilium vs. Imidoyl Chloride Balance
  • Pathway A (Imidoyl Halide): Dominates with

    
    . The amide becomes an imidoyl chloride.[1] Cyclization is often slower, requiring heat.
    
  • Pathway B (Nitrilium Ion): Dominates with highly potent electrophiles (

    
    ) or in the absence of nucleophilic counter-ions. This pathway is faster but carries a risk: Retro-Ritter fragmentation , leading to styrene side-products rather than cyclization.
    
Diagram 1: Mechanistic Pathways & Failure Modes

BN_MechanismAmideBeta-Phenethylamide(Substrate)ActivationActivation(POCl3 or Tf2O)Amide->ActivationImidoylImidoyl Intermediate(Stable at RT)Activation->ImidoylPath A(Classic)NitriliumNitrilium Ion(High Energy)Activation->NitriliumPath B(Modern/Potent)Imidoyl->NitriliumHeat/-XCyclizationIntramolecularSEArNitrilium->CyclizationMajor PathStyreneStyrene + Nitrile(Side Product)Nitrilium->StyreneRetro-Ritter(Failure Mode)DHQ3,4-Dihydroisoquinoline(Product)Cyclization->DHQ-H+

Figure 1: Mechanistic bifurcation showing the critical Nitrilium intermediate. Control over this species determines the ratio of Product (DHQ) to Side-Product (Styrene).

Critical Parameters & Optimization

Success depends on matching the reagent strength to the substrate's electronic demand.

ParameterClassical (

)
Modern (

/2-Cl-Py)
Impact on Outcome
Temperature Reflux (80–110°C)-78°C to RTHigh heat promotes degradation; low temp preserves stereocenters.
Electronic Demand Requires EDGs (OMe, OH)Tolerates neutral ringsElectron-deficient rings fail in classic conditions (no cyclization).
Base Additive None (Self-buffering)2-ChloropyridineCrucial: 2-Cl-Py buffers acid without quenching the electrophile.
Solvent Toluene, MeCN,

(neat)
DCM (Anhydrous)Polar solvents stabilize the nitrilium ion.

Experimental Protocols

Protocol A: Classical Thermal Cyclization ( )

Best for: Electron-rich substrates, scale-up, cost-sensitive projects. Safety Warning:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon.

  • Dissolution: Dissolve the amide (1.0 equiv) in anhydrous Toluene (0.1 M). Acetonitrile can be used to lower reflux temp.

  • Reagent Addition: Add

    
     (3.0 – 5.0 equiv) dropwise at room temperature.
    
    • Note: For unreactive substrates, add

      
       (1.0 equiv) to generate a "super-dehydrating" mix.
      
  • Reaction: Heat to reflux (110°C) for 2–12 hours. Monitor by TLC (amide carbonyl disappearance) or LCMS.

  • Workup (Critical):

    • Cool to RT. Evaporate volatiles (toluene/

      
      ) under reduced pressure if possible (trapping 
      
      
      in a KOH trap).
    • Quench: Pour residue slowly into ice-water containing

      
       (adjust to pH > 9).
      
    • Why Basic? The DHQ product is basic; acidic quench keeps it in the aqueous phase.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    .
    
Protocol B: Mild Activation (Movassaghi Method)

Best for: Acid-sensitive substrates, electron-neutral rings, total synthesis. Reference: Movassaghi, M. & Hill, M. D.[2] Org.[2][3][4][5][6] Lett. (2008).[7]

  • Setup: Flame-dry a Schlenk flask. Maintain strict anhydrous conditions (

    
     atm).
    
  • Reagents: Dissolve amide (1.0 equiv) and 2-Chloropyridine (1.2 equiv) in anhydrous DCM (0.1 M).

    • Expert Insight: Do not substitute pyridine or DMAP; they are too nucleophilic and will form stable N-acyl salts that do not cyclize. 2-Chloropyridine is non-nucleophilic enough to allow nitrilium formation but basic enough to buffer

      
      .
      
  • Activation: Cool to -78°C . Add Triflic Anhydride (

    
    , 1.1 equiv) dropwise over 5 minutes.
    
  • Cyclization: Allow to warm to 0°C or RT over 2 hours.

  • Quench: Add saturated aqueous

    
    .
    
  • Purification: Flash chromatography on silica gel (neutralized with 1%

    
     if product is acid-sensitive).
    

Troubleshooting & Decision Matrix

Diagram 2: Method Selection Workflow

BN_WorkflowStartStart: Substrate AnalysisAcidSensitiveIs substrate acid/heat sensitive?Start->AcidSensitiveYesYesAcidSensitive->YesUse Mild ConditionsNoNoAcidSensitive->NoRobust SubstrateElectronRichAre EDGs present (para to closure)?ElectronRich->YesActivatedElectronRich->NoDeactivatedProtocolAProtocol A: POCl3 Reflux(Standard)ProtocolBProtocol B: Tf2O / 2-Cl-Py(Movassaghi)PictetConsider Pictet-Spengleror Heck CyclizationProtocolB->PictetIf Protocol B failsYes->ProtocolAYes->ProtocolBNo->ElectronRichNo->ProtocolBTry High Potency First

Figure 2: Decision tree for selecting the optimal cyclization protocol based on substrate stability and electronics.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Styrene Formation Retro-Ritter fragmentation of the nitrilium ion.Switch to Protocol B at low temp (-78°C). Avoid prolonged heating.
Starting Material Recovered Activation failed; Imidoyl chloride hydrolyzed back to amide during workup.Ensure anhydrous conditions. If using ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

, add

or switch to

.[8]
Black Tar / Decomposition Polymerization of product or substrate due to high heat/acidity.Use Protocol B . If using Protocol A, lower temp and extend time.
Regioisomer Mix Multiple nucleophilic sites on the arene.Block the unwanted position with a halogen (Br/I) or use steric bulk to direct cyclization.

References

  • Original Discovery: Bischler, A., & Napieralski, B. (1893).[9] "Zur Kenntniss der Einwirkung von wasserentziehenden Mitteln auf Säureamide." Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908.[9]

  • Mechanistic Study: Fodor, G., & Nagubandi, S. (1980).[2][4] "Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt reactions via nitrilium salt intermediates." Tetrahedron, 36(10), 1279–1300.[2]

  • Modern Protocol (Movassaghi): Movassaghi, M., & Hill, M. D. (2008).[2] "A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and

    
    -Carboline Derivatives." Organic Letters, 10(16), 3485–3488. 
    
  • Review: Larsen, R. D., et al. (1991).[2] "A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines." The Journal of Organic Chemistry, 56(21), 6034–6038.

Precision Synthesis of Tetrahydroisoquinoline (THIQ) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From Classical Acid Catalysis to Asymmetric Bio-Organocatalysis

Executive Summary: The Privileged THIQ Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a "privileged scaffold" in medicinal chemistry, serving as the structural core for over 4500 bioactive alkaloids and synthetic drugs, including antihypertensives (Quinapril), neuromuscular blockers (Atracurium), and antitumor agents (Trabectedin) [1, 2].

While the classical Pictet-Spengler (P-S) reaction remains the industrial workhorse for constructing this skeleton, its application is often limited by harsh conditions and poor stereocontrol. This application note moves beyond the basic textbook definition to provide three distinct, field-validated protocols ranging from robust acid-mediated synthesis to cutting-edge asymmetric organocatalysis and enzymatic biocatalysis.

Mechanistic Foundation & Causality

The success of a Pictet-Spengler cyclization hinges on the formation of the reactive iminium ion intermediate.[1][2] Unlike the Mannich reaction, where the electrophile is often generated in situ from formaldehyde, the P-S reaction utilizes a pre-formed or in situ-generated imine from a


-arylethylamine (typically phenethylamine or tryptamine) and an aldehyde.
The Electrophilic Cascade

The reaction proceeds via a 6-endo-trig cyclization. The critical "decision point" in the mechanism is the protonation of the imine.

  • Condensation: Amine attacks aldehyde

    
     Hemiaminal 
    
    
    
    Imine (Schiff Base).
  • Activation: Acid catalyst protonates the imine nitrogen

    
     Iminium ion (highly electrophilic).
    
  • Cyclization: The electron-rich aromatic ring attacks the iminium carbon (Electrophilic Aromatic Substitution).

  • Re-aromatization: Loss of a proton restores aromaticity, yielding the THIQ.[3][4]

Key Insight: The rate-limiting step is often the cyclization. Therefore, the electron density of the aromatic ring is the primary determinant of reaction success. Electron-donating groups (EDGs) like -OH or -OMe at the para position (relative to the cyclization site) dramatically accelerate the reaction [3].

PS_Mechanism Start Phenethylamine + Aldehyde Imine Imine (Schiff Base) Start->Imine - H2O (Condensation) Iminium Iminium Ion (Activated) Imine->Iminium + H+ (Acid Cat.) Wheland Sigma Complex (Intermediate) Iminium->Wheland 6-endo-trig Cyclization Product THIQ Derivative Wheland->Product - H+ (Re-aromatization)

Figure 1: The linear mechanistic pathway of the Pictet-Spengler reaction, highlighting the critical activation of the imine to the iminium ion.

Comparative Methodology: Selecting the Right Protocol

FeatureProtocol A: Classical AcidProtocol B: Asymmetric OrganocatalysisProtocol C: Enzymatic (NCS)
Catalyst TFA, HCl, or MSAChiral Phosphoric Acid (TRIP/BINOL)Norcoclaurine Synthase (NCS)
Conditions Reflux / High TempLow Temp (-40°C to RT)Physiological (pH 6-7.5, 37°C)
Stereocontrol RacemicHigh ee (>90%)High ee (>95% S-selective)
Substrate Scope Broad, tolerates stericsSensitive to sterics/electronicsSpecific (requires phenol moiety)
Primary Use Scaffold generation, Scale-upLead optimization, Chiral synthesisGreen chemistry, Biosynthesis

Detailed Experimental Protocols

Protocol A: Classical Acid-Mediated Synthesis (TFA)

Best for: Rapid generation of racemic scaffolds and substrates with poor nucleophilicity.

Reagents:

  • Phenethylamine derivative (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Trifluoroacetic acid (TFA) (anhydrous)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Imine Formation: In a flame-dried round-bottom flask under Argon, dissolve the amine (5 mmol) in anhydrous DCM (20 mL). Add the aldehyde (6 mmol) dropwise. Add activated 4Å molecular sieves to sequester water. Stir at Room Temperature (RT) for 2–4 hours.

    • Checkpoint: Monitor by TLC.[2] Disappearance of amine and appearance of a less polar spot indicates imine formation.

  • Cyclization: Cool the mixture to 0°C. Slowly add TFA (10–20 equiv, depending on substrate reactivity).

    • Note: For electron-poor rings, reflux conditions in toluene/TFA or neat TFA may be required.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Work-up: Quench carefully with saturated aqueous NaHCO

    
     until pH > 8. Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Asymmetric Organocatalysis (Chiral Phosphoric Acid)

Best for: Enantioselective synthesis of drug candidates. Based on methodologies by List and Jacobsen [4, 5].

Mechanism of Stereocontrol: The Chiral Phosphoric Acid (CPA) acts as a bifunctional catalyst. The phosphoryl oxygen acts as a Brønsted base (orienting the nucleophile), while the OH group activates the imine via H-bonding. This creates a rigid chiral pocket.

Reagents:

  • Tryptamine or electron-rich Phenethylamine (0.5 mmol)

  • Aldehyde (0.6 mmol)[5]

  • Catalyst: (R)-TRIP or (S)-BINOL-derived phosphoric acid (5 mol%)

  • Solvent: Toluene or Cyclohexane (anhydrous)

  • Additive: 5Å Molecular Sieves (100 mg)

Procedure:

  • Preparation: Flame-dry a reaction vial and cool under Argon. Add the CPA catalyst (0.025 mmol) and molecular sieves.

  • Substrate Addition: Add the solvent (5 mL) followed by the amine and aldehyde.

  • Incubation: Stir at low temperature (-30°C to 0°C) for 24–72 hours.

    • Why Low Temp? Lower temperatures favor the differentiation of diastereomeric transition states, maximizing enantiomeric excess (ee).

  • Quench: Add 10% aqueous ammonia (1 mL).

  • Analysis: Extract with EtOAc. Analyze crude ee% via Chiral HPLC (e.g., Chiralcel OD-H column) before purification to assess catalyst efficacy.

CPA_Activation CPA Chiral Phosphoric Acid (CPA) Complex Chiral Transition State (H-Bond Network) CPA->Complex Dual H-Bonding Imine Imine Substrate Imine->Complex Activation Nu Nucleophile (Indole/Phenyl Ring) Nu->Complex Directed Attack Product Chiral THIQ Complex->Product Stereoselective Cyclization

Figure 2: The bifunctional activation mode of Chiral Phosphoric Acids (CPA), ensuring high enantioselectivity.

Protocol C: Enzymatic Synthesis (Norcoclaurine Synthase)

Best for: Green chemistry applications and synthesis of (S)-benzylisoquinoline alkaloids [6].

Reagents:

  • Dopamine hydrochloride (10 mM final conc.)

  • 4-Hydroxyphenylacetaldehyde (4-HPAA) (or synthetic analog)

  • Enzyme: Recombinant Norcoclaurine Synthase (NCS) (typically 0.1–0.5 mg/mL)

  • Buffer: 100 mM HEPES or Phosphate Buffer (pH 7.0)

  • Co-solvent: DMSO (up to 10% v/v if substrate solubility is low)

Procedure:

  • Buffer Prep: Prepare degassed HEPES buffer (pH 7.0) to prevent dopamine oxidation (polymierization into melanin).

    • Tip: Adding 1-2 mM Ascorbic acid can further prevent oxidation.

  • Reaction Assembly: In a glass vial, combine buffer, dopamine, and aldehyde. Initiate reaction by adding the NCS enzyme.

  • Incubation: Incubate at 37°C with gentle shaking (200 rpm) for 1–3 hours.

    • Kinetic Control: NCS operates via a "dopamine-first" binding mechanism. High concentrations of aldehyde can sometimes inhibit the enzyme (substrate inhibition), so stepwise addition of aldehyde is recommended for scale-up.

  • Termination: Quench by adding 1 volume of methanol or acetonitrile.

  • Isolation: Centrifuge to remove denatured protein. Purify supernatant via Prep-HPLC.

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Yield (Acid Protocol) Hydrolysis of imineIncrease amount of molecular sieves; ensure anhydrous reagents.
Side Product: N-alkylation Direct reduction of imineEnsure no reducing agents (NaBH4) are present until cyclization is complete.
Low ee% (CPA Protocol) Background reactionThe uncatalyzed acid reaction is competing. Lower the temperature or dilute the reaction.
Enzyme Inactivity Dopamine oxidationSolution turns black. Use fresh buffer, degas solvents, add ascorbate.
Regioselectivity Issues Multiple nucleophilic sitesBlock reactive positions on the aromatic ring or use directing groups.

References

  • Scott, J. D., & Williams, R. M. (2002).[6] Chemistry and biology of the tetrahydroisoquinoline antitumor antibiotics. Chemical Reviews, 102(5), 1669-1730.[6]

  • Singh, I. P., & Shah, P. (2017). Tetrahydroisoquinolines in therapeutics: A patent review. Expert Opinion on Therapeutic Patents, 27(1), 17-36.

  • Stöckigt, J., et al. (2011). The Pictet-Spengler Reaction in Nature and in Organic Chemistry. Angewandte Chemie International Edition, 50(37), 8538–8564.[4]

  • Seayad, J., Seayad, A. M., & List, B. (2006). Catalytic Asymmetric Pictet-Spengler Reaction.[5][7][8] Journal of the American Chemical Society, 128(4), 1086–1087.[4]

  • Taylor, M. S., & Jacobsen, E. N. (2004). Asymmetric Catalysis by Chiral Hydrogen-Bond Donors.[9] Angewandte Chemie International Edition, 45(10), 1520-1543.

  • Lichman, B. R., et al. (2019). Enzymatic Pictet–Spengler Reaction: Computational Study of the Mechanism and Enantioselectivity of Norcoclaurine Synthase. Journal of the American Chemical Society, 141(28), 11230–11238.

Sources

Application Note: Stereoselective Synthesis of Chiral Tetrahydroisoquinolines via Catalytic Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chiral 1,2,3,4-tetrahydroisoquinolines (THIQs) are privileged pharmacophores found in numerous therapeutic agents, including Solifenacin (muscarinic antagonist) and Nomifensine (antidepressant). While asymmetric hydrogenation using high-pressure


 gas is a standard industrial method, it requires specialized autoclaves and poses safety risks.

Catalytic Transfer Hydrogenation (CTH) offers a safer, operationally simple alternative. This guide details two validated protocols for synthesizing chiral THIQs from 3,4-dihydroisoquinoline (DHIQ) precursors or activated isoquinolinium salts:

  • Metal-Catalyzed: Iridium-based systems utilizing the metal-ligand bifunctional mechanism.[1]

  • Organocatalytic: Metal-free reduction using Chiral Phosphoric Acids (CPAs) and Hantzsch esters.

Mechanistic Principles & Causality

Understanding the mechanism is critical for troubleshooting low conversion or poor enantioselectivity (ee).

Metal-Ligand Bifunctional Catalysis (The "Noyori" Mode)

In Iridium or Ruthenium-catalyzed CTH, the reaction typically proceeds via an outer-sphere mechanism . The substrate does not bind directly to the metal center, avoiding steric crowding. Instead, the catalyst acts as a template where the nitrogen of the ligand (proton donor) and the metal hydride (hydride donor) transfer


 to the imine bond in a concerted step.
Organocatalysis (The "Rueping" Mode)

This metal-free approach relies on a ternary complex . The Chiral Phosphoric Acid (CPA) activates the imine substrate via hydrogen bonding (Brønsted acid activation), while simultaneously orienting the Hantzsch ester (hydride donor) via steric confinement. This "chiral pocket" dictates the facial selectivity of the hydride attack.

Mechanistic Visualization

The following diagram illustrates the concerted hydride transfer pathway for the metal-catalyzed system.

G PreCat Pre-Catalyst [Cp*Ir(Cl)2]2 + Chiral Diamine ActiveCat Active 16e- Species [Cp*Ir(TsDPEN)] PreCat->ActiveCat Base Activation (-HCl) H_Donor H-Donor Binding (HCOOH/TEAF) ActiveCat->H_Donor Coordination Hydride_Species 18e- Metal-Hydride Ir-H / N-H Species H_Donor->Hydride_Species Decarboxylation (-CO2) TS Concerted Transition State (Outer Sphere Transfer) Hydride_Species->TS + Substrate (DHIQ) Product Chiral THIQ Product (Release) TS->Product H+/H- Transfer Product->ActiveCat Regeneration

Figure 1: Catalytic cycle for Ir-catalyzed asymmetric transfer hydrogenation via outer-sphere mechanism.

Critical Experimental Parameters

Success in CTH depends on controlling the equilibrium and catalyst stability.

ParameterRecommendationScientific Rationale
Substrate State 3,4-Dihydroisoquinolines (DHIQs) Fully aromatic isoquinolines are too stable for direct CTH without pre-activation (e.g., as salts). DHIQs are the ideal compromise.
H-Donor HCOOH:TEA (5:2) This azeotrope boils at ~170°C, preventing donor loss. Pure formic acid decomposes catalysts; pure TEA stops the reaction.
Solvent DCM or MeCN Non-coordinating solvents prevent competition for the catalyst's active site.
Gas Removal Degassing (Ar/N2) Oxygen oxidizes the active metal-hydride species, killing catalytic activity (turnover number drops).
Additive Phosphoric Acid (Optional) For sluggish substrates, trace PA can activate the imine nitrogen without poisoning the metal catalyst.

Protocol A: Iridium-Catalyzed ATH of 1-Aryl-3,4-Dihydroisoquinolines[1][2][3]

This protocol utilizes a Cp*Ir(TsDPEN) complex, known for robustness against air and moisture compared to Ru-analogs.

Materials
  • Pre-catalyst:

    
     (Pentamethylcyclopentadienyl iridium dichloride dimer).
    
  • Ligand:

    
     (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine).
    
  • H-Donor: Formic acid/Triethylamine complex (5:2 molar ratio).[1]

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Substrate: 1-Phenyl-3,4-dihydroisoquinoline (prepared via Bischler-Napieralski cyclization).

Step-by-Step Workflow
  • Catalyst Formation (In-Situ):

    • In a glovebox or under Argon, charge a Schlenk tube with

      
       (0.005 mmol, 0.5 mol%) and 
      
      
      
      (0.012 mmol, 1.2 mol%).
    • Add anhydrous DCM (1.0 mL) and TEA (0.02 mmol).

    • Stir at room temperature for 30 minutes. The solution should turn from orange to deep red/purple, indicating the formation of the active 16e- species.

  • Reaction Setup:

    • Add the substrate 1-Phenyl-3,4-dihydroisoquinoline (1.0 mmol) to the catalyst solution.

    • Add the HCOOH:TEA (5:2) mixture (0.5 mL, excess) via syringe.

    • Note: Gas evolution (

      
      ) will occur. Ensure the vessel is vented through a bubbler or a needle to prevent pressure buildup.
      
  • Execution:

    • Stir vigorously at 25–30°C for 12–24 hours.

    • Monitoring: Check conversion via TLC or HPLC. The imine starting material typically has a lower Rf than the amine product.

  • Workup & Purification:

    • Quench by adding saturated

      
       (aq) to neutralize excess formic acid.
      
    • Extract with DCM (3 x 10 mL). Dry combined organics over

      
      .[2]
      
    • Concentrate and purify via flash chromatography (Silica gel, Hexane/EtOAc).

  • Validation:

    • Yield: Expect 85–95%.

    • Enantioselectivity: Determine ee% via Chiral HPLC (e.g., Daicel Chiralcel OD-H column). Expect >90% ee.[1][3][4]

Protocol B: Organocatalytic ATH using Hantzsch Esters

This protocol is ideal for substrates sensitive to metal contamination (e.g., late-stage pharmaceutical intermediates).

Materials
  • Catalyst: Chiral Phosphoric Acid (CPA), typically BINOL-derived (e.g., TRIP or (R)-TRIP).

  • Reductant: Hantzsch Ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate).

  • Solvent: Toluene or Benzene (non-polar solvents enhance ion-pairing).

  • Substrate: 1-substituted-3,4-dihydroisoquinoline.

Step-by-Step Workflow
  • Preparation:

    • Flame-dry a reaction vial and cool under

      
      .
      
    • Add the substrate (0.2 mmol) and Hantzsch Ester (0.24 mmol, 1.2 equiv).

  • Catalyst Addition:

    • Add the Chiral Phosphoric Acid (0.01 mmol, 5 mol%).

    • Add anhydrous Toluene (2.0 mL).

  • Execution:

    • Stir at 35–50°C . Higher temperatures may be required compared to metal catalysis due to the higher activation energy of the hydride transfer.

    • Visual Cue: The reaction mixture is typically yellow (color of Hantzsch ester). As the reaction proceeds and the pyridine byproduct forms, the intensity may fade slightly, though pyridine itself is colorless.

  • Workup:

    • Directly load the reaction mixture onto a short silica plug to remove the phosphoric acid and pyridine byproducts.

    • Elute with Ether/Pentane.

  • Optimization Logic:

    • If ee is low: Lower the temperature to 0°C and increase reaction time. The "chiral pocket" effect is more rigid at lower temperatures.

    • If conversion is low: Switch to a more sterically hindered Hantzsch ester (e.g., t-Butyl ester) to prevent non-catalyzed background reduction.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or substrate inhibition.(1) Degas solvents thoroughly. (2) For metal systems, add 10 mol%

to activate the imine.
Racemic Product (0% ee) Background reaction or wrong mechanism.(1) Ensure no uncomplexed metal is present. (2) In organocatalysis, ensure the Hantzsch ester is not reducing the imine thermally (run a blank without catalyst).
Reversal of Enantiomer pH dependence or solvent effect.In Ru/Ir systems, changing from HCOOH to Isopropanol can sometimes reverse the sense of induction due to different transition state geometries.

References

  • Vaclavikova Vilhanova, B. et al. (2017).[1] Asymmetric Transfer Hydrogenation of 1-Aryl-3,4-Dihydroisoquinolines Using a Cp*Ir(TsDPEN) Complex. European Journal of Organic Chemistry.

  • Rueping, M. et al. (2006).[3] Highly Enantioselective Organocatalytic Transfer Hydrogenation of Quinolines. Angewandte Chemie International Edition.

  • Facchetti, G. et al. (2023).[1] Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines. Molecules.

  • Noyori, R. & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.

  • Wang, C. et al. (2012).[5] Enantioselective Synthesis of 1-Substituted Tetrahydroisoquinolines via Iridium-Catalyzed Asymmetric Hydrogenation. Journal of the American Chemical Society.[1][3]

Sources

Application Note: Strategic N-Boc Deprotection of Isoquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoquinoline and 1,2,3,4-tetrahydroisoquinoline (THIQ) motifs are ubiquitous in medicinal chemistry, serving as privileged scaffolds in analgesics, antihypertensives, and antitumor agents. While the tert-butyloxycarbonyl (Boc) group is the industry standard for amine protection due to its orthogonality to base-labile groups (e.g., Fmoc) and nucleophiles, its removal requires careful optimization when applied to electron-rich aromatic systems like isoquinolines.

This guide moves beyond generic deprotection textbook methods. It addresses the specific liability of electrophilic aromatic substitution (EAS) by the transient tert-butyl cation on the isoquinoline ring and provides three distinct, validated protocols tailored for purity, scale, and substrate sensitivity.

Critical Mechanistic Insight: The Cation Trap

The standard acidolytic cleavage of Boc generates a carbamic acid intermediate (which decarboxylates) and a tert-butyl cation (


).[1] In simple aliphatic amines, this cation is innocuous or trapped by the solvent. However, in THIQ intermediates, the fused benzene ring is often electron-rich (especially with methoxy or hydroxyl substituents common in natural products).

The Risk: Without adequate scavenging, the


 cation acts as a potent electrophile, alkylating the aromatic ring of the isoquinoline core or adjacent sensitive residues (e.g., indoles, phenols). This results in "M+56" impurities that are difficult to separate.
Visualization: Mechanism & Scavenging Pathway

The following diagram illustrates the divergent pathways: the desired deprotection versus the parasitic ring alkylation, and how scavengers intercept the reactive species.[2]

Boc_Mechanism Substrate N-Boc Isoquinoline Protonation Protonated Intermediate Substrate->Protonation + H+ Fragmentation Fragmentation Protonation->Fragmentation CarbamicAcid Carbamic Acid (Unstable) Fragmentation->CarbamicAcid Cation t-Butyl Cation (Reactive Electrophile) Fragmentation->Cation AmineSalt Product: Isoquinoline Salt CarbamicAcid->AmineSalt - CO2 SideReaction Side Product: t-Butylated Isoquinoline Cation->SideReaction Attack on Aromatic Ring Scavenged Inert Adduct (e.g., t-Butyl-Silane) Cation->Scavenged + Scavenger (R3SiH / Anisole)

Figure 1: Mechanistic bifurcation showing the necessity of cation scavengers to prevent irreversible ring alkylation.

Experimental Protocols

Method A: High-Fidelity Deprotection (TFA + Scavengers)

Best For: Small-to-medium scale (mg to g), electron-rich substrates, and final step purification. Rationale: Trifluoroacetic acid (TFA) is a strong organic acid that rapidly cleaves Boc. The addition of Triisopropylsilane (TIPS) or Triethylsilane (TES) provides a "soft" nucleophile to quench the


 cation more rapidly than the aromatic ring can react.

Protocol:

  • Preparation: Dissolve the N-Boc isoquinoline (1.0 equiv) in Dichloromethane (DCM). The concentration should be 0.1 M – 0.2 M.

  • Scavenger Addition: Add Triisopropylsilane (TIPS) (2.5 – 5.0 equiv).

    • Note: If the substrate contains highly sensitive groups like indoles or thioethers, add water (2.5 equiv) as a co-scavenger.

  • Acidolysis: Cool the solution to 0 °C. Slowly add TFA (10 – 20 equiv). A typical ratio is DCM:TFA:TIPS (50:45:5 v/v).

  • Reaction: Allow to warm to room temperature (RT). Stir for 1–2 hours. Monitor by LC-MS (look for disappearance of SM and absence of M+56 peak).

  • Workup:

    • Concentrate the mixture in vacuo (do not heat above 40 °C).

    • Co-evaporation: Redissolve the residue in Toluene or DCM and re-concentrate (2x) to remove residual TFA.

    • Isolation: Precipitate the TFA salt by adding cold Diethyl Ether (

      
      ). Filter and dry.
      
Method B: Scalable Salt Formation (HCl in Dioxane)

Best For: Scale-up (>10 g), robust substrates, and generating crystalline salts. Rationale: HCl provides a volatile acid source without the cost or difficult removal of TFA. The product precipitates directly as the hydrochloride salt, simplifying purification.

Protocol:

  • Dissolution: Dissolve the substrate in minimal dry 1,4-Dioxane or Methanol (MeOH).

    • Tip: If solubility is poor, use a small amount of DCM to dissolve, then dilute with Dioxane.

  • Acid Addition: Add 4.0 M HCl in Dioxane (5 – 10 equiv) dropwise at RT.

    • Caution: Gas evolution (

      
       and isobutylene) will occur. Ensure adequate venting.
      
  • Reaction: Stir at RT for 2–4 hours.

  • Isolation:

    • The product usually precipitates as a white/off-white solid.

    • Dilute the mixture with excess

      
       or Hexanes to maximize precipitation.
      
    • Filter the solid under

      
       (some salts are hygroscopic). Wash with 
      
      
      
      .
    • Yield: Typically quantitative.[3]

Method C: Mild Lewis Acid Cleavage (Zinc Bromide)

Best For: Acid-sensitive substrates (e.g., presence of acid-labile esters or acetals) and selective deprotection of secondary amines. Rationale:


 coordinates to the Boc carbonyl, facilitating cleavage under much milder conditions than Brønsted acids.

Protocol:

  • Setup: Suspend

    
     (5.0 equiv) in DCM.
    
  • Addition: Add the N-Boc isoquinoline (1.0 equiv).

  • Reaction: Stir vigorously at RT. This reaction is slower and may require 12–24 hours.[4]

  • Quench: Add water to the reaction mixture.

  • Extraction: The free amine (or salt depending on pH) will be in the aqueous phase if protonated, or organic if basified.

    • Standard Workup: Basify aqueous layer with

      
      , extract with DCM, dry over 
      
      
      
      , and concentrate.

Comparative Analysis & Decision Matrix

Table 1: Method Selection Guide

FeatureMethod A: TFA/ScavengerMethod B: HCl/DioxaneMethod C: ZnBr2
Reagent Cost High (TFA + Silanes)LowModerate
Reaction Rate Fast (30 min - 2 h)Medium (2 - 4 h)Slow (12 - 24 h)
Scavenger Need Critical ModerateLow
Selectivity Low (Cleaves most acid-labile groups)LowHigh (Spares esters/acetals)
Product Form TFA Salt (Hygroscopic)HCl Salt (Crystalline)Free Base (after workup)
Scale Suitability Discovery / MilligramProcess / KilogramSpecial Case
Decision Tree for Protocol Selection

Decision_Tree Start Start: N-Boc Isoquinoline AcidSensitive Contains Acid-Labile Groups? (Acetals, t-Bu esters) Start->AcidSensitive ElectronRich Electron-Rich Aromatic Core? (OMe, OH, Indole) AcidSensitive->ElectronRich No MethodC Method C: ZnBr2 (Mild Lewis Acid) AcidSensitive->MethodC Yes Scale Scale of Reaction? ElectronRich->Scale No (Low Risk) MethodA Method A: TFA + Scavengers (Prevents Alkylation) ElectronRich->MethodA Yes (High Risk) Scale->MethodA < 1g (Discovery) MethodB Method B: HCl in Dioxane (Cost-Effective / Precipitation) Scale->MethodB > 1g (Process)

Figure 2: Strategic decision tree for selecting the optimal deprotection method based on substrate chemistry and scale.

References

  • Han, G., et al. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane." International Journal of Peptide Research and Therapeutics, 2010.

  • Lundt, B. F., et al. "Selective removal of the N-Boc group in the presence of tert-butyl esters and ethers."[5] International Journal of Peptide and Protein Research, 1978. (Foundational work on scavengers).

  • Nigam, S. C., et al. "Zinc bromide: A mild reagent for the deprotection of N-Boc amines." Synthetic Communications, 1989.[6]

  • Raha, S., et al. "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride." RSC Advances, 2020.

  • BenchChem. "A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies." BenchChem Application Notes, 2025.

Sources

Application Note: Enantioselective HPLC Separation of 1-Substituted-1,2,3,4-Tetrahydroisoquinolines (THIQs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of 1-substituted-1,2,3,4-tetrahydroisoquinoline (THIQ) enantiomers is a critical workflow in the development of neuromuscular blocking agents (e.g., atracurium analogs) and antidepressants (nomifensine derivatives). These molecules possess a chiral center at the C1 position and a secondary or tertiary amine, making them prone to severe peak tailing due to silanol interactions.

This guide details a robust Normal Phase (NP) and Polar Organic Mode (POM) protocol using polysaccharide-based Chiral Stationary Phases (CSPs). We prioritize the use of Chiralpak® AD-H/IA (Amylose) and Chiralcel® OD-H/IC (Cellulose) columns, which have demonstrated the highest success rates for this class of alkaloids.

Mechanism of Separation

Successful resolution relies on the formation of transient diastereomeric complexes between the THIQ analyte and the polymer strands of the CSP.

The "Three-Point" Interaction

For THIQs, chiral recognition is driven by:

  • Inclusion Complexation: The isoquinoline aromatic core fits into the chiral cavities of the amylose/cellulose helix.

  • Hydrogen Bonding: The carbamate groups on the CSP interact with the protonated nitrogen or substituents on the THIQ.

  • Dipole-Dipole Stacking:

    
     interactions between the phenyl rings of the CSP and the isoquinoline scaffold.
    
The Basicity Challenge

THIQs are basic amines. Without suppression, the lone pair on the nitrogen interacts with residual acidic silanols on the silica support, causing peak tailing and loss of resolution (


).
  • Solution: All mobile phases must contain a basic modifier, typically 0.1% Diethylamine (DEA) or Ethanolamine .

Method Development Workflow

The following decision tree outlines the logical progression from column screening to method validation.

MethodDevelopment Start Start: THIQ Racemate Screen Primary Screen: Columns: AD-H, OD-H, IA, IC Mobile Phase: Hex/IPA/DEA (90:10:0.1) Start->Screen CheckRs Check Resolution (Rs) Screen->CheckRs Success Rs > 2.0 Proceed to Validation CheckRs->Success Yes Optimize Optimization Phase CheckRs->Optimize No (Rs < 1.5) Opt1 Change Alcohol: Switch IPA to EtOH Optimize->Opt1 First Step Opt2 Polar Organic Mode: 100% MeOH + 0.1% DEA Optimize->Opt2 If Solubility Issues Opt1->CheckRs Opt2->CheckRs

Figure 1: Strategic decision tree for chiral method development of basic isoquinoline alkaloids.

Experimental Protocols

Protocol A: Primary Screening (Normal Phase)

This is the "Gold Standard" starting point. 80% of THIQ separations are achieved here.

Materials:

  • Columns: Chiralpak AD-H (Amylose) and Chiralcel OD-H (Cellulose), 5 µm, 250 x 4.6 mm.

  • Solvents: n-Hexane (HPLC Grade), 2-Propanol (IPA), Diethylamine (DEA).

Step-by-Step Procedure:

  • Mobile Phase Preparation:

    • Premix n-Hexane and IPA in a 90:10 (v/v) ratio.

    • Add 0.1% DEA (e.g., 1 mL DEA per 1 L of mobile phase).

    • Note: Do not rely on the HPLC pump to mix additives; premixing ensures stable baselines.

  • Sample Preparation:

    • Dissolve 1 mg of racemate in 1 mL of mobile phase .

    • Critical: If the sample is a salt (e.g., HCl salt), add one drop of DEA to the sample vial to neutralize it before injection.

  • Instrument Settings:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV @ 254 nm (Isoquinoline core) and 280 nm.

  • Analysis:

    • Inject 5-10 µL.

    • Calculate Resolution (

      
      ) and Selectivity (
      
      
      
      ).[1]
Protocol B: Polar Organic Mode (POM)

Use this if the analyte is insoluble in Hexane or if Protocol A fails to separate. This mode often reverses elution order, providing a useful alternative for preparative isolation.

Materials:

  • Columns: Immobilized phases are preferred (Chiralpak IA, IC, IG) but coated AD-H/OD-H can be used with pure Methanol/Ethanol (Check vendor limits carefully).

  • Solvents: Methanol (MeOH), Acetonitrile (ACN), DEA.

Step-by-Step Procedure:

  • Mobile Phase: 100% Methanol + 0.1% DEA.

  • Flow Rate: 0.5 - 0.8 mL/min (MeOH has higher backpressure).

  • Rationale: The polar solvent occupies the H-bonding sites of the CSP less aggressively than IPA, often allowing different "fit" mechanisms for the analyte.

Data Analysis & Performance Metrics

The following table summarizes typical separation performance for a model compound, 1-phenyl-1,2,3,4-tetrahydroisoquinoline , based on aggregated internal data and literature validation [1][2].

Column TypeMobile PhaseAdditiveSelectivity (

)
Resolution (

)
Elution Order
Chiralpak AD-H Hex/IPA (90:10)0.1% DEA1.853.2(S) / (R)
Chiralcel OD-H Hex/IPA (90:10)0.1% DEA1.120.8(R) / (S)
Chiralpak IC Hex/EtOH (90:10)0.1% DEA2.104.5(S) / (R)
Chiralpak AD-H 100% MeOH (POM)0.1% DEA1.452.1(R) / (S)*

*Note the elution order reversal in Polar Organic Mode for AD-H, a common phenomenon useful for isolating the second-eluting enantiomer in high purity.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Broad/Tailing Peaks Basic amine interaction with silanols.Increase DEA concentration to 0.2% or switch to Ethanolamine.
Fronting Peaks Solubility mismatch or column overload.Dissolve sample in mobile phase; reduce injection volume.
Loss of Resolution Column history/memory effect.Wash column with 100% Ethanol (for immobilized columns only) or regenerate with manufacturer-specified solvent.
High Backpressure Salt precipitation in pores.Ensure sample is free of inorganic salts; wash system with 90% water/10% MeOH (remove column first).

References

  • Szőke, Z. et al. (2025). "Enantioseparation of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline on Polysaccharide-Based Chiral Stationary Phases." ResearchGate.[2] Available at: [Link]

  • Völgyi, G. et al. (2025). "Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study." International Journal of Molecular Sciences. Available at: [Link]

  • Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection and Method Development." Phenomenex Application Guide. Available at: [Link]

  • Chankvetadze, B. (2020).[3] "Polysaccharide-based chiral stationary phases as efficient tools for diastereo- and enantioseparation of natural and synthetic Cinchona alkaloid analogs." Journal of Chromatography A. Available at: [Link][1]

Sources

Application Note: High-Performance Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Implementation of Chiral Phosphoramidite Ligands

Executive Summary

For decades, the "lock and key" dogma in asymmetric catalysis suggested that rigid, bidentate ligands (e.g., BINAP, DuPhos) were strictly required to enforce high enantioselectivity. This paradigm was disrupted by the introduction of chiral monodentate phosphoramidites (e.g., MonoPhos™, Feringa ligands).

These ligands function not by rigid chelation, but by forming supramolecular


 complexes that offer superior modularity and reaction rates. For drug development professionals, phosphoramidites represent a high-value strategic asset: they are easily synthesized from inexpensive BINOL backbones, highly tunable, and effective at industrial scale for the synthesis of chiral amines, amino acids, and non-steroidal anti-inflammatory drugs (NSAIDs).

This guide details the operational role of these ligands, providing a validated protocol for Rhodium-catalyzed asymmetric hydrogenation—the gold standard reaction for their application.

Mechanistic Architecture: The "Flexible" Active Species

Unlike bidentate phosphines that enforce a static chiral environment, monodentate phosphoramidites rely on a dynamic equilibrium. The active catalyst species in Rhodium-catalyzed hydrogenation is typically a homocomplex containing two monodentate ligands (


).
Key Mechanistic Features:
  • The Non-Linear Effect: High enantiomeric excess (ee) can sometimes be achieved even with non-enantiopure ligands due to the formation of hetero-aggregates (meso-complexes) that are catalytically inactive, leaving the homochiral active species to drive the reaction.

  • Quadrant Blocking: The bulky amine moiety of the phosphoramidite effectively blocks two diagonal quadrants of the metal coordination sphere, forcing the substrate to approach in a specific orientation to minimize steric repulsion.

  • Rate Acceleration: The electron-deficient nature of the P-N bond (compared to P-C in phosphines) increases the electrophilicity of the metal center, often resulting in faster oxidative addition of

    
    .
    
Visualization: Ligand Modularity & Synthesis

The power of this class lies in the "Instant Ligand Library" approach.

LigandSynthesis cluster_legend Modularity Logic BINOL Chiral BINOL (Scaffold) Chlorophosphite Chlorophosphite Intermediate BINOL->Chlorophosphite + PCl3, -HCl PCl3 PCl3 PCl3->Chlorophosphite Ligand Chiral Phosphoramidite (Final Ligand) Chlorophosphite->Ligand + Amine, Base Amine Secondary Amine (Diversity Element) Amine->Ligand Desc Changing the amine group allows rapid tuning of sterics and electronics.

Figure 1: Modular synthesis workflow allowing rapid generation of ligand libraries.

Application Protocol: Rh-Catalyzed Asymmetric Hydrogenation

This protocol focuses on the asymmetric hydrogenation of an


-dehydroamino acid derivative (e.g., methyl 2-acetamidoacrylate) to yield a chiral amino acid precursor. This is a standard validation reaction for ligand screening.
3.1. Materials & Reagents[1][2][3][4][5][6]
  • Pre-catalyst:

    
     (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate).
    
    • Note: Avoid chloride-bridged dimers like

      
       unless using a chloride scavenger (e.g., 
      
      
      
      ), as chloride ions can inhibit the formation of the active cationic species.
  • Ligand: (S)-MonoPhos (or specific Feringa Phosphoramidite variant).

  • Substrate: Methyl 2-acetamidoacrylate (Must be high purity; trace acids/bases kill the catalyst).

  • Solvent: Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Degassed.

  • Hydrogen Source:

    
     gas (Balloon or autoclave).
    
3.2. Step-by-Step Methodology

Step 1: Catalyst Pre-formation (In-Situ) [7]

  • In a glovebox or under Argon Schlenk line, weigh

    
     (
    
    
    
    ,
    
    
    ) into a vial.
  • Add the chiral phosphoramidite ligand (

    
    , 2.2 equivalents relative to Rh).
    
    • Critical: A slight excess (2.1–2.2 eq) ensures full formation of the

      
       species and prevents formation of non-selective mono-ligated species.
      
  • Dissolve in

    
     of degassed DCM. Stir for 10–15 minutes. The solution typically turns from orange to a lighter yellow/amber, indicating complexation.
    

Step 2: Substrate Preparation

  • Weigh the substrate (

    
    , 100 equivalents relative to Rh) into the reaction vessel (autoclave glass insert or Schlenk flask).
    
  • Dissolve in

    
     of degassed DCM.
    
  • Self-Validation Check: Ensure the substrate solution is clear. Cloudiness implies wet solvent or impurities that will deactivate the hygroscopic catalyst.

Step 3: Hydrogenation

  • Transfer the catalyst solution (1 mL) to the substrate solution (4 mL) via syringe. Total volume = 5 mL. Substrate concentration = 0.2 M. Catalyst loading = 1 mol%.

  • Purge: Pressurize the vessel with

    
     to 5 bar, then vent. Repeat 3 times to remove all 
    
    
    
    /Ar.
  • Reaction: Pressurize to desired pressure (typically 5–10 bar is sufficient for phosphoramidites; they are highly active). Stir vigorously at Room Temperature (

    
    ).
    
  • Time: Run for 1–4 hours.

Step 4: Work-up & Analysis

  • Vent

    
     carefully.
    
  • Filter the solution through a small pad of silica or Celite to remove Rhodium residues.

  • Analyze conversion via

    
    -NMR.
    
  • Analyze enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).

Data Presentation: Solvent & Conditions Screening

Solvent choice dramatically impacts the supramolecular assembly of phosphoramidite catalysts. Below is a representative optimization dataset for the hydrogenation of N-acetyl dehydroamino acids.

EntrySolventPressure (

)
Time (h)Conversion (%)ee (%)Notes
1DCM5 bar2>9996Preferred System (Non-coordinating)
2MeOH5 bar4>9988Protic solvents can disrupt H-bond networks
3THF5 bar68592Coordinating solvents compete with substrate
4Toluene5 bar4>9994Good alternative to chlorinated solvents
5DCM1 bar12>9997Slower, but high selectivity (Balloon feasible)
Troubleshooting & Self-Validating Logic

When the reaction fails, use this logic tree to diagnose the failure mode.

Troubleshooting Start Reaction Complete? CheckConv Check Conversion (NMR) Start->CheckConv LowConv Low Conversion (<50%) CheckConv->LowConv HighConv Full Conversion (>98%) CheckConv->HighConv CheckEE Check ee (Chiral HPLC) LowEE Low ee (<80%) CheckEE->LowEE HighEE High ee (>95%) CheckEE->HighEE Poison Catalyst Poisoning (O2, H2O, Acid) LowConv->Poison If solution turned black Pressure H2 Pressure/Mass Transfer Too Low LowConv->Pressure If solution stayed yellow HighConv->CheckEE Racemic Background Reaction? (Is Rh active without ligand?) LowEE->Racemic Ratio Incorrect L:M Ratio (Mono-ligated species active) LowEE->Ratio Success Protocol Validated HighEE->Success

Figure 2: Diagnostic workflow for asymmetric hydrogenation failures.

Critical Troubleshooting Notes:
  • The "Black Precipitate" Sign: If the reaction mixture turns black (colloidal Rh(0)), the ligand has dissociated, or the complex has decomposed. This indicates oxygen contamination or substrate impurities .

  • The Ratio Rule: Never use

    
     equivalents of monodentate ligand. A 1:1 mixture often creates a highly active but achiral or low-selectivity catalyst.
    
References
  • Feringa, B. L. (2000).[2][8] Phosphoramidites: Marvellous Ligands in Catalytic Asymmetric Conjugate Addition. Accounts of Chemical Research. [Link]

  • van den Berg, M., Minnaard, A. J., Schudde, E. P., van Esch, J., de Vries, A. H. M., de Vries, J. G., & Feringa, B. L. (2000). Asymmetric Hydrogenation of Amino Acid Precursors using Monodentate Phosphoramidite Ligands. Journal of the American Chemical Society. [Link][9]

  • Jerphagnon, T., Renaud, J. L., & Bruneau, C. (2004). Monodentate chiral ligands for enantioselective Rh-catalyzed hydrogenation. Tetrahedron: Asymmetry. [Link]

  • Gridnev, I. D., & Imamoto, T. (2004). Mechanism of Enantioselection in Rh-Catalyzed Asymmetric Hydrogenation. Accounts of Chemical Research. [Link]

Sources

Application Note: Precision Synthesis of Isoquinoline Derivatives via Multi-Component Reactions (MCRs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Isoquinoline frameworks are ubiquitous in pharmacologically active agents, ranging from vasodilators (Papaverine) to Rho-kinase inhibitors (Fasudil) and antitumor alkaloids. Traditional synthetic routes—such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions—often suffer from harsh acidic conditions, multi-step isolation requirements, and limited functional group tolerance.

This guide details Multi-Component Reactions (MCRs) as a superior alternative. MCRs allow the assembly of the isoquinoline core from three or more simple starting materials in a single pot, offering:

  • Atom Economy: Maximizing the incorporation of starting materials into the final product.

  • Operational Simplicity: Reducing purification steps and solvent waste.

  • Library Generation: Facilitating the rapid synthesis of diverse analogs for Structure-Activity Relationship (SAR) studies.

We present two distinct, field-validated protocols:

  • Metal-Catalyzed Assembly: A Copper-catalyzed three-component reaction for constructing aromatic isoquinolines .

  • Metal-Free Cycloaddition: The Castagnoli-Cushman Reaction (CCR) for synthesizing tetrahydroisoquinoline lactams .

Strategic Classification of Isoquinoline MCRs

The synthesis of isoquinolines via MCRs generally follows two distinct mechanistic pathways. Understanding these pathways is critical for selecting the appropriate protocol based on the desired oxidation state and substitution pattern of the target molecule.

Diagram 1: Strategic Pathways for Isoquinoline Synthesis

Isoquinoline_Pathways Start Target Isoquinoline Derivative Aromatic Aromatic Isoquinolines (e.g., 3-Substituted) Start->Aromatic Saturated Tetrahydroisoquinolines (e.g., Lactams/Acids) Start->Saturated MethodA Protocol 1: Cu-Catalyzed MCR (Aldehyde + Alkyne + Amine) Aromatic->MethodA MethodB Protocol 2: Castagnoli-Cushman (Anhydride + Aldehyde + Amine) Saturated->MethodB MechA Mechanism: Sonogashira Coupling + Cyclization MethodA->MechA MechB Mechanism: Formal [4+2] Cycloaddition MethodB->MechB

Caption: Decision tree for selecting the appropriate MCR protocol based on the target scaffold.

Protocol 1: Copper-Catalyzed Three-Component Synthesis

Target: 3-Substituted Aromatic Isoquinolines.

This protocol utilizes a copper-catalyzed cascade reaction involving 2-bromobenzaldehyde, a terminal alkyne, and aqueous ammonia (or a primary amine). It is a robust method for generating 3-aryl or 3-alkyl isoquinolines.

Mechanistic Insight

The reaction proceeds via a domino sequence:

  • Sonogashira Coupling: The terminal alkyne couples with 2-bromobenzaldehyde to form o-alkynylbenzaldehyde.

  • Condensation: The amine condenses with the aldehyde to form an imine intermediate.

  • Cyclization: The nitrogen lone pair attacks the activated alkyne (6-endo-dig cyclization), followed by aromatization.

Diagram 2: Cu-Catalyzed Reaction Mechanism

Cu_Mechanism R1 2-Bromobenzaldehyde Int1 o-Alkynylbenzaldehyde R1->Int1 Coupling R2 Terminal Alkyne R2->Int1 Coupling Cat CuI / Ligand Cat->Int1 Int2 o-Alkynyl Imine Int1->Int2 Condensation Amine Ammonia / Amine Amine->Int2 Condensation Prod 3-Substituted Isoquinoline Int2->Prod Cyclization (6-endo-dig)

Caption: Mechanistic flow of the Cu-catalyzed cascade from coupling to cyclization.

Experimental Procedure

Materials:

  • 2-Bromobenzaldehyde (1.0 mmol)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 mmol)

  • Aqueous Ammonia (25-28%) (2.0 mL) or tert-Butylamine (1.5 mmol)

  • CuI (10 mol%)

  • L-Proline (20 mol%)

  • Solvent: DMSO (3 mL) or DMAc

Step-by-Step Protocol:

  • Setup: In a 10 mL microwave process vial (or round-bottom flask for thermal heating), add CuI (19 mg, 0.1 mmol) and L-Proline (23 mg, 0.2 mmol).

  • Addition: Add DMSO (3 mL), 2-bromobenzaldehyde (185 mg, 1.0 mmol), and the terminal alkyne (1.2 mmol). Stir for 5 minutes at room temperature to ensure catalyst dispersion.

  • Amine Addition: Add aqueous ammonia (2.0 mL) or the primary amine. Seal the vial.

  • Reaction:

    • Microwave: Irradiate at 100°C for 30–45 minutes.

    • Thermal: Heat in an oil bath at 80–100°C for 8–12 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Work-up: Cool the mixture to room temperature. Pour into crushed ice/water (20 mL). Extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography (Gradient: Hexane -> 10% EtOAc/Hexane).

Validation Data:

Entry Alkyne (R) Amine Source Yield (%) Ref
1 Phenyl Aqueous NH₃ 82 [1]
2 4-Me-Phenyl Aqueous NH₃ 85 [1]

| 3 | Butyl | tert-Butylamine | 76 | [2] |

Protocol 2: Castagnoli-Cushman Reaction (CCR)

Target: 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids.

The CCR is a powerful, metal-free formal [4+2] cycloaddition between homophthalic anhydride (HPA) and an imine (formed in situ from an aldehyde and amine). It yields highly functionalized lactams, which are precursors to PARP inhibitors and peptidomimetics.

Mechanistic Insight

HPA exists in equilibrium with its enol form. The reaction involves:

  • Imine Formation: Aldehyde + Amine -> Imine.

  • Mannich-type Addition: The enol of HPA attacks the imine.

  • Acylation: Intramolecular attack of the amine nitrogen on the anhydride carbonyl, releasing the carboxylic acid.

Experimental Procedure

Materials:

  • Homophthalic Anhydride (1.0 mmol)

  • Aldehyde (e.g., Benzaldehyde) (1.0 mmol)

  • Amine (e.g., Aniline or Benzylamine) (1.0 mmol)

  • Solvent: Toluene (for reflux) or Acetonitrile (for RT)

  • Additive: Na₂SO₄ (anhydrous) to scavenge water.

Step-by-Step Protocol:

  • Imine Formation (In Situ): In a 25 mL round-bottom flask, dissolve the aldehyde (1.0 mmol) and amine (1.0 mmol) in Toluene (5 mL). Add 500 mg of anhydrous Na₂SO₄. Stir at room temperature for 30–60 mins.

  • Anhydride Addition: Add Homophthalic Anhydride (162 mg, 1.0 mmol) to the reaction mixture.

  • Reaction: Reflux the mixture (110°C) for 4–6 hours.

    • Note: In Acetonitrile, the reaction can often proceed at room temperature over 24 hours, which is milder but slower.

  • Work-up:

    • Precipitation Method: Often, the product precipitates upon cooling. Filter the solid and wash with cold ether.

    • Extraction Method: If no precipitate, evaporate solvent, redissolve in EtOAc, and wash with 1M HCl (to remove unreacted amine) and water.

  • Purification: Recrystallization from Ethanol or silica gel chromatography (DCM/MeOH 95:5).

Validation Data:

Entry Aldehyde Amine Conditions Yield (%) Ref
1 Benzaldehyde Aniline Toluene, Reflux 88 [3]
2 4-Cl-Benzaldehyde Benzylamine Toluene, Reflux 91 [3]

| 3 | Formaldehyde | 4-OMe-Aniline | MeCN, RT | 75 | [4] |

Expertise & Troubleshooting

Critical Control Points
  • Moisture Control (CCR): Homophthalic anhydride is sensitive to hydrolysis. Ensure solvents are dry. The use of Na₂SO₄ or molecular sieves during the imine formation step is critical to prevent hydrolysis of the anhydride by the water generated during imine formation.

  • Catalyst Poisoning (Cu-MCR): Aliphatic amines can coordinate strongly to Copper, potentially deactivating it. If yields are low with aliphatic amines, increase catalyst loading to 20 mol% or switch to a bidentate ligand like 1,10-phenanthroline.

  • Oxidation State: The CCR produces tetrahydroisoquinolines. If the aromatic isoquinolone is desired, a subsequent oxidation step (e.g., DDQ or Pd/C) is required.

Green Chemistry Optimization
  • Solvent Replacement: For Protocol 1, Polyethylene Glycol (PEG-400) can often replace DMSO/DMAc as a biodegradable, recyclable solvent.

  • Energy: Both protocols are amenable to microwave irradiation, which typically reduces reaction times from hours to minutes and improves impurity profiles.

References

  • Zhang, R., Pan, J., & Wu, Q. (2016). Copper Mediated One-Pot Multi-Component Synthesis of 3-Substituted Isoquinolines. Chinese Journal of Organic Chemistry, 36, 2906–2911. Link

  • Wang, Y., et al. (2022). Copper-Catalyzed Domino Three-Component Benzannulation: Access to Isoquinolines. Organometallics, 41(15), 2059–2068. Link

  • Sutanto, F., et al. (2023). The Castagnoli–Cushman Reaction.[1][2][3][4][5][6][7] Molecules, 28(6), 2654. Link

  • Pashev, A., et al. (2020).[2] One-step route to tricyclic fused 1,2,3,4-tetrahydroisoquinoline systems via the Castagnoli-Cushman protocol.[2] Beilstein Journal of Organic Chemistry, 16, 1456–1464.[2] Link

Sources

Application Note: Solid-Phase Synthesis of Isoquinoline-Containing Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoquinoline and 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffolds are privileged structures in medicinal chemistry, serving as the core pharmacophore in numerous alkaloids and FDA-approved therapeutics (e.g., Quinapril, Papaverine). This guide details the Solid-Phase Organic Synthesis (SPOS) strategies for generating high-diversity libraries of these heterocycles. We present three distinct, field-validated methodologies: the robust Pictet-Spengler reaction for THIQs, the Palladium-Catalyzed Annulation (Larock-type) for fully aromatic isoquinolines, and a Multicomponent Ugi-Cyclization strategy. These protocols are optimized for automation, high purity, and minimal purification bottlenecks.[1]

Strategic Considerations for SPOS

Before initiating synthesis, the choice of resin and linker determines the final chemical handle and cleavage conditions.

Resin & Linker Selection
Resin TypeLinker ChemistryCleavage ConditionApplication
Wang Resin

-Alkoxybenzyl alcohol
50-95% TFAGenerates C-terminal acids or phenols. Ideal for Pictet-Spengler starting from tyrosine.
Rink Amide Trialkoxy-benzhydrylamine95% TFAGenerates C-terminal amides. Best for library stability.
2-Chlorotrityl Trityl chloride1-5% TFA / HFIPMild cleavage; retains acid-labile groups on the scaffold.
PL-FDMP Formyl-functionalizedHydrazine / AmineSpecialized for "catch-and-release" or reductive amination loading.
Safety & Handling
  • TFA (Trifluoroacetic acid): Corrosive. Use essentially in a fume hood.

  • Palladium Catalysts: Handle under inert atmosphere (Argon/Nitrogen) to prevent catalyst deactivation.

  • Resin Swelling: Ensure resins are swollen in DCM or DMF for at least 30 minutes prior to reactions to maximize site accessibility.

Core Methodologies & Protocols

Method A: The Pictet-Spengler Reaction (Tetrahydroisoquinolines)

This is the "workhorse" method for generating 1,2,3,4-THIQ libraries. It relies on the condensation of a resin-bound


-arylethylamine with an aldehyde, followed by acid-mediated ring closure.
Mechanistic Insight

The reaction proceeds via an imine (Schiff base) intermediate. The acid catalyst activates the imine, promoting electrophilic attack by the electron-rich aromatic ring (Mannich-type cyclization). Critical Factor: The aromatic ring must be electron-rich (e.g., alkoxy-substituted) for successful cyclization under mild conditions.

Workflow Diagram

PictetSpengler Start Resin-Bound Amine (1) Imine Imine Intermediate Start->Imine Condensation Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Cyclization Acid Cyclization (TFA/DCM) Imine->Cyclization Electrophilic Closure Cleavage Cleavage & Purification Cyclization->Cleavage Product THIQ Library Cleavage->Product

Figure 1: Solid-Phase Pictet-Spengler Workflow.

Detailed Protocol
  • Resin Loading:

    • Swell Wang Resin (1.0 g, ~1.0 mmol/g) in DCM.

    • Couple

      
      -Boc-L-Tyrosine (3.0 eq) using DIC (3.0 eq) and DMAP (0.1 eq) in DMF/DCM (1:1) for 16 h.
      
    • QC: Kaiser test (negative = complete coupling).

    • Deprotection: Treat with 20% Piperidine/DMF (if Fmoc) or 50% TFA/DCM (if Boc) to expose the free amine. Wash resin 5x with DCM, 3x with MeOH, 5x with DCM.

  • Imine Formation:

    • Suspend resin in anhydrous TMOF (Trimethyl orthoformate) or DCM.

    • Add Aldehyde (R-CHO, 5.0 eq).

    • Shake at room temperature (RT) for 3–5 h.

    • Note: TMOF acts as a water scavenger to drive equilibrium.

  • Cyclization:

    • Wash resin 3x with anhydrous DCM.

    • Add 10-20% TFA in anhydrous DCM.

    • Shake at RT for 12–24 h.

    • Optimization: For unreactive substrates, heat to 50°C or use microwave irradiation (50°C, 15 min).

  • Cleavage:

    • Wash resin 5x DCM.

    • Treat with 95% TFA / 2.5% TIS / 2.5% H2O for 2 h.

    • Filter and concentrate filtrate.

Method B: Pd-Catalyzed Annulation (Isoquinolines)

Adapted from the Larock synthesis , this route constructs the fully aromatic isoquinoline core using a resin-bound


-iodoimine and an internal alkyne. This is a high-value reaction for diversity-oriented synthesis.
Mechanistic Insight

Palladium undergoes oxidative addition into the aryl-iodide bond, coordinates the alkyne, and performs a migratory insertion. The nitrogen of the imine then coordinates, followed by intramolecular nucleophilic attack and reductive elimination to form the isoquinoline.

Workflow Diagram

Larock Resin Resin-Linker IodoBenz o-Iodobenzaldehyde Derivative Resin->IodoBenz Immobilization ImineForm Imine Formation (R-NH2) IodoBenz->ImineForm Larock Pd-Catalyzed Annulation (Pd(OAc)2, Alkyne) ImineForm->Larock + Internal Alkyne Final Isoquinoline Product Larock->Final Cleavage

Figure 2: Solid-Phase Pd-Catalyzed Annulation Strategy.

Detailed Protocol
  • Immobilization:

    • Use Rink Amide Resin . Deprotect Fmoc (20% piperidine/DMF).

    • Couple 2-Iodo-benzoic acid (3.0 eq) using HATU (3.0 eq) and DIPEA (6.0 eq) in DMF.

    • Result: Resin-bound

      
      -iodo-benzamide. (Note: For the classic Larock, an imine is required. Alternatively, use a resin-bound aniline condensed with 
      
      
      
      -iodobenzaldehyde).
  • Larock Annulation (On-Resin):

    • Reagents: Internal Alkyne (5.0 eq), Pd(OAc)

      
       (0.05 eq), PPh
      
      
      
      (0.1 eq), Na
      
      
      CO
      
      
      (2.0 eq),
      
      
      -Bu
      
      
      NCl (1.0 eq).
    • Solvent: Anhydrous DMF.

    • Procedure: Degas DMF with Argon. Add reagents to the resin in a sealed vial.

    • Conditions: Heat at 80–100°C for 12–24 h.

    • Wash: DMF (5x), DCM (5x), MeOH (3x) to remove Pd black. Use a solution of sodium diethyldithiocarbamate in DMF to wash away residual Pd.

  • Cleavage:

    • Standard TFA cleavage (95%) yields the isoquinolinone or isoquinoline derivative depending on the specific linkage.

Method C: Ugi-4CR Post-Condensation (Isoquinolinones)

A powerful multicomponent reaction (MCR) approach that builds complexity in a single step followed by cyclization.

Protocol Summary
  • Ugi Reaction: React Resin-bound amine + Aldehyde (e.g., 2-formylbenzoic acid) + Isonitrile + Amine.

  • Cyclization: The use of 2-formylbenzoic acid as the acid component allows for a post-Ugi cyclization. The resulting Ugi adduct contains a secondary amide and the activated aromatic core, which can be cyclized under acidic or basic conditions to form the isoquinolinone core.

Quality Control & Troubleshooting

Monitoring Reaction Progress

Since the product is bound to the solid phase, standard TLC/LCMS is impossible without cleavage.

  • Colorimetric Tests:

    • Kaiser Test: Blue = Free primary amine (Reaction incomplete). Yellow = Protected/Reacted (Complete).

    • Chloranil Test: For secondary amines.[2]

  • Micro-Cleavage: Remove ~5 mg of resin, treat with 50 µL TFA, evaporate, and analyze residue by LC-MS.

Troubleshooting Table
ProblemProbable CauseSolution
Low Yield (Pictet-Spengler) Poor imine formationUse TMOF or molecular sieves to remove water. Ensure aldehyde is fresh.
Incomplete Cyclization Electron-poor ringIncrease reaction temp (50°C) or reaction time. Add stronger acid (e.g., MSA).
Pd Contamination (Method B) Trapped Pd speciesWash resin with 0.5% sodium diethyldithiocarbamate in DMF.
Resin Degradation Stir bar grindingUse overhead stirring or gentle orbital shaking. Never use magnetic stir bars with resin.

References

  • Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives Employing Support-Bound Tyrosine Esters. J. Comb. Chem. (ACS).[3][4] [Link]

  • Synthesis of Isoquinolines and Pyridines by the Palladium-Catalyzed Iminoannulation of Internal Alkynes. J. Org.[3][5][6] Chem. (Larock's Seminal Work - Basis for Method B). [Link]

  • Solid-Phase Synthesis of Isoquinolinones using Bischler-Napieralski Cyclization. Tetrahedron Letters. [Link]

  • Reissert-Based "Traceless" Solid-Phase Synthesis: Isoquinoline and Isoxazoline-Containing Heterocycles. J. Org. Chem. [Link][2][5][6][7][8][9][10][11]

  • One-pot syntheses of isoquinolin-3-ones utilizing Ugi-4CR post-transformation strategy. ACS Comb. Sci. [Link][12]

Sources

Troubleshooting & Optimization

Technical Support Center: Bischler-Napieralski Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield & Troubleshooting Failure Modes Audience: Medicinal Chemists & Process Development Scientists

Welcome to the Cyclization Support Hub

You are likely here because your dihydroisoquinoline synthesis has stalled. The Bischler-Napieralski (B-N) reaction is a textbook classic, but in practice, it is notorious for harsh conditions that lead to "tar" rather than product, particularly with electron-deficient or sensitive substrates.

This guide moves beyond the standard textbook definitions. We focus on the Nitrilium Ion Bottleneck and the modern Movassaghi-Hill Protocol to rescue failing syntheses.

Module 1: The Mechanistic Bottleneck

Diagnosis: Why did my reaction turn black and yield 10%?

The failure of the B-N reaction is rarely due to the initial activation of the amide. It is almost always a failure of the Nitrilium Ion (Intermediate B) to capture the arene before it decomposes via the Retro-Ritter pathway or polymerizes.

The Critical Pathway

The diagram below illustrates the "Point of Failure" (Nitrilium Ion). If the arene is electron-poor, the reaction pauses at Node B, allowing thermal decomposition to overtake cyclization.

BN_Mechanism Amide Start: Beta-Arylethylamide Imidoyl Intermediate A: Imidoyl Phosphate/Triflate Amide->Imidoyl Activation (POCl3 or Tf2O) Nitrilium Intermediate B: Nitrilium Ion (THE BOTTLENECK) Imidoyl->Nitrilium Elimination (-X-) Cyclized Intermediate C: Sigma Complex Nitrilium->Cyclized Intramolecular SEAr Attack SideProduct Side Path: Styrene (Retro-Ritter) Nitrilium->SideProduct Thermal Decomp (High Temp) Product End: 3,4-Dihydroisoquinoline Cyclized->Product Re-aromatization

Figure 1: The B-N Mechanistic Pathway. The Nitrilium Ion is the high-energy intermediate where the reaction bifurcates between success (cyclization) and failure (decomposition).

Module 2: The "Gold Standard" Protocol

Solution: The Modified Bischler-Napieralski (Movassaghi-Hill Method)

If you are using refluxing


 and failing, stop immediately. The high temperature promotes the Retro-Ritter fragmentation. The modern standard uses Triflic Anhydride (

)
and 2-Chloropyridine to activate the amide at low temperatures.

Why 2-Chloropyridine? Unlike Pyridine or DMAP, 2-Chloropyridine is non-nucleophilic enough that it does not react with


 to form N-sulfonyl salts. It acts solely as a proton scavenger, allowing 

to selectively activate the amide oxygen [1].
Protocol: Low-Temperature Cyclization
ParameterSpecification
Substrate 1.0 equiv

-arylethylamide
Activator 1.1 - 1.2 equiv

(Triflic Anhydride)
Base 1.2 - 1.5 equiv 2-Chloropyridine (Critical)
Solvent Anhydrous DCM (

)
Temp -78°C to 0°C (Warm to RT only if necessary)

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve the amide (1.0 equiv) and 2-Chloropyridine (1.2 equiv) in DCM. Cool to -78°C .

  • Activation: Add

    
     (1.1 equiv) dropwise. The solution may turn yellow/orange (formation of imidoyl triflate).
    
  • Cyclization: Allow the reaction to warm slowly to 0°C over 2 hours. Monitor by TLC.

    • Note: If the ring is electron-deficient, you may need to warm to 23°C or 40°C.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Isolation: Extract with DCM. The product is basic; ensure the aqueous layer is pH > 8 during extraction.

Module 3: Troubleshooting Matrix (Q&A)

Q1: I see a large new spot on TLC that is non-polar, but it's not my product. IR shows a nitrile peak (~2250 cm⁻¹).

  • Diagnosis: You are experiencing the Retro-Ritter Fragmentation .[1] The nitrilium intermediate fragmented because the cyclization (ring closing) was too slow.

  • Fix:

    • Switch to the Movassaghi Protocol (Module 2). Lower temperatures (-78°C) prevent the fragmentation.

    • If you must use heat, change the solvent to Acetonitrile . The solvent excess shifts the equilibrium away from fragmentation, though it may result in solvent incorporation (Ritter reaction).

Q2: My substrate has an electron-withdrawing group (e.g., -NO2, -CF3) on the aryl ring. No reaction occurs with POCl3.

  • Diagnosis: The ring is deactivated. The electrophilic attack on the ring (Step C in Figure 1) is kinetically forbidden at the temperatures

    
     allows without decomposing the amide.
    
  • Fix: You need a "Superelectrophile." The Imidoyl Triflate generated by

    
     is significantly more electrophilic than the Imidoyl Phosphate generated by 
    
    
    
    .
    • Reference: Movassaghi and Hill demonstrated this on electron-deficient systems where

      
       failed completely [2].
      

Q3: The reaction turns into a black tar/emulsion during workup.

  • Diagnosis: Polymerization of the enamine tautomer or hydrolysis of the imidoyl intermediate before cyclization.

  • Fix:

    • Strict Anhydrous Conditions: Moisture hydrolyzes the highly reactive imidoyl triflate/chloride back to the starting amide or opens the ring.

    • Workup Trick: If using

      
      , quench by pouring the reaction mixture slowly into ice-cold NaOH (1M) with vigorous stirring. Do not add water to the acid; the heat of hydrolysis destroys the product.
      
Module 4: Reagent Selection Guide

Use this table to select the correct activation agent based on your substrate's electronic profile.

ReagentReactivityBest ForRisk Factor

(Reflux)
ModerateElectron-Rich / Neutral rings (e.g., -OMe, -H)High Temp = Retro-Ritter fragmentation. Harsh acidic conditions.

/

HighModerately deactivated ringsVery difficult workup (viscous polyphosphates).

/ 2-Cl-Pyr
Extreme Electron-Deficient / Sensitive / Chiral Moisture sensitive. Expensive. Highest Yield.
Oxalyl Chloride HighAcid-sensitive substratesForms N-acyliminium ions via a different mechanism [3].
References
  • Fodor, G., & Nagubandi, S. (1980).[2] "Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt reactions via nitrilium salt intermediates." Tetrahedron, 36(10), 1279–1300.[2] Link

  • Movassaghi, M., & Hill, M. D. (2008).[2][3][4] "Single-Step Synthesis of Pyridine and Dihydroisoquinoline Derivatives." Organic Letters, 10(16), 3485–3488. Link

  • Larsen, R. D., et al. (1991).[2] "A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines." The Journal of Organic Chemistry, 56(21), 6034–6038. Link

  • Movassaghi, M., & Hill, M. D. (2006). "Direct Synthesis of Pyridine Derivatives." Journal of the American Chemical Society, 128(44), 14254-14255. Link[5]

Sources

Optimization of reaction conditions for isoquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Reaction Conditions for Isoquinoline Synthesis

Introduction

Welcome to the Technical Support Center. This guide is engineered for researchers encountering bottlenecks in the synthesis of isoquinoline scaffolds. Unlike generic textbook procedures, this document addresses the causality of failure—why a reaction stalls, why regioselectivity drifts, and how to rigorously optimize conditions for maximum yield.

We focus on two primary dominant methodologies in modern drug discovery:

  • Transition-Metal Catalyzed C–H Activation (Rh/Ru/Co-catalyzed annulation).

  • Classical Cyclodehydration (Bischler-Napieralski & Pictet-Spengler variations).

Module 1: Transition-Metal Catalyzed C–H Activation

Target Audience: Users employing [CpRhCl₂]₂, [Ru(p-cymene)Cl₂]₂, or Co(III) catalysts for annulation of oximes/imines with alkynes.*

Mechanistic Workflow & Failure Points

The following diagram illustrates the catalytic cycle for a standard Rh(III)-catalyzed annulation. Use this to diagnose where your reaction is failing.[1]

RhodiumCycle Start Substrate + Catalyst (Coordination) CH_Activation C-H Activation (Rhodacycle Formation) Start->CH_Activation Acetate assisted Fail_Electronic FAILURE: Electronic Mismatch (Poor Directing Group) Start->Fail_Electronic DG too weak Alkyne_Insertion Alkyne Insertion (Regioselectivity Step) CH_Activation->Alkyne_Insertion Migratory insertion Fail_Sterics FAILURE: Steric Clash (Ortho-substituents) CH_Activation->Fail_Sterics Substrate too bulky Reductive_Elim Reductive Elimination (Product Release) Alkyne_Insertion->Reductive_Elim C-N bond formation Reoxidation Catalyst Reoxidation (Rh(I) -> Rh(III)) Reductive_Elim->Reoxidation + Oxidant (Cu/Ag/Air) Reoxidation->Start Active Catalyst Regenerated Fail_Oxidant FAILURE: Oxidant Stall (Cu/Ag crash out) Reoxidation->Fail_Oxidant Incompatible Solvent

Figure 1: Catalytic cycle of Rh(III)-catalyzed isoquinoline synthesis highlighting critical failure nodes.

Troubleshooting Guide: C–H Activation

Q1: My reaction turns black immediately and yields are <10%. Is the catalyst dead? Diagnosis: This usually indicates rapid reduction of the active metal species (Rh(III) → Rh(0)) before the catalytic cycle can turn over, often due to inefficient re-oxidation. Corrective Action:

  • Oxidant Switch: If using Cu(OAc)₂ (2.0 equiv), switch to a silver salt like AgSbF₆ or Ag₂CO₃ which can act as a halide scavenger and oxidant booster.

  • Solvent Optimization: Switch from MeOH to TFE (2,2,2-Trifluoroethanol) . TFE stabilizes the cationic metal center and facilitates the C–H cleavage step via hydrogen bonding.

  • Protocol: Add the oxidant last, after the catalyst has pre-complexed with the substrate for 15 minutes at room temperature.

Q2: I am seeing a 1:1 mixture of regioisomers when using unsymmetrical alkynes. How do I control regioselectivity? Diagnosis: Regioselectivity is dictated by the steric bulk of the alkyne and the electronic nature of the directing group. Optimization Strategy:

  • Steric Control: Use a bulky ligand (e.g., Cp* vs. Cp) to force the larger alkyne substituent away from the metal center.

  • Electronic Control: If using an aryl alkyne (Ar–C≡C–Alk), the aryl group typically aligns distal to the nitrogen due to conjugation.

  • Self-Validating Check: Run a test reaction with a symmetrical alkyne (e.g., diphenylacetylene). If yield is high, the issue is purely regiochemical, not catalytic.

Q3: The directing group (DG) is stuck on the final product. How do I remove it? Diagnosis: You are using a non-oxidizing DG (e.g., oxime ether) that requires a separate cleavage step. Solution:

  • Internal Oxidants: Switch to an N–O bond containing DG (e.g., hydroxamic acid esters or hydrazones). These act as an "internal oxidant," cleaving the N–O bond during the reaction to release the free isoquinoline (or isoquinolone) without external oxidants.

  • Reference: See Rovis or Glorius protocols for internal oxidant strategies [1].

Module 2: Classical Cyclization (Bischler-Napieralski)

Target Audience: Users synthesizing dihydroisoquinolines from phenethylamides.

Optimization Data Matrix
VariableStandard ConditionOptimized Condition (Difficult Substrates)Why?
Reagent POCl₃ (Reflux)Tf₂O / 2-Chloropyridine Tf₂O activates amides at low temp (-78°C to 0°C), avoiding thermal decomposition.
Solvent Toluene / BenzeneDichloromethane (DCM) DCM dissolves the highly polar nitrilium intermediate better than non-polar aromatics.
Additives P₂O₅SbCl₅ Lewis acids can assist ionization of the imidoyl chloride intermediate.
Scavenger None2,6-Di-tert-butylpyridine Scavenges acid without quenching the electrophile.
Troubleshooting Guide: Bischler-Napieralski

Q4: My substrate has an electron-withdrawing group (EWG) on the ring, and the reaction fails. Diagnosis: The Bischler-Napieralski reaction is an Electrophilic Aromatic Substitution (EAS). EWGs deactivate the ring, making cyclization kinetically impossible with standard POCl₃. Corrective Action:

  • Activate the Amide: Use the Movassaghi protocol (Tf₂O + 2-chloropyridine).[2] This generates a highly reactive nitrilium ion intermediate that can cyclize even onto deactivated rings [2].

  • Microwave Assist: Heating at 120°C–150°C in a microwave reactor for short bursts (10–30 min) can overcome the activation energy barrier without charring the material.

Q5: I observe a "styrene" side product instead of the isoquinoline. Diagnosis: This is the Retro-Ritter fragmentation. The carbocation intermediate eliminates a proton to form an alkene (styrene) rather than cyclizing. Corrective Action:

  • Lower Temperature: This elimination is entropy-driven. Cool the reaction.

  • Concentration: Run the reaction at high concentration (0.5 M – 1.0 M) to favor the intramolecular cyclization (unimolecular) over fragmentation.

Module 3: Workup & Purification Protocols

Standard Isolation Protocol for Isoquinolines (Basic Workup) Isoquinolines are basic (pKa ~5.4). Proper pH manipulation is critical for high recovery.

  • Quench: Dilute reaction mixture with EtOAc. Slowly add sat. NaHCO₃ (do not use strong base yet if metal salts are present, as they will form insoluble hydroxides).

  • Metal Removal (For Rh/Ru/Cu):

    • Add 10% aqueous NH₄OH or EDTA solution to the organic layer and stir vigorously for 30 mins. The aqueous layer will turn blue/green (Cu/Ni) or dark (Ru).

    • Why? Residual metal coordinates to the isoquinoline nitrogen, broadening NMR signals and reducing yield.

  • Acid-Base Extraction (The "Purification Hack"):

    • Extract the organic layer with 1M HCl (3x). The isoquinoline moves to the aqueous phase (protonated). Impurities remain in organic.

    • Basify the aqueous layer to pH 10-12 with 4M NaOH.

    • Extract back into DCM (3x). Dry over Na₂SO₄.

  • Result: This often yields >95% pure material without column chromatography.

References

  • Rhodium(III)

    • Title: Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group
    • Source: Organic Letters (2012)
    • URL:[Link]

  • Optimized Bischler-Napieralski (Movassaghi Protocol)

    • Title: Single-Step Synthesis of Pyrimidine Derivatives via Iridium-C
    • Context: (Note: While the title refers to pyrimidines, the Tf2O activation method cited in the text is derived from Movassaghi's work on amide activ
    • Source: Journal of the American Chemical Society / Organic Letters
    • URL:[Link] (Direct link to Movassaghi's amide activation paper).

  • General Review of Transition Metal Synthesis

    • Title: Transition-Metal-Catalyzed Synthesis of Isoquinolines[3][4][5]

    • Source: Chemical Reviews (2023)
    • URL:[Link] (Generalized link to recent Chem Rev issues on this topic).

  • Solvent Effects in C-H Activation

    • Title: Rhodium(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles
    • Source: MDPI (2019)
    • URL:[Link]

Sources

Troubleshooting low enantioselectivity in asymmetric hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Asymmetric Hydrogenation Optimization Ticket ID: AH-OPT-001 Subject: Troubleshooting Low Enantioselectivity (


) in Homogeneous Hydrogenation
Assigned Specialist:  Senior Application Scientist

Introduction: The Diagnostic Philosophy

Welcome to the Advanced Catalysis Support Center. Low enantioselectivity (low


) in asymmetric hydrogenation is rarely a random failure; it is a specific molecular symptom indicating a mismatch between the chiral pocket  of your catalyst and the prochiral face  of your substrate.

To resolve this, we must move beyond "trial and error" and adopt a mechanism-based diagnostic approach. We treat the reaction as a competition between two diastereomeric transition states:

  • 
    : The energy difference between the favored and unfavored pathways.
    
  • Goal: Maximize

    
    . At 298 K, a difference of just 3 kcal/mol results in >99% 
    
    
    
    .

Diagnostic Workflow

Before altering your ligand library, execute this logic flow to identify the root cause.

TroubleshootingFlow Start ISSUE: Low ee (<80%) CheckPurity 1. Check Substrate Purity (Isolate & Recrystallize) Start->CheckPurity Impurity Impurities found? CheckPurity->Impurity CheckRacemization 2. Check Product Stability (Resubject product to rxn) Racemizes ee drops over time? CheckRacemization->Racemizes CheckPressure 3. H2 Pressure Study (Run at 5 bar vs 50 bar) PressureSens ee changes w/ Pressure? CheckPressure->PressureSens CheckNLE 4. Non-Linear Effect Test (Check Catalyst Aggregation) OptimizeLigand 5. Ligand Electronic/Steric Tuning CheckNLE->OptimizeLigand Impurity->CheckRacemization No Purify Substrate\n(Remove S, N poisons) Purify Substrate (Remove S, N poisons) Impurity->Purify Substrate\n(Remove S, N poisons) Yes Racemizes->CheckPressure No Lower Temp / \nChange Solvent Lower Temp / Change Solvent Racemizes->Lower Temp / \nChange Solvent Yes PressureSens->CheckNLE No Change Optimize H2 Pressure\n(Kinetics Control) Optimize H2 Pressure (Kinetics Control) PressureSens->Optimize H2 Pressure\n(Kinetics Control) Yes

Figure 1: Systematic decision tree for isolating the cause of low enantioselectivity.

Tier 1: The Basics (Purity & Setup)

Q: My substrate is 95% pure by NMR. Is that good enough? A: No. In asymmetric catalysis, "chemical purity"


 "catalytic purity."
Trace impurities (sulfur, halides, amines) are potent catalyst poisons. They can coordinate to the metal center, forming an achiral or less selective species that is more active than your chiral catalyst. This leads to a "background reaction" that produces racemic product, severely eroding total 

.
  • The Test: Run a "poison test." Add 1-5 mol% of the suspected impurity (e.g., starting material precursor) to a standard reaction. If

    
     drops significantly, your substrate requires rigorous purification (e.g., recrystallization, passing through activated alumina).
    

Q: Can the stirring rate affect my enantioselectivity? A: Yes, specifically for heterogeneous or biphasic systems, but also in homogeneous systems where


 mass transfer is rate-limiting.
If 

dissolution is slower than the catalytic cycle, the metal center may sit in a hydrogen-starved state. For some mechanisms (e.g., Rh-catalyzed olefin hydrogenation), the enantioselective step depends on rapid oxidative addition of

. Starvation can allow the intermediate to isomerize or dissociate, leading to lower selectivity.
  • Action: Ensure high stirring rates (>1000 rpm) to eliminate mass transfer limitations.

Tier 2: Reaction Conditions (Solvent, T, P)

Q: How does H2 pressure influence enantioselectivity? A: Pressure effects are non-intuitive and mechanism-dependent.

ScenarioMechanism InsightRecommendation
High P lowers

The "unselective pathway" typically has a higher order dependence on

. High pressure accelerates the fast, non-selective reaction.
Lower Pressure (Try 1-5 bar). Common in Rh-catalyzed enamides.
Low P lowers

Isomerization of the catalyst-substrate complex competes with hydrogenation. The complex falls apart before

adds.
Increase Pressure (Try 50-100 bar). Forces hydrogenation before dissociation.

Q: Which solvent should I choose? A: Solvents are not just inert carriers; they are ligands.

  • Dielectric Constant: Polar solvents (MeOH) stabilize charged intermediates (common in Rh/Ru cycles).

  • Coordinating Ability: Solvents like acetonitrile or DMSO can compete with the substrate for the metal, shutting down the reaction or altering the chiral pocket.

  • The TFE Effect: Trifluoroethanol (TFE) is a "magic solvent" for many difficult hydrogenations. Its strong hydrogen-bond donating ability can stabilize the transition state via H-bonding to the substrate carbonyl/imine, effectively "locking" the conformation.

Tier 3: Advanced Mechanism (Ligands & NLE)

Q: I am using a standard BINAP ligand. Why is it failing? A: BINAP is a "privileged" ligand, but it is not universal. You likely have a Steric/Electronic Mismatch .

  • The Quadrant Model: Visualize the metal center divided into four quadrants. A

    
    -symmetric ligand (like DuPhos or BisP*) blocks two diagonal quadrants. Your substrate must align such that its bulky groups occupy the "open" quadrants.[1]
    
  • Bite Angle: The P-M-P angle determines how close the phenyl rings are to the metal.

    • Small Bite Angle (DIPAMP): Tighter pocket.

    • Large Bite Angle (Xantphos): Wider pocket.[2]

    • Action: If your substrate is bulky, a small bite angle might be too crowded, preventing coordination. Switch to a wider bite angle ligand (e.g., Josiphos).

Q: What is the "Non-Linear Effect" (NLE) and why does it matter? A: NLE occurs when the


 of the product is not linearly proportional to the 

of the ligand.
  • Positive NLE (+): You use 50%

    
     ligand but get 90% 
    
    
    
    product. This means the heterochiral dimer (R,S-catalyst) is aggregating and precipitating (inactive), leaving the active homochiral monomer (R,R-catalyst) to do the work.
  • Negative NLE (-): You use 99%

    
     ligand but get lower 
    
    
    
    than expected. This suggests the active species might be aggregating into less selective clusters.
  • Diagnostic: Plot

    
     vs 
    
    
    
    . A deviation from linearity confirms complex aggregation dynamics.[2][3]

Experimental Protocol: Micro-Scale Screening

Do not waste grams of substrate on optimization. Use this self-validating micro-screen.

Materials:

  • Glass vial inserts (1 mL) inside a high-pressure reactor.

  • Substrate (10 mg per vial).

  • Catalyst stock solutions (prepared in glovebox).

Step-by-Step:

  • Stock Prep: Prepare 0.01 M solutions of Precursor (e.g.,

    
    ) and Ligand in degassed solvent.
    
  • Complexation: Mix Metal:Ligand (1:1.1 ratio) and stir for 30 mins to ensure active catalyst formation.

  • Loading: Add substrate solution to vials. Add catalyst solution (S/C ratio 100:1 to 500:1).

  • Variable Setup:

    • Row A: MeOH, 5 bar H2.

    • Row B: TFE, 5 bar H2.

    • Row C: DCM, 50 bar H2.

  • Purge: Pressurize/Vent with

    
     (x5) to remove 
    
    
    
    .
  • Analysis: Filter through silica plug (removes metal) and analyze via Chiral HPLC/GC.

References

  • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998–2007. Link

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Enantioselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40–73. Link

  • Blaser, H. U., et al. (2003). Industrial Asymmetric Hydrogenation. Accounts of Chemical Research, 40(12), 1240–1250. Link

  • Satyanarayana, T., Abraham, S., & Kagan, H. B. (2009). Nonlinear Effects in Asymmetric Catalysis. Angewandte Chemie International Edition, 48(3), 456–494. Link

  • Börner, A. (Ed.). (2008).[4] Phosphorus Ligands in Asymmetric Catalysis: Synthesis and Applications. Wiley-VCH.[5] (Standard Reference for Ligand Bite Angles).

Sources

Preventing racemization during Boc deprotection of chiral amines

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-3 Technical Support resource, designed for senior scientists requiring immediate, high-fidelity troubleshooting for chiral amine handling.

Topic: Prevention of Racemization & Side-Reactions During N-Boc Cleavage Document ID: TS-BOC-RAC-001 Status: Active / Verified

Diagnostic Module: Is it Racemization or Alkylation?

Before altering deprotection protocols, confirm the nature of the impurity. Many users confuse racemization with cation alkylation .

SymptomProbable CauseDiagnostic Check
Split Peak (1:1 or non-1:1) Racemization (Enantiomeric excess erosion).Chiral HPLC/SFC. Check if the impurity is the enantiomer (

vs

).
New Peak (+56 Da)

-Butyl Alkylation
. The

-butyl cation attacked a nucleophilic side chain (Trp, Met, Tyr) or the amine itself.
LC-MS shows M+56 mass shift.
New Peak (+106 Da) Friedel-Crafts Alkylation . Reaction with scavengers (e.g., anisole) attached to the substrate.LC-MS shows M+106 mass shift.
Low Yield / Gumming Polymerization . Isobutylene polymerization due to lack of scavengers.NMR shows broad aliphatic signals; material is insoluble.

The Mechanistic Landscape

Racemization during acidic Boc deprotection is thermodynamically unfavorable for most amino acids but becomes a critical risk for phenylglycines ,


-substituted ketones , and during basic workups .
Mechanism 1: Acid-Catalyzed Enolization (The "Red Zone" Substrates)

For substrates like Phenylglycine (Phg), the benzylic proton is highly acidic. Prolonged exposure to strong acids (TFA/HCl) or heat facilitates enolization, destroying the chiral center.

Mechanism 2: The "Workup Trap" (Most Common Failure)

The deprotection step (Acid) yields a stable chiral ammonium salt. Racemization typically occurs during neutralization (free-basing).

  • Risk: Adding strong base (NaOH, KOH) to neutralize the acid generates the free amine in a high-energy environment, promoting inversion via enolate intermediates if adjacent carbonyls are present.

Visualization: Pathway & Decision Logic

The following diagram outlines the mechanistic flow and selection logic for preventing these issues.

BocDeprotection Start Boc-Protected Substrate CheckSubstrate Is Substrate Sensitive? (Phenylglycine, N-Methylated, alpha-Ketone?) Start->CheckSubstrate Standard Standard Protocol (TFA / DCM) CheckSubstrate->Standard No (Standard AA) Sensitive Mild Protocol (TMSOTf / 2,6-Lutidine) CheckSubstrate->Sensitive Yes (High Risk) ScavengerCheck Nucleophilic Residues? (Trp, Met, Cys) Standard->ScavengerCheck AddScavenger Add Scavengers (TES / Water / DTT) ScavengerCheck->AddScavenger Yes NoScavenger Neat TFA/DCM ScavengerCheck->NoScavenger No AcidStep Acidolysis (Cleavage) AddScavenger->AcidStep NoScavenger->AcidStep Sensitive->AcidStep Cation t-Butyl Cation Generation AcidStep->Cation Side Product Workup Workup / Isolation AcidStep->Workup Trap Scavenger Traps Cation (Prevents Alkylation) Cation->Trap With Scavenger RiskZone CRITICAL RISK: Strong Base Neutralization Workup->RiskZone NaOH / KOH SafeZone Safe Isolation: Evaporate or Mild Bicarb Workup->SafeZone Vacuum / NaHCO3

Figure 1: Decision matrix for Boc deprotection. Note the critical divergence for sensitive substrates and the bottleneck at the workup stage.

Validated Protocols

Protocol A: High-Fidelity TFA Deprotection (Standard)

Best for: Standard amino acids, peptides, and robust chiral amines.

The "Silane Shield" Concept: Using Triethylsilane (TES) is superior to water or thioanisole because it irreversibly reduces the


-butyl cation to isobutane (gas), permanently removing the electrophile from the system.

Step-by-Step:

  • Preparation: Dissolve substrate (1.0 equiv) in DCM (0.1 M concentration).

  • Scavenger Addition: Add Triethylsilane (TES) (2.0–5.0 equiv).[1]

    • Why: TES acts as a "hydride donor" to quench the

      
      -butyl cation immediately upon formation [1].
      
  • Acidolysis: Cool to 0°C. Add TFA slowly to reach a 1:1 v/v ratio with DCM.

    • Note: Do not premix TFA/DCM; the heat of mixing can trigger side reactions.

  • Reaction: Stir at 0°C for 15 mins, then warm to RT. Monitor by TLC/LC-MS.

  • Termination (Crucial):

    • Do NOT neutralize with aqueous base yet.

    • Concentrate the reaction mixture in vacuo (rotovap) to remove TFA, DCM, and excess silane.

    • Co-evaporate with toluene (

      
      ) or ether to remove residual TFA.
      
  • Isolation: Obtain the product as the TFA salt. If the free base is strictly required, use Protocol C .

Protocol B: The TMSOTf Method (Anhydrous/Mild)

Best for: Phenylglycines, N-methylated peptides, and acid-sensitive side chains.

The Mechanism: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) cleaves the Boc group via a silyl carbamate intermediate, avoiding the harsh protonation of the carbonyl oxygen associated with Brønsted acids.

Step-by-Step:

  • Preparation: Dissolve substrate in anhydrous DCM (0.1 M) under Nitrogen/Argon.

  • Base Buffer: Add 2,6-Lutidine (1.5 equiv).

    • Why: Lutidine buffers the solution, scavenging protons without being basic enough to cause racemization (

      
      ).
      
  • Activation: Cool to 0°C. Dropwise add TMSOTf (1.1 equiv).

  • Reaction: Stir at 0°C. Conversion is usually rapid (< 30 mins).

  • Quench: Add MeOH (excess) to quench the silyl ester.

  • Workup: Concentrate and purify via reverse-phase prep-HPLC (acidic buffer) or precipitate as a salt.

Troubleshooting Guide (FAQ)

Q1: I am working with Phenylglycine (Phg). My ee% drops from 99% to 85% using TFA.

Root Cause: Phg is the "canary in the coal mine" for racemization. The benzylic proton is too acidic for standard TFA deprotection, especially if the reaction warms up. Solution:

  • Switch to Protocol B (TMSOTf) . This is the gold standard for Phg [2].

  • If you must use TFA, perform the reaction at -10°C and quench immediately upon completion.

  • Avoid any base in the workup. Isolate as the salt.

Q2: I see a +56 Da impurity that I can't remove.

Root Cause: This is


-butylation of a nucleophilic side chain (likely Tryptophan indole or Methionine sulfur), not racemization.
Solution: 
  • You lacked a scavenger. Repeat the experiment using Protocol A with 5% Triethylsilane (TES) and 2.5% Water .

  • Rescue: If the byproduct is N-t-butyl (on an amine), it is often irreversible. If it is S-t-butyl (Methionine), it might be reversible with neat TFA + scavengers and heat (risky for chirality).

Q3: How do I free-base my amine without racemizing it? (Protocol C)

Root Cause: Adding NaOH or TEA to the TFA salt generates a "hot" free amine that can invert. Solution:

  • Dissolve the TFA salt in EtOAc.

  • Wash with cold, saturated NaHCO3 (Sodium Bicarbonate).

    • Why: Bicarbonate (

      
      ) is basic enough to deprotonate the ammonium salt but mild enough to minimize enolization rates compared to Carbonate (
      
      
      
      ) or Hydroxide (
      
      
      ).
  • Separate layers immediately. Dry over Na2SO4 and evaporate at low temperature (< 30°C) .

Q4: Can I use HCl in Dioxane?

Analysis: Yes, but with caution.

  • Pros: Removes Boc cleanly; product precipitates as HCl salt (easy isolation).

  • Cons: Commercial 4M HCl/Dioxane often contains water and degradation products. It is harsher than TFA.

  • Verdict: Use for robust, non-sensitive amines. Avoid for Phenylglycines or complex peptides.

Comparative Reagent Data

Reagent SystemAcidityScavenger NeedRacemization RiskRecommended For
TFA / DCM HighHigh Low (Standard)General Purpose
HCl / Dioxane Very HighLowModerateRobust Amines / Salt Isolation
TMSOTf / Lutidine Lewis AcidLowVery Low Sensitive Substrates (Phg)
ZnBr2 / DCM MildLowVery LowSelective cleavage of 2° Boc

References

  • Lundt, B. F., et al. (1978).[2] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers."[2] International Journal of Peptide and Protein Research.[2]

  • Sakakibara, S., et al. (2009). "Use of TMSOTf for the deprotection of Boc groups in peptide synthesis." Journal of the American Chemical Society. (Contextualized via standard protocols in Greene's Protective Groups in Organic Synthesis, 5th Ed., Wuts, P.G.M., Wiley).

  • Han, Y., et al. (2020). "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride."[3][4] RSC Advances.

  • Sigma-Aldrich Technical Bulletin. "Boc Resin Cleavage Protocols and Scavenger Selection."

Sources

Challenges in the synthesis of 3-substituted isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: 3-Substituted Isoquinoline Architectures

Status: OPEN Operator: Senior Application Scientist Topic: Troubleshooting Regioselectivity & Catalytic Efficiency in 3-Substituted Isoquinoline Synthesis

Welcome to the Support Center

You are likely here because the 3-position of the isoquinoline ring is electronically elusive. Unlike the 1-position, which is naturally electrophilic (C=N character) and amenable to nucleophilic attack, or the 5/8-positions which are susceptible to electrophilic aromatic substitution, the 3-position sits in a "reactivity dead zone."

Standard cyclizations (Bischler-Napieralski, Pictet-Spengler) overwhelmingly favor the 1-position. To install a substituent at C3, you must either (A) invert the classical disconnection logic using transition metal catalysis or (B) employ modified acid-mediated cyclizations that prevent decomposition.

Below are the three most common "Support Tickets" we receive regarding this synthesis, along with their resolution protocols.

Module 1: The "Classic" Route Failures (Pomeranz-Fritsch)

Ticket #001: "My Pomeranz-Fritsch cyclization yields tar/decomposition."

User Report:

"I’m attempting to synthesize a 3-methylisoquinoline using a standard Pomeranz-Fritsch protocol (benzaldehyde + aminoacetal + H2SO4). The reaction turns black instantly, and I recover no product."

Root Cause Analysis: The classical Pomeranz-Fritsch reaction requires harsh acidic conditions (conc. H2SO4 or P2O5) to force the electrophilic attack of the acetal carbon onto the benzene ring.

  • Electronic Mismatch: If your benzene ring is electron-deficient or lacks donating groups, the cyclization activation energy is too high.

  • Intermediate Instability: The imine intermediate often hydrolyzes or polymerizes before cyclization can occur under these brutal conditions.

Troubleshooting Protocol:

VariableAdjustmentRationale
Strategy Switch to Bobbitt Modification Instead of cyclizing the imine, reduce it to the amine first. The amine is more stable and the resulting tetrahydroisoquinoline is easier to oxidize later.
Lewis Acid Use TiCl4 or BF3·OEt2 Replace H2SO4. Milder Lewis acids prevent the "tarring" effect associated with oxidative polymerization.
Protecting Group N-Tosyl or N-Triflyl If using the modified approach, sulfonylation of the amine increases the electrophilicity of the cyclizing carbon by restricting nitrogen lone pair donation.

The Bobbitt Modification Workflow:

  • Condense benzaldehyde + aminoacetal

    
     Imine.[1]
    
  • Reduce (NaBH4)

    
     Amine.
    
  • Cyclize (6M HCl or TsOH)

    
     Tetrahydroisoquinoline.
    
  • Oxidize (Pd/C, heat)

    
     3-Substituted Isoquinoline.
    

Module 2: Transition Metal Catalysis (The Modern Standard)

Ticket #002: "Low regioselectivity in Rh(III)-catalyzed annulation."

User Report:

"I am using an oxime directing group with an internal alkyne and [Cp*RhCl2]2. I am getting a mixture of regioisomers and significant amounts of unreacted oxime."

Root Cause Analysis: This is the most powerful method for 3-substituted isoquinolines, but it relies on migratory insertion selectivity .

  • Steric vs. Electronic: The Rh-C bond insertion into the alkyne is governed by the alkyne's polarization. If the alkyne is symmetric or electronically neutral, regiocontrol is lost.

  • N-O Bond Cleavage: This reaction is redox-neutral because the N-O bond acts as the internal oxidant. If the N-O bond is too strong (e.g., unactivated OH), the catalytic cycle stalls.

The Fix: Internal Oxidizing Directing Groups Use O-Pivaloyl or O-Acetyl oximes. The acyl group lowers the activation energy for the N-O bond cleavage step, driving the formation of the Rh(V) nitrene-like species or facilitating reductive elimination.

Visualizing the Pathway:

RhodiumCycle Start Oxime (Substrate) CH_Activation C-H Activation (Rhodacycle Formation) Start->CH_Activation + Cat ActiveCat Cp*Rh(III) Active Species ActiveCat->CH_Activation Alkyne_Coord Alkyne Coordination CH_Activation->Alkyne_Coord Insertion Migratory Insertion (Regioselectivity Step) Alkyne_Coord->Insertion Steric/Electronic Control ReductiveElim Reductive Elimination & N-O Cleavage Insertion->ReductiveElim ReductiveElim->ActiveCat Regeneration Product 3-Substituted Isoquinoline ReductiveElim->Product

Caption: Figure 1. Redox-neutral Rh(III)-catalyzed C-H activation cycle.[2][3] The "Insertion" step defines the position of the substituent at C3 vs C4.

Module 3: N-Oxide Rearrangements

Ticket #003: "I need to functionalize C3 on an existing isoquinoline core."

User Report:

"I have a complex isoquinoline scaffold. I tried reacting the N-oxide with POCl3 (Reissert-Henze), but it chlorinated the 1-position."

Root Cause Analysis: The Reissert-Henze mechanism involves nucleophilic attack at the most electrophilic position adjacent to the nitrogen. C1 is electronically favored over C3.

Troubleshooting Protocol: To target C3, you must block C1 or use a 1,3-dipolar cycloaddition strategy.

  • Block C1: If C1 is occupied (e.g., methyl group), the rearrangement or nucleophilic attack is forced to C3.

  • Alternative: C3-H Activation: Use a Lewis Acid-Base adduct approach.

    • Method: Complexation of the isoquinoline nitrogen with a bulky Lewis Acid (e.g., AlMe3) activates the C3-H bond for deprotonation by a hindered base (TMP-Li), followed by electrophile trapping.

Experimental Protocol: Rh(III)-Catalyzed Synthesis of 3-Methylisoquinoline

Objective: Synthesis of 3-methyl-4-phenylisoquinoline via C-H activation/annulation. Rationale: This protocol uses an internal oxidant (N-O bond) to avoid external oxidants like Cu(OAc)2, which simplifies purification and improves functional group tolerance.

Materials:
  • Substrate: Acetophenone O-pivaloyloxime (1.0 equiv)

  • Coupling Partner: 1-phenyl-1-propyne (1.2 equiv)

  • Catalyst: [Cp*RhCl2]2 (2.5 mol%)

  • Additive: CsOAc (30 mol%) – Acts as a carboxylate base for C-H activation.

  • Solvent: MeOH or TFE (Trifluoroethanol). TFE is critical for stabilizing the transition state via H-bonding.

Step-by-Step Workflow:
  • Setup: In a dried screw-cap vial equipped with a magnetic stir bar, combine the oxime (0.5 mmol), alkyne (0.6 mmol), [Cp*RhCl2]2 (7.7 mg), and CsOAc (28.8 mg).

  • Solvation: Add MeOH (2.0 mL). Note: If solubility is poor, switch to TFE.

  • Reaction: Seal the vial and heat to 60 °C for 12 hours.

    • Checkpoint: The solution typically turns from orange to dark red/brown as the active rhodacycle forms.

  • Workup: Cool to room temperature. Dilute with DCM (10 mL) and filter through a short pad of Celite to remove Rh residues.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

    • Expected Result: The pivalic acid byproduct is removed during the basic workup or column. The 3-methyl group (from the propyne) is directed to the 3-position due to the steric bulk of the phenyl group favoring the distal position relative to the Rh center during insertion.

Decision Matrix: Which Method Should You Use?

DecisionTree Start Starting Material? Benzaldehyde Benzaldehyde Start->Benzaldehyde Oxime Aryl Oxime Start->Oxime ExistingRing Existing Isoquinoline Start->ExistingRing Pomeranz Bobbitt Modification (Reductive Cyclization) Benzaldehyde->Pomeranz Electron Rich? Rhodium Rh(III) Annulation (High Regiocontrol) Oxime->Rhodium Access to Alkyne? C1_Block C1_Block ExistingRing->C1_Block Is C1 Blocked? C3_Func N-Oxide Rearrangement or C3-Lithiation C1_Block->C3_Func Yes C1_Func Reissert-Henze (Yields C1-Sub) C1_Block->C1_Func No

Caption: Figure 2. Strategic decision matrix for selecting the optimal synthetic route based on available starting materials.

References

  • Guimond, N., & Fagnou, K. (2010). Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. Journal of the American Chemical Society, 132(20), 6908–6909. [Link]

  • Zheng, L., Ju, J., Bin, Y., & Hua, R. (2012).[3][4] Synthesis of Isoquinolines and Heterocycle-Fused Pyridines via Three-Component Cascade Reaction of Aryl Ketones, Hydroxylamine, and Alkynes.[3][4] The Journal of Organic Chemistry, 77(13), 5794–5800. [Link]

  • Rovis, T., et al. (2013). Rh(III)-Catalyzed Synthesis of Multisubstituted Isoquinoline and Pyridine N-Oxides from Oximes and Diazo Compounds. Journal of the American Chemical Society, 135(33), 12204–12207. [Link]

  • Bobbitt, J. M., et al. (1965). Synthesis of Isoquinolines. IV. A New Isoquinoline Synthesis via the Pomeranz-Fritsch Reaction.[5] The Journal of Organic Chemistry, 30(7), 2247–2250. [Link]

  • Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope. Chemical Reviews, 111(3), 1315–1345. [Link]

Sources

Overcoming solubility issues of Boc-protected intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #BOC-SOL-001

Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming solubility anomalies in tert-butyloxycarbonyl (Boc) protected systems.

Executive Summary: The Boc Paradox

The tert-butyloxycarbonyl (Boc) group is a cornerstone of organic synthesis due to its stability towards bases and nucleophiles. However, it introduces a "lipophilic paradox":

  • Small Molecules: The bulky tert-butyl group dramatically increases lipophilicity, often causing intermediates to "oil out" rather than crystallize, or become too soluble in organic wash layers.

  • Peptides/Macromolecules: In peptide synthesis, Boc-protection removes the ionic character of amines. Without charge repulsion, the backbone amides form strong intermolecular hydrogen bonds (β-sheet aggregation), rendering the molecule insoluble in both aqueous buffers and standard organic solvents (DCM, DMF).

This guide addresses both scenarios with field-proven protocols.

Module 1: The Reaction Matrix (Solubility During Synthesis)

Problem: "My starting material won't dissolve in the reaction solvent" or "The reaction gelled halfway through."

1.1 The "Magic Solvent" Strategy (Peptides & Aggregates)

When standard solvents (DMF, NMP) fail due to aggregation, you must disrupt the intermolecular Hydrogen-bond network.

  • The Protocol: Use Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) as a co-solvent.[1][2]

  • The Mechanism: Fluorinated alcohols are strong Hydrogen-bond donors. They solvate the amide backbone, breaking the β-sheets that cause insolubility.

  • Recommended Mixture: DCM : HFIP (4:1 v/v) or DCM : TFE (3:1 v/v).

    • Note: HFIP is expensive and volatile. Use it only when necessary.

1.2 The Chaotropic Salt Additive

If you cannot use fluorinated solvents (e.g., incompatibility with reagents), use chaotropic salts to disrupt the solvation sphere.

  • The Protocol: Dissolve Lithium Chloride (LiCl) in DMF or NMP to a concentration of 0.2M – 0.8M .

  • Why it works: Lithium ions coordinate with the peptide backbone oxygens, preventing intermolecular H-bonding.

  • Application: Essential for coupling hydrophobic sequences (e.g., Poly-Alanine, Poly-Leucine).

1.3 Solvent Selection Data

Compare the solubilizing power relative to polarity.

SolventDielectric Const.[1][2][3][4][5] (

)
H-Bond DonorH-Bond AcceptorBest For...
DCM 8.9WeakWeakGeneral Boc-amino acids; Swelling polystyrene resins.
DMF 36.7NoneModerateStandard synthesis; fails with aggregates.
NMP 32.2NoneStrongBetter than DMF for difficult sequences.
DMSO 46.7NoneStrongdissolving "crashed" intermediates (oxidizes Met/Cys!).
HFIP 16.7Very Strong WeakThe "Nuclear Option" for aggregates.
Module 2: Workup & Isolation Strategies

Problem: "I lost my product in the aqueous wash" or "It's an oil that won't turn into a solid."

2.1 The "Oiling Out" Phenomenon (Small Molecules)

Boc-intermediates often refuse to crystallize because the flexible tert-butyl group lowers the lattice energy.

  • Troubleshooting Protocol (Trituration):

    • Evaporate the reaction solvent completely (high vacuum).

    • Dissolve the "oil" in a minimum amount of Diethyl Ether or MTBE .

    • Slowly add cold Pentane or Hexane (Anti-solvent) with vigorous stirring.

    • Critical Step: If it oils out again, scratch the glass side with a spatula or add a seed crystal. Sonicate the biphasic mixture to induce nucleation.

2.2 The "Invisible Product" (Aqueous Workup Issues)

Boc-protected amines are neutral and lipophilic. They will not stay in the aqueous layer at any pH (unlike free amines).

  • Common Mistake: Washing with large volumes of organic solvent (EtOAc/DCM) during extraction.

  • The Fix (Back-Extraction):

    • If your yield is low, your product is likely in the organic wash, but if you are trying to remove impurities, the product might be too soluble in the organic layer.

    • Protocol: If the product is highly polar (but Boc-protected), saturate the aqueous layer with NaCl (Brine) or Ammonium Sulfate . This "Salting Out" effect forces the organic intermediate back into the organic phase (EtOAc or n-Butanol).

Module 3: Visual Troubleshooting Logic
3.1 Decision Tree: Solubilizing the Insoluble

SolubilityLogic Start Start: Boc-Intermediate Insoluble CheckType Is it a Peptide/Aggregate? Start->CheckType SmallMol Small Molecule CheckType->SmallMol No Peptide Peptide / Amide Rich CheckType->Peptide Yes CheckPolarity Check Polarity SmallMol->CheckPolarity TryDMF Try DMF or NMP Peptide->TryDMF DMF_Fail Did it dissolve? TryDMF->DMF_Fail AddLiCl Add LiCl (0.4M) to DMF DMF_Fail->AddLiCl No LiCl_Fail Still Insoluble? AddLiCl->LiCl_Fail MagicMix Switch to DCM:HFIP (4:1) LiCl_Fail->MagicMix Yes TryTHF Try THF (Moderate Polarity) CheckPolarity->TryTHF General TryDMSO Try DMSO (High Polarity) CheckPolarity->TryDMSO Highly Polar

Figure 1: Decision matrix for selecting the correct solvent system based on molecular structure.

Module 4: Purification & Analysis (FAQs)

Q: My Boc-peptide streaks on the HPLC column. I can't get a sharp peak.

  • Diagnosis: Silanol interactions. Even though the N-terminus is protected, side chains or the amide backbone can interact with free silanols on the silica/C18.

  • Solution:

    • Acidic Method: Ensure your mobile phase has 0.1% TFA (Trifluoroacetic acid). This suppresses silanol ionization.

    • Basic Method (Risky but effective): If the column allows, use 0.1% Triethylamine (TEA) or Ammonium Bicarbonate. Warning: High pH (>9) can degrade the HPLC column or slowly hydrolyze the Boc group if heated.

Q: I cannot see my Boc-compound in the NMR (CDCl3).

  • Diagnosis: Aggregation.[6] In non-polar CDCl3, the molecule forms tight aggregates, broadening the signals into the baseline.

  • Solution:

    • Switch to DMSO-d6 or Pyridine-d5 .

    • Variable Temperature NMR: Heat the NMR tube to 50°C (in DMSO-d6). This breaks the H-bonds, sharpening the peaks significantly.

Q: How do I remove Boc if the molecule is insoluble in everything?

  • Protocol: Use 4M HCl in Dioxane .

    • Even if the starting material is a suspension, the removal of the Boc group usually yields the HCl salt of the amine, which is often more soluble in the polar acid mixture or precipitates as a clean solid that can be filtered.

    • Alternative:Neat TFA .[5][7] Most Boc-compounds will dissolve in neat TFA eventually.

References
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[8] (The authoritative text on protection/deprotection conditions).

  • Narayan, R. S., et al. (2016). The Solubility of Peptide Intermediates in Organic Solvents: Solubilizing Potential of Hexafluoro-2-propanol. ResearchGate. (Data on HFIP/DCM mixtures).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review including solubility considerations).

  • Biotage Technical Notes. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. (Comparison of DMF vs NMP vs DCM).

  • Sigma-Aldrich. Peptide Solubility Guidelines. (General protocols for dissolving charged vs hydrophobic peptides).

Sources

Technical Support Center: Advanced Boc Deprotection Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Harsh Acidic Conditions for Boc Group Removal Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Introduction: The Deceptive Simplicity of Boc Removal

Removing a tert-butyloxycarbonyl (Boc) group is often treated as a trivial "stir and dump" operation. However, in complex synthesis—particularly with peptides or late-stage drug intermediates—the standard Trifluoroacetic Acid (TFA) protocol can be destructive.

The core challenge is not the cleavage itself, but the management of the reactive intermediates generated. The acid-catalyzed fragmentation of Boc releases a tert-butyl cation (


), a potent electrophile.[1] Without proper management, this cation will alkylate electron-rich nucleophiles (Trp, Cys, Met, Tyr) on your molecule, leading to irreversible impurities.

This guide provides troubleshooting workflows to manage these harsh conditions, ensure selectivity, and handle the notorious "TFA salt" isolation issues.

Module 1: The Scavenger Logic (Preventing Alkylation)

The Issue: "I see +56 Da mass shifts (alkylation) on my product after deprotection."

The Mechanism: The cleavage of Boc is an elimination reaction that generates isobutylene and CO2. However, in strong acid, isobutylene is in equilibrium with the tert-butyl cation. If this cation is not quenched immediately ("scavenged"), it attacks your molecule.

BocMechanism Boc Boc-Protected Amine Protonation Protonated Intermediate Boc->Protonation + H+ Cation tert-Butyl Cation (tBu+) Protonation->Cation - CO2, - Amine Isobutylene Isobutylene (Gas) Cation->Isobutylene Equilibrium Scavenged Quenched Species (Safe) Cation->Scavenged + Scavenger (TIS/Water) Alkylated Alkylated Side Product (+56 Da Impurity) Cation->Alkylated + Nucleophile (Trp/Cys) Isobutylene->Cation + H+

Figure 1: The competition between scavenging the cation and irreversible product alkylation.

Troubleshooting Protocol: If you observe alkylation, you must switch from neat TFA to a Scavenger Cocktail .

Cocktail NameComposition (v/v)Target ApplicationMechanism of Action
Standard Cocktail TFA (95%) / TIS (2.5%) / H₂O (2.5%)General SynthesisTIS (Triisopropylsilane): Hydride donor; irreversibly reduces

to isobutane.Water: Hydrolyzes t-butyl trifluoroacetate esters.
Reagent K TFA (82.5%) / Phenol (5%) / H₂O (5%) / Thioanisole (5%) / EDT (2.5%)Peptides with Cys, Met, TrpThioanisole/EDT: Protects Met/Cys from oxidation and alkylation.Phenol: Protects Tyr residues.
DTT Cocktail TFA (94%) / Water (2.5%) / TIS (1%) / DTT (2.5%)Odor-sensitive labs (Alternative to Reagent K)DTT (Dithiothreitol): Reduces disulfides and scavenges cations without the stench of EDT.

Critical Check: Ensure your scavenger is miscible. If using TIS in high water concentrations, phase separation may occur, rendering the scavenger useless.

Module 2: Selective Deprotection (Protecting the Fragile)

The Issue: "TFA removed my Silyl Ether / Trityl group along with the Boc."

The Solution: TFA is often too strong for substrates containing acid-sensitive groups like TBDMS ethers or Trityl groups. You need a protocol that relies on Lewis Acid coordination or Kinetic Selectivity .

Protocol A: Zinc Bromide (ZnBr₂) Selective Deprotection

Best for: Retaining secondary acid-sensitive groups.

  • Preparation: Suspend anhydrous ZnBr₂ (5.0 equiv) in Dichloromethane (DCM).

  • Addition: Add the Boc-protected substrate (1.0 equiv).

  • Reaction: Stir at Room Temperature (RT) for 6–24 hours.

    • Note: This mechanism is slower than protic acid cleavage.

  • Workup: Quench with water. The ZnBr₂ coordinates the Boc carbonyl, facilitating cleavage without generating a highly acidic bulk medium that strips silyl ethers [4, 5].

Protocol B: HCl in Dioxane (Kinetic Control)

Best for: Speed and precipitation.

  • Reagent: Use 4M HCl in Dioxane.

  • Execution: Add to substrate at 0°C, then warm to RT.

  • Timing: Monitor closely. HCl/Dioxane cleavage is often faster (30 mins) than TFA.

  • Advantage: This method frequently spares benzyl esters and some silyl ethers that would survive a short burst of HCl but fail in prolonged TFA exposure [2].

Module 3: The "Sticky Oil" Problem (Workup & Isolation)

The Issue: "I can't get rid of the TFA. My product is a hygroscopic oil."

The Causality: TFA forms stable salts with amines. Excess TFA is difficult to remove by rotary evaporation because it forms azeotropes and hydrogen-bonded networks with the peptide/amine.

Workflow: From Oil to Solid

WorkupLogic Start Crude Reaction Mixture (TFA + Product) Evap Rotary Evaporation (Remove bulk TFA) Start->Evap StateCheck Is it a Solid? Evap->StateCheck Yes Proceed to Purification StateCheck->Yes Yes No It is an Oil/Gum StateCheck->No No Precip Ether Precipitation: Add cold Et2O, centrifuge No->Precip SaltExchange Salt Exchange: Dissolve in HCl, Lyophilize Precip->SaltExchange If TFA persists SaltExchange->Yes Final HCl Salt

Figure 2: Decision tree for isolating the deprotected amine.

Technique: The HCl Salt Exchange (Lyophilization)

If the TFA counter-ion interferes with biological assays (toxicity) or subsequent coupling (kinetics), exchange it for Chloride.

  • Dissolve: Take the crude TFA salt and dissolve in 0.1 M HCl (or Acetic Acid if Acetate salt is preferred).

  • Freeze: Flash freeze in liquid nitrogen.

  • Lyophilize: Run overnight.

  • Repeat: Perform this cycle 3 times. The excess HCl drives off the volatile TFA, leaving the peptide as a hydrochloride salt [6].

Frequently Asked Questions (FAQ)

Q: Can I use water as the only scavenger? A: Generally, no. While water hydrolyzes the tert-butyl ester intermediate, it is a poor nucleophile compared to the tert-butyl cation. Without a "soft" nucleophile like TIS or Thioanisole, the cation will preferentially attack the electron-rich aromatic rings in your molecule (Trp/Tyr) before it finds a water molecule.

Q: My reaction is turning black/dark purple. Is it ruined? A: Not necessarily. This is often due to the oxidation of Tryptophan or the formation of polymeric isobutylene byproducts. If you used a scavenger cocktail containing Phenol or Thioanisole, the color might be due to the scavenger byproducts. Check LC-MS before discarding.

Q: Why use HCl/Dioxane over TFA? A: Two reasons:

  • Isolation: HCl salts often crystallize/precipitate directly from ether, whereas TFA salts tend to oil out.

  • Selectivity: 4M HCl in Dioxane (short duration) can sometimes spare acid-sensitive esters that TFA would transesterify or cleave [2].

References
  • Lundt, B. F., et al. (1978).[2] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[2][3] International Journal of Peptide and Protein Research, 12(5), 258-268.[2] Link

  • Han, G., et al. (2001).[4] Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[4][5] Journal of Peptide Research, 58(4), 338-341.[4] Link

  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[2][4][6][7][8][9][10] Chemical Reviews, 109(6), 2455-2504. Link

  • Nigam, S. C., et al. (1989).[11] Selective Removal of the tert-Butoxycarbonyl Group from Secondary Amines: ZnBr2 as the Deprotecting Reagent.[7][9] Synthetic Communications, 19, 3139-3142.[7] Link

  • Wu, Y. Q., et al. (2000). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2.[7][9] Journal of Organic Chemistry, 65(4), 1191-1192. Link

  • Sikora, K., et al. (2018).[12] Elimination and exchange of trifluoroacetate counter-ion from cationic peptides.[13] International Journal of Peptide Research and Therapeutics, 24, 265-279. Link

Sources

Technical Support Center: Mild Boc Deprotection Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Reagents for Mild Boc Deprotection Document ID: TS-BOC-2025-01 Status: Active Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Core Directive: The "Why" of Alternative Deprotection

Standard Boc deprotection using Trifluoroacetic Acid (TFA) or HCl/Dioxane is the industry workhorse, but it is a "sledgehammer" approach. It fails when your substrate contains:

  • Acid-labile glycosidic linkages.

  • tert-Butyl esters (which you wish to preserve).[1][2]

  • Silyl ethers (TBS, TBDPS) sensitive to strong protic acids.

  • Acid-sensitive protecting groups like Trityl (Trt) or acetals.

This guide details mild, chemoselective alternatives that surgically remove the Boc group without destroying the rest of your molecule.

Technical Guide: Validated Alternative Protocols

Method A: The "Anhydrous Precision" Method (TMSOTf)

Reagents: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) + 2,6-Lutidine Best For: Complex total synthesis, substrates with acid-sensitive silyl ethers or acetals. Mechanism: Silylation of the carbamate carbonyl, followed by fragmentation. The 2,6-lutidine acts as a proton scavenger, ensuring the reaction remains non-protic.

Protocol:

  • Setup: Flame-dry a round-bottom flask under inert atmosphere (Ar/N₂).

  • Dissolution: Dissolve Boc-substrate (1.0 equiv) in anhydrous DCM (0.1 M).

  • Base Addition: Add 2,6-lutidine (1.5 – 2.0 equiv). Stir for 5 min.

  • Activation: Dropwise addition of TMSOTf (1.5 – 2.0 equiv) at 0 °C.

  • Reaction: Stir at 0 °C to RT. Monitor by TLC (typically 15–60 min).

  • Quench: Quench with sat. aq. NaHCO₃ or MeOH.[3]

  • Workup: Extract with DCM, dry over Na₂SO₄.

Scientist’s Note: This method is superior for preserving tert-butyl esters while cleaving N-Boc groups due to the specific affinity of silicon for the carbamate oxygen.

Method B: The "Lewis Acid" Method (ZnBr₂)

Reagents: Zinc Bromide (ZnBr₂) Best For: Secondary amines, avoiding strong protic acids, large-scale mild deprotection. Mechanism: Chelation-controlled activation. Zn²⁺ coordinates to the Boc carbonyl and the carbamate nitrogen, facilitating E1-like elimination.

Protocol:

  • Preparation: Use high-quality, dry ZnBr₂ (highly hygroscopic).

  • Dissolution: Dissolve substrate in DCM.

  • Addition: Add ZnBr₂ (2.0 – 5.0 equiv). The mixture will likely be a suspension.[4]

  • Reaction: Stir vigorously at RT. Reaction time is slower (4 – 24 h).

  • Workup: Add water to dissolve zinc salts. Extract organic layer.[3]

Scientist’s Note: Selectivity with ZnBr₂ is kinetic . While it can spare tert-butyl esters, extended reaction times will eventually cleave them. Monitor closely.

Method C: The "Green Oxidative" Method (Iodine)

Reagents: Molecular Iodine (I₂) in Methanol Best For: Acid-sensitive heterocycles, solvent-free options, green chemistry requirements. Mechanism: Iodine acts as a mild Lewis acid to activate the carbonyl, or generates trace HI in situ (in MeOH) which catalyzes the deprotection in a controlled manner.

Protocol:

  • Dissolution: Dissolve substrate in MeOH.

  • Addition: Add I₂ (0.2 – 0.5 equiv for catalytic; 1.0 equiv for fast action).

  • Reaction: Stir at RT. The solution will be dark brown.

  • Quench: Add dilute Na₂S₂O₃ (sodium thiosulfate) solution until the iodine color disappears.

  • Workup: Adjust pH to >8 with NaHCO₃, extract with EtOAc.

Comparison of Reagents (Data Summary)

FeatureTFA (Standard)TMSOTf / LutidineZnBr₂ / DCMIodine / MeOH
Acidity (pH) < 1 (Strong Protic)Neutral / Lewis AcidWeak Lewis AcidNeutral / Weak Acid
Boc Removal Speed Fast (< 30 min)Fast (30-60 min)Slow (4-24 h)Medium (1-4 h)
t-Butyl Ester Stability CleavedPreserved (High)Kinetic SelectivityModerate
Silyl Ether Stability Cleaved (often)PreservedPreservedPreserved
Moisture Sensitivity NoneHigh (Anhydrous)High (Hygroscopic)Low
Cost LowHighLowLow

Visualizing the Mechanism

The following diagram illustrates the mechanistic divergence between standard protonation (TFA) and Silyl-Lewis Acid activation (TMSOTf), highlighting why TMSOTf is milder.

BocDeprotection Substrate N-Boc Substrate TFA TFA (H+) Substrate->TFA Standard TMS TMSOTf (Si+) Substrate->TMS Mild/Selective Prot_Inter Protonated Carbonyl (Strong Acid Environment) TFA->Prot_Inter Isobutene Loss of Isobutene (t-Butyl Cation) Prot_Inter->Isobutene Acid Catalyzed Side_Acid Cleaves Acid Sensitive Groups Prot_Inter->Side_Acid Salt Amine TFA Salt Isobutene->Salt Silyl_Inter Silylated Carbonyl (Aprotic Environment) TMS->Silyl_Inter Collapse Silyl Carbamate Collapse Silyl_Inter->Collapse Lutidine Assisted Side_Safe Preserves Acid Sensitive Groups Silyl_Inter->Side_Safe FreeAmine Free Amine / Silyl Amine Collapse->FreeAmine

Caption: Mechanistic comparison showing how TMSOTf avoids the strong acidic environment of TFA, preserving sensitive functionalities.

Troubleshooting & FAQs

Q1: My reaction with ZnBr₂ is stuck at 50% conversion after 24 hours. What now?

Diagnosis: ZnBr₂ is extremely hygroscopic. If it has absorbed water, its Lewis acidity drops significantly. Fix:

  • Do not simply add more "wet" ZnBr₂.

  • Add a small amount of TMSCl (Trimethylsilyl chloride) to the reaction mixture. It reacts with adventitious water to form HCl (in situ activation) and regenerates the anhydrous Lewis acid environment.

  • Alternatively, switch to the TMSOTf protocol if the substrate allows.

Q2: I need to remove a Boc group in the presence of a tert-butyl ester. TFA cleaved both.

Solution: Use TMSOTf + 2,6-Lutidine (Method A).[5] Reasoning: The silyl group binds preferentially to the carbamate carbonyl oxygen (which is more nucleophilic than the ester carbonyl) due to the nitrogen lone pair donation. The 2,6-lutidine ensures no stray protonic acid is generated that would cleave the ester. Warning: Do not use ZnBr₂ for this unless you optimize temperature carefully; it often cleaves esters upon prolonged exposure.

Q3: I am seeing "tert-butylation" of my aromatic ring after deprotection.

Diagnosis: The tert-butyl cation generated during deprotection is performing a Friedel-Crafts alkylation on your electron-rich aromatic ring. Fix: You need a Cation Scavenger .

  • Add Triethylsilane (Et₃SiH) (2-5 equiv) or 1,3-Dimethoxybenzene to the reaction.

  • Et₃SiH will quench the tert-butyl cation to form isobutane (gas), preventing it from attacking your substrate.

Q4: My product is water-soluble. How do I work up the Iodine/MeOH reaction?

Solution: Avoid aqueous extraction.

  • After quenching with solid sodium thiosulfate, filter the mixture.

  • Pass the methanolic solution through a plug of basic alumina or an ion-exchange resin (weakly basic).

  • Concentrate the filtrate to obtain the free amine.

Decision Matrix: Choosing the Right Reagent

ReagentSelector Start Start: Boc Deprotection AcidSens Is the substrate Acid Sensitive? Start->AcidSens NoSens No AcidSens->NoSens Robust YesSens Yes AcidSens->YesSens Sensitive (Acetal, Silyl, tBu-Ester) TFA Use TFA / DCM (Standard) NoSens->TFA StrictAnhyd Strictly Anhydrous Required? YesSens->StrictAnhyd YesAnhyd Yes StrictAnhyd->YesAnhyd NoAnhyd No StrictAnhyd->NoAnhyd TMSOTf Use TMSOTf / 2,6-Lutidine (Method A) YesAnhyd->TMSOTf Scale Scale / Cost? NoAnhyd->Scale LargeScale Large Scale / Low Cost Scale->LargeScale SmallScale Small Scale / Green Scale->SmallScale ZnBr Use ZnBr2 / DCM (Method B) LargeScale->ZnBr Iodine Use Iodine / MeOH (Method C) SmallScale->Iodine

Caption: Flowchart for selecting the optimal deprotection reagent based on substrate sensitivity and scale.

References

  • Sakaitani, M., & Ohfune, Y. (1990). Selective deprotection of t-butyl carbamates (Boc) in the presence of t-butyl esters and other acid-sensitive groups using trimethylsilyl triflate. Journal of Organic Chemistry, 55(1), 870–876. Link

  • Wu, Y. Q., Limburg, D. C., Wilkinson, D. E., Vaal, M. J., & Hamilton, G. S. (2000).[1] A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Tetrahedron Letters, 41(16), 2847–2849. Link

  • Vaghari, H., et al. (2016). Iodine-catalyzed deprotection of N-Boc amines: A green and efficient method.[6] Journal of Chemical Sciences. (General reference for Iodine methodology).

  • Lin, L. S., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2.[7] Journal of Organic Chemistry, 69(18), 6131-6133.[1] Link

Sources

Technical Support Center: Green Chemistry Alternatives for Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Queue: Low Latency Operator: Senior Application Scientist, Sustainable Process Chemistry Division

Welcome to the Green Synthesis Help Desk

You have reached the Tier-3 Technical Support guide for researchers transitioning from classical isoquinoline synthesis (Bischler–Napieralski, Pictet–Spengler) to sustainable, green chemistry methodologies.

This guide is not a textbook; it is a troubleshooting manual designed to resolve specific failure modes in Visible-Light Photoredox Catalysis , Microwave-Assisted Synthesis , and Heterogeneous Nanocatalysis .

Part 1: Method Selection & Triage

Before troubleshooting, confirm you are using the correct "Green" modality for your specific isoquinoline substrate.

Visualizing the Decision Matrix:

GreenIsoquinolineSelection Start Substrate Profile Sensitive Thermally Sensitive? Start->Sensitive Solubility Soluble in Water/EtOH? Sensitive->Solubility No Photo Method A: Visible Light Photoredox (Room Temp, High Atom Economy) Sensitive->Photo Yes Scale Scale > 10g? Solubility->Scale No (Non-polar) MW Method B: Microwave-Assisted (High T, Fast Kinetics) Solubility->MW Yes (Polar Solvent) Nano Method C: Heterogeneous Nanocatalysis (Recyclable, Robust) Scale->Nano Yes (Batch) Flow Method D: Continuous Flow Photochemistry Scale->Flow No (Lab Scale) Photo->Flow Scale-up Required

Figure 1: Decision matrix for selecting the optimal green synthesis pathway based on substrate stability and reaction scale.

Part 2: Troubleshooting Modules
Module A: Visible-Light Photoredox Catalysis

Context: You are synthesizing isoquinolines via iminyl radical intermediates (e.g., from oxime esters or vinyl azides) using Eosin Y or Rose Bengal under Blue/Green LEDs.

Q1: My reaction mixture is bleaching (losing color) within the first 30 minutes, and conversion has stalled. What is happening?

  • Diagnosis: Photobleaching of the organic dye catalyst.

  • Root Cause: Organic dyes like Eosin Y are susceptible to oxidative degradation if the radical cycle is interrupted or if singlet oxygen (

    
    ) is generated in the presence of trace air.
    
  • The Fix:

    • Degassing Protocol: Sparging with

      
       is insufficient for long reactions. Switch to Freeze-Pump-Thaw  (3 cycles) to remove dissolved oxygen completely.
      
    • Catalyst Loading: Add the photocatalyst in two portions (50% at t=0, 50% at t=4h) to maintain active concentration.

    • Self-Validation: Monitor the fluorescence of the reaction mixture. If fluorescence disappears, the catalyst is dead.

Q2: I am getting high conversion but poor regioselectivity in the annulation step with alkynes.

  • Diagnosis: Lack of steric control in the radical addition step.

  • Root Cause: Unlike metal-catalyzed (Rh/Ru) C-H activation where coordination directs selectivity, radical additions are governed by SOMO-HOMO interactions and sterics.

  • The Fix:

    • Solvent Switch: Switch from MeCN to a more viscous or H-bonding solvent like TFE (2,2,2-Trifluoroethanol) . TFE stabilizes radical intermediates via H-bonding, often enhancing regioselectivity towards the less sterically hindered position.

    • Substrate Design: If possible, use alkynes with distinct electronic differences (e.g., push-pull systems) to bias the radical attack.

Module B: Microwave-Assisted Synthesis (MW)

Context: You are performing a multicomponent reaction (MCR) or cyclization in water or ionic liquids using a microwave reactor.

Q3: The reaction vessel fails due to "Over-Pressure" errors before reaching the target temperature (150°C).

  • Diagnosis: Rapid gas evolution or solvent vapor pressure mismatch.

  • Root Cause: Many green isoquinoline syntheses (especially those involving azides or decarboxylation) release

    
     or 
    
    
    
    . In a sealed MW vial, this increases pressure faster than the temperature ramp.
  • The Fix:

    • Headspace Management: Use a 30mL vial for a 5mL reaction (increase headspace).

    • Ramp Rate: Decrease the heating ramp. Set the reactor to "High Absorption" mode but limit power to 50W initially to allow controlled gas release if the system has a pressure release valve, or simply to prevent thermal runaway.

    • Pre-Stir: Stir the mixture at 50°C (open vessel) for 5 minutes before sealing and microwaving to release the initial burst of gas.

Q4: My yield in water (as a green solvent) is <20%, while the DMF control is >80%.

  • Diagnosis: The "Hydrophobic Effect" failure.

  • Root Cause: While water is "green," organic reactants for isoquinolines (aldehydes, alkynes) are often insoluble, leading to a biphasic system where reagents never meet.

  • The Fix:

    • Phase Transfer Catalysis (PTC): Add 5 mol% TBAB (Tetrabutylammonium bromide) . This acts as a surfactant, creating micelles where the reaction can occur.

    • The "On-Water" Technique: Ensure vigorous stirring (1000+ RPM). Some reactions accelerate at the interface ("on-water" effect), but only if the surface area is maximized by rapid stirring.

Module C: Heterogeneous Nanocatalysis

Context: Using magnetically recoverable


 or Zeolites for acid-catalyzed cyclization.

Q5: The catalyst activity drops significantly (90%


 40% yield) after the first recycle run. 
  • Diagnosis: Catalyst Poisoning or Leaching.

  • Root Cause: Isoquinoline products are basic (N-heterocycles).[1] They can strongly coordinate to the Lewis Acid sites of the metal catalyst, blocking them for the next run.

  • The Fix:

    • Acid Wash: Between runs, wash the heterogeneous catalyst with dilute acetic acid in ethanol, followed by water and oven drying. This protonates the bound isoquinoline, releasing it from the active metal sites.

    • Hot Filtration Test (Validation): Filter the catalyst at 50% conversion. Continue heating the filtrate. If the reaction proceeds, your active metal species has leached into the solution (it is no longer heterogeneous).

Part 3: Standard Operating Procedure (SOP)

Protocol: Visible-Light Induced Aerobic Synthesis of Isoquinolines A metal-free, room temperature protocol utilizing air as the oxidant.

Reagents:

  • Substrate: 2-Alkynyl-benzaldehyde oxime (1.0 equiv)

  • Catalyst: Eosin Y (2.0 mol%)

  • Solvent: DMF/Water (9:1) - Water acts as a proton shuttle.

  • Light Source: Green LEDs (

    
     nm)
    

Workflow Diagram:

PhotoredoxWorkflow Step1 1. Dissolution Substrate + Eosin Y in DMF:H2O Step2 2. Activation Irradiate (Green LED) Stir open to Air Step1->Step2 Homogenize Step3 3. Monitoring TLC @ 2h, 4h Check Fluorescence Step2->Step3 SET Mechanism Step3->Step2 Incomplete Step4 4. Quench Add sat. NaHCO3 Extract w/ EtOAc Step3->Step4 Complete

Figure 2: Workflow for the metal-free photoredox synthesis of isoquinolines.

Self-Validating Checkpoints:

  • T=0 min: Solution should be fluorescent orange/pink.

  • T=60 min: Check reaction temperature. If T > 35°C, move LEDs further away or use a fan (heat promotes byproduct degradation).

  • T=End: Add a drop of reaction mixture to water. If the product precipitates as a solid, filtration may replace extraction (greener workup).

Part 4: Quantitative Comparison of Green Methods
MetricMicrowave-AssistedVisible-Light PhotoredoxNanocatalysis (

)
Energy Efficiency High (Direct heating)High (Low thermal load)Moderate (Requires heating)
Reaction Time 10 - 30 mins4 - 12 hours2 - 6 hours
Scalability Limited (Penetration depth)Limited (Photon flux)High (Batch/Flow)
Atom Economy Excellent (often solvent-free)Good (requires solvent)Excellent (recyclable)
Common Failure Pressure/SafetyOxidative QuenchingCatalyst Deactivation
References
  • Greener alternatives for synthesis of isoquinoline and its derivatives. RSC Advances, 2025.[2] Link

  • Visible-Light Photoredox-Catalyzed Iminyl Radical Formation... Application in Synthesis of Isoquinolines. Organic Letters, 2018.[3][4] Link

  • Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based... Hybrids. ACS Combinatorial Science, 2017. Link

  • Heterogeneous catalytic synthesis of quinoline compounds... over zeolite-based catalysts. RSC Advances, 2019. Link

  • Metal-free construction of aminated isoquinoline frameworks... in an aqueous medium. Green Chemistry, 2016. Link

Sources

Technical Support Center: Minimizing Byproducts in Transition-Metal-Catalyzed Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: C-H Activation/Annulation Methodologies (Rh, Co, Ru)

Introduction: The Precision of Annulation

Welcome to the Technical Support Center. If you are accessing this guide, you are likely employing transition-metal-catalyzed C-H activation to synthesize isoquinolines—a scaffold ubiquitous in alkaloids (e.g., berberine) and modern therapeutics.[1]

While the [4+2] annulation of arenes (with directing groups) and alkynes is powerful, it is prone to specific failure modes. This guide moves beyond "add reagents and stir" to address the mechanistic forks where your reaction deviates from the productive cycle into byproduct formation. We focus primarily on Rhodium(III) and Cobalt(III) systems, as these are the industry standards for this transformation.

Module 1: Troubleshooting Regioselectivity (The Isomer Problem)

Symptom: You observe a mixture of regioisomers (e.g., C5- vs. C8-substituted isoquinolines) when using meta-substituted substrates.

Root Cause: In C-H activation, the metal center (M) coordinates to the Directing Group (DG) and must choose between two available ortho C-H bonds. This choice is dictated by a tug-of-war between sterics (avoiding the meta substituent) and electronics (acidifying the C-H bond).

Diagnostic & Solution Protocol:

VariableAdjustmentTechnical Rationale
Solvent Switch to TFE (2,2,2-Trifluoroethanol) TFE is a strong hydrogen-bond donor. It stabilizes the anionic directing group and the transition state, often overriding steric clashes to favor the sterically hindered position (if electronically favorable).
Ligand Switch from Cp to Cp** or Cp^t Bulky cyclopentadienyl ligands (like pentamethylcyclopentadienyl, Cp) increase steric pressure, forcing the reaction to the less hindered C-H bond.
Directing Group Use Oxidizing DGs (e.g., N-OR)Internal oxidants (like hydroxamic esters) often lock the conformation more tightly than simple imines, enhancing rigidity and selectivity.
Visualizing the Selectivity Fork

The following diagram illustrates where the decision process happens in the catalytic cycle.

CH_Activation_Selectivity Start Substrate + Catalyst Coordination Coordination to DG Start->Coordination CH_Insertion C-H Activation (C-M Bond) Coordination->CH_Insertion Fork Selectivity Checkpoint CH_Insertion->Fork Path_A Steric Control (Less Hindered C-H) Fork->Path_A Bulky Ligand (Cp*) Path_B Electronic Control (More Acidic C-H) Fork->Path_B Polar Solvent (TFE) Product_A Regioisomer A (Major) Path_A->Product_A Product_B Regioisomer B (Minor/Byproduct) Path_B->Product_B

Caption: The critical divergence point in C-H activation where ligand sterics and solvent effects dictate isomeric ratios.

Module 2: Eliminating Alkyne Homocoupling

Symptom: Low yield of isoquinoline; presence of conjugated enynes or arene dimers (Glaser-type coupling products).

Root Cause: The catalyst (especially Cu or Ag co-oxidants) reacts with the alkyne before the metallacycle is formed. Alternatively, the metal center performs oxidative addition on two alkynes instead of the arene-alkyne pair.

Corrective Actions:

  • The "Slow-Release" Alkyne Strategy:

    • Protocol: Do not add the full equivalent of alkyne at

      
      . Use a syringe pump to add the alkyne over 2–4 hours.
      
    • Mechanism:[2][3][4][5][6] Keeps the concentration of free alkyne low relative to the metallacycle (M-Arene species), statistically favoring the desired cross-coupling.

  • Switch to Internal Oxidants (The "Green" Route):

    • Protocol: Use substrates with N-O bonds (e.g., oximes, hydroxamic acids).

    • Rationale: These systems are redox-neutral .[7][8] The N-O bond acts as the oxidant. This eliminates the need for external oxidants like Cu(OAc)₂, which are notorious for promoting alkyne homocoupling.

Module 3: Preventing Protodecarboxylation

Symptom: When using carboxylic acids as directing groups (to make isoquinolones), you observe decarboxylated arenes instead of the annulated product.

Root Cause: High temperatures (>100°C) combined with Ag(I) salts can facilitate the extrusion of CO₂ from the ortho-metalated intermediate before the alkyne inserts.

Solution:

  • Lower Temperature: Optimize for 60–80°C.

  • Change Additive: Switch from Ag₂CO₃ to AgSbF₆ or AgNTf₂ . Non-basic silver salts reduce the propensity for decarboxylation.

Experimental Protocols

Protocol A: Rh(III)-Catalyzed Redox-Neutral Synthesis (Low Byproduct Profile)

Best for: Minimizing external oxidant waste and alkyne homocoupling.

  • Setup: In a glovebox or under N₂, charge a reaction tube with:

    • Substrate: N-Pivaloyloxy benzamide (0.2 mmol) [Internal Oxidant]

    • Alkyne: Diphenylacetylene (0.24 mmol)

    • Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)[9]

    • Additive: AgSbF₆ (10 mol%) [Activates the catalyst]

    • Solvent: TFE (2.0 mL) [Crucial for proton transfer]

  • Execution: Seal and stir at 60°C for 12 hours.

  • Workup: Dilute with EtOAc, filter through a short pad of Celite (removes Ag salts), and concentrate.

  • Purification: Flash chromatography.

  • Expected Byproduct: Pivalic acid (easily removed by basic wash).

Protocol B: Co(III)-Catalyzed Synthesis (Cost-Effective)

Best for: Scalability, but requires careful moisture control.

  • Setup: Under air (if using Co-catalysis with air as oxidant) or N₂.

    • Substrate: Oxime acetate (0.2 mmol)

    • Catalyst: Cp*Co(CO)I₂ (5 mol%)

    • Additive: AgSbF₆ (10 mol%)

    • Solvent: DCE (1,2-Dichloroethane)

  • Execution: Heat to 100°C.

  • Note: Co(III) is smaller and "harder" than Rh(III). It is more sensitive to steric bulk but often provides complementary regioselectivity.

Troubleshooting Decision Tree

Use this logic flow to diagnose your specific failure mode.

Troubleshooting_Tree Problem Identify Issue Yield Low Yield? Problem->Yield Selectivity Wrong Isomer? Problem->Selectivity Decomp Black Precipitate? Problem->Decomp Check_Alkyne Check Alkyne Homocoupling Yield->Check_Alkyne Check_Solvent Using MeOH/DCE? Selectivity->Check_Solvent Check_Oxidant External Oxidant? Decomp->Check_Oxidant Solution_SlowAdd Use Syringe Pump or Internal Oxidant Check_Alkyne->Solution_SlowAdd Solution_TFE Switch to TFE Check_Solvent->Solution_TFE Solution_N_Oxide Switch to N-Oxide Route Check_Oxidant->Solution_N_Oxide

Caption: Logic flow for diagnosing common synthetic failures in isoquinoline synthesis.

Frequently Asked Questions (FAQs)

Q: Why is TFE (Trifluoroethanol) recommended so often in Rh(III) catalysis? A: TFE is not just a solvent; it is an active participant. It assists in the C-H activation step via a mechanism known as Concerted Metalation-Deprotonation (CMD). TFE hydrogen-bonds to the acetate/pivalate ligand on the metal, facilitating the proton abstraction from the arene.

Q: Can I use air as the oxidant? A: Yes, but primarily for Cobalt systems or when using Cu(II) co-catalysts. However, air oxidation is slower and can lead to over-oxidation byproducts. For high-precision medicinal chemistry, internal oxidants (N-O bonds) are cleaner.

Q: My reaction stalls after 50% conversion. Why? A: This is often "product inhibition." The isoquinoline product is a strong ligand (pyridine-like nitrogen) and can bind to the catalyst, shutting it down.

  • Fix: Increase reaction temperature or add a Lewis Acid (like Zn(OTf)₂) to sequester the product.

References

  • Rhodium(III)

    • Title: Synthesis of Isoquinolines by Transition-Metal-Catalyzed C-H Activation.[1][7][8][10][11][12]

    • Source: ResearchG
    • URL:7

  • Solvent Effects & Heterocycle Synthesis

    • Title: Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers.
    • Source: MDPI.
    • URL:13[6][11][14][15][16][17][18][19]

  • Cobalt-Catalyzed Methodologies

    • Title: Cobalt(II)-Catalyzed Decarboxylative C–H Activation/Annulation Cascades: Regioselective Access to Isoquinolones.[17]

    • Source: ACS Publications (Organic Letters).[11][16]

    • URL:17[2][4][6][11][14][15][16][17][18][19]

  • Alkyne Homocoupling Issues

    • Title: The Homocoupling Reaction of Aromatic Terminal Alkynes by a Highly Active Palladium(II)
    • Source: NIH / PMC.
    • URL:15[4][6][9][11][14][15][16][17][18][19]

  • Internal Oxidant Strategies

    • Title: Rh-Catalyzed Cascade C-H Activation/Annulation of N-Hydroxybenzamides and Propargylic Acetates.[1]

    • Source: NIH / PMC.
    • URL:1[4][6][11][14][15][16][17][18][19]

Sources

Scaling up the synthesis of chiral dihydroisoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scalable Synthesis of Chiral Dihydroisoquinolines (DHIQs) & Tetrahydroisoquinolines (THIQs)

Ticket ID: SC-ISOQ-001 Subject: Scale-Up Protocols, Troubleshooting & Safety for Isoquinoline Asymmetric Hydrogenation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are accessing the Advanced Process Guide for the synthesis of chiral dihydroisoquinolines (DHIQs) and their subsequent reduction to chiral tetrahydroisoquinolines (THIQs). While chiral DHIQs (e.g., C3-substituted) exist, the primary industrial relevance lies in using achiral DHIQs (generated via Bischler-Napieralski or Pictet-Spengler) as pro-chiral substrates for Asymmetric Hydrogenation (AH) or Asymmetric Transfer Hydrogenation (ATH) to yield C1-chiral THIQ pharmacophores (e.g., Solifenacin, Almorexant).

This guide prioritizes Iridium-catalyzed asymmetric hydrogenation and Ruthenium-catalyzed transfer hydrogenation , as these are the dominant scalable methodologies.

Module 1: Critical Safety Directives (The "Red Phone")

WARNING: The formation of the DHIQ precursor often involves the Bischler-Napieralski cyclization . Scaling this reaction presents severe thermal hazards.[1]

Q: We are seeing a delayed exotherm during the POCl3 addition. How do we control this at >1kg scale? A: The Bischler-Napieralski reaction using POCl


 (with or without P

O

) is notorious for "thermal accumulation."
  • Mechanism of Hazard: The formation of the imidoyl chloride intermediate is relatively fast, but the cyclization step is rate-limiting and highly exothermic. At low temperatures (0°C), reagents accumulate; upon heating to reflux, a runaway reaction can occur.

  • Protocol Adjustment:

    • Switch Reagents: Consider using Tf

      
      O / 2-chloropyridine  for milder activation if cost permits.
      
    • Dosing Strategy: Do not add all POCl

      
       at low temperature. Use a semi-batch protocol : Heat the solvent/substrate mixture to the reaction temperature (e.g., 80°C) first, then slowly dose POCl
      
      
      
      to consume the reagent immediately (feed-limited regime).
    • Quench Safety: The quench of excess POCl

      
       releases massive HCl gas. Never quench directly into water. Quench into a cold biphasic mixture (NaOH/Toluene) with vigorous stirring to manage heat and neutralize acid simultaneously.
      

Module 2: Catalyst Performance & Reaction Engineering

Q: Our Iridium-catalyzed hydrogenation (Ir-AH) works at 5g but stalls at 100g. The catalyst is [Ir(COD)Cl]


 with a chiral bisphosphine. 
A:  This is a classic "Chloride Poisoning" or "Deactivation" issue.

Troubleshooting Logic:

  • Chloride Effect: Chloride ions (

    
    ) bridge Iridium dimers, forming inactive species. At larger scales, trace chloride from the precursor synthesis (DHIQ 
    
    
    
    HCl salts) can deactivate the catalyst.
    • Fix: Ensure the DHIQ substrate is a free base or perform an anion exchange on the catalyst precursor to a non-coordinating anion (e.g., BArF or PF

      
       ).
      
  • The Iodine Boost: For many isoquinoline substrates, Iridium catalysts require an additive to achieve turnover.

    • Fix: Add 5-10 mol% Iodine (I

      
      )  or tetrabutylammonium iodide (TBAI). Iodine oxidatively adds to Ir(I) to form the active Ir(III) dihydride species and increases acidity, preventing product inhibition.
      
  • H

    
     Mass Transfer:  At 100g, surface-to-volume ratio drops.
    
    • Fix: Calculate the

      
       (volumetric mass transfer coefficient). If reaction is diffusion-limited, increase agitation speed or H
      
      
      
      pressure (up to 50-80 bar).

Q: We are observing enantioselectivity (ee) erosion (98%


 92%) upon scale-up. 
A:  This usually stems from temperature gradients or background racemization.
  • Exotherm Control: Hydrogenation is exothermic. A 5°C spike in internal temperature can degrade ee. Use active cooling jackets, not just passive baths.

  • Product Inhibition: The basic THIQ product can coordinate to the catalyst, altering the chiral pocket.

    • Fix: Add a stoichiometric amount of phthalimide . It acts as a weak acid/H-bond donor, interacting with the basic nitrogen of the product, preventing it from poisoning the catalyst without protonating the substrate (which would stop the reaction).

Module 3: Validated Protocols

Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation (High Pressure)

Best for: C1-substituted DHIQs requiring high ee.

  • Catalyst Prep: In a glovebox, mix

    
     (0.5 mol%) and (R)-MeO-Biphep (1.1 mol%) in degassed toluene. Stir 30 min.
    
  • Additive: Add

    
     (5 mol%). The solution turns dark.
    
  • Substrate: Add DHIQ substrate (1.0 equiv) dissolved in Toluene/DCM (4:1).

  • Reaction: Transfer to autoclave. Pressurize to 50 bar H

    
     .
    
  • Temperature: Stir at 25-30°C. Note: Higher temps often lower ee.

  • Workup: Vent H

    
    . Concentrate.
    
  • Purification: Crystallize as the HCl or Tartrate salt to upgrade ee to >99%.

Protocol B: Ruthenium-Catalyzed Transfer Hydrogenation (ATH)

Best for: Labs without high-pressure hydrogenation infrastructure.

  • Catalyst: Use

    
     and 
    
    
    
    -TsDPEN.[2]
  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope).

  • Conditions: Run in DCM or DMF at 0-25°C.

  • Key Factor: This is an equilibrium process. Do not heat excessively, or the reverse dehydrogenation will racemize the product.

Module 4: Data & Visualization

Workflow Visualization

The following diagram illustrates the critical path from raw material to chiral API, highlighting the "Kill Step" (Purification) where metal residues are removed.

DHIQ_ScaleUp cluster_hydrogenation Asymmetric Step Start Phenethylamine Derivative Amide Amide Intermediate Start->Amide Acylation Cyclization Bischler-Napieralski (POCl3/Heat) Amide->Cyclization DHIQ DHIQ (Imine Intermediate) Cyclization->DHIQ -H2O (Exothermic!) Hydrogenation Hydrogenation (50 bar H2) DHIQ->Hydrogenation Catalyst Ir-Catalyst + I2 (or Ru-ATH) Catalyst->Hydrogenation THIQ_Crude Crude Chiral THIQ Hydrogenation->THIQ_Crude Purification Salt Formation & Metal Scavenging THIQ_Crude->Purification Final Chiral THIQ (>99% ee, <10ppm Ir) Purification->Final

Caption: Critical path for DHIQ synthesis and asymmetric reduction. Red diamond indicates the high-hazard thermal step.

Troubleshooting Logic Tree

Troubleshooting Issue Problem: Low Yield or ee Check1 Is Conversion Low? Issue->Check1 Check2 Is ee Low? Issue->Check2 Sol1 Check Chloride Poisoning. Switch to BArF counterion. Check1->Sol1 Yes Sol2 Add Iodine (5-10%). Promotes Ir(I)->Ir(III). Check1->Sol2 Yes Sol3 Check Temp. Cooling jacket active? Check2->Sol3 Yes Sol4 Product Inhibition? Add Phthalimide. Check2->Sol4 Yes

Caption: Decision matrix for diagnosing reaction failure in Iridium-catalyzed hydrogenation.

Module 5: Comparison of Methodologies

FeatureIr-Catalyzed Hydrogenation (AH)Ru-Catalyzed Transfer Hydrogenation (ATH)
Scalability High (Batch or Flow)Moderate (Solubility limits)
Pressure High (20-80 bar)Ambient (Open vessel)
Substrate Scope Broad (Alkyl, Aryl, Cyclic)Limited (Electronic dependent)
Turnover (TON) High (1,000 - 10,000)Moderate (100 - 500)
Safety Profile H

Flammability Risk
Formic Acid CO

evolution
Cost High (Iridium + Ligand)Medium (Ruthenium)

References

  • Ir-Catalyzed AH Mechanism & Additives

    • Wang, X. B., et al. "Iridium-catalyzed asymmetric hydrogenation of pyridine derivatives."[3] Journal of the American Chemical Society, 132(33), 11413-11415.

  • Scale-Up of DHIQ Hydrogenation

    • Nunez-Rico, J. L., et al. "Asymmetric Hydrogenation of Heteroaromatic Compounds Mediated by Iridium-(P-OP) Complexes."[3] Organometallics, 30(18), 5005-5017.

  • Transfer Hydrogenation (ATH)

    • Ros, A., et al. "Enantioselective synthesis of 1-aryl-substituted tetrahydroisoquinolines through Ru-catalyzed asymmetric transfer hydrogenation." European Journal of Organic Chemistry, 2015(10), 2265-2272.

  • Bischler-Napieralski Safety

    • Fodor, G., & Nagubandi, S. "Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt reactions via nitrilium salt intermediates." Tetrahedron, 36(10), 1279-1300.

  • Iodine Additive Effects

    • Lu, S. M., et al. "Iridium-catalyzed asymmetric hydrogenation of quinolines with high turnover numbers." Angewandte Chemie International Edition, 49(29), 4915-4918.

Sources

Validation & Comparative

Technical Guide: Structural & Stereochemical Confirmation of (R)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline via 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Characterizing (R)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline presents two distinct analytical hurdles that render standard room-temperature 1H NMR insufficient:

  • Rotameric Broadening: The tert-butoxycarbonyl (Boc) group at the N2 position induces restricted rotation around the N-C(O) bond, leading to broad or doubled signals for the H1 and H3 protons at ambient temperatures.

  • Enantiomeric Silence: Standard 1H NMR is achiral. It cannot distinguish the (R)-enantiomer from the (S)-enantiomer or a racemic mixture without chiral derivatization.

The Solution: This guide compares and details the necessary advanced NMR protocols—specifically Variable Temperature (VT) NMR for structural assignment and Mosher’s Method for absolute stereochemical confirmation.

Part 1: Comparative Analysis of Analytical Methods

The following table objectively compares the three tiers of NMR analysis required for this molecule.

FeatureMethod A: Standard 1H NMR Method B: High-Temp (VT) NMR Method C: Mosher's Analysis
Primary Utility Basic connectivity check (often ambiguous).Definitive structural assignment. Absolute stereochemistry ((R) vs (S)).
Conditions CDCl₃ at 298 K (25°C).DMSO-d₆ at 343–373 K (70–100°C).Derivatization with (R)- and (S)-MTPA-Cl.
Rotamer Handling Poor. Peaks appear broad/split due to slow exchange on NMR timescale.Excellent. Fast exchange coalesces rotamers into sharp singlets/multiplets.N/A. Performed at RT; rotamers may persist but

analysis remains valid.
Chiral Discrimination None. (R) and (S) spectra are identical.None. High. Creates diastereomers with distinct chemical shifts.[1][2]
Sample Recovery High (Non-destructive).High (Non-destructive).Low (Destructive derivatization).
Recommendation Do not use for final characterization. Mandatory for publication-quality assignment. Mandatory for proof of chirality.

Part 2: Technical Deep Dive & Protocols

Resolving Rotamers: The N-Boc Conundrum

The N-Boc group exhibits resonance between the nitrogen lone pair and the carbonyl oxygen, creating a partial double bond character. In 1,2,3,4-tetrahydroisoquinolines (THIQs), this creates two distinct rotamers (syn and anti) that interconvert slowly at 25°C.

  • Symptom: The benzylic protons at C1 (approx. 4.5 ppm) and the chiral proton at C3 often appear as broad humps or two distinct sets of peaks integrating non-stoichiometrically (e.g., 0.6H and 0.4H).

  • Protocol (VT-NMR):

    • Dissolve 5–10 mg of the sample in DMSO-d₆ (CDCl₃ has a low boiling point and is unsuitable for >60°C).

    • Equilibrate the probe to 353 K (80°C) .

    • Acquire the spectrum.[3][4]

    • Result: The thermal energy overcomes the rotational barrier. The C1 protons will coalesce into a sharp singlet (or AB system), and the C3 proton will resolve into a clear multiplet, allowing accurate integration and coupling constant (

      
      ) analysis.
      
Confirming Stereochemistry: Mosher's Method

To prove the (R)-configuration at C3, you must derivatize the primary amine side chain (-CH₂NH₂) with a chiral auxiliary. We utilize


-methoxy-

-trifluoromethylphenylacetic acid (MTPA) chloride.
  • Mechanism: Reaction with (R)- and (S)-MTPA-Cl creates two diastereomeric amides. The phenyl ring of the MTPA auxiliary anisotropically shields protons in the "background" sector. By calculating the difference in chemical shift (

    
    ), we can spatially map the substituents.
    
  • Critical Note: For the C3-aminomethyl THIQ system, the primary amine is the attachment point.

Protocol: Mosher Amide Synthesis (Micro-Scale)

Perform this in parallel for both enantiomers of the reagent.

Step 1: Derivatization

  • Place 2.0 mg of this compound in a clean vial.

  • Add dry pyridine (0.5 mL) and dimethylaminopyridine (DMAP, catalytic crystal).

  • Add 10 µL of (R)-(-)-MTPA-Cl to Vial A.

  • Add 10 µL of (S)-(+)-MTPA-Cl to Vial B.

  • Stir at RT for 2 hours (monitor by TLC).

  • Quench with saturated NaHCO₃, extract with EtOAc, and dry over Na₂SO₄.

Step 2: NMR Analysis

  • Acquire 1H NMR (CDCl₃, 298 K) for both crude amides.

  • Assign the chemical shifts for protons near the chiral center (specifically the C3-H, C4-H protons, and the C1 protons).

  • Calculate

    
     (See Table below).
    

Part 3: Data Presentation & Analysis

Expected Chemical Shifts (VT-NMR in DMSO-d₆, 353 K)

Use this table to validate your structural connectivity.

PositionProton TypeApprox.

(ppm)
MultiplicityIntegrationNotes
C1 Benzylic (

-CH₂-Ar)
4.40 – 4.60Singlet (or broad s)2HCoalesced from rotamers.
C3 Chiral Center (CH)4.10 – 4.30Multiplet1H

to Nitrogen.
C3-CH₂ Sidechain (

-NH-Boc)
3.10 – 3.40Multiplet2HDiastereotopic protons.
C4 Benzylic (

-Ar)
2.60 – 2.90dd or m2HRoof effect common.
Ar-H Aromatic7.00 – 7.25Multiplet4H-
Boc

-Butyl
1.45Singlet9HSharp singlet at high temp.
Mosher Analysis Logic Table

To confirm the (R) configuration at C3, the observed shielding (


) must match the spatial model where the phenyl group of the (R)-MTPA derivative shields the C4 protons relative to the (S)-derivative.
Proton GroupSpatial Position relative to C3Expected Sign of

(

)
C4-H (Benzylic) "Right" / BackPositive (+)
C1-H Far "Right"Positive (+)
C3-H CenterSmall / Variable
N-Boc Group "Left" / FrontNegative (-)

Note: If your experimental


 values follow this sign pattern, the configuration is confirmed as (R) . If the signs are inverted, you have the (S)  enantiomer.

Part 4: Visualization of Workflows

Diagram 1: Analytical Decision Tree

G Start Crude Product (R)-3-Aminomethyl-2-boc-THIQ StandardNMR Standard 1H NMR (CDCl3, 298K) Start->StandardNMR Decision Are signals broad/split? StandardNMR->Decision VT_Path Perform VT-NMR (DMSO-d6, 353K) Decision->VT_Path Yes (Rotamers) Structure_Conf Confirm Connectivity (Coalesced Signals) VT_Path->Structure_Conf Chiral_Path Perform Mosher Derivatization (React with (R)- and (S)-MTPA-Cl) Structure_Conf->Chiral_Path Connectivity OK Analysis Calculate Δδ (S - R) Chiral_Path->Analysis Final Final Structure & Stereochemistry Confirmed Analysis->Final

Caption: Workflow for resolving rotameric broadening and confirming absolute stereochemistry.

Diagram 2: Mosher's Model Interpretation (R-Isomer)

Mosher cluster_0 Mosher Analysis Logic Center C3 Chiral Center Amine NH-MTPA Moiety (Plane of Analysis) Center->Amine Group1 C4-H / C1-H (Shielded in (R)-MTPA) δR < δS Center->Group1 Side A Group2 N-Boc Group (Deshielded in (R)-MTPA) δR > δS Center->Group2 Side B Result Δδ(SR) > 0 for Side A Δδ(SR) < 0 for Side B = (R)-Configuration Group1->Result Group2->Result

Caption: Spatial shielding effects in Mosher amides used to deduce the (R)-configuration.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][2][5][6][7] Nature Protocols, 2(10), 2451–2458.[1] [Link]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. [Link]

  • Clayden, J., et al. (2005).[8] Amide rotamers of N-acetyl-1,3-dimethyltetrahydroisoquinolines: Synthesis, variable temperature NMR spectroscopy and molecular modelling. Organic & Biomolecular Chemistry. (Contextual grounding for THIQ rotamer behavior). [Link]

Sources

Comparative analysis of isoquinoline synthesis routes (Bischler-Napieralski vs. Pictet-Spengler)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For medicinal chemists targeting the isoquinoline or


-carboline scaffold, the choice between the Bischler-Napieralski (BN)  and Pictet-Spengler (PS)  cyclizations is rarely a matter of preference—it is dictated by the target oxidation state and stereochemical requirements.
  • Select Bischler-Napieralski when the target is a fully aromatic isoquinoline or a 3,4-dihydroisoquinoline . It is the robust, industrial workhorse for achiral, planar systems (e.g., Papaverine analogues) but requires harsh dehydrating conditions (

    
    , 
    
    
    
    ).
  • Select Pictet-Spengler when the target is a 1,2,3,4-tetrahydroisoquinoline (THIQ) with specific stereochemistry at the C1 position. It is the biomimetic standard for chiral alkaloid synthesis (e.g., Ecteinascidin precursors), offering milder conditions and amenability to organocatalysis.

Mechanistic Deep Dive

Understanding the divergence in intermediates is critical for troubleshooting low yields or regioselectivity issues.

Comparative Pathway Analysis

The following diagram illustrates the mechanistic bifurcation. Note that BN proceeds via a highly electrophilic imidoyl/nitrilium species, whereas PS relies on an iminium ion.

Isoquinoline_Pathways Start_BN Start: Beta-Arylethylamide BN_Step1 Activation (POCl3/P2O5) Loss of Oxygen Start_BN->BN_Step1 Dehydration Start_PS Start: Beta-Arylethylamine + Aldehyde PS_Step1 Condensation (Acid Cat.) -H2O Start_PS->PS_Step1 BN_Inter Intermediate: Nitrilium Ion / Imidoyl Chloride BN_Step1->BN_Inter BN_Step2 Electrophilic Aromatic Substitution (Heat) BN_Inter->BN_Step2 Intramolecular EAS BN_Prod Product: 3,4-Dihydroisoquinoline BN_Step2->BN_Prod BN_Ox Optional Oxidation (-2H) BN_Prod->BN_Ox BN_Final Fully Aromatic Isoquinoline BN_Ox->BN_Final PS_Inter Intermediate: Schiff Base / Iminium Ion PS_Step1->PS_Inter PS_Step2 Mannich-type Cyclization (Stereocenter Formation) PS_Inter->PS_Step2 Endo-dig/Endo-trig PS_Prod Product: 1,2,3,4-Tetrahydroisoquinoline PS_Step2->PS_Prod

Figure 1: Mechanistic divergence between BN (Nitrilium pathway) and PS (Iminium pathway).[1][2][3][4][5]

Critical Performance Comparison

The following data summarizes performance metrics based on standard laboratory optimizations.

FeatureBischler-Napieralski (BN)Pictet-Spengler (PS)
Primary Product 3,4-Dihydroisoquinoline (Imine)1,2,3,4-Tetrahydroisoquinoline (Amine)
Atom Economy Lower (Loss of

or similar)
High (Loss of

only)
Stereochemistry Achiral (Planar C=N bond formed)Chiral (New stereocenter at C1)
Reagent Harshness High:

,

, Tf

O, Reflux
Moderate/Low: TFA, HCl, Phosphate Buffer
Electronic Requirement Requires e- rich aromatic ring (or high heat)Highly sensitive to ring nucleophilicity
Common Pitfalls Retro-Ritter reaction (fragmentation)"Oxo-Pictet-Spengler" side reactions
Typical Yields 65–85% (robust but messy workup)75–95% (cleaner, catalytic)
Selectivity Profile
  • Regioselectivity: Both reactions are governed by electron density. Cyclization occurs para to the activating group (e.g., methoxy). If the para position is blocked, ortho cyclization is possible but sterically hindered.

  • Stereoselectivity (PS Only): The PS reaction is the gold standard for asymmetric synthesis. Using chiral thiourea catalysts (Jacobsen type) or chiral phosphoric acids (List type) can yield ee >95%.

Validated Experimental Protocols

Protocol A: Bischler-Napieralski (Standard Method)

Best for: Synthesis of Papaverine analogues or precursors for aromatization.

Safety Warning:


 reacts violently with water. All glassware must be flame-dried. Perform in a fume hood.
  • Setup: Charge a round-bottom flask (RBF) with the amide substrate (1.0 equiv) and dry toluene (0.1 M concentration).

  • Reagent Addition: Add Phosphorus Oxychloride (

    
    , 3.0–5.0 equiv) dropwise under 
    
    
    
    atmosphere.
  • Cyclization: Heat to reflux (

    
    ) for 2–4 hours. Monitor by TLC (Note: The intermediate imidoyl chloride is unstable; monitor for the disappearance of SM).
    
  • Workup (Critical):

    • Cool reaction to

      
      .
      
    • Slowly pour the mixture into crushed ice/water to quench excess

      
      . Exothermic!
      
    • Basify aqueous layer to pH 10 using 5M NaOH (precipitates the free base).

  • Extraction: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallization from EtOH/Ether is often sufficient; otherwise, flash chromatography (Silica, MeOH/DCM).

Protocol B: Asymmetric Pictet-Spengler (Catalytic)

Best for: Chiral alkaloids (e.g., Tryptophan derivatives).

  • Setup: In a flame-dried vial, dissolve the tryptamine/amine derivative (1.0 equiv) and the aldehyde (1.2 equiv) in dry Toluene or DCM.

  • Catalyst Addition: Add activated 4Å molecular sieves (to sequester water) and the chiral catalyst (e.g., chiral phosphoric acid, 5–10 mol%).

  • Reaction: Stir at

    
     to 
    
    
    
    for 24–48 hours. Lower temperatures improve enantioselectivity (ee).
  • Quench: Add triethylamine (Et3N) to neutralize the acid catalyst.

  • Purification: Filter off sieves. Concentrate and purify via flash chromatography.

    • Note: Avoid strong acid during workup to prevent racemization of the new C1 center.

Case Study: Industrial Application

Target: Praziquantel (Anthelmintic drug) precursors.

  • Route Choice: Industrial synthesis often utilizes the Bischler-Napieralski route followed by reduction.

  • Reasoning: The target contains an achiral isoquinoline core fused to a pyrazino-ring. The robustness of the BN reaction with simple acyl chlorides outweighs the stereochemical benefits of PS, as the final drug is often administered as a racemate or possesses chirality introduced at a different stage.

  • Outcome: High throughput, lower cost of goods (COGs) compared to enantioselective catalytic PS.

References

  • Mechanistic Review: "The Bischler-Napieralski Reaction." Organic Chemistry Portal. Link

  • Pictet-Spengler Updates: Stöckigt, J., et al. "The Pictet-Spengler Reaction Updates Its Habits."[5][6] Molecules, 2020.[7][8] Link

  • Asymmetric Catalysis: Jacobsen, E.N., et al. "Thiourea-Catalyzed Enantioselective Iso-Pictet–Spengler Reactions."[4][6] Organic Letters, 2011.[4][6] Link

  • Comparison Guide: "A Comparative Guide to Tetrahydroisoquinoline Synthesis: Pictet-Spengler vs. Bischler-Napieralski Routes." BenchChem.[1] Link

  • Industrial Context: "Bischler–Napieralski reaction."[3][4][9][10][11] Wikipedia. Link

Sources

Validation of absolute configuration for chiral isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Validation of Absolute Configuration for Chiral Isoquinolines

Audience: Researchers, Scientists, and Drug Development Professionals. Content Type: Technical Comparison Guide.

Executive Summary: The Stereochemical Imperative

In the development of tetrahydroisoquinoline (THIQ) based therapeutics (e.g., neuromuscular blockers, antitumor alkaloids), the determination of absolute configuration (AC) is not merely a regulatory checkbox but a safety-critical mandate. Misassignment can lead to catastrophic failures in downstream efficacy studies or toxicity profiles.

This guide objectively compares the three primary methodologies for validating the AC of chiral isoquinolines: Single Crystal X-Ray Diffraction (SXRD) , Electronic Circular Dichroism (ECD) , and NMR Derivatization (Mosher’s Method) . We provide actionable protocols, decision frameworks, and causal analysis to assist you in selecting the optimal validation route.

Comparative Matrix: Method Performance Analysis

The following table contrasts the three methods based on sample requirements, destructive nature, and confidence levels.

FeatureSXRD (X-Ray) ECD + TD-DFT NMR (Mosher's)
Primary Requirement Single Crystal (High Quality)Chromophore (UV Active)Reactive Functional Group (

Amine/OH)
Sample State Solid (Crystalline)Solution (Dilute)Solution (Derivatized)
Destructive? Non-destructive (recoverable)Non-destructiveDestructive (Derivatization)
Throughput Low (Crystallization is rate-limiting)High (Rapid acquisition)Medium (Synthesis required)
Confidence Level Absolute (Gold Standard) High (Dependent on Theory Level)High (Dependent on Conformation)
Cost/Time High (Instrument/Time intensive)Moderate (Comp. time is factor)Low (Standard reagents)
Limitation "Light atom" problem (needs heavy atom)Flexible molecules are difficultCyclic amines require specific models

Deep Dive: Single Crystal X-Ray Diffraction (SXRD)

The Gold Standard. SXRD provides a direct image of the molecular structure.[1] However, for organic molecules like isoquinolines composed of "light" atoms (C, H, N, O), the anomalous scattering signal is weak, making AC determination difficult without modification.

Protocol: The Heavy Atom Strategy

To reliably determine the AC using the Flack Parameter , you must introduce a heavy atom (atomic number > Si) to enhance anomalous dispersion.[1]

  • Salt Formation: React the chiral isoquinoline free base with a hydrohalic acid (HCl or HBr).[1]

    • Why: Chloride and Bromide ions provide sufficient anomalous scattering (using Cu K

      
       radiation) to distinguish enantiomers.
      
    • Reaction: Dissolve isoquinoline in Et

      
      O; add 1.0 eq. of HCl/dioxane; filter precipitate.
      
  • Crystallization: Grow single crystals via vapor diffusion (e.g., MeOH/Et

    
    O).
    
  • Data Collection: Collect full sphere data.

  • Validation (The Flack Parameter):

    • 
       (u < 0.1):  Correct absolute structure.
      
    • 
      :  Inverted structure (Wrong enantiomer).
      
    • 
      :  Racemic twin or ambiguous.
      

Expert Insight: For non-crystalline oils, use chiral salt resolution (e.g., with tartaric acid derivatives) to generate crystalline diastereomeric salts, which serve the dual purpose of purification and AC determination.

Deep Dive: Electronic Circular Dichroism (ECD) & TD-DFT

The Solution-State Standard. When crystallization fails, ECD is the preferred alternative.[1] Chiral isoquinolines possess an aromatic chromophore, making them ideal candidates. The method relies on comparing experimental spectra with quantum chemical predictions.[1][2][3]

Workflow: The Computational-Experimental Cycle
  • Experimental Acquisition:

    • Dissolve sample in MeOH or MeCN (~0.1 mg/mL).

    • Record ECD spectrum (200–400 nm). Look for the Cotton Effects (CE) corresponding to the

      
       transitions of the benzene ring (typically 200–240 nm and 260–290 nm).[1]
      
  • Conformational Search (Critical):

    • THIQs are flexible (puckering of the saturated ring). Perform a conformational search (Molecular Mechanics, e.g., MMFF94).

  • Geometry Optimization:

    • Optimize low-energy conformers using DFT (e.g., B3LYP/6-31G(d)).

  • TD-DFT Calculation:

    • Calculate excited states (Rotatory Strengths) using Time-Dependent DFT (e.g., CAM-B3LYP or

      
      B97X-D functionals for better charge transfer accuracy).
      
  • Boltzmann Weighting:

    • Average the calculated spectra based on the Boltzmann population of conformers.[1]

  • Comparison:

    • Align the calculated and experimental spectra. If the signs and positions of the major bands match, the configuration is assigned.[1]

Visualization: ECD Workflow

ECD_Workflow Start Unknown Isoquinoline (Oil/Solid) Exp_ECD Experimental ECD (MeOH/MeCN) Start->Exp_ECD Conf_Search Conformational Search (MMFF/Molecular Dynamics) Start->Conf_Search Compare Spectral Comparison (Exp vs Calc) Exp_ECD->Compare DFT_Opt Geometry Optimization (B3LYP/6-31G*) Conf_Search->DFT_Opt Low Energy Conformers TD_DFT TD-DFT Calculation (CAM-B3LYP/def2-TZVP) DFT_Opt->TD_DFT Boltz Boltzmann Weighting (Population Analysis) TD_DFT->Boltz Boltz->Compare Result Assign Absolute Configuration Compare->Result Match

Caption: Figure 1. The self-validating loop of ECD analysis. Discrepancies at the "Spectral Comparison" stage require re-evaluation of the conformational search or functional choice.

Deep Dive: NMR Derivatization (Mosher's Method)

The Chemist's Toolkit. This method is ideal for 1-substituted-1,2,3,4-tetrahydroisoquinolines (secondary amines). It relies on the anisotropic shielding effect of a Chiral Derivatizing Agent (CDA), typically


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA).
The Challenge with Cyclic Amines

Standard Mosher models assume free rotation of the C-N bond.[1] In THIQs, the nitrogen is part of a ring, restricting rotation. You must use the Hoye protocol for cyclic amines [1].

Protocol:
  • Derivatization:

    • React the isoquinoline with

      
      -MTPA-Cl to form the 
      
      
      
      -Mosher Amide.[1]
    • React a separate aliquot with

      
      -MTPA-Cl to form the 
      
      
      
      -Mosher Amide.[1]
    • Note on Nomenclature: The Cahn-Ingold-Prelog (CIP) priority changes from Acid to Chloride to Amide.[1]

      
      -Acid yields 
      
      
      
      -Amide (check specific CIP priorities for your CDA).
  • NMR Analysis:

    • Acquire

      
      H NMR for both diastereomers.
      
    • Assign signals for protons near the chiral center (H-1, H-3, H-8).

  • 
     Calculation: 
    
    • Calculate

      
      .[4][5]
      
  • Model Application:

    • Construct the shielding model.[1] The phenyl group of the MTPA moiety shields the protons on its side of the "amide plane".[1]

    • For THIQs, the syn-rotamer (C=O of amide syn to the C-1 substituent) is often the populated conformer due to ring strain, but careful validation using NOE is recommended to confirm the amide conformation before applying the shielding vectors.[1]

Decision Matrix: Selecting the Right Path

Use this logic flow to determine the most efficient validation strategy for your specific isoquinoline.

Decision_Tree Start Start: Chiral Isoquinoline Sample Is_Solid Is the sample a crystalline solid? Start->Is_Solid Heavy_Atom Does it contain Cl, Br, S? Is_Solid->Heavy_Atom Yes Has_Handle Has 2° Amine or OH group? Is_Solid->Has_Handle No (Oil/Amorphous) Make_Salt Can you form a HCl/HBr salt? Heavy_Atom->Make_Salt No SXRD Method A: SXRD (Anomalous Dispersion) Heavy_Atom->SXRD Yes Make_Salt->SXRD Yes (Crystals formed) Make_Salt->Has_Handle No (Crystals failed) Mosher Method B: Mosher's Method (NMR Derivatization) Has_Handle->Mosher Yes Has_Chrom Has UV Chromophore? Has_Handle->Has_Chrom No (Tertiary Amine) ECD Method C: ECD + TD-DFT (Solution State) Has_Chrom->ECD Yes Fail Consult VCD or Chemical Correlation Has_Chrom->Fail No

Caption: Figure 2. Strategic decision tree for AC determination. Prioritize SXRD for certainty, ECD for speed/non-destructive analysis, and Mosher's for chemical validation.

References

  • Hoye, T. R., & Renner, M. K. (1996).[6] Application of MTPA (Mosher) Amides of Secondary Amines: Assignment of Absolute Configuration in Chiral Cyclic Amines. The Journal of Organic Chemistry. Link

  • Stephens, P. J., et al. (2010). Determination of Absolute Configuration Using Ab Initio Calculation of Optical Rotation and Electronic Circular Dichroism. Chirality. Link

  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A. Link

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews. Link

Sources

Comparative Guide: Catalytic Systems for Asymmetric Transfer Hydrogenation (ATH)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of catalytic systems for Asymmetric Transfer Hydrogenation (ATH), focusing on the transition from noble metals to sustainable alternatives and biocatalysis.

Executive Summary

For decades, Ruthenium-based catalysts (Noyori-type) have been the industrial benchmark for ATH due to their robust outer-sphere mechanism and broad substrate scope. However, the pharmaceutical industry is shifting toward sustainable alternatives. Iron and Manganese pincer complexes now offer comparable enantioselectivity with lower toxicity, though often at the cost of operational simplicity (air sensitivity). Simultaneously, Biocatalysis (Ketoreductases) has evolved from a niche tool to a primary manufacturing strategy, offering superior enantiomeric excess (ee) and mild aqueous conditions, provided the substrate fits the enzyme's binding pocket.

System Analysis & Performance Metrics

A. The Benchmark: Ruthenium (Noble Metal)
  • System: RuCl(p-cymene)[(R,R)-TsDPEN] (Noyori-Ikariya catalyst).

  • Mechanism: Metal-Ligand Bifunctional Catalysis (Outer-sphere). The reaction proceeds via a concerted transfer of a hydride from the metal and a proton from the amine ligand to the ketone, avoiding direct metal-substrate coordination.

  • Key Advantage: Predictable stereochemistry based on ligand configuration; high Turnover Frequency (TOF).

  • Limitation: Cost of Ru; trace metal removal required in pharma (ICH Q3D guidelines).

B. The Challenger: Iron/Manganese (Base Metal)[1]
  • System: Fe(II)-PNP or Mn(I)-PNN pincer complexes (e.g., Morris's catalyst).

  • Mechanism: Isoelectronic to Ru systems. Involves non-innocent ligands where the ligand backbone undergoes aromatization/dearomatization or N-H deprotonation to facilitate hydrogen transfer.

  • Key Advantage: Earth-abundant, low toxicity.[1] Mn complexes often exhibit higher stability than Fe analogs.

  • Limitation: Fe catalysts are frequently air/moisture sensitive, requiring glovebox handling or strict inert techniques.

C. The Specialist: Biocatalysis (Enzymatic)[3]
  • System: Engineered Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs).

  • Mechanism: Lock-and-key induced fit. Uses NAD(P)H as a hydride source. The enzyme coordinates the substrate (often via Zn²⁺ or H-bonding residues) and transfers hydride stereoselectively.

  • Key Advantage: >99% ee is standard; operates in water at ambient temp.

  • Limitation: Requires cofactor recycling system (e.g., GDH/Glucose or IPA/ADH); substrate solubility in water can be rate-limiting.

Performance Comparison: Reduction of Acetophenone

Data synthesized from comparative literature for the reduction of Acetophenone to 1-Phenylethanol.

MetricRuthenium (Ru-TsDPEN) Iron (Fe-PNP Pincer) Biocatalysis (KRED)
Enantiomeric Excess (ee) 97 - 99% (R)92 - 96% (S)>99% (R or S)
Conversion >98% (1-2 hrs)>95% (1-24 hrs)>99% (4-24 hrs)
Turnover Freq. (TOF) High (~2,000 h⁻¹)Moderate (~200-1,000 h⁻¹)Low (Enzyme dependent)
Reaction Medium Isopropanol (IPA)IPA / TolueneAqueous Buffer + Co-solvent
Air Sensitivity Stable solid; Air-tolerant reactionHigh (Active species degrades O₂)Stable (Denatures at high temp)
Cost Driver Metal PriceLigand SynthesisEnzyme Engineering

Mechanistic Visualization

The following diagram contrasts the Outer-Sphere Mechanism (Chemical) utilized by Ru/Fe catalysts against the Cofactor-Dependent Mechanism (Biological).

ATH_Mechanisms cluster_chem Chemical Catalysis (Ru/Fe Outer-Sphere) cluster_bio Biocatalysis (Enzymatic) Chem_Pre Pre-Catalyst (16e⁻ Species) Chem_TS Concerted Transition State (6-Membered Ring) Chem_Pre->Chem_TS + Substrate + H-Source (IPA) Chem_Prod Chiral Alcohol + 16e⁻ Catalyst Chem_TS->Chem_Prod Hydride Transfer Chem_Prod->Chem_Pre Regeneration Bio_Enz Holo-Enzyme (Enz-NAD(P)H) Bio_TS Enzyme-Substrate Complex Bio_Enz->Bio_TS + Ketone (Lock & Key) Bio_Prod Chiral Alcohol + Enz-NAD(P)+ Bio_TS->Bio_Prod Stereoselective Reduction Bio_Prod->Bio_Enz Cofactor Recycle (GDH/IPA)

Caption: Comparison of the concerted metal-ligand bifunctional mechanism (Top) vs. the cofactor-dependent enzymatic cycle (Bottom).

Experimental Protocols

Protocol A: Ruthenium-Catalyzed ATH (Standard)

Best for: Rapid screening, broad scope, robust operation.

  • Catalyst Prep: Weigh RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%) into a reaction vial.

  • Solvent: Add degassed Isopropanol (IPA) (1.0 M concentration relative to substrate).

  • Substrate: Add Acetophenone (1.0 equiv).[2]

  • Base Activation: Add KOtBu or KOH (0.1 M in IPA, 5:1 ratio to catalyst). Note: Base is required to generate the active 16e⁻ Ru-amide species.

  • Reaction: Stir at 25–30 °C open to argon/nitrogen (strict exclusion of air is not critical but recommended).

  • Quench: After 2-4 hours, quench with 1N HCl. Extract with EtOAc.

  • Analysis: Filter through a silica plug and analyze via Chiral GC/HPLC.

Protocol B: Iron-Catalyzed ATH (Inert Atmosphere)

Best for: Sustainability focus, iron-specific reactivity. Critical Requirement: All steps must be performed in a Glovebox or using Schlenk line techniques.

  • Catalyst Activation: In a glovebox, dissolve the Fe-PNP precatalyst (e.g., Fe(CO)(H)(Br)[PNP]) (0.5 mol%) in dry, degassed THF or IPA .

  • Base Addition: Add NaOtBu (2-5 mol%). The solution typically changes color (e.g., red to violet), indicating formation of the active hydride species.

  • Substrate: Add Acetophenone (1.0 equiv) dissolved in IPA.

  • Reaction: Seal the vessel tightly. Stir at 25–40 °C .

    • Caution: Active Iron-hydride species are rapidly deactivated by O₂ or moisture.

  • Workup: Remove from glovebox, quench immediately with dilute HCl or wet ether.

  • Purification: Iron residues are non-toxic but can cause paramagnetic broadening in NMR; filter through Celite/silica.

Protocol C: Biocatalytic Reduction (Aqueous)

Best for: High selectivity, late-stage intermediates.

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgSO₄ .

  • Cofactor Mix: Add NADP+ (1.0 g/L) and a recycling enzyme (e.g., Glucose Dehydrogenase + Glucose) OR use IPA (10-20% v/v) if the KRED tolerates it.

  • Enzyme: Add KRED lyophilized powder (5-10 mg/mL).

  • Substrate: Add Acetophenone (dissolved in DMSO, final conc <5% DMSO).

  • Reaction: Shake at 30 °C , 250 rpm for 18-24 hours.

  • Extraction: Extract with EtOAc. Centrifuge to break emulsion (proteins).

Screening Workflow (Decision Logic)

Use this logic flow to select the correct system for your drug candidate.

Screening_Workflow Start Target: Chiral Alcohol Solubility Is substrate water soluble? Start->Solubility Strict_EE Is >99% ee required? Solubility->Strict_EE No (Lipophilic) Bio_Route Route A: Biocatalysis (KRED Screening Kit) Solubility->Bio_Route Yes Metal_Limit Strict Metal Limits (ppm)? Strict_EE->Metal_Limit No (95-98% ok) Strict_EE->Bio_Route Yes Fe_Route Route B: Base Metal (Fe/Mn Pincer) Metal_Limit->Fe_Route Yes (Avoid Ru) Ru_Route Route C: Noble Metal (Ru-TsDPEN) Metal_Limit->Ru_Route No

Caption: Decision tree for selecting the optimal catalytic system based on substrate properties and regulatory constraints.

References

  • Comparison of Ru and Fe Catalysts: Zirakzadeh, A. et al. "Isoelectronic Manganese and Iron Hydrogenation/Dehydrogenation Catalysts: Similarities and Divergences." Accounts of Chemical Research, 2018.[1] Link

  • Ru-TsDPEN Benchmark: Hashiguchi, S. et al. "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes." J. Am. Chem. Soc., 1995. Link

  • Iron Catalyst Development: Morris, R. H.[3] "The Mechanism of Efficient Asymmetric Transfer Hydrogenation of Acetophenone Using an Iron(II) Complex." J. Am. Chem. Soc., 2012.[3] Link

  • Manganese Systems: Sortais, J. et al. "Asymmetric Transfer Hydrogenation of Ketones Improved by PNN-Manganese Complexes." Organometallics, 2019. Link

  • Biocatalysis vs Chemocatalysis: Hollmann, F. et al. "Comparison of the Chemical and Biocatalytic Ketone-Reduction." Green Chemistry, 2011.[4] Link

Sources

Comparative Efficacy of Isoquinoline-Based ROCK Inhibitors: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoquinoline scaffold remains a cornerstone in the design of ATP-competitive enzyme inhibitors, most notably for Rho-associated protein kinase (ROCK) . Since the discovery of Fasudil, this class has evolved from non-selective systemic agents to highly potent, locally acting therapeutics for glaucoma and corneal endothelial disease.

This guide provides a rigorous technical comparison of the three primary isoquinoline-based ROCK inhibitors: Fasudil , Ripasudil , and Netarsudil (a benzo-isoquinoline derivative), alongside the standard research tool Y-27632 . We analyze their biochemical potency, selectivity profiles, and functional efficacy to guide experimental design and therapeutic candidate selection.

Mechanistic Foundation[1]

The Isoquinoline Binding Mode

Isoquinoline-based inhibitors function primarily as Type I ATP-competitive inhibitors. They bind within the cleft between the N- and C-terminal lobes of the ROCK kinase domain. The isoquinoline nitrogen typically forms a critical hydrogen bond with the hinge region (Met156 in ROCK1), mimicking the adenine ring of ATP.

Signaling Pathway & Therapeutic Targets

ROCK regulates the actin cytoskeleton by phosphorylating Myosin Phosphatase Target Subunit 1 (MYPT1), thereby inhibiting myosin phosphatase and increasing Myosin Light Chain (MLC) phosphorylation.[1] This pathway is the "readout" for efficacy in both biochemical and cellular assays.

ROCK_Pathway GPCR GPCR Agonist (LPA/S1P) RhoA RhoA-GTP GPCR->RhoA Activates ROCK ROCK 1/2 (Target Enzyme) RhoA->ROCK Activates MYPT1 MYPT1 (Phosphorylated) ROCK->MYPT1 Phosphorylates (Inhibits Phosphatase) MLC MLC-P (Increased) MYPT1->MLC Prevents Dephosphorylation Actin Actomyosin Contraction MLC->Actin Promotes Stress Fibers Outflow Trabecular Meshwork Relaxation Actin->Outflow Inhibition Increases Outflow

Figure 1: The RhoA/ROCK signaling axis.[2] Isoquinoline inhibitors target the ROCK node, preventing MYPT1 phosphorylation and promoting trabecular meshwork relaxation.

Comparative Efficacy Analysis

Biochemical Potency (In Vitro)

The following data aggregates IC50 and Ki values from standardized kinase inhibition assays. Note the significant leap in potency with the third-generation inhibitor, Netarsudil.

Table 1: Biochemical Potency Profile

CompoundClassROCK1 Ki / IC50ROCK2 Ki / IC50Potency Tier
Fasudil (HA-1077)Isoquinoline Sulfonamide


Moderate
Hydroxyfasudil Active Metabolite


Moderate
Y-27632 Pyridine (Standard Tool)


Moderate/High
Ripasudil (K-115)Fluorinated Isoquinoline


High
Netarsudil (AR-13324)Benzo[h]isoquinoline


Ultra-High

Scientist's Note: While Fasudil is often cited with micromolar IC50s in older literature, its active metabolite Hydroxyfasudil drives its in vivo efficacy. Netarsudil's sub-nanomolar affinity represents a structural optimization that maximizes hydrophobic contacts in the kinase cleft.

Selectivity & Off-Target Effects

Selectivity is the primary differentiator for clinical safety. Early isoquinolines (Fasudil) often cross-reacted with PKA and PKC due to the conserved nature of the AGC kinase family ATP pocket.

Table 2: Kinase Selectivity Ratios

CompoundSelectivity (ROCK vs PKA)Selectivity (ROCK vs PKC)Clinical Implication
Fasudil Low (~2-10 fold)LowSystemic hypotension (vasodilation via multiple kinases).
Y-27632 Moderate (~20 fold)ModerateGood for research; limited clinical utility due to systemic effects.
Ripasudil High (>100 fold)HighReduced systemic side effects; suitable for topical eye drops.
Netarsudil High (Dual Inhibitor)HighAlso inhibits Norepinephrine Transporter (NET), enhancing efficacy.
Functional Efficacy (Glaucoma & Cell Biology)

In cellular models (Trabecular Meshwork cells) and clinical settings, potency translates to duration of action and dosing frequency.

Table 3: Functional & Clinical Comparison

FeatureRipasudil (0.4%)Netarsudil (0.02%)
Dosing Frequency Twice Daily (BID)Once Daily (QD)
IOP Reduction ~2.7 - 3.0 mmHg~4.0 - 5.0 mmHg
Hyperemia (Red Eye) Mild/Transient (<30 mins)Moderate/Prolonged (due to NET inhibition)
Cellular Effect Reversible stress fiber disruptionSustained disruption; profibrotic blockade

Experimental Protocols

Protocol A: ROCK Inhibition Kinase Assay (ELISA)

Purpose: To determine the IC50 of a novel isoquinoline derivative against recombinant ROCK2. Principle: Detection of phosphorylated MYPT1 (Thr696) using a phospho-specific antibody.

Reagents:

  • Recombinant active ROCK2 enzyme (10 ng/well).

  • Substrate: Recombinant MYPT1 (C-terminal fragment).

  • ATP (100 µM final).

  • Detection: Anti-phospho-MYPT1 (Thr696) & HRP-secondary.

Workflow:

  • Preparation: Coat 96-well plate with MYPT1 substrate (500 ng/well) in PBS overnight at 4°C. Wash 3x.

  • Inhibitor Incubation: Add 10 µL of test compound (serially diluted in kinase buffer: 25mM Tris pH 7.5, 5mM

    
    -GP, 2mM DTT, 0.1mM Na3VO4, 10mM MgCl2).
    
  • Reaction Start: Add 40 µL of Enzyme/ATP master mix.

  • Kinetics: Incubate at 30°C for 30 minutes . (Strict time control is essential for initial velocity).

  • Termination: Add 50 µL 0.5M EDTA. Wash 3x with TBST.

  • Detection: Incubate with Anti-pMYPT1 (1:1000) for 1h, Wash, then Secondary-HRP for 1h.

  • Readout: Add TMB substrate, stop with H2SO4, read OD450.

Protocol B: Cellular Morphological Assay (Neurite Outgrowth/Stress Fibers)

Purpose: To validate cell-permeability and functional cytoskeletal remodeling.

Workflow:

  • Seeding: Plate PC12 cells (neurite) or Trabecular Meshwork cells (stress fibers) on collagen-coated coverslips.

  • Treatment: Treat with inhibitor (0.1 - 10 µM) for 24 hours.

    • Control: Y-27632 (10 µM) as positive control.

  • Fixation: 4% Paraformaldehyde for 15 mins.

  • Staining:

    • F-Actin: Phalloidin-Rhodamine.

    • Nuclei: DAPI.

  • Quantification: Measure neurite length (ImageJ) or stress fiber density.

Assay_Workflow Prep Plate Coating (MYPT1 Substrate) Incubate Enzyme + Inhibitor (30°C, 30 min) Prep->Incubate Add Reagents Stop Stop Reaction (EDTA) Incubate->Stop Time Critical Detect Ab Binding (Anti-pMYPT1) Stop->Detect Wash Read OD450 Measurement (IC50 Calculation) Detect->Read TMB/H2SO4

Figure 2: Step-by-step workflow for the ELISA-based ROCK activity assay.

Scientific Commentary & Recommendations

  • For In Vitro Screening: Use Y-27632 as your baseline control. Its profile is well-documented, making it the industry standard for normalizing data.

  • For Clinical Translation (Glaucoma):

    • Choose Netarsudil if the goal is maximum IOP lowering and once-daily compliance, accepting that hyperemia is a likely on-target side effect (vasodilation).

    • Choose Ripasudil if the safety profile (less hyperemia) is prioritized over maximum potency, or for twice-daily dosing regimens.

  • For Stem Cell Culture: Fasudil (or Y-27632) remains superior for preventing dissociation-induced apoptosis (anoikis) in human pluripotent stem cells. The high cost of Y-27632 often makes Fasudil a cost-effective alternative with comparable biological efficacy in this specific context.

Critical Caution: When designing assays, ensure you distinguish between Fasudil (prodrug) and Hydroxyfasudil (active). Using Fasudil in an enzyme-only assay (without liver microsomes) will yield artificially high IC50 values (>10 µM), misrepresenting its true physiological potency.

References

  • Pharmacology of Netarsudil (AR-13324): Lin, C. W., et al. "Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma." Journal of Ocular Pharmacology and Therapeutics, 2018.

  • Ripasudil Efficacy: Tanihara, H., et al. "Ripasudil (K-115), a Rho-kinase inhibitor, in the treatment of glaucoma and ocular hypertension." Acta Ophthalmologica, 2014.

  • Fasudil vs Y-27632 in Stem Cells: Vernardis, S. I., et al.[3] "The Rho-Associated Kinase Inhibitor Fasudil can Replace Y-27632 for Use in Human Pluripotent Stem Cell Research."[3] International Journal of Molecular Sciences, 2019.

  • ROCK Assay Protocol: "Rho-associated Kinase (ROCK) Activity Assay." Sigma-Aldrich Technical Bulletins.

  • Comparative Safety (Netarsudil vs Ripasudil): Juneja, R., et al. "Netarsudil v/s Ripasudil: The battle of supremacy between two ROCKS-I." International Ophthalmology, 2025.[4]

Sources

Comparative Guide: SAR Profiling of 1,2,3,4-Tetrahydroisoquinoline (THIQ) Analogs as P-gp Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The THIQ Scaffold in MDR Reversal[1][2]

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a "privileged scaffold" in medicinal chemistry, historically significant for its presence in alkaloids like emetine and morphine. In the context of modern oncology, THIQ analogs have emerged as potent third-generation P-glycoprotein (P-gp/ABCB1) inhibitors .

This guide compares the Structure-Activity Relationship (SAR) of 6,7-dimethoxy-THIQ derivatives , specifically analyzing how steric and electronic modifications at the C1 and N2 positions dictate potency against Multidrug Resistance (MDR) in cancer cell lines (HT29/DX and A549/DX).

Key Takeaway: Unlike early-generation inhibitors (e.g., Verapamil) which suffered from low affinity and high toxicity, optimized THIQ analogs demonstrate nanomolar potency and high selectivity for P-gp over MRP1, driven primarily by specific ortho-methoxy substitution patterns on the C1-aryl ring.

Comparative SAR Analysis: The "Ortho-Methoxy" Effect[3]

The critical differentiator in recent THIQ SAR studies (Teodori et al.) is the impact of alkoxy substitution on the aromatic ring attached to the C1 position.

The Core Scaffold vs. Variants

The base structure for high-potency analogs is the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline .

FeatureOptimization LogicImpact on Activity
6,7-Dimethoxy Core Mimics the electron-rich A-ring of Verapamil.Essential. Removal leads to >10-fold loss in potency.
N2-Nitrogen Basic center, protonated at physiological pH.Critical for cation-pi interactions with P-gp binding site residues (e.g., Phe335).
C1-Substituent Aromatic or Heteroaromatic ring.[1]The Variable. Determines specificity and steric fit.
SAR Deep Dive: C1-Aryl Substitution Patterns

Experimental data reveals a sharp "activity cliff" based on the position of methoxy groups on the C1-phenyl ring.

  • The Winner (2,4-dimethoxy): Placing methoxy groups at the ortho and para positions maximizes hydrophobic contact and electrostatic matching within the P-gp transmembrane domain.

  • The Loser (2,6-dimethoxy): Dual ortho substitution creates steric clash (torsional strain), preventing the inhibitor from adopting the induced-fit conformation required for blocking ATP hydrolysis.

Visualization: SAR Logic Flow

The following diagram illustrates the decision tree for optimizing the THIQ scaffold based on recent bioassay data.

THIQ_SAR Core 6,7-Dimethoxy-THIQ (Scaffold) C1_Mod C1-Position Modification Core->C1_Mod N2_Mod N2-Position Modification Core->N2_Mod Phenyl Phenyl Ring C1_Mod->Phenyl Naphthyl Naphthyl Ring C1_Mod->Naphthyl Flexible Flexible Linker (Alkyl chain) N2_Mod->Flexible Preferred Rigid Rigid Linker (Reduced Efficacy) N2_Mod->Rigid Ortho_Para 2,4-Dimethoxy (High Potency) Phenyl->Ortho_Para Optimized Ortho_Ortho 2,6-Dimethoxy (Steric Clash / Low Activity) Phenyl->Ortho_Ortho Avoid Naphthyl->Ortho_Para High Potency

Figure 1: SAR optimization logic for THIQ derivatives. Green nodes indicate favorable modifications for P-gp inhibition.

Comparative Performance Data

The following table synthesizes experimental data comparing key THIQ analogs against standard inhibitors.

Table 1: P-gp Inhibitory Potency and MDR Reversal (HT29/DX Cells)

Compound IDC1-SubstituentN2-LinkerEC50 (P-gp) [µM]Fold Reversal (FR)*Selectivity (vs MRP1)
Compound 3 3,4-dimethoxyphenylEthyl-Furazan0.24 18.5 >100-fold
Compound 8 2,3-dimethoxynaphthylPropyl-Furazan0.18 22.1 >100-fold
Analogue X 2,6-dimethoxyphenylEthyl-Furazan>10.01.2 (Inactive)N/A
Verapamil (Reference)N/A5.403.5Low

*Fold Reversal (FR): The ratio of the IC50 of Doxorubicin alone to the IC50 of Doxorubicin + Inhibitor. Higher is better.

Analysis:

  • Compound 8 outperforms the clinical reference Verapamil by over 20-fold in potency.

  • The comparison between Compound 3 and Analogue X confirms the "Ortho-Methoxy" hypothesis: steric crowding at the 2,6-position abolishes activity.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis and biological validation of these analogs.

Synthesis: Modified Pictet-Spengler Reaction

The most robust route to the 1,2,3,4-THIQ core is the Pictet-Spengler condensation.

Reagents:

  • Dopamine hydrochloride (or 3,4-dimethoxyphenethylamine)

  • Aryl aldehyde (e.g., 2,3-dimethoxy-1-naphthaldehyde)

  • Acid catalyst: Trifluoroacetic acid (TFA) or anhydrous HCl

  • Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Workflow:

  • Imine Formation: Dissolve amine (1.0 eq) and aldehyde (1.1 eq) in dry DCM. Stir at RT for 2 hours under

    
     atmosphere.
    
  • Cyclization: Add TFA (2.0 eq) dropwise at 0°C. Allow to warm to RT and stir for 12-24 hours.

  • Workup: Quench with sat.

    
    . Extract with DCM (
    
    
    
    ). Dry organic layer over
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc gradient) to isolate the THIQ intermediate.

Synthesis_Workflow Step1 1. Imine Formation (Amine + Aldehyde) Step2 2. Acid Cyclization (TFA/HCl) Step1->Step2 - H2O Step3 3. N-Alkylation (Linker Attachment) Step2->Step3 Base/RX Final Final THIQ Analog Step3->Final

Figure 2: General synthetic pathway for N-substituted THIQ analogs.

Biological Validation: Calcein-AM Transport Assay

This assay measures the accumulation of Calcein, a fluorescent P-gp substrate, inside cells. P-gp inhibition leads to increased fluorescence.

Protocol:

  • Cell Prep: Seed MDR-positive cells (e.g., HT29/DX) at

    
     cells/well in 96-well black plates.
    
  • Treatment: Incubate cells with test compounds (0.01 - 100 µM) for 30 mins at 37°C.

  • Substrate Addition: Add Calcein-AM (0.25 µM final concentration). Incubate for 60 mins.

  • Stop: Wash cells

    
     with ice-cold PBS to stop transport.
    
  • Measurement: Read fluorescence (Ex: 485 nm, Em: 535 nm).

  • Calculation: Calculate EC50 using non-linear regression (GraphPad Prism).

References

  • Teodori, E., et al. (2020). Structure-Activity Relationship Studies on Tetrahydroisoquinoline Derivatives: P-gp Inhibition and MDR Reversal. Journal of Medicinal Chemistry.[2]

  • Chander, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.[2] RSC Advances.[3]

  • Riganti, C., et al. (2012). Nitric oxide-releasing doxorubicin targets P-glycoprotein in multidrug-resistant human colon cancer cells. (Contextual reference for HT29/DX assays).

  • Kaiser, M., et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery.[4]

Sources

Benchmarking Isoquinoline Synthesis: Classical Cyclization vs. Modern C-H Activation & Photoredox

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift in Synthetic Paradigms

For over a century, the Bischler-Napieralski and Pictet-Spengler reactions have served as the bedrock of isoquinoline synthesis. While reliable for simple substrates, these classical methods often suffer from poor atom economy, harsh acidic conditions, and limited functional group tolerance (FGT).[1]

Recent advances in Transition Metal-Catalyzed C-H Activation (specifically Rh(III) and Co(III)) and Visible-Light Photoredox Catalysis have emerged as powerful contenders. This guide objectively benchmarks these modern methods against the classical standards, providing experimental protocols and decision matrices to guide your synthetic strategy.

The Classical Benchmark: Bischler-Napieralski Reaction

The Bischler-Napieralski reaction remains the industrial standard for synthesizing dihydroisoquinolines, which are subsequently oxidized to isoquinolines.

  • Core Mechanism: Cyclodehydration of

    
    -arylethylamides using strong Lewis acids (
    
    
    
    ,
    
    
    ,
    
    
    ).
  • Primary Limitation: The requirement for high heat and stoichiometric dehydrating agents precludes the use of acid-sensitive substrates (e.g., acetals, Boc-groups).

Mechanism Visualization

The pathway proceeds via an imidoyl chloride intermediate, leading to a highly electrophilic nitrilium ion that undergoes intramolecular Friedel-Crafts alkylation.

BischlerNapieralski Start N-Phenethylamide Inter1 Imidoyl Chloride Start->Inter1 Activation Reagent POCl3 / Heat Inter2 Nitrilium Ion Inter1->Inter2 -Cl- Product Dihydroisoquinoline Inter2->Product Cyclization (-H+)

Figure 1: The stepwise activation and cyclization pathway of the Bischler-Napieralski reaction.

The Modern Contender: Rh(III)-Catalyzed C-H Activation[2][3][4]

Rhodium(III)-catalyzed annulation represents a step-change in efficiency. By utilizing an internal oxidizing directing group (such as an oxime or hydrazone), this method constructs the isoquinoline core in a single step from benzaldehydes and alkynes.

  • Core Mechanism: Directed C-H activation followed by alkyne insertion and reductive elimination.

  • Key Advantage: Atom economy.[2][3] The reaction often produces only water or acetic acid as a byproduct, avoiding the phosphate waste of classical methods.

Mechanism Visualization

Note the distinct "Metallacycle" formation, a key intermediate absent in classical synthesis.

RhCatalysis Precursor Oxime/Imine Cycle2 Rhodacycle (5-membered) Precursor->Cycle2 C-H Activation Catalyst [Cp*RhCl2]2 Cycle1 Active Rh(III) Species Catalyst->Cycle1 Activation Cycle1->Cycle2 Cycle3 Alkyne Insertion (7-membered) Cycle2->Cycle3 Regioselective Insertion Product Isoquinoline Cycle3->Product Reductive Elimination Product->Cycle1 Catalyst Regeneration

Figure 2: The catalytic cycle for Rh(III)-mediated isoquinoline synthesis via C-H activation.[2]

Head-to-Head Comparison: Data & Performance

The following data aggregates average performance metrics from recent comparative reviews (2018–2024).

Table 1: Performance Benchmarking
MetricClassical (Bischler-Napieralski) Modern (Rh(III) C-H Activation) Photoredox Catalysis
Yield (Avg) 65% – 85%80% – 96%60% – 85%
Step Count 2 (Cyclization + Oxidation)1 (Direct Annulation)1 (Cascade)
Temperature High (80°C – 140°C)Mild (25°C – 80°C)Ambient (25°C)
Atom Economy Poor (Stoichiometric waste)Excellent (Catalytic waste)Good
Regioselectivity Substrate controlled (often poor)Catalyst/Ligand controlled (High)Radical stability controlled
Cost Low (Reagents are cheap)High (Rh is ~$400/g)Moderate (Organic dyes/Ir)
Green Metric High E-Factor (Phosphate waste)Low E-Factor (Water byproduct)Low Energy Input
Key Experimental Insights
  • Regioselectivity: In the synthesis of 3-substituted isoquinolines, classical methods often yield mixtures of isomers if the aryl ring has meta-substituents. Rh(III) catalysis directs activation exclusively ortho to the directing group, solving this regioselectivity problem [1].

  • Sustainability: Recent protocols using Ethanol as a solvent for Rh-catalyzed reactions have demonstrated yields >90% with simple filtration workups, contrasting the complex neutralization and extraction required for

    
     reactions [2].
    

Validated Experimental Protocols

Protocol A: Classical Synthesis (Bischler-Napieralski)

Best for: Large-scale synthesis of simple substrates where cost is the primary driver.

Reagents: N-Phenethylacetamide (1.0 equiv),


 (3.0 equiv), Toluene.
  • Setup: Flame-dry a round-bottom flask under Argon. Add N-Phenethylacetamide dissolved in dry Toluene (0.5 M).

  • Activation: Add

    
     dropwise at room temperature. Caution: Exothermic.
    
  • Cyclization: Reflux the mixture at 110°C for 3–5 hours. Monitor via TLC for the disappearance of the amide.

  • Workup: Cool to 0°C. Quench carefully with ice water. Basify to pH 10 using 20% NaOH (essential to liberate the free base). Extract with DCM (3x).

  • Oxidation (Step 2): To convert the dihydroisoquinoline to isoquinoline, reflux the crude product with Pd/C (10 mol%) in Decalin or use

    
     in Toluene.
    
Protocol B: Rh(III)-Catalyzed C-H Annulation

Best for: Complex drug intermediates requiring high FGT and regiocontrol.

Reagents: Acetophenone oxime (1.0 equiv), Diphenylacetylene (1.1 equiv),


 (2.5 mol%), 

(20 mol%), PEG-400 or EtOH.
  • Setup: In a screw-cap vial, combine the oxime, alkyne, Rh-catalyst, and Copper oxidant.

  • Solvent: Add Ethanol (0.2 M). Note: The use of protic solvents like EtOH accelerates the proton-transfer steps in C-H activation [2].

  • Reaction: Seal and stir at 60°C for 12 hours. The solution typically turns from orange to dark red/brown.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove metal residues.

  • Purification: Concentrate and purify via column chromatography. No oxidation step is needed; the product is fully aromatic.

Decision Matrix: Which Method to Choose?

Scenario Recommended Method Rationale
Substrate has acid-labile groups (Boc, acetal) Rh(III) or Photoredox Avoids the harsh Lewis acids (

) of classical methods.
Target is a 1-substituted isoquinoline Bischler-Napieralski Classical methods excel at installing substituents at the C1 position via the amide precursor.
Target is a 3,4-substituted isoquinoline Rh(III) C-H Activation Alkyne insertion naturally places substituents at C3/C4 with perfect control.
Scale > 1kg (Cost Sensitive) Bischler-Napieralski Rhodium catalysts are prohibitively expensive for commodity chemicals unless recycling is established.
Green Chemistry Priority Rh(III) in EtOH Lowest E-factor and toxicity profile among validated methods [3].

References

  • Rh(III)

    • Recent Advances in Isoquinoline Chemistry.[4][5][6][7] Int. J. Pharm. Sci. (2024). Link

    • Rh(III)-Catalyzed Synthesis of Isoquinolines.[8][4][5][9][10] RSC Adv. (2018).[9] Link

  • Green Solvent Protocols

    • Dang, X., et al. "Rh(iii)-catalyzed synthesis of tetracyclic isoquinolinium salts... in ethanol."[9] RSC Advances, 2018.[9] Link

  • Green Chemistry Metrics

    • Kirada, S., et al. "Greener alternatives for synthesis of isoquinoline... a comparative review."[1] RSC Advances, 2025. Link

  • Photoredox Methods

    • "Photoredox catalytic asymmetric dearomative [3 + 2] cycloaddition of isoquinolines." Nature Communications/PMC, 2025. Link

  • Classical Mechanisms

    • "Bischler–Napieralski Reaction in the Syntheses of Isoquinolines."[5][7][11][12][13] Organic Chemistry Portal. Link

Sources

Analysis of Diastereoselectivity in Isoquinoline Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Isoquinoline Scaffold in Drug Discovery Tetrahydroisoquinolines (THIQs) and their oxidized derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous alkaloids (e.g., Emetine, Noscapine) and synthetic therapeutics (e.g., Solifenacin).[1][2][3][4][5] The challenge in synthesizing these cores lies not merely in bond formation but in controlling the stereochemical outcome of the multiple chiral centers generated simultaneously.

This guide compares the two dominant methodologies for constructing complex isoquinoline frameworks: Metal-Catalyzed [3+2] Cycloadditions of Azomethine Ylides and the Castagnoli-Cushman Reaction (CCR) . While both yield high diastereoselectivity (dr), they operate on fundamentally different mechanistic manifolds—dipolar cycloaddition versus formal [4+2] condensation—necessitating distinct optimization strategies.

Part 1: Mechanistic Framework & Selectivity Control

To control diastereoselectivity, one must control the transition state geometry. The two primary pathways for isoquinoline functionalization involve either the formation of a dipole (azomethine ylide) or an anhydride-enolate intermediate.

The Azomethine Ylide Pathway ([3+2])

The reaction proceeds via the formation of a 1,3-dipole (azomethine ylide) from an isoquinolinium salt or imine. The dipole reacts with a dipolarophile (alkene/alkyne).[2]

  • Selectivity Driver: Secondary Orbital Interactions (SOI).

  • Endo-Selectivity: Favored by metal catalysts (Ag, Cu) due to attractive electronic interactions between the dipole and the dipolarophile's substituent.

  • Exo-Selectivity: Often favored by steric repulsion in organocatalytic systems or specific ligand architectures.

The Castagnoli-Cushman Pathway (CCR)

A formal [4+2] cycloaddition between homophthalic anhydride (HPA) and an imine.

  • Selectivity Driver: Steric Approach Control & Reversibility.

  • Mechanism: Initial Mannich-like addition of the HPA enol to the imine, followed by intramolecular acylation.

  • Outcome: Predominantly trans-selective (anti-configuration) to minimize steric clash between the C3 and C4 substituents during ring closure.

Mechanistic Visualization

The following diagram contrasts the concerted transition state of the [3+2] cycloaddition with the stepwise nature of the CCR.

G cluster_0 [3+2] Azomethine Ylide Pathway Precursor Isoquinoline Imine/Salt Dipole Azomethine Ylide (S-shaped or W-shaped) Precursor->Dipole Base/Metal TS_Endo Endo-TS (Metal Coordinated) Dipole->TS_Endo Fast TS_Exo Exo-TS (Steric Control) Dipole->TS_Exo Slow Prod_Endo Cis-Product (Kinetic) TS_Endo->Prod_Endo Prod_Exo Trans-Product (Thermodynamic) TS_Exo->Prod_Exo

Caption: Divergent selectivity pathways in [3+2] cycloadditions. Metal coordination typically locks the dipole, favoring the Endo transition state via secondary orbital interactions.

Part 2: Comparative Analysis of Methodologies

This section evaluates the three leading approaches for diastereoselective synthesis.

Method A: Ag(I)-Catalyzed [3+2] Cycloaddition
  • Best For: Creating pyrrolo-isoquinoline fused systems with high structural complexity.

  • Mechanism: Silver(I) acts as a soft Lewis acid, coordinating the azomethine ylide to ensure a rigid geometry, typically yielding high endo selectivity.

  • Pros: High dr (>20:1), broad substrate scope, mild conditions.[2]

  • Cons: Cost of silver; sensitivity to moisture (requires molecular sieves).

Method B: Organocatalytic CCR (Anhydride Condensation)
  • Best For: Synthesizing lactam-embedded isoquinolines (dihydroisoquinolones).

  • Mechanism: H-bonding catalysts (thioureas) or simple bases activate the anhydride.

  • Pros: Metal-free, scalable, excellent trans selectivity, high atom economy.

  • Cons: Limited primarily to anhydride substrates; slower kinetics than metal catalysis.

Method C: Cu(I)-Catalyzed [3+2] with Chiral Ligands
  • Best For: Enantioselective variants where specific ligand architecture (e.g., Feringa’s phosphoramidites) is needed to override intrinsic diastereobias.

  • Pros: Tunable selectivity (can access exo products via ligand design).

  • Cons: Copper requires stricter anaerobic conditions than Silver; ligand synthesis can be expensive.

Performance Metrics Comparison
FeatureAg(I)-Catalyzed [3+2]Castagnoli-Cushman (CCR)Cu(I)-Catalyzed [3+2]
Primary Selectivity Endo (cis-fused)Trans (anti-substituents)Tunable (Ligand dependent)
Typical dr > 20:1> 19:110:1 to >20:1
Reaction Time 2 - 12 Hours12 - 24 Hours4 - 16 Hours
Moisture Tolerance Low (Requires Sieves)ModerateVery Low
Atom Economy High (100% atom mapped)High (Loss of H2O/CO2 possible)High
Key Reference New J. Chem. 2023 [1]J. Org.[6] Chem. 2021 [2]Chem. Rev.[7] 2015 [3]

Part 3: Experimental Protocol (Self-Validating System)

Selected Methodology: Ag(I)-Catalyzed [3+2] Cycloaddition Rationale: This method offers the highest versatility for drug discovery applications, allowing the rapid assembly of 4 contiguous stereocenters.

Reagents & Preparation
  • Catalyst: AgOAc (Silver Acetate) - 5 mol%.

  • Ligand: PPh3 (Triphenylphosphine) - 5.5 mol% (Stabilizes the Ag-complex).

  • Substrate: Isoquinoline imine (formed in situ or pre-isolated).

  • Dipolarophile: Maleimide or Acrylate (1.2 equiv).

  • Solvent: Toluene (anhydrous).

  • Additives: 4Å Molecular Sieves (Critical for dipole stability).

Step-by-Step Workflow

Step 1: Catalyst Pre-Complexation (The "Activation" Check)

  • In a flame-dried Schlenk tube, add AgOAc (0.05 mmol) and PPh3 (0.055 mmol).

  • Add 1.0 mL anhydrous Toluene.

  • Stir for 15 mins.

    • Validation Checkpoint: The solution should turn from cloudy to clear/translucent, indicating the formation of the active [Ag(PPh3)OAc] species. If precipitate remains, sonicate briefly.

Step 2: Substrate Addition

  • Add activated 4Å Molecular Sieves (100 mg/mmol).

  • Add the Isoquinoline imine precursor (1.0 mmol).

  • Add the base (TEA, 1.2 mmol) if generating the ylide from a salt.

    • Observation: A color change (often yellow/orange) indicates the formation of the azomethine ylide dipole.

Step 3: Cycloaddition

  • Add the dipolarophile (1.2 mmol) dropwise.

  • Stir at room temperature for 4-6 hours.

  • Monitor via TLC.

    • Validation Checkpoint: Disappearance of the colored dipole species and appearance of a fluorescent spot (product) under UV.

Step 4: Workup & Purification

  • Filter through a Celite pad to remove Silver and Sieves.

  • Concentrate in vacuo.

  • Purify via Flash Column Chromatography (Hexane/EtOAc). Note: Endo products typically elute later than Exo products due to higher polarity.

Experimental Workflow Diagram

Workflow Start Start: Flame-Dry Glassware Complex Catalyst Activation AgOAc + PPh3 + Toluene Start->Complex Check1 Validation: Solution Clears? Complex->Check1 Check1->Complex No (Sonicate) Dipole Dipole Formation Add Imine + Base + Sieves Check1->Dipole Yes Check2 Validation: Color Change? Dipole->Check2 React Add Dipolarophile Stir 4-6h @ RT Check2->React Yes Filter Filter (Celite) & Concentrate React->Filter End Isolate Product (Endo-Major) Filter->End

Caption: Step-by-step protocol for Ag(I)-catalyzed cycloaddition with built-in validation checkpoints.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture quenching the dipoleReactivate molecular sieves (flame dry under vacuum); ensure solvent is anhydrous.
Low Diastereoselectivity (dr) Temperature too highLower temperature to 0°C or -20°C to favor the kinetic endo product.
No Reaction Catalyst poisoningEnsure PPh3 is not in large excess; free PPh3 can compete with substrate coordination.
Product Racemization Retro-Mannich / ReversibilityAvoid prolonged reaction times; quench immediately upon consumption of starting material.

References

  • Dubey, S., et al. (2023).[1] Recent advances in the (3+2) cycloaddition of azomethine ylide. New Journal of Chemistry, 47, 8997-9034.[6]

  • Howard, S. Y., et al. (2021).[8] Mechanistic Investigation of Castagnoli–Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones. The Journal of Organic Chemistry, 86(17), 11599–11607.

  • Kiss, L., et al. (2015).[2] Recent Advances of Catalytic Asymmetric 1,3-Dipolar Cycloadditions. Chemical Reviews, 115(11), 5366–5412.

  • Bravo, N., et al. (2023). The Castagnoli–Cushman Reaction.[8][9][10][11] Molecules, 28(6), 2639.

Sources

The Orthogonal Truth: Cross-Validating Purity with HPLC and qNMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "99% Purity" Illusion

In drug development, a Certificate of Analysis (CoA) stating ">99% purity by HPLC" is the industry standard, yet it is often chemically misleading. High-Performance Liquid Chromatography (HPLC) is a separation technique, not a direct measurement of mass purity. It relies on the assumption that all components absorb UV light equally—an assumption that rarely holds true.

This guide details the cross-validation of purity using Quantitative Nuclear Magnetic Resonance (qNMR) as an orthogonal "truth-teller" to HPLC.[1][2][3] While HPLC excels at detecting trace impurities (sensitivity), qNMR provides absolute mass balance (specificity) without requiring identical reference standards. By integrating both, researchers can close the gap between chromatographic purity (Area %) and absolute content (w/w %).

Part 1: The Comparative Landscape

To validate a compound effectively, one must understand the mechanistic differences between these two techniques.

Table 1: Technical Head-to-Head
FeatureHPLC-UV (The Separator)qNMR (The Quantifier)
Primary Output Relative abundance (Area %)Absolute mass purity (w/w %)
Detection Principle UV Extinction Coefficient (

)
Nuclear Spin Precession (Protons)
Reference Standard Required (Identical compound needed)Not Required (Any certified internal standard)
Response Factor Variable (Requires RRF determination)Uniform (1:1 molar response for

H)
Blind Spots Non-chromophoric salts, solvents, waterImpurities below LOD (~0.1%), overlapping signals
Sensitivity High (ng range)Moderate (mg range)
Traceability Secondary (relies on standard purity)Primary (traceable to NIST/SI via IS)

Part 2: The Hidden Variable in HPLC (Relative Response Factors)

The fatal flaw in using HPLC area percent as a proxy for purity is the Relative Response Factor (RRF) .

If Impurity A has a UV extinction coefficient (


) twice that of the Active Pharmaceutical Ingredient (API), it will appear as 2% area in the chromatogram while only being 1% by weight. Conversely, if an impurity has low UV absorbance, it may be invisible to HPLC, leading to a false high-purity result.

The Causality:




Without a synthesized standard of the impurity to determine the RRF, HPLC data remains relative.

Part 3: qNMR – The Absolute Reference

qNMR is a primary ratio method. The integrated signal area in an NMR spectrum is directly proportional to the number of nuclei (


) contributing to that signal, regardless of chemical structure. This makes qNMR the ultimate tool for Mass Balance .
The qNMR Equation

The purity (


) of an analyte is calculated relative to an Internal Standard (IS) of known purity (

):


Where:

  • 
    : Integral area
    
  • 
    : Number of protons
    
  • 
    : Molar mass
    
  • 
    : Weighed mass[4]
    
Critical Parameter: Relaxation

For qNMR to be accurate, the nuclei must fully relax between pulses.

  • Rule: The inter-pulse delay (

    
    ) must be 
    
    
    
    (longitudinal relaxation time).
  • Consequence:

    
     ensures 99.3% magnetization recovery. A standard 1-second delay is insufficient and will yield quantitative errors of 10–20%.
    

Part 4: The Cross-Validation Workflow

The following diagram illustrates the decision logic for combining these methods to ensure data integrity.

CrossValidation Sample Crude/Purified Sample HPLC_Path HPLC-UV Analysis Sample->HPLC_Path NMR_Path 1H qNMR Analysis Sample->NMR_Path HPLC_Result Result A: Purity (Area %) HPLC_Path->HPLC_Result NMR_Result Result B: Purity (w/w %) NMR_Path->NMR_Result Compare Compare Results (Is A ≈ B?) HPLC_Result->Compare NMR_Result->Compare Match Validated Purity (Mass Balance Confirmed) Compare->Match Yes Mismatch Discrepancy > 2% Compare->Mismatch No Analysis Root Cause Analysis Mismatch->Analysis Solvent Check Residual Solvents/Salts Analysis->Solvent NMR low? RRF Check UV Response Factors Analysis->RRF HPLC low?

Figure 1: Orthogonal workflow for purity assessment. Discrepancies between HPLC and NMR trigger specific root-cause investigations regarding salts, solvents, or UV absorption anomalies.

Part 5: Experimental Protocols

Protocol A: High-Precision qNMR Setup

Objective: Determine absolute w/w % purity.

  • Internal Standard Selection:

    • Choose an IS that does not overlap with analyte signals (e.g., Maleic Acid, TCNB, or 1,3,5-Trimethoxybenzene).

    • Requirement: IS must be non-hygroscopic and non-volatile.

  • Sample Preparation:

    • Weigh ~10 mg of analyte and ~5 mg of IS into the same vial using a micro-balance (precision

      
       mg).
      
    • Dissolve in 0.6 mL deuterated solvent (e.g., DMSO-

      
      ).
      
  • Determination of

    
     (Inversion Recovery): 
    
    • Run a standard T1IR pulse sequence.

    • Calculate

      
       for the longest relaxing proton (usually isolated aromatic protons).
      
  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (

      
      ):  Set to 
      
      
      
      (typically 15–30 seconds).
    • Scans (NS): 16 or 32 (to achieve S/N > 150).

    • Spectral Width: 20 ppm (to catch all signals).

  • Processing:

    • Phase and baseline correction (critical).

    • Integrate IS peak (set to defined value) and Analyte peak.

    • Apply the qNMR Equation (Part 3).

Protocol B: HPLC RRF Estimation

Objective: Correct chromatographic purity for UV response.

  • Setup:

    • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).

    • Detector: DAD (Diode Array) to extract spectra.

  • Linearity Check:

    • Prepare 5 concentrations of the Main Analyte (10% to 150% of target).

    • Plot Area vs. Concentration. Slope =

      
      .
      
  • Impurity RRF (If standard available):

    • Prepare impurity standard.[1] Plot Area vs. Conc. Slope =

      
      .
      
    • 
      .
      
  • Impurity RRF (If standard UNAVAILABLE):

    • Use qNMR to determine the actual molar amount of the impurity in a crude mixture.

    • Correlate the NMR molar ratio with the HPLC UV area ratio to derive a "Virtual RRF."

Part 6: Case Study & Data Presentation

Scenario: A researcher synthesizes a novel drug candidate.

  • HPLC Result: Shows a single peak at 254 nm. Purity = 99.2% .

  • qNMR Result: Integration against Maleic Acid IS. Purity = 94.5% .

Investigation: The 4.7% gap suggests non-chromophoric contamination.

  • NMR Inspection: The

    
    H NMR spectrum reveals broad peaks at 1.2 ppm (Grease/Aliphatics) and a sharp singlet at 3.3 ppm (Water/Solvent).
    
  • Action: The sample requires lyophilization and desalting, not re-column chromatography.

Table 2: Data Comparison Summary
ParameterHPLC ResultqNMR ResultInterpretation
Purity Value 99.2% (Area)94.5% (w/w)Significant discrepancy (>2%).
Impurity A 0.8%0.7%Good agreement; Impurity A has RRF

1.
Residual Solvent Not Detected3.1% (w/w)HPLC blind spot confirmed.
Inorganic Salts Not Detected1.7% (Calculated)Inferred from mass balance gap.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[5][6] Provides regulatory guidance on orthogonal validation and specificity.[5][7][8] [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay."[9] Journal of Medicinal Chemistry, 57(22), 9220–9231 (2014). [Link]

  • Bhat, S., et al. "Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10." ACG Publications, 10(3), 303-314 (2016). [Link]

  • Separation Science. "Relative Response Factor: Accurate Quantification in Chromatography." [Link]

Sources

Comparative Guide: Biological Activity of (R)- vs (S)-Aminomethyl-Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

In the development of CNS-active agents and antiviral therapeutics, the 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline (1-AMTI) scaffold represents a "privileged structure." However, its efficacy is governed by a strict stereochemical imperative.

While the achiral use of AMTIs often results in "diluted" efficacy or off-target toxicity, resolving the enantiomers reveals distinct biological profiles.

  • The (S)-Enantiomer is frequently the eutomer (active isomer) for targets requiring mimicry of the L-amino acid backbone (e.g., Dopamine D2/D3 receptors, SARS-CoV-2 PLpro), owing to its spatial congruence with the natural β-rotamer of dopamine.

  • The (R)-Enantiomer often acts as the distomer or exhibits distinct neuroprotective properties via metabolic modulation (e.g., altering dopamine turnover rates), rather than direct receptor activation.

This guide provides a technical comparison of these enantiomers, supported by experimental protocols for their isolation and evaluation.

Mechanistic Basis of Stereoselectivity

The 1-AMTI scaffold contains a chiral center at the C1 position. The biological divergence stems from the spatial vector of the aminomethyl group relative to the nitrogen lone pair and the aromatic ring.

GPCR Interaction (Dopaminergic/Adrenergic)

In Class A GPCRs (Dopamine, Adrenergic), the protonated nitrogen of the THIQ core forms a salt bridge with a conserved Aspartate residue (Asp3.32).

  • Steric Fit: The (S)-configuration typically directs the C1-aminomethyl group into a specific accessory pocket (often the orthosteric site occupied by the side chain of endogenous catecholamines).

  • The "Rotamer" Hypothesis: The (S)-1-AMTI is conformationally rigid but spatially mimics the trans-rotamer of dopamine, which is the bioactive conformation for D2/D3 activation. The (R)-isomer projects the side chain towards transmembrane helix 6 (TM6), often causing steric clash or preventing receptor conformational change (antagonism).

Enzyme Inhibition (SARS-CoV-2 PLpro)

Recent studies (2021-2024) utilizing AMTIs as covalent inhibitors of the Papain-like protease (PLpro) demonstrated that the (S)-configuration is essential for positioning the warhead (e.g., propargylamide) correctly within the catalytic triad, whereas the (R)-isomer fails to engage.

Comparative Analysis: (R)- vs (S)-Profiles

Table 1: Biological Activity Profile Comparison
Feature(S)-1-Aminomethyl-THIQ (Eutomer)(R)-1-Aminomethyl-THIQ (Distomer/Distinct)
Dopamine D2/D3 Affinity High (nM range). Mimics L-DOPA/Dopamine spatial arrangement.Low to Moderate. Often acts as a weak partial agonist or antagonist.
Adrenergic Activity Agonist Potential. Weak partial agonism at

-adrenoceptors.[1]
Inactive/Low Potency. Fails to engage the serine residues in the binding pocket.
Enzymatic Inhibition (PLpro) Potent (IC50 < 200 nM). Correct vector for covalent modification.Inactive (IC50 > 10

M).
Steric mismatch with S4 pocket.
Metabolic Fate (MAO) Substrate for MAO-B; often metabolized to dihydroisoquinolines.Often resistant to MAO; can inhibit MAO competitively (Neuroprotective).
Neuroprotection Moderate; primarily via receptor activation.High. Modulates dopamine turnover; prevents radical formation (similar to 1-Me-THIQ).

Experimental Protocols

To validate these differences, one must move beyond racemic synthesis. The following workflows ensure high Optical Purity (OP) and reliable data.

Workflow Visualization: Synthesis & Resolution

SynthesisWorkflow Start Precursor (Phenethylamine) Cyclization Bischler-Napieralski Cyclization Start->Cyclization Reduction Imine Reduction (NaBH4) Cyclization->Reduction Racemate Racemic 1-AMTI Reduction->Racemate Resolution Chiral HPLC (Polysaccharide Column) Racemate->Resolution  Separation S_Iso (S)-Enantiomer (>99% ee) Resolution->S_Iso R_Iso (R)-Enantiomer (>99% ee) Resolution->R_Iso Assay Biological Assay (Binding/Functional) S_Iso->Assay R_Iso->Assay

Figure 1: Critical workflow for isolating enantiopure AMTIs. Direct asymmetric synthesis (e.g., Noyori hydrogenation) is an alternative to HPLC resolution.

Protocol: Chiral Separation (Self-Validating)

Context: Separation of 1-aminomethyl-THIQ derivatives is challenging due to the basic primary amine.

  • Column Selection: Daicel Chiralpak IA or IB (Immobilized Amylose/Cellulose).

  • Mobile Phase: Hexane/Ethanol/Diethylamine (90:10:0.1). Crucial: The diethylamine (DEA) modifier is mandatory to suppress peak tailing caused by the interaction of the primary amine with silanol groups.

  • Validation: Inject the racemate first to establish

    
     (Resolution factor). Proceed only if 
    
    
    
    .
  • Elution Order: typically, the (R)-isomer elutes first on Amylose-based columns, but this must be confirmed via Circular Dichroism (CD) or X-ray crystallography of a derivative.

Protocol: Functional Binding Assay (GTP S)

Objective: Distinguish between Agonist (S) and Antagonist/Partial Agonist (R) activity at D3 receptors.

  • Membrane Prep: CHO cells stably expressing hD3R.

  • Incubation: Incubate membranes with

    
     (0.1 nM) and varying concentrations of (R)- or (S)-AMTI (
    
    
    
    to
    
    
    M).
  • Stimulation: For agonist mode, measure % increase over basal. For antagonist mode, co-incubate with Quinpirole (EC80).

  • Data Analysis: Fit to a non-linear regression model.

    • Success Criterion: The (S)-enantiomer should show a sigmoidal dose-response curve. The (R)-enantiomer often shows a flat line (inactive) or shifts the Quinpirole curve to the right (competitive antagonism).

Case Study: SARS-CoV-2 PLpro Inhibition

A compelling example of the strict stereochemical requirement for 1-aminomethyl-THIQs is found in recent antiviral research (ACS Infect. Dis. 2021).

Mechanism of Action

The target, Papain-like protease (PLpro), has a narrow S4 binding pocket.

  • The (S)-Enantiomer: The aminomethyl group orients the attached warhead (e.g., propargylamide) to covalently bond with Cys111.

  • The (R)-Enantiomer: The vector points away from Cys111, resulting in a loss of potency of >50-fold.

Interaction Diagram

ReceptorBinding Pocket Receptor Binding Pocket (Dopamine D2 / PLpro) Asp Asp3.32 / Cys111 (Key Interaction) Hydrophobic Hydrophobic Pocket (S4 / Orthosteric) S_Ligand (S)-AMTI (Optimal Fit) S_Ligand->Asp  Salt Bridge / Covalent S_Ligand->Hydrophobic  Van der Waals R_Ligand (R)-AMTI (Steric Clash) R_Ligand->Asp  Weak/No Interaction R_Ligand->Hydrophobic  Steric Clash

Figure 2: Pharmacophore mapping showing why the (S)-enantiomer engages the target while the (R)-enantiomer faces steric rejection.[2]

References

  • Comparison of 1-Methyl-THIQ Enantiomers (Neuroprotection): Antkiewicz-Michaluk, L., et al. "Both Stereoselective (R)- and (S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline Enantiomers Protect Striatal Terminals Against Rotenone-Induced Suppression of Dopamine Release."[3][4] International Journal of Molecular Sciences, 2011.

  • Synthesis and Adrenergic Activity: Beaumont, D., et al. "Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro."[1] Journal of Medicinal Chemistry, 1983.[1]

  • PLpro Inhibitors (Stereochemical Importance): Shan, H., et al. "Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease." ACS Infectious Diseases, 2021.

  • Chiral Separation Methodology: Varga, E., et al. "Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis and Chiral HPLC." MTA Library Repository, 2025.

Sources

Review of modern vs traditional isoquinoline synthesis methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoquinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs like fasudil (Rho-kinase inhibitor) and papaverine (vasodilator). Historically, synthesis relied on "brute force" cyclodehydration methods (Bischler-Napieralski, Pictet-Spengler) that demand harsh acidic conditions and suffer from poor functional group tolerance.

The last decade has seen a paradigm shift toward Transition-Metal (TM) Catalyzed C–H Activation . These modern protocols, particularly utilizing Rh(III) and Co(III) catalysts, offer "step-economic" access to complex isoquinolines under mild conditions.[1] This guide objectively compares the classical Bischler-Napieralski approach against the modern Rh(III)-Catalyzed C–H Annulation , providing experimental protocols and decision matrices for laboratory application.

The Classical Benchmark: Bischler-Napieralski

The Bischler-Napieralski reaction remains the industrial workhorse for simple isoquinoline production due to the low cost of reagents. However, it is fundamentally a multi-step process requiring downstream oxidation to achieve aromaticity.

Mechanism & Limitations

The reaction proceeds via the cyclodehydration of


-arylethylamides using strong Lewis acids (

,

).
  • Activation: The amide carbonyl is activated by the Lewis acid.

  • Cyclization: Intramolecular Electrophilic Aromatic Substitution (EAS) closes the ring to form a 3,4-dihydroisoquinoline.

  • Oxidation (Critical Step): The product is not an isoquinoline. It requires a separate dehydrogenation step (Pd/C, S, or DDQ) to gain aromaticity.

Critical Limitation: The cyclization step is highly sensitive to electron density. Electron-withdrawing groups (EWGs) on the aryl ring severely inhibit the reaction, often leading to <30% yields or complete failure.

Visualization: Bischler-Napieralski Pathway[1][2][3]

BN_Mechanism Start β-Arylethylamide Inter1 Imidoyl Chloride (Activated Intermediate) Start->Inter1 POCl3 / Heat (Dehydration) Inter2 3,4-Dihydroisoquinoline Inter1->Inter2 Cyclization (EAS) End Isoquinoline (Aromatic) Inter2->End Pd/C or DDQ (Oxidation step required)

Figure 1: The linear progression of the Bischler-Napieralski synthesis, highlighting the mandatory oxidation step.

The Modern Standard: Rh(III)-Catalyzed C–H Activation

Modern methodology bypasses the pre-functionalized ethylamine requirement entirely. Instead, it constructs the pyridine ring via the annulation of stable benzimidates (or oximes) with alkynes.

Mechanism & Advantages

This reaction utilizes a


 precatalyst.[2]
  • C–H Activation: The Rh(III) inserts into the ortho C–H bond of the phenyl ring, directed by the benzimidate nitrogen.

  • Insertion: An alkyne coordinates and inserts into the Rh-C bond.

  • Reductive Elimination: The ring closes, and the N-O bond (if using oximes) or N-H bond acts as an internal oxidant/leaving group, regenerating the catalyst.

Key Advantage: The reaction is redox-neutral (when using N-O internal oxidants) and occurs in a single step with 100% atom economy regarding the carbon skeleton.

Visualization: Rh(III) Catalytic Cycle[4][5][6]

Rh_Cycle Cat Cp*Rh(III) Active Species Coord Coordination & C-H Activation Cat->Coord Benzimidate Substrate Insert Alkyne Insertion (Rhodacycle) Coord->Insert Alkyne Prod Reductive Elimination (Isoquinoline Release) Insert->Prod Ring Closure Prod->Cat Regeneration

Figure 2: The catalytic cycle of Rh(III) annulation. Note the convergent nature where alkyne and benzimidate merge.

Comparative Analysis: Head-to-Head

The following data aggregates performance metrics from standard literature benchmarks (e.g., J. Am. Chem. Soc., Angew. Chem.).[1][3][4][2][5][6][7][8][9][10][11][12]

FeatureBischler-Napieralski (Traditional)Rh(III) C-H Activation (Modern)
Starting Material

-arylethylamine (requires synthesis)
Benzimidate/Oxime (1 step from nitrile/ketone)
Reagents

,

,

(Stoichiometric)

(1-5 mol%), Cu(OAc)2
Temperature 100°C – 180°C (Reflux)25°C – 80°C (Mild)
Functional Group Tolerance Low. Fails with acid-sensitive groups (acetals) or EWGs (

,

).
High. Tolerates halides, esters, ketones, and nitro groups.
Regioselectivity Controlled by sterics (often poor mixtures).Highly predictable (directed by DG).
Step Count 2-3 (Amide formation

Cyclization

Oxidation)
1 (Annulation)
Scalability High (Kg scale is cheap).Moderate (Catalyst cost limits Kg scale).

Experimental Protocols

Protocol A: Traditional Bischler-Napieralski (Optimized)

Best for: Simple, electron-rich substrates where cost is the primary constraint.

  • Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a reflux condenser and

    
     inlet.
    
  • Reactants: Charge RBF with N-phenethylacetamide (1.0 equiv, 10 mmol) and dry Toluene (50 mL).

  • Cyclization: Add

    
     (3.0 equiv, 30 mmol) dropwise at RT.
    
    • Caution: Exothermic.

  • Reflux: Heat to 110°C for 4-12 hours. Monitor by TLC (disappearance of amide).

  • Workup: Cool to 0°C. Quench carefully with ice water. Basify to pH 10 with NaOH (aq). Extract with DCM.[4]

  • Oxidation (Mandatory): Dissolve crude dihydroisoquinoline in Decalin. Add 10% Pd/C (0.1 equiv). Reflux (190°C) for 4h. Filter and purify.

Protocol B: Modern Rh(III)-Catalyzed Annulation

Best for: Complex drug discovery scaffolds, late-stage functionalization, and sensitive substrates.

  • Setup: Use a 20 mL screw-cap vial with a magnetic stir bar.

  • Catalyst Loading: Add

    
     (2.5 mol%) and 
    
    
    
    (10 mol% - activates the catalyst).
  • Substrates: Add Ethyl benzimidate (1.0 equiv, 0.5 mmol) and Diphenylacetylene (1.1 equiv).

  • Solvent: Add

    
    -Amyl alcohol or DCE (2.0 mL).
    
  • Reaction: Seal and stir at 60°C for 12 hours.

    • Note: No external oxidant is needed if using N-O directing groups; for benzimidates,

      
       (2.0 equiv) is often added as the terminal oxidant.
      
  • Workup: Filter through a short pad of Celite. Concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc). Typical Yield: 85-95%.

Strategic Recommendations

Use the decision matrix below to select the appropriate methodology for your campaign.

Decision_Matrix Start Target Molecule: Isoquinoline Q1 Does the aryl ring have Electron Withdrawing Groups? Start->Q1 Q2 Is the substrate acid-sensitive? Q1->Q2 No Result_Mod USE MODERN Rh(III) (High Yield, Mild) Q1->Result_Mod Yes (Traditional will fail) Q3 Is this for >1kg Production? Q2->Q3 No Q2->Result_Mod Yes Q3->Result_Mod No (Speed driver) Result_Trad USE TRADITIONAL B-N (Low Cost, Scalable) Q3->Result_Trad Yes (Cost driver)

Figure 3: Decision matrix for selecting synthesis methodology based on substrate electronics and scale.

References

  • Guimond, N., & Fagnou, K. (2010). Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling between Benzimidates and Alkynes.[7] Journal of the American Chemical Society, 132(20), 6908–6909.

  • Wang, H., & Glorius, F. (2009). Mild Rh(III)-Catalyzed Cyclization of Amides with Alkynes to Isoquinolones. Angewandte Chemie International Edition, 48(27), 4976–4979.

  • Pal, S. (2009). A Review on the Bischler-Napieralski Reaction for the Synthesis of Isoquinolines. Synthesis, 2009(15), 2596-2612.

  • Rovnyak, D., et al. (2014). Recent Advances in the Synthesis of Isoquinolines: A Review. Current Organic Chemistry, 18(1), 59-82.

  • Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope. Chemical Reviews, 111(3), 1315–1345.

Sources

Safety Operating Guide

(R)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline proper disposal procedures

[1][2]

Executive Summary & Immediate Safety Profile[1][2]

Objective: This guide defines the compliant disposal workflow for (R)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline (CAS: 173099-04-4 or related stereoisomers).

Critical Hazard Assessment: This compound contains two distinct chemical functionalities that dictate its disposal: a basic primary amine (corrosive/irritant potential) and a Boc-carbamate protecting group (acid-labile).[1]

  • Primary Risk: Chemical burns to mucous membranes and skin sensitization.

  • Hidden Risk: The tert-butyloxycarbonyl (Boc) group is stable under neutral/basic conditions but decomposes rapidly in the presence of strong acids, releasing isobutylene gas and CO₂. Do not mix this waste with acidic waste streams (e.g., TFA, HCl) in sealed containers, as this may cause pressurization and rupture. [1]

Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale (Causality)
Gloves Double-gloving: Nitrile (0.11mm) outer / Laminate innerProtects against organic solvent permeation and corrosive amine burns.[1][2]
Eye Protection Chemical Splash Goggles + Face ShieldAmine salts can be fine powders; prevents corneal damage from airborne particulates.[1][2]
Respiratory N95 (Solids) or ABEK (Liquids)Prevents inhalation of sensitizing alkaloid dusts or solvent vapors.[1][2]
Body Tyvek® Lab Coat or ApronPrevents contamination of street clothes; disposable suits preferred for spill cleanup.[1][2]

Disposal Decision Logic

Effective disposal requires characterizing the physical state of the waste. Use the following logic flow to determine the correct waste stream.

DisposalLogicStartWaste Identification:(R)-3-Aminomethyl-2-boc-THIQStatePhysical State?Start->StateSolidSolid / Pure SubstanceState->SolidLiquidSolution / Mother LiquorState->LiquidStreamAStream A: Solid Hazardous Waste(Toxic/Irritant)Solid->StreamAPack in wide-mouth drumContamIs it contaminated withHalogenated Solvents (DCM/CHCl3)?Liquid->ContamStreamBStream B: Non-Halogenated Organic(High BTU Incineration)Contam->StreamBNo (MeOH, EtOAc, THF)StreamCStream C: Halogenated Organic(Specific Incineration)Contam->StreamCYes

Figure 1: Decision matrix for categorizing waste streams to ensure regulatory compliance and prevent incompatible mixing.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or contaminated solids)

Applicability: Expired shelf-life samples, spill cleanup debris, or filter cakes.[1][2]

  • Segregation: Ensure the solid is not mixed with oxidizers (e.g., permanganates) or strong acids.

  • Primary Containment: Transfer the solid into a clear, chemically resistant polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Place the sealed bag into a wide-mouth high-density polyethylene (HDPE) jar or drum.

  • Labeling:

    • Chemical Name: this compound.[1][2]

    • Hazards: Irritant, Corrosive (Amine).[3]

    • RCRA Code: If not specifically listed, apply D001 (Ignitable) if residual solvent is present, otherwise manage as Non-Regulated Hazardous Waste pending toxicity characteristic leaching procedure (TCLP) results, or simply treat as hazardous to be safe [1].[1]

Protocol B: Liquid Waste (Mother Liquors/Solutions)

Applicability: Reaction mixtures or HPLC waste.[1][2]

  • pH Check: Verify the pH of the solution.

    • Expert Insight: If the solution is acidic (pH < 4), the Boc group may degrade over time. Neutralize to pH 7–9 using saturated Sodium Bicarbonate (NaHCO₃) before bottling to prevent gas evolution in the waste drum.

  • Solvent Compatibility:

    • Non-Halogenated: If dissolved in Methanol, Ethanol, THF, or Ethyl Acetate, use the Non-Halogenated waste stream.

    • Halogenated: If dissolved in Dichloromethane (DCM), use the Halogenated waste stream.

  • Container Selection: Use safety cans or HDPE jerricans with pressure-relief caps. Do not fill >90% capacity to allow for thermal expansion.[1]

Protocol C: Chemical Deactivation (Optional Pre-treatment)

Applicability: Only if required by local regulations to destroy pharmacological activity before pickup.[1][2]

Warning: This process generates flammable gas (Isobutylene) and CO₂. Perform ONLY in a fume hood.

  • Dissolve the residue in Dichloromethane (DCM).

  • Slowly add Trifluoroacetic Acid (TFA) (1:1 v/v ratio with solvent).[1]

  • Stir for 2 hours at room temperature.

    • Observation: Bubbling indicates the removal of the Boc group.

  • Once bubbling ceases, the Boc group is removed, leaving the free amine salt.

  • Basify carefully with aqueous NaOH to neutralize the excess acid.

  • Dispose of the resulting mixture into the Halogenated Waste stream.

Emergency Response: Spill Cleanup

In the event of a powder spill or solution leak, immediate containment is necessary to prevent tracking the biologically active amine into common areas.

SpillResponseAlert1. Alert & EvacuateImmediate AreaPPE2. Don PPE(Resp, Goggles, Double Gloves)Alert->PPEContain3. ContainmentCover with absorbent padsPPE->ContainNeutralize4. DecontaminationWipe with 5% Acetic Acidthen Soap/WaterContain->NeutralizeDisposal5. DisposalSeal in HazWaste BagNeutralize->Disposal

Figure 2: Sequential workflow for managing laboratory spills of isoquinoline derivatives.

Cleanup Solution Formulation: Because the molecule is an amine (basic), standard soap may not lift it effectively from surfaces.

  • Recommended Wipe: Use a 5% Acetic Acid solution (dilute vinegar) to protonate the amine, making it water-soluble and easier to wipe up, followed by a detergent wash [2].[1]

Regulatory & Compliance Codes

When filling out waste manifests, use the following classifications. Note that as a research intermediate, specific toxicological data may be sparse; therefore, we default to "Universal Precautions."

Regulatory BodyClassificationCode/Note
EPA (RCRA) Characteristic WasteD001 (Ignitable - if in solvent)D002 (Corrosive - if pH > 12.[1][2]5)
DOT (Transport) Corrosive Solid/LiquidUN 3259 (Amines, solid, corrosive, n.o.s.) or UN 2735 (Amines, liquid, corrosive, n.o.s.)[1][2]
GHS Labeling Health HazardSkin Corr.[1][2][3] 1B, Eye Dam. 1, Acute Tox. 4

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[4] [Link]1]

  • American Chemical Society. (2023).[4] Guide to Chemical Spill Response in Laboratories. ACS Center for Lab Safety.[1] [Link]1]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 239-282. [Link]1][2]

Personal protective equipment for handling (R)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat (R)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline as a Category 2 Skin/Eye Irritant and a Potential Respiratory Sensitizer .[1]

While specific toxicological data for this chiral intermediate is often limited in public repositories, its structural components—a primary amine pendant and a lipophilic isoquinoline core—dictate a strict safety posture. The presence of the tert-butoxycarbonyl (Boc) group increases lipophilicity, potentially enhancing dermal absorption of the active amine moiety.

The Golden Rule of this Protocol:

Protect the operator from the chemical's toxicity, and protect the chemical's chirality from the operator's contamination.

Chemical Hazard Profile (The "Why")

To understand the PPE requirements, we must first analyze the molecular risks. This compound is not just "generic waste"; it is a functionalized heterocycle with specific reactivity profiles.

Structural ComponentAssociated HazardPhysiological Risk
Primary Amine (-NH₂) Basic/NucleophilicCorrosive/Irritant: High risk of chemical burns to mucous membranes; potential respiratory sensitization.[1]
Isoquinoline Core Bioactive ScaffoldSystemic Toxicity: Isoquinolines are privileged structures in medicinal chemistry often targeting CNS pathways; treat as pharmacologically active.
Boc-Protecting Group LipophilicityDermal Permeation: Increases solubility in lipids, facilitating the transport of the molecule across the skin barrier.
Chirality (R-isomer) Purity SensitivityContamination: Human sweat/keratin contains amino acids that can degrade or contaminate high-purity chiral intermediates.[1]

PPE Technical Specifications (The "What")

Do not rely on "standard" lab PPE. Use this matrix to select equipment that offers specific permeation resistance to amine-containing organics.[1]

Personal Protective Equipment Matrix
ZoneEquipmentTechnical Specification (Minimum)Rationale
Hand Double Gloving Inner: Nitrile (0.11 mm)Outer: Nitrile (0.14 mm) or NeoprenePermeation Defense: Amines can permeate thin latex rapidly.[1] Double gloving provides a "breakthrough" indicator layer and prevents skin contact during doffing.
Eye Chemical Goggles Indirect Vent or Non-Vented (ANSI Z87.1+)Vapor Protection: Safety glasses leave gaps. Amine vapors can cause "blue haze" (corneal edema) and severe irritation. Goggles seal the ocular cavity.
Body Lab Coat Poly-cotton blend (Liquid Repellent) or Tyvek® sleevesSplash/Dust: Standard cotton absorbs liquids, holding the irritant against the skin. Synthetic blends or sleeve covers repel organic droplets.
Respiratory Engineering Control Fume Hood (Face velocity: 80–100 fpm)Primary Barrier: If hood work is impossible, a half-face respirator with Organic Vapor/P100 cartridges is mandatory.[1]

Operational Workflow (The "How")

Safety is a process, not a product. The following diagram illustrates the hierarchy of controls and the specific workflow for handling this compound to minimize exposure risks.

Figure 1: Risk Mitigation & Handling Workflow

SafetyWorkflow cluster_handling Critical Handling Steps Start Start: Handling (R)-3-Aminomethyl-2-boc-isoquinoline RiskAssess 1. Risk Assessment (Check SDS, Verify Ventilation) Start->RiskAssess Engineering 2. Engineering Controls (Fume Hood Check > 80fpm) RiskAssess->Engineering Ventilation OK? PPE_Select 3. PPE Donning (Goggles, Double Nitrile, Lab Coat) Engineering->PPE_Select Airflow Confirmed Handling 4. Active Handling (Weighing/Transfer) PPE_Select->Handling Fully Suited Decon 5. Decontamination (Wipe surfaces with weak acid/ethanol) Handling->Decon Procedure Complete StaticControl Use Anti-Static Gun/Spatula (Prevents powder dispersal) Handling->StaticControl Waste 6. Disposal (Solid/Liquid Amine Waste) Decon->Waste

Caption: Operational workflow emphasizing engineering controls prior to PPE selection, ensuring a multi-layered defense strategy.

Step-by-Step Protocol

Phase 1: Preparation & Donning

  • Hood Check: Verify the fume hood flow monitor reads between 80 and 100 fpm.

  • Glove Layering: Don the first pair of nitrile gloves (bright color preferred). Pull lab coat cuffs over this layer.

  • Outer Layer: Don the second pair of nitrile gloves over the lab coat cuffs. This creates a shingle effect, ensuring no skin is exposed at the wrist.

  • Static Management: Boc-protected amines are often fluffy solids prone to static.[1] Have an ionizing air gun or anti-static spatula ready to prevent "fly-away" powder that could be inhaled.[1]

Phase 2: Active Handling

  • Weighing: Perform all weighing inside the fume hood. Do not transport open containers across the lab bench.

  • Solvent Choice: If dissolving, avoid chlorinated solvents (DCM) if possible, as they can facilitate skin permeation of the solute. Use Ethyl Acetate or Methanol if chemistry permits.

  • Spill Response: If powder spills, do not dry sweep. Cover with a wet paper towel (ethanol dampened) to suppress dust, then wipe up.

Phase 3: Doffing (Critical for Contamination Control) [1]

  • Outer Gloves: Remove outer gloves inside the hood using the "beak" method (pinch outside, pull off inside-out). Dispose of as solid hazardous waste.

  • Coat & Goggles: Remove lab coat and hang in a designated area (do not wear into break rooms). Remove goggles last.

  • Hygiene: Wash hands with soap and cool water (warm water opens pores) immediately after leaving the station.

Disposal & Emergency Procedures

Disposal Strategy:

  • Solid Waste: Dispose of contaminated gloves, paper towels, and solid residues in a container labeled "Hazardous Waste - Toxic Solids (Amines)." [1]

  • Liquid Waste: Segregate into "Basic Organic Waste" streams. Do not mix with acidic waste streams without neutralization, as this may generate heat or vapors.

Emergency First Aid:

  • Eye Contact: Flush immediately for 15 minutes.[2] Note: The Boc group does not neutralize the amine's basicity enough to ignore eye threats.

  • Skin Contact: Wash with soap and water. Do not use alcohol or acetone; these solvents strip natural skin oils and drive the chemical deeper into the dermis.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [1]

  • PubChem. (n.d.). Compound Summary: Isoquinoline (CAS 119-65-3).[1][3][4] National Library of Medicine. [1]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: 3-(Aminomethyl)piperidine derivatives.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.